Rhizobitoxine
Description
Structure
3D Structure
Properties
CAS No. |
37658-95-0 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
(E,2S)-2-amino-4-[(2R)-2-amino-3-hydroxypropoxy]but-3-enoic acid |
InChI |
InChI=1S/C7H14N2O4/c8-5(3-10)4-13-2-1-6(9)7(11)12/h1-2,5-6,10H,3-4,8-9H2,(H,11,12)/b2-1+/t5-,6+/m1/s1 |
InChI Key |
SLUXPOIDTZWGCG-GONBATFASA-N |
SMILES |
C(C(COC=CC(C(=O)O)N)N)O |
Isomeric SMILES |
C([C@H](CO/C=C/[C@@H](C(=O)O)N)N)O |
Canonical SMILES |
C(C(COC=CC(C(=O)O)N)N)O |
Synonyms |
(2S,3E)-2-amino-4-((2R)-2-amino-3-hydroxypropoxy)-3-butenoic acid rhizobitoxine |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and History of Rhizobitoxine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizobitoxine, a potent enol-ether amino acid, has a rich and evolving history, from its initial identification as a phytotoxin to its current understanding as a modulator of plant-microbe interactions. Produced by select strains of symbiotic and pathogenic bacteria, rhizobitoxine exerts its primary biological effects through the inhibition of key enzymes in the methionine and ethylene (B1197577) biosynthesis pathways. This guide provides a comprehensive overview of the discovery, history, key research milestones, and experimental methodologies associated with rhizobitoxine. It is intended to serve as a detailed resource for researchers in agronomy, plant physiology, and drug development, offering insights into its mechanism of action and potential applications.
Discovery and Early History
Rhizobitoxine was first identified as the causative agent of rhizobial-induced chlorosis in soybeans.[1] This phytotoxic effect, characterized by the yellowing of new leaf tissue, was observed in plants nodulated by specific strains of what was then classified as Rhizobium japonicum and is now known as Bradyrhizobium elkanii.[1][2] The toxin was initially characterized as a sulfur-containing amino acid.[1] Early studies focused on its role as a phytotoxin, investigating its production by various bacterial strains and its impact on different host plants.[3][4]
Elucidation of the Mechanism of Action
A pivotal moment in rhizobitoxine research was the discovery of its inhibitory effect on ethylene biosynthesis.[1][5][6] Experiments demonstrated that rhizobitoxine significantly reduced ethylene production in plant tissues such as sorghum seedlings and senescent apples.[1][5][6] This inhibition was found to be only partially reversible by the addition of methionine, a known precursor of ethylene, suggesting that rhizobitoxine acts on a step in the conversion of methionine to ethylene.[1][5][6]
Further investigation revealed that rhizobitoxine is a potent inhibitor of two key pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes:
-
β-cystathionase: This enzyme is crucial in the methionine biosynthesis pathway in bacteria and plants.[2] Rhizobitoxine, as an analog of cystathionine, irreversibly inhibits β-cystathionase, leading to a deficiency in methionine in susceptible organisms.[2]
-
1-aminocyclopropane-1-carboxylate (ACC) synthase: This is the rate-limiting enzyme in the ethylene biosynthesis pathway in plants, catalyzing the conversion of S-adenosylmethionine (SAM) to ACC.[2][7][8] Rhizobitoxine acts as a competitive inhibitor of ACC synthase.[8]
The dual inhibitory action of rhizobitoxine explains both its phytotoxic effects (through methionine inhibition) and its impact on plant development and symbiosis (through ethylene inhibition).
Rhizobitoxine in Symbiosis and Pathogenesis
While initially viewed as a phytotoxin, subsequent research revealed a more nuanced role for rhizobitoxine in plant-microbe interactions. In the symbiosis between B. elkanii and legumes, rhizobitoxine production has been shown to enhance nodulation and competitiveness.[9][10][11][12] By inhibiting ethylene synthesis in the host plant's roots, rhizobitoxine overcomes the negative regulation that ethylene exerts on nodule formation.[2][7] This leads to an increased number of successful infection threads and nodule primordia.[7]
Beyond symbiotic relationships, rhizobitoxine is also produced by plant pathogens such as Burkholderia andropogonis.[7][9] In this context, the inhibition of ethylene, a key signaling molecule in plant defense, may help the pathogen evade the host's immune response.[2] The discovery of putative rhizobitoxine biosynthesis genes in other plant-associated bacteria, like Xanthomonas oryzae, suggests that this modulation of plant ethylene signaling may be a more widespread strategy in plant-microbe interactions.[2][7]
Biosynthesis of Rhizobitoxine
The genetic basis for rhizobitoxine production lies in the rtx operon.[13] The core genes required for its biosynthesis are rtxA and rtxC.[7][9][14] The proposed biosynthetic pathway begins with the conversion of serinol and O-acetylhomoserine.[13]
The key steps in the pathway are:
-
Dihydrorhizobitoxine Synthesis: The rtxA gene product, a dihydrorhizobitoxine synthase, is responsible for the initial steps, including the formation of serinol and its subsequent conversion to dihydrorhizobitoxine.[14][15]
-
Desaturation to Rhizobitoxine: The rtxC gene encodes a dihydrorhizobitoxine desaturase, which catalyzes the final step of introducing a double bond to form active rhizobitoxine.[7][9][14][15]
Additional genes in the rtx operon, such as rtxDEFG, are also involved, potentially playing roles in precursor supply and transport.[13]
Quantitative Data on Rhizobitoxine Activity
The following tables summarize key quantitative data related to the inhibitory effects of rhizobitoxine.
Table 1: Inhibition of Ethylene Production by Rhizobitoxine
| Plant Tissue | Treatment | % Inhibition of Ethylene Production | Reference |
| Light-grown sorghum seedlings | 10 µM rhizobitoxine | ~75% | [1] |
| Senescent apple tissue | 10 µM rhizobitoxine | ~75% | [1] |
| Macroptilium atropurpureum roots inoculated with B. elkanii | Wild-type vs. rhizobitoxine-deficient mutant | Significant reduction with wild-type | [10] |
Table 2: Inhibition of ACC Synthase and β-cystathionase by Rhizobitoxine
| Enzyme | Source | Inhibitor | Ki (µM) | % Inhibition | Concentration (µM) | Reference |
| ACC Synthase (bLE-ACS2) | Tomato | Rhizobitoxine | 0.025 | 93% | 2 | [8] |
| ACC Synthase (bLE-ACS2) | Tomato | Dihydrorhizobitoxine | ~2.5 (100-fold less potent) | Detectable | >2 | [8] |
| β-cystathionase | E. coli K-12 | Rhizobitoxine | Not specified | 95% | ~100 | [8] |
| β-cystathionase | Salmonella typhimurium | Rhizobitoxine | Not specified | Detectable | >1.0 pmol | [16] |
Experimental Protocols
Assay for Rhizobitoxine Based on ACC Synthase Inhibition
This assay provides a sensitive method for quantifying rhizobitoxine based on its inhibition of ACC synthase activity.[8]
Materials:
-
Purified ACC synthase (e.g., bLE-ACS2 from tomato expressed in E. coli)
-
S-adenosylmethionine (SAM) as the substrate
-
Pyridoxal 5'-phosphate (PLP) as a cofactor
-
Test sample containing rhizobitoxine
-
Reaction buffer (e.g., HEPES buffer, pH 8.0)
-
Gas chromatograph for ethylene measurement
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, and purified ACC synthase.
-
Add varying concentrations of the test sample (or rhizobitoxine standards) to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes).
-
Terminate the reaction (e.g., by adding HgCl2).
-
Measure the amount of ACC produced by converting it to ethylene and quantifying the ethylene using gas chromatography.
-
Calculate the percentage of inhibition of ACC synthase activity for each rhizobitoxine concentration and determine the concentration of rhizobitoxine in the test sample by comparison to a standard curve.
Assay for Rhizobitoxine Based on β-cystathionase Inhibition
This assay is based on the irreversible inhibition of β-cystathionase by rhizobitoxine.[16]
Materials:
-
Partially purified β-cystathionase (e.g., from Salmonella typhimurium or E. coli)
-
Cystathionine as the substrate
-
PLP as a cofactor
-
Ninhydrin reagent
-
Test sample containing rhizobitoxine
-
Reaction buffer
Procedure:
-
Pre-incubate the β-cystathionase enzyme with the test sample containing rhizobitoxine.
-
Initiate the reaction by adding cystathionine.
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and measure the amount of α-ketobutyrate produced, typically through a colorimetric reaction with ninhydrin.
-
Quantify the inhibition of β-cystathionase activity and relate it to the concentration of rhizobitoxine.
LC/MS Analysis of Rhizobitoxine and its Precursors
Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique for the simultaneous detection and quantification of rhizobitoxine, dihydrorhizobitoxine, and serinol.[9]
Sample Preparation:
-
Centrifuge a bacterial culture to pellet the cells.
-
Load the supernatant onto a cation-exchange column (e.g., Dowex 50 H+).
-
Wash the column and elute the amino acid fraction.
-
Derivatize the amino acids with a suitable agent, such as phenylisothiocyanate (PITC), to enhance their detection.
LC/MS Analysis:
-
Inject the derivatized sample into an LC system coupled to a mass spectrometer.
-
Separate the compounds using a suitable column and gradient elution.
-
Detect the PITC-derivatized compounds by monitoring their specific mass-to-charge ratios (m/z):
-
PITC-serinol: m/z 227
-
PITC-dihydrorhizobitoxine: m/z 463
-
PITC-rhizobitoxine: m/z 461
-
-
Quantify the compounds based on the peak areas and comparison with known standards.
Visualizations of Key Pathways and Workflows
Rhizobitoxine Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of rhizobitoxine in Bradyrhizobium elkanii.
Mechanism of Ethylene Inhibition by Rhizobitoxine
Caption: Inhibition of ACC synthase by rhizobitoxine in the plant ethylene biosynthesis pathway.
Experimental Workflow for Rhizobitoxine Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of Ethylene Production by Rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and sensitive assay for the phytotoxin rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
Rhizobitoxine: A Technical Guide to its Chemical Structure and Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of rhizobitoxine, a compound of significant interest to researchers in microbiology, plant sciences, and drug development. This document details its physicochemical characteristics, outlines experimental protocols for its study, and visualizes its interactions with key biological pathways.
Chemical Structure and Identification
Rhizobitoxine is an enol-ether amino acid produced by several species of bacteria, most notably Bradyrhizobium elkanii, a nitrogen-fixing symbiont of legumes.[1][2] Its unique structure is central to its biological activity.
Table 1: Chemical Identification of Rhizobitoxine
| Identifier | Value |
| IUPAC Name | (2S,3E)-2-amino-4-{[(2R)-2-amino-3-hydroxypropyl]oxy}but-3-enoic acid |
| Molecular Formula | C₇H₁₄N₂O₄ |
| CAS Number | 37658-95-0 |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of rhizobitoxine. Experimentally determined values are sparse in the literature; where available, they are noted.
Table 2: Physicochemical Properties of Rhizobitoxine
| Property | Value | Notes |
| Molecular Weight | 190.20 g/mol | |
| Melting Point | Not experimentally determined | |
| Boiling Point | 457.0 ± 45.0 °C | Predicted |
| Density | 1.318 ± 0.06 g/cm³ | Predicted |
| pKa | 1.55 ± 0.10 | Predicted |
| Solubility | Soluble in water | |
| Optical Rotation | Not determined |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals would include those for the vinyl ether protons, the aminobutyric acid backbone, and the 2-amino-3-hydroxypropoxy side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum of rhizobitoxine is expected to show characteristic absorption bands for O-H (hydroxyl), N-H (amine), C=O (carboxylic acid), and C=C (alkene) functional groups.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a common method for the detection and quantification of rhizobitoxine.[3][4] The protonated molecule [M+H]⁺ would have an m/z of 191.10. Fragmentation patterns would involve cleavage of the ether linkage and losses of water and ammonia.
Biological Activity and Mechanism of Action
Rhizobitoxine is a potent inhibitor of two key enzymes: 1-aminocyclopropane-1-carboxylate (ACC) synthase and β-cystathionase.[2][5]
Inhibition of Ethylene (B1197577) Biosynthesis
The primary mechanism of action of rhizobitoxine in plants is the inhibition of ethylene biosynthesis. It achieves this by targeting ACC synthase, the rate-limiting enzyme in the ethylene production pathway.[5][6] This inhibition leads to reduced ethylene levels in plant tissues, which can have significant physiological effects, including the enhancement of nodulation in legumes.[2][7]
Inhibition of β-Cystathionase
Rhizobitoxine also inhibits β-cystathionase, an enzyme involved in the methionine biosynthesis pathway in bacteria and plants. This inhibition can lead to chlorosis (yellowing) in some plants.
Experimental Protocols
Isolation and Purification of Rhizobitoxine from Bradyrhizobium elkanii
This protocol is a composite of methods described in the literature.[3][8]
Methodology:
-
Culture: Grow a rhizobitoxine-producing strain of Bradyrhizobium elkanii (e.g., USDA94) in a suitable liquid medium (e.g., Tris-YMRT) to the stationary phase.[7]
-
Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted rhizobitoxine.
-
Cation Exchange Chromatography:
-
Prepare a Dowex 50 (H⁺ form) cation exchange column.
-
Load the supernatant onto the column.
-
-
Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound rhizobitoxine from the column using 2 M ammonium (B1175870) hydroxide.
-
Concentration: Evaporate the eluate to dryness under vacuum.
-
HPLC Purification:
-
Reconstitute the dried residue in a suitable solvent (e.g., water or a low percentage of organic solvent).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of an appropriate mobile phase (e.g., water and acetonitrile (B52724) with a small amount of trifluoroacetic acid).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the rhizobitoxine peak and confirm purity using analytical techniques such as LC-MS.
ACC Synthase Inhibition Assay
This assay quantifies the inhibitory effect of rhizobitoxine on ACC synthase activity.[5][9][10]
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
ACC synthase enzyme (e.g., purified recombinant tomato bLE-ACS2).
-
100 µM S-adenosylmethionine (SAM) (substrate).
-
50 µM Pyridoxal phosphate (B84403) (cofactor).
-
100 µg/mL Bovine serum albumin (BSA).
-
125 mM HEPES-KOH buffer (pH 8.5).
-
Varying concentrations of rhizobitoxine or a control.
-
Adjust the final volume with water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 15 minutes.
-
Quantification of ACC: Determine the amount of ACC produced using the method of Lizada and Yang, which involves the conversion of ACC to ethylene and its quantification by gas chromatography.[5]
-
Data Analysis: Calculate the percentage of inhibition for each rhizobitoxine concentration and determine the IC₅₀ value. Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and creating a Lineweaver-Burk plot.[5][6]
Table 3: Kinetic Parameters for ACC Synthase Inhibition by Rhizobitoxine [5][6]
| Parameter | Value | Enzyme Source |
| Km for SAM | 29 µM | Tomato bLE-ACS2 |
| Ki for Rhizobitoxine | 0.025 µM | Tomato bLE-ACS2 |
Signaling Pathway Perturbation
Rhizobitoxine's inhibition of ACC synthase directly impacts the ethylene signaling pathway in plants, which is crucial for a wide range of developmental processes and stress responses, including nodulation.
Conclusion
Rhizobitoxine remains a molecule of high interest due to its specific and potent biological activities. This guide provides a foundational resource for researchers, summarizing its key chemical and physical properties and providing detailed experimental frameworks. Further research into the precise physicochemical characteristics and the full range of biological effects of rhizobitoxine will undoubtedly open new avenues for its application in agriculture and medicine.
References
- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradyrhizobium elkanii rtxC Gene Is Required for Expression of Symbiotic Phenotypes in the Final Step of Rhizobitoxine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. New assay for rhizobitoxine based on inhibition of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
An In-depth Technical Guide to the Rhizobitoxine Biosynthesis Pathway in Bradyrhizobium elkanii
Abstract
Rhizobitoxine is an enol-ether amino acid produced by the nitrogen-fixing bacterium Bradyrhizobium elkanii. Initially identified as a phytotoxin causing foliar chlorosis in soybeans, its primary biological role is now understood as a crucial symbiotic enhancer.[1][2] By inhibiting 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the plant's ethylene (B1197577) biosynthesis pathway, rhizobitoxine reduces local ethylene concentrations in the host root, thereby promoting nodulation and enhancing the symbiotic relationship.[2][3][4] The biosynthesis of rhizobitoxine is governed by the rtx gene cluster, organized as a single operon.[5] This guide provides a detailed examination of the genetic basis, enzymatic steps, quantitative data, and experimental methodologies related to the rhizobitoxine biosynthesis pathway in B. elkanii, offering a comprehensive resource for researchers in microbiology, plant science, and drug discovery.
The Genetic Foundation: The rtx Operon
The capacity of B. elkanii to synthesize rhizobitoxine is encoded within a specific gene cluster. Research has identified that the genes rtxACDEFG are expressed as a single transcriptional unit, or operon, and are fundamental for the production of rhizobitoxine.[5] While all genes in the operon are implicated in the process, mutational analyses have pinpointed rtxA and rtxC as the essential catalytic components for the core biosynthetic steps.[6][7]
-
rtxA : This gene encodes a large, bifunctional enzyme that catalyzes the first two major steps of the pathway.[1][6]
-
rtxC : This gene encodes a dihydrorhizobitoxine desaturase.[9][10] The RtxC protein is homologous to membrane-bound fatty acid desaturases and is responsible for the final step: the introduction of a double bond into dihydrorhizobitoxine to yield the biologically active rhizobitoxine.[7][9]
-
rtxDEG : While not the primary catalytic agents, mutations in these genes lead to a significant reduction in rhizobitoxine production, suggesting they play crucial roles in transport, regulation, or synthesis of precursors.[5]
The Biosynthetic Pathway: A Step-by-Step Analysis
The synthesis of rhizobitoxine is a concise, three-step enzymatic process that begins with precursors from primary metabolism. The pathway has been elucidated through a combination of genetic mutagenesis, complementation studies, and metabolite analysis.[6][9]
-
Serinol Formation : The N-terminal domain of the bifunctional RtxA enzyme synthesizes the intermediate serinol.[6]
-
Dihydrorhizobitoxine Synthesis : The C-terminal domain of RtxA then catalyzes the condensation of serinol with O-acetylhomoserine, an intermediate from the methionine biosynthesis pathway, to produce dihydrorhizobitoxine.[5][6]
-
Desaturation to Rhizobitoxine : In the final and essential step, the RtxC enzyme, a dihydrorhizobitoxine desaturase, introduces a trans double bond into dihydrorhizobitoxine, forming the active end-product, rhizobitoxine.[9][10]
Caption: The three-step enzymatic pathway for rhizobitoxine biosynthesis in B. elkanii.
Quantitative Data on Production and Activity
Quantitative analysis of rhizobitoxine production in wild-type versus mutant strains confirms the roles of the rtx genes. Furthermore, enzyme inhibition assays quantify the biological activity of rhizobitoxine and its immediate precursor.
Table 1: Production of Rhizobitoxine and Intermediates in B. elkanii Strains
| Strain | Genotype | Serinol | Dihydrorhizobitoxine | Rhizobitoxine (μM) | Reference |
|---|---|---|---|---|---|
| USDA94 | Wild-Type | + | + | 17.5 | [3] |
| ΔrtxA | rtxA deletion mutant | - | - | Not Detected | [1][6] |
| ΔrtxC | rtxC insertion mutant | + | + | Not Detected | [9][10] |
| RTS2 | rtxA insertion mutant | - | - | < 0.01 |[3] |
Table 2: Comparative Inhibition of Key Plant Enzymes
| Inhibitor | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Rhizobitoxine | ACC Synthase | Competitive inhibitor; strong inhibition at 1-10 μM | [4] |
| Dihydrorhizobitoxine | ACC Synthase | Very weak inhibition compared to rhizobitoxine | [4] |
| Rhizobitoxine | β-cystathionase | Strong inhibition | [1][4] |
| Dihydrorhizobitoxine | β-cystathionase | No significant inhibition |[4] |
Note: The lack of biological activity of dihydrorhizobitoxine underscores the critical nature of the final desaturation step catalyzed by RtxC.[4][10]
Core Experimental Protocols
The elucidation of the rhizobitoxine pathway has relied on several key molecular biology and analytical chemistry techniques. Below are summaries of the core experimental protocols cited in the literature.
Gene Disruption and Mutational Analysis
This protocol is fundamental to establishing gene function by observing the phenotype of a null mutant.
-
Construct Design : An antibiotic resistance cassette (e.g., kanamycin) is cloned and flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (rtxA or rtxC) in the B. elkanii chromosome.[6][9]
-
Vector Mobilization : The entire construct is inserted into a suicide vector, which is then transferred from E. coli to B. elkanii via conjugation.
-
Homologous Recombination : Inside B. elkanii, a double crossover event replaces the native gene with the resistance cassette.
-
Mutant Selection : Bacteria are grown on a medium containing the antibiotic. Only the cells that have successfully incorporated the resistance cassette (and thus have the gene deleted) will survive.
-
Verification : The mutation is confirmed using PCR and DNA sequencing to ensure the correct gene has been disrupted.
Genetic Complementation
Complementation is used to confirm that the observed phenotype in a mutant is due solely to the disrupted gene.
-
Cloning : The full-length, wild-type version of the disrupted gene (e.g., rtxC) is cloned into a broad-host-range cosmid, such as pLAFR1.[6][9]
-
Transformation : This cosmid is introduced into the previously generated mutant strain (e.g., ΔrtxC).
-
Phenotypic Analysis : The complemented mutant is cultured, and its metabolites are analyzed. Restoration of rhizobitoxine production confirms that the gene is responsible for the lost function.[9][10]
Caption: A logical workflow for gene function analysis using mutagenesis and complementation.
Metabolite Detection by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique used for the unequivocal identification and quantification of rhizobitoxine and its pathway intermediates.[6]
-
Sample Preparation : B. elkanii is grown in a suitable liquid medium (e.g., Tris-YMRT).[5] The culture is centrifuged, and the supernatant is collected and filtered.
-
Chromatographic Separation : The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. The compounds are separated based on their chemical properties as they pass through a column (e.g., a reverse-phase C18 column).
-
Mass Spectrometry Detection : As compounds elute from the HPLC column, they are ionized and enter a mass spectrometer. The instrument measures the mass-to-charge ratio of the parent ion and its fragmentation patterns.
-
Data Analysis : The retention time from the HPLC and the mass spectrum are compared to those of a pure rhizobitoxine standard to confirm its identity and determine its concentration.
Implications for Research and Development
A thorough understanding of the rhizobitoxine biosynthesis pathway offers significant opportunities for both agricultural and pharmaceutical applications.
-
Agricultural Biotechnology : Engineering non-rhizobitoxine-producing symbiotic bacteria to express the rtx operon could enhance their nodulation efficiency and competitiveness, potentially leading to improved crop yields with reduced need for nitrogen fertilizers.
-
Drug Development : Rhizobitoxine is a potent inhibitor of ACC synthase and β-cystathionase, enzymes that have homologues in various organisms, including humans.[4] The unique enol-ether structure synthesized by the RtxA/RtxC enzyme system could serve as a scaffold for developing novel, targeted enzyme inhibitors for therapeutic use. The pathway's enzymes themselves represent novel targets for antimicrobial strategies against rhizobitoxine-producing pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Bradyrhizobium japonicum rhizobitoxine genes and putative enzyme functions: expression requires a translational frameshift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradyrhizobium elkanii rtxC Gene Is Required for Expression of Symbiotic Phenotypes in the Final Step of Rhizobitoxine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradyrhizobium elkanii rtxC gene is required for expression of symbiotic phenotypes in the final step of rhizobitoxine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Hijacking of Soybean Physiology: A Technical Guide to Rhizobitoxine-Induced Chlorosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizobitoxine, a phytotoxin produced by certain strains of the nitrogen-fixing bacterium Bradyrhizobium elkanii, induces a characteristic foliar chlorosis in susceptible soybean (Glycine max) cultivars. This phenomenon, while detrimental to crop yield, presents a fascinating case of targeted molecular interference with host plant metabolism. This technical guide provides an in-depth exploration of the core mechanism underlying rhizobitoxine-induced chlorosis, focusing on the biochemical pathways, key enzymatic targets, and the resulting physiological consequences. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant science, microbiology, and drug development.
Core Mechanism: Inhibition of Methionine Biosynthesis
The primary molecular mechanism responsible for rhizobitoxine-induced chlorosis is the potent and irreversible inhibition of cystathionine-β-lyase (EC 4.4.1.8), a crucial enzyme in the methionine biosynthesis pathway in plants.[1][2][3][4] Rhizobitoxine acts as an analog of cystathionine, the natural substrate for the enzyme, leading to its inactivation.[5] This targeted inhibition creates a metabolic bottleneck, resulting in a deficiency of the essential amino acid methionine.
Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous cellular processes, including the biosynthesis of chlorophyll (B73375).[1] The depletion of the methionine pool directly impacts chlorophyll synthesis, leading to the characteristic yellowing of leaves, or chlorosis, observed in affected soybean plants.[1][6] The chlorosis is most prominent in newly developing leaves, indicating a high demand for methionine in these growing tissues.[6]
While rhizobitoxine also inhibits 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene (B1197577) biosynthesis pathway, studies have demonstrated that methionine deficiency is the direct cause of chlorosis.[1][2][3][7] Application of exogenous methionine to chlorotic soybeans has been shown to alleviate the symptoms, confirming the central role of methionine depletion in this phytotoxicity.[1][2][3]
Signaling Pathway: Methionine Biosynthesis Inhibition
The following diagram illustrates the point of inhibition by rhizobitoxine within the plant's methionine biosynthesis pathway.
Caption: Inhibition of Cystathionine-β-lyase by Rhizobitoxine in the Methionine Biosynthesis Pathway.
Secondary Target: Ethylene Biosynthesis
Rhizobitoxine also inhibits 1-aminocyclopropane-1-carboxylate (ACC) synthase , the rate-limiting enzyme in ethylene biosynthesis.[5][8][9] Ethylene is a plant hormone that, among other functions, negatively regulates nodulation.[8][9] By inhibiting ethylene production in the host plant roots, rhizobitoxine-producing B. elkanii can enhance their own nodulation success.[5][8] This suggests a dual role for rhizobitoxine: promoting symbiosis at the root level while causing phytotoxicity in the shoots. However, as previously stated, the chlorotic symptoms are a direct result of methionine deficiency, not altered ethylene levels.[1][7]
Signaling Pathway: Ethylene Biosynthesis Inhibition
The following diagram depicts the inhibition of ACC synthase by rhizobitoxine.
Caption: Inhibition of ACC Synthase by Rhizobitoxine in the Ethylene Biosynthesis Pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on rhizobitoxine-induced chlorosis in soybeans.
Table 1: Amino Acid Content in Soybean Shoots
| Amino Acid | Inoculated with Wild-Type B. elkanii (nmol/g fresh weight) | Inoculated with Rhizobitoxine-Deficient Mutant (nmol/g fresh weight) | Fold Change |
| Aspartate | 2850 | 1580 | +1.80 |
| Homoserine | 110 | 20 | +5.50 |
| Methionine | 30 | 80 | -2.67 |
| Cystathionine | Significantly Increased | Baseline | - |
Data adapted from Okazaki et al., 2007.[1]
Table 2: Physiological Effects of Rhizobitoxine on Soybeans
| Parameter | Inoculated with Wild-Type B. elkanii | Inoculated with Rhizobitoxine-Deficient Mutant |
| Foliar Chlorosis | Severe | None |
| Shoot Fresh Weight | Significantly Reduced | Normal |
| Chlorophyll Content | Significantly Lower | Normal |
| Total Leaf Protein | Significantly Reduced | Normal |
Data compiled from Teaney and Fuhrmann, 1992 and Okazaki et al., 2007.[1][6]
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical experimental workflow to study the effects of rhizobitoxine-producing bacteria on soybeans.
Caption: General Experimental Workflow for Studying Rhizobitoxine Effects.
Detailed Methodologies
Bacterial Strains and Culture:
-
Wild-type: Bradyrhizobium elkanii (e.g., USDA94) capable of producing rhizobitoxine.
-
Mutant: A rhizobitoxine-deficient mutant (e.g., ΔrtxC) is used as a negative control. The rtxC gene is involved in the final step of rhizobitoxine biosynthesis.[4]
-
Culture Conditions: Bacteria are typically grown in a suitable medium (e.g., HM salt medium supplemented with arabinose and peptone) to late log phase before inoculation.
Plant Growth and Inoculation:
-
Soybean Cultivar: A susceptible cultivar (e.g., 'Lee') is used.[2]
-
Germination: Seeds are surface-sterilized and germinated in sterile vermiculite (B1170534) or agar.
-
Inoculation: Seedlings are inoculated with a suspension of the bacterial culture.
-
Growth Conditions: Plants are grown in a controlled environment (e.g., growth chamber or greenhouse) with defined light, temperature, and humidity conditions, and supplied with a nitrogen-free nutrient solution.
Amino Acid Analysis:
-
Sample Preparation: Upper shoots of soybean plants are harvested (e.g., 30 days after inoculation), frozen in liquid nitrogen, and lyophilized.[1][2]
-
Extraction: Amino acids are extracted from the powdered tissue using a suitable solvent (e.g., 80% methanol).
-
Analysis: The amino acid composition of the extracts is determined by high-performance liquid chromatography (HPLC) after derivatization (e.g., with o-phthalaldehyde).[1]
Chlorophyll Content Measurement:
-
Extraction: Leaf discs are collected, and chlorophyll is extracted using a solvent such as dimethylformamide or 80% acetone.
-
Quantification: The absorbance of the extract is measured at specific wavelengths (e.g., 645 nm and 663 nm for acetone), and chlorophyll concentration is calculated using established equations.
Methionine Rescue Experiment:
-
To confirm the role of methionine deficiency, a solution of L-methionine (e.g., 500 µM) can be applied to the rooting medium of soybeans inoculated with the wild-type strain, starting before the onset of chlorosis (e.g., 16 days after inoculation).[1][7]
Implications for Drug Development
The highly specific and potent inhibition of cystathionine-β-lyase by rhizobitoxine offers a valuable model for enzyme-targeted drug design. Understanding the molecular interactions between rhizobitoxine and the active site of the enzyme can inform the development of novel inhibitors for this class of enzymes, which may have applications in various fields. The structural features of rhizobitoxine that confer its inhibitory activity can serve as a scaffold for the synthesis of new therapeutic agents.
Conclusion
Rhizobitoxine-induced chlorosis in soybeans is a well-characterized example of a phytotoxic mechanism centered on the disruption of a single, vital metabolic pathway. The primary lesion is the inhibition of cystathionine-β-lyase, leading to methionine deficiency and subsequent impairment of chlorophyll synthesis. While also affecting ethylene biosynthesis, this secondary action appears to be more relevant to the symbiotic relationship between the bacterium and its host. The detailed understanding of this mechanism, supported by robust experimental evidence, provides a solid foundation for further research into plant-microbe interactions, amino acid metabolism, and the development of targeted enzyme inhibitors.
References
- 1. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rhizobitoxine-induced chlorosis occurs in coincidence with methionine deficiency in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 5. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dual Nature of Rhizobitoxine in Legume-Rhizobia Symbiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizobitoxine, a phytotoxin produced by certain strains of Bradyrhizobium elkanii, presents a fascinating duality in the context of legume-rhizobia symbiosis. While historically recognized for inducing foliar chlorosis in susceptible host plants like soybean, recent research has unveiled its crucial role as a symbiotic effector that enhances nodulation and competitiveness.[1][2][3][4][5] This technical guide provides an in-depth analysis of the multifaceted role of rhizobitoxine, detailing its biosynthesis, molecular mechanisms of action, and its complex effects on both the host legume and the rhizobial symbiont. By summarizing key quantitative data, outlining experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for researchers in agronomy, plant science, and microbiology, as well as for professionals in drug development exploring novel enzyme inhibitors.
Introduction: A Toxin and a Symbiotic Enhancer
The symbiotic relationship between legumes and rhizobia is a cornerstone of sustainable agriculture, facilitating biological nitrogen fixation. Within this mutualistic framework, the production of secondary metabolites by rhizobia can significantly influence the outcome of the interaction. Rhizobitoxine [2-amino-4-(2-amino-3-hydropropoxy)-trans-but-3-enoic acid] is one such metabolite, produced by select strains of Bradyrhizobium elkanii.[1][6] Initially characterized as a phytotoxin due to its ability to cause yellowing of leaves in certain soybean cultivars, it is now understood to play a beneficial role in the nodulation of various legumes.[2][6][7] This guide explores the intricate mechanisms that underpin this dual functionality.
Biosynthesis of Rhizobitoxine
The genetic basis for rhizobitoxine production in B. elkanii is encoded by the rtx gene cluster.[1][8] The biosynthesis is a multi-step process involving several key enzymes.
The rtx Gene Cluster
A cluster of genes, including rtxA, rtxC, rtxD, rtxE, rtxF, and rtxG, are essential for rhizobitoxine biosynthesis and are expressed as an operon.[8] The rtxA and rtxC genes are particularly crucial for the core biosynthetic steps.[1][3][9]
Proposed Biosynthetic Pathway
The synthesis of rhizobitoxine is believed to originate from O-acetylhomoserine, an intermediate in the methionine biosynthesis pathway, and serinol.[8][10] The RtxA protein is a key enzyme responsible for two critical steps: the formation of serinol and the synthesis of dihydrorhizobitoxine.[1][9] The final step in the pathway is the desaturation of dihydrorhizobitoxine to form active rhizobitoxine, a reaction catalyzed by the RtxC protein, which shows homology to fatty acid desaturases.[1][3][9]
Molecular Mechanisms of Action
Rhizobitoxine exerts its effects on the host plant through the inhibition of two key enzymes operating in distinct metabolic pathways.
Inhibition of Ethylene (B1197577) Biosynthesis
Ethylene is a plant hormone known to negatively regulate nodule formation in many legume species.[5][11] Rhizobitoxine acts as a potent inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway.[3][8][12][13] By blocking ACC synthase, rhizobitoxine reduces ethylene production in the host roots, thereby alleviating the ethylene-induced suppression of nodulation.[3][5][8][11] This mechanism enhances the number of successful infection events and mature nodules, particularly in legumes sensitive to ethylene.[2][5][7]
Inhibition of Methionine Biosynthesis
The phytotoxic effect of rhizobitoxine, leading to foliar chlorosis, is a direct consequence of its inhibition of β-cystathionase.[1][6][12][14][15] This enzyme is crucial for the conversion of cystathionine (B15957) to homocysteine, a key step in the methionine biosynthesis pathway in plants. The inhibition of β-cystathionase leads to a deficiency in methionine, an essential amino acid required for protein synthesis and as a precursor for S-adenosylmethionine, which is involved in chlorophyll (B73375) biosynthesis.[6] The resulting methionine deficiency manifests as the characteristic yellowing of newly developing leaves.[6][12][15]
Quantitative Data on Rhizobitoxine Effects
The following tables summarize quantitative findings from various studies on the effects of rhizobitoxine.
Table 1: Effect of Rhizobitoxine on Nodulation and Ethylene Evolution
| Host Plant | Bradyrhizobium Strain | Parameter | Value (Wild-type) | Value (Rhizobitoxine-deficient mutant) | Reference |
| Macroptilium atropurpureum | USDA94 | Nodule number (23 days post-inoculation) | ~150 | ~50 | [11] |
| Macroptilium atropurpureum | USDA94 | Ethylene evolution (nmol/plant/h) (6 days post-inoculation) | ~0.15 | ~0.25 | [11] |
| Vigna radiata | USDA61 | Mature nodules per plant | Significantly higher | Significantly lower | [2] |
Table 2: Enzyme Inhibition by Rhizobitoxine
| Enzyme | Source | Inhibitor | Ki (μM) | Reference |
| ACC Synthase (bLE-ACS2) | Tomato | Rhizobitoxine | 0.025 | [13] |
| ACC Synthase (bLE-ACS2) | Tomato | Aminoethoxyvinylglycine (AVG) | 0.019 | [13] |
| β-cystathionase | Escherichia coli K-12 | Rhizobitoxine | Inhibition at >0.02 μM | [13] |
Table 3: Rhizobitoxine and Methionine Precursor Accumulation in Soybean
| Compound | Plant Part | Inoculation | Relative Amount | Reference |
| Methionine | Upper shoots | Wild-type B. elkanii | Lower | [6][12][15] |
| Methionine Precursors (e.g., cystathionine) | Upper shoots | Wild-type B. elkanii | Higher | [6][12][15] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
Quantification of Rhizobitoxine
Method: Liquid Chromatography-Mass Spectrometry (LC/MS) of phenylthiocarbamyl derivatives.[1]
-
Sample Preparation: Centrifuge a 15-ml aliquot of a stationary-phase B. elkanii culture (grown in Tris-YMRT medium) at 10,000 x g for 10 min.
-
Solid-Phase Extraction: Load the resulting supernatant onto a Dowex 50 column (H+ type).
-
Elution and Derivatization: Elute the column and derivatize the eluate containing rhizobitoxine and its intermediates with phenylisothiocyanate.
-
LC/MS Analysis: Analyze the derivatives using a suitable LC/MS system to quantify rhizobitoxine, dihydrorhizobitoxine, and serinol.
Measurement of Ethylene Evolution in Roots
Method: Gas Chromatography.[11]
-
Plant Growth: Grow seedlings in a sterile environment (e.g., on agar (B569324) slants or in vermiculite) and inoculate with the desired Bradyrhizobium strain.
-
Incubation: At specified time points after inoculation, place individual plants in sealed containers (e.g., gas-tight vials or tubes).
-
Gas Sampling: After a defined incubation period (e.g., 1-2 hours), withdraw a headspace gas sample using a gas-tight syringe.
-
Gas Chromatography: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina) to separate and quantify ethylene.
ACC Synthase Inhibition Assay
Method: Spectrophotometric or Radiometric measurement of ACC production.[13]
-
Enzyme Preparation: Use a purified or partially purified ACC synthase preparation (e.g., from tomato).
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate S-adenosylmethionine (SAM), pyridoxal (B1214274) phosphate, and a suitable buffer (e.g., HEPES-KOH, pH 8.5).
-
Inhibitor Addition: Add varying concentrations of rhizobitoxine or other inhibitors to the reaction mixtures.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15 minutes).
-
Quantification of ACC: Quantify the amount of ACC produced. This can be done by converting ACC to ethylene and measuring ethylene by gas chromatography, or by using a labeled substrate and measuring the radioactive product.
-
Data Analysis: Determine the percentage of inhibition and calculate kinetic parameters such as Ki using Lineweaver-Burk plots.
Implications and Future Directions
The dual role of rhizobitoxine highlights the complexity of legume-rhizobia interactions. While its production can be detrimental to certain host cultivars, it provides a significant competitive advantage to the producing rhizobia by promoting nodulation, especially in environments where ethylene signaling is a key regulator of symbiosis.[11]
For drug development professionals, the specific and potent inhibition of key plant enzymes by rhizobitoxine offers a valuable model for the design of novel herbicides or plant growth regulators. The structural features of rhizobitoxine responsible for its inhibitory activity against ACC synthase and β-cystathionase could inspire the development of new classes of enzyme inhibitors.
Future research should focus on:
-
Elucidating the regulatory mechanisms governing the expression of the rtx gene cluster in response to host signals.
-
Identifying the genetic determinants of rhizobitoxine resistance in soybean and other legumes.
-
Exploring the potential to engineer rhizobial strains with controlled rhizobitoxine production to maximize symbiotic benefits while minimizing phytotoxicity.
Conclusion
Rhizobitoxine is a pivotal molecule in the dialogue between Bradyrhizobium elkanii and its legume hosts. Its ability to modulate plant hormone signaling and amino acid metabolism underscores the sophisticated chemical strategies employed by rhizobia to establish and maintain symbiotic relationships. A thorough understanding of its biosynthesis, mechanisms of action, and ecological significance is essential for both fundamental plant science and the development of innovative agricultural and biotechnological applications.
References
- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ug.edu.gh [pure.ug.edu.gh]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Rhizobitoxine-induced chlorosis occurs in coincidence with methionine deficiency in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhizobitoxine: A Dual-Nature Molecule in Plant-Microbe Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizobitoxine, a molecule produced by certain strains of the symbiotic nitrogen-fixing bacteria Bradyrhizobium elkanii and the plant pathogen Burkholderia andropogonis, presents a fascinating duality in its interaction with plants.[1][2] Historically identified as a phytotoxin responsible for foliar chlorosis in susceptible soybean cultivars, recent research has unveiled its beneficial role as a potent nodulation enhancer in various legumes.[1][3][4] This guide provides a comprehensive technical overview of rhizobitoxine's mechanisms of action, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways it modulates. Understanding this dual functionality is paramount for researchers in agronomy, plant pathology, and drug development, offering potential avenues for enhancing symbiotic nitrogen fixation and exploring novel herbicidal or plant growth-regulating compounds.
The Dichotomous Nature of Rhizobitoxine
Rhizobitoxine [2-amino-4-(2-amino-3-hydropropoxy)-trans-but-3-enoic acid] is a structural analog of aminoethoxyvinylglycine (AVG), a well-known inhibitor of ethylene (B1197577) biosynthesis.[5] Its impact on plant physiology is dictated by its concentration and the specific plant species, leading to two primary, seemingly contradictory outcomes: phytotoxicity and enhanced nodulation.
Rhizobitoxine as a Phytotoxin
The phytotoxic effects of rhizobitoxine are most notably observed as foliar chlorosis in certain soybean varieties.[1][6] This symptomology is a direct consequence of rhizobitoxine's potent inhibition of β-cystathionase, a key enzyme in the methionine biosynthesis pathway.[7][8] By blocking this enzyme, rhizobitoxine disrupts the conversion of cystathionine (B15957) to homocysteine, leading to a deficiency in methionine.[3][4][9][10] Methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAM), which is essential for numerous metabolic processes, including chlorophyll (B73375) biosynthesis.[10] The resulting methionine deficiency impairs chlorophyll production, leading to the characteristic yellowing of leaves.[10]
Rhizobitoxine as a Nodulation Enhancer
Paradoxically, the same molecule that can act as a toxin also plays a significant role in promoting the symbiotic relationship between rhizobia and leguminous plants.[11][12][13] The formation of nitrogen-fixing nodules is a tightly regulated process, and the plant hormone ethylene is a key negative regulator of this process.[2][12] Elevated ethylene levels in the plant root can inhibit rhizobial infection and subsequent nodule development.[14] Rhizobitoxine enhances nodulation by inhibiting 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway.[2][5][15] By reducing ethylene production in the host plant's roots, rhizobitoxine creates a more favorable environment for nodule formation, leading to an increased number of nodules and enhanced nitrogen fixation.[11][12][13] This mechanism has been shown to increase the competitiveness of rhizobitoxine-producing strains over non-producing strains in the rhizosphere.[11][16]
Quantitative Data on Rhizobitoxine Activity
The following tables summarize key quantitative data related to the inhibitory and symbiotic activities of rhizobitoxine.
Table 1: Inhibition of Key Plant Enzymes by Rhizobitoxine
| Enzyme | Plant Source | Substrate | Inhibition Type | Ki Value | Reference(s) |
| ACC Synthase (bLE-ACS2) | Tomato | S-adenosylmethionine (SAM) | Competitive | 0.025 µM | [17] |
| β-cystathionase | Spinach | Cystathionine | Irreversible | Not Reported | [9] |
| β-cystathionase | Escherichia coli K-12 | Cystathionine | - | - | [17] |
Table 2: Effects of Rhizobitoxine on Nodulation and Plant Growth
| Plant Species | Bradyrhizobium Strain | Effect of Rhizobitoxine Production | Quantitative Change | Reference(s) |
| Macroptilium atropurpureum | B. elkanii USDA94 | Enhanced Nodulation Competitiveness | ~10-fold greater than non-producing mutant | [16] |
| Macroptilium atropurpureum | B. elkanii | Decreased Nodule Number (with ACC application) | - | [11][12] |
| Vigna radiata (mung bean) | B. elkanii | Fewer mature nodules with rhizobitoxine mutants | - | [1] |
| Soybean (Glycine max) | B. elkanii | Reduced Plant Growth | - | [18] |
| Soybean (Glycine max) | B. elkanii | Increased Poly-3-hydroxybutyrate (PHB) in rhizobia | 47% more than non-producing strain | [19] |
Signaling Pathways Modulated by Rhizobitoxine
The dual action of rhizobitoxine can be understood by examining its impact on two distinct but interconnected metabolic pathways in plants.
Caption: Dual inhibitory action of Rhizobitoxine on plant metabolic pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate study and quantification of rhizobitoxine and its effects.
Extraction and Quantification of Rhizobitoxine
This protocol is adapted from methods described for analyzing rhizobitoxine and its precursors.[1]
Objective: To extract and quantify rhizobitoxine from bacterial cultures.
Materials:
-
Bradyrhizobium elkanii culture grown in Tris-YMRT medium.[5]
-
Dowex 50 column (H+ form).[1]
-
Liquid chromatography-mass spectrometry (LC/MS) system.[1]
-
Phenylisothiocyanate (PITC) for derivatization.
-
Authentic rhizobitoxine standard.[1]
Procedure:
-
Culture Preparation: Grow B. elkanii in Tris-YMRT medium to the stationary phase.[5]
-
Sample Preparation: Centrifuge a 15 mL aliquot of the culture at 10,000 x g for 10 minutes.
-
Extraction: Load the resulting supernatant onto a Dowex 50 column (H+ form).[1]
-
Elution: Elute the bound compounds from the column.
-
Derivatization: Derivatize the eluted sample with PITC to form phenylthiocarbamyl (PTC) derivatives for improved detection.[1]
-
LC/MS Analysis: Analyze the derivatized sample using an LC/MS system.
-
Quantification: Calculate the concentration of rhizobitoxine by comparing the peak area of its PTC derivative to that of a known concentration of an authentic rhizobitoxine standard.[1]
Phytotoxicity Assay (Chlorosis Scoring)
This protocol is based on the established method of observing rhizobitoxine-induced chlorosis.[20]
Objective: To assess the phytotoxicity of rhizobitoxine-producing B. elkanii on a susceptible soybean cultivar.
Materials:
-
Susceptible soybean (Glycine max) seeds (e.g., 'Lee').[4]
-
Rhizobitoxine-producing B. elkanii strain and a non-producing mutant.
-
Sterile growth pouches or pots with a suitable growth medium.
-
Nitrogen-free plant nutrient solution.[11]
Procedure:
-
Seed Sterilization and Germination: Surface sterilize soybean seeds and germinate them in a sterile environment.[11]
-
Inoculation: Inoculate the seedlings with a suspension of either the wild-type rhizobitoxine-producing B. elkanii or the non-producing mutant.
-
Growth Conditions: Grow the plants in a controlled environment with adequate light and temperature, providing a nitrogen-free nutrient solution.[11]
-
Chlorosis Scoring: After a set period (e.g., 30 days), visually score the newly developed trifoliate leaves for the degree of chlorosis.[4][20] A rating scale can be developed (e.g., 0 = no chlorosis, 5 = severe chlorosis).
-
Data Analysis: Compare the chlorosis scores between plants inoculated with the wild-type and mutant strains.
Nodulation Assay
This protocol outlines a method to evaluate the effect of rhizobitoxine on nodulation.[11][12]
Objective: To determine the impact of rhizobitoxine on the number of nodules formed on a host legume.
Materials:
-
Host legume seeds (e.g., Macroptilium atropurpureum).[11][12]
-
Rhizobitoxine-producing B. elkanii strain and a non-producing mutant.
-
Sterile growth pouches or pots with a nitrogen-free growth medium.
-
Nitrogen-free plant nutrient solution.[11]
Procedure:
-
Seed Sterilization and Germination: Surface sterilize and germinate the host legume seeds.[11]
-
Inoculation: Inoculate the seedlings with a standardized suspension of the wild-type or mutant B. elkanii.
-
Growth Conditions: Cultivate the plants in a controlled environment, supplying a nitrogen-free nutrient solution to encourage nodulation.[11]
-
Nodule Counting: At specific time points (e.g., 2-4 weeks post-inoculation), carefully remove the plants from the growth medium and count the number of nodules on the roots.
-
Data Analysis: Statistically compare the average nodule numbers between plants inoculated with the rhizobitoxine-producing and non-producing strains.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the dual role of rhizobitoxine.
Caption: A generalized experimental workflow for studying rhizobitoxine.
Conclusion and Future Directions
Rhizobitoxine stands as a compelling example of the complex chemical dialogues that occur between microbes and plants. Its ability to act as both a phytotoxin and a symbiosis enhancer underscores the context-dependent nature of such interactions. For researchers, this duality offers a rich field of study. Further investigation into the regulation of rhizobitoxine biosynthesis genes (rtx) could reveal environmental cues that switch its role from beneficial to detrimental.[1][5] For drug development professionals, the potent and specific inhibition of key plant enzymes by rhizobitoxine presents opportunities for the design of novel herbicides or plant growth regulators. A deeper understanding of this multifaceted molecule will undoubtedly contribute to advancements in sustainable agriculture and the development of new agrochemicals.
References
- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 4. Rhizobitoxine-induced chlorosis occurs in coincidence with methionine deficiency in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of inhibition of spinach beta-cystathionase by rhizobitoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rhizobitoxine producers gain more poly-3-hydroxybutyrate in symbiosis than do competing rhizobia, but reduce plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
An In-depth Technical Guide to the Genes Involved in Rhizobitoxine Production: The rtx Operon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizobitoxine is a phytotoxin produced by certain strains of the nitrogen-fixing bacterium Bradyrhizobium elkanii. This molecule plays a significant role in the symbiotic relationship between the bacterium and its host plants, primarily by inhibiting the production of the plant hormone ethylene. This inhibition can lead to enhanced nodulation and competitiveness of the rhizobia. The biosynthesis of rhizobitoxine is governed by a specific set of genes organized in the rtx operon. This technical guide provides a comprehensive overview of the genes within this operon, their functions, the quantitative effects of their disruption, and the experimental protocols used to study them. This information is critical for researchers in microbiology, plant science, and for professionals in drug development who may be interested in targeting this pathway for agricultural or therapeutic purposes.
The rtx Operon: Genetic Organization and Function
The rhizobitoxine biosynthesis pathway is encoded by the rtx operon, which consists of a cluster of genes designated rtxACDEFG. These genes are transcribed as a single polycistronic mRNA molecule. The functions of the individual genes in the biosynthesis of rhizobitoxine have been elucidated through genetic and biochemical studies.
The key genes and their roles are:
-
rtxA : This gene is essential for the initial steps of rhizobitoxine biosynthesis. It encodes a protein with two distinct domains. The N-terminal domain is homologous to aminotransferases and is responsible for the formation of serinol.[1] The C-terminal portion of the RtxA protein acts as a dihydrorhizobitoxine synthase, catalyzing the condensation of serinol with O-acetylhomoserine to produce dihydrorhizobitoxine.[1][2]
-
rtxC : This gene encodes a dihydrorhizobitoxine desaturase, which is responsible for the final step in rhizobitoxine synthesis.[1][3] This enzyme introduces a double bond into dihydrorhizobitoxine to form the active rhizobitoxine molecule.[1][4] The RtxC protein shows homology to fatty acid desaturases.[1]
-
rtxDEFG : These genes are also part of the operon and are involved in rhizobitoxine production. Mutational analyses have shown that disruption of rtxD, rtxE, and rtxG leads to a significant reduction in rhizobitoxine synthesis, indicating their supportive but non-essential role in the core biosynthetic pathway.
Quantitative Analysis of Rhizobitoxine Production
The impact of the rtx genes on rhizobitoxine production has been quantified through the analysis of mutant strains. The following tables summarize the production of rhizobitoxine and its precursors in wild-type Bradyrhizobium elkanii and various rtx mutants, both in bacterial culture and within the nodules of host plants.
Table 1: Rhizobitoxine and Precursor Production in Bradyrhizobium elkanii Culture Supernatants [4]
| Strain | Serinol (μM) | Dihydrorhizobitoxine (μM) | Rhizobitoxine (μM) |
| Wild-type (USDA94) | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.5 ± 0.3 |
| ΔrtxA | Not Detected | Not Detected | Not Detected |
| ΔrtxC | 1.2 ± 0.2 | 2.8 ± 0.4 | Not Detected |
| ΔrtxD | 0.7 ± 0.1 | 1.3 ± 0.2 | 0.5 ± 0.1 |
| ΔrtxE | 0.6 ± 0.1 | 1.1 ± 0.1 | 0.4 ± 0.1 |
| ΔrtxG | 0.7 ± 0.1 | 1.4 ± 0.2 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Rhizobitoxine and Precursor Content in Soybean Nodules [4]
| Inoculated Strain | Serinol (nmol/g fresh weight) | Dihydrorhizobitoxine (nmol/g fresh weight) | Rhizobitoxine (nmol/g fresh weight) |
| Wild-type (USDA94) | 4.5 | 8.4 | 3.6 |
| ΔrtxC | 2.8 | 5.1 | < 0.1 |
| Δrtx::Ω1 (null mutant) | < 0.1 | < 0.2 | < 0.1 |
Signaling Pathways and Experimental Workflows
Rhizobitoxine Biosynthetic Pathway
The synthesis of rhizobitoxine from primary metabolites involves a series of enzymatic reactions catalyzed by the Rtx proteins. The pathway begins with the production of serinol and culminates in the desaturation of dihydrorhizobitoxine.
Caption: The biosynthetic pathway of rhizobitoxine.
Experimental Workflow for rtx Gene Knockout Mutant Generation
The generation of targeted gene knockouts in Bradyrhizobium elkanii is a crucial technique for studying the function of the rtx genes. A common method involves homologous recombination using a suicide vector carrying a selectable marker.
Caption: Workflow for generating rtx gene knockout mutants.
Experimental Protocols
Generation of rtx Gene Deletion Mutants
This protocol is based on the method of homologous recombination using a suicide vector and a nonpolar aph cassette as described by Okazaki et al. (2004) and adapted for rtx gene deletion.
Materials:
-
Bradyrhizobium elkanii wild-type strain
-
E. coli donor and helper strains
-
Suicide vector (e.g., pSUP-SS)
-
Nonpolar aph (kanamycin resistance) cassette
-
Restriction enzymes
-
T4 DNA Ligase
-
Tris-YMRT medium and Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., spectinomycin, kanamycin)
-
PCR reagents and primers flanking the target rtx gene
-
Southern blotting reagents
Procedure:
-
Construct the Suicide Vector:
-
Amplify the upstream and downstream flanking regions of the target rtx gene from B. elkanii genomic DNA using PCR.
-
Clone these flanking regions into a suicide vector, such as pSUP-SS, on either side of a multiple cloning site.
-
Insert a nonpolar aph cassette between the two flanking regions. This cassette confers kanamycin (B1662678) resistance and is designed to not have polar effects on downstream gene expression.
-
-
Triparental Mating:
-
Grow overnight cultures of the E. coli donor strain containing the suicide vector, the E. coli helper strain (e.g., containing pRK2013), and the recipient B. elkanii strain.
-
Mix the three cultures in a 1:1:2 ratio (donor:helper:recipient).
-
Spot the mixture onto a sterile filter placed on a non-selective agar (B569324) plate and incubate overnight to allow for conjugation.
-
-
Selection of Double Crossover Mutants:
-
Resuspend the bacterial growth from the filter in sterile saline.
-
Plate serial dilutions onto selective agar plates containing the appropriate antibiotics to select for B. elkanii that have undergone a double crossover event (e.g., kanamycin for the aph cassette and an antibiotic to which the donor and helper E. coli are sensitive).
-
Incubate the plates until colonies appear.
-
-
Verification of Mutants:
-
Confirm the correct gene replacement by PCR using primers that anneal outside the cloned flanking regions and within the aph cassette.
-
Further verify the gene knockout by Southern blot analysis of genomic DNA from the putative mutants.
-
Quantification of Rhizobitoxine by HPLC-MS
This protocol is adapted from the method described by Yasuta et al. (2001).[1]
Materials:
-
Bacterial culture supernatants or nodule extracts
-
Dowex 50W-X8 cation-exchange resin
-
Phenyl isothiocyanate (PITC) for derivatization
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer
-
Rhizobitoxine and dihydrorhizobitoxine standards
Procedure:
-
Sample Preparation:
-
Culture Supernatants: Centrifuge the bacterial culture to pellet the cells. Pass the supernatant through a 0.22 µm filter.
-
Nodule Extracts: Homogenize fresh nodules in a suitable buffer (e.g., 80% methanol). Centrifuge to remove debris and collect the supernatant.
-
-
Solid-Phase Extraction:
-
Apply the prepared sample to a column packed with Dowex 50W-X8 resin (H+ form).
-
Wash the column with deionized water to remove unbound compounds.
-
Elute the amino acid fraction containing rhizobitoxine and its precursors with aqueous ammonia.
-
Lyophilize the eluate.
-
-
Derivatization:
-
Redissolve the lyophilized sample in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1).
-
Add PITC solution (e.g., ethanol:water:triethylamine:PITC, 7:1:1:1) and incubate at room temperature to form phenylthiocarbamyl (PTC) derivatives.
-
Dry the derivatized sample under vacuum.
-
-
HPLC-MS Analysis:
-
Reconstitute the dried PTC derivatives in an appropriate solvent (e.g., mobile phase A).
-
Inject the sample into the HPLC system.
-
Separate the PTC-derivatized compounds on a C18 column using a gradient of a suitable mobile phase (e.g., aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile).
-
Detect and quantify the PTC-derivatives of rhizobitoxine and dihydrorhizobitoxine by mass spectrometry in selected ion monitoring (SIM) mode. The PTC-rhizobitoxine is detected at m/z 461 and PTC-dihydrorhizobitoxine at m/z 463.[1]
-
Quantify the compounds by comparing their peak areas to those of known concentrations of derivatized standards.
-
Analysis of rtx Operon Expression by RT-PCR
This protocol provides a general framework for analyzing the expression of the rtx operon.
Materials:
-
Bradyrhizobium elkanii cells grown under desired conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
PCR reagents (including Taq polymerase and dNTPs)
-
Primers specific for the intergenic regions of the rtx operon
Procedure:
-
RNA Isolation:
-
Harvest B. elkanii cells from a liquid culture by centrifugation.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is a critical step to avoid false-positive results in the subsequent PCR.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamer or gene-specific primers.
-
-
PCR Amplification:
-
Perform PCR using the synthesized cDNA as a template.
-
Use primer pairs designed to amplify the regions spanning the junctions between adjacent genes in the rtx operon (e.g., a forward primer in rtxA and a reverse primer in rtxC).
-
Include a negative control reaction with RNA that has not been reverse-transcribed to ensure there is no genomic DNA contamination.
-
Include a positive control with genomic DNA as the template to verify that the primers and PCR conditions are working correctly.
-
-
Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a PCR product of the expected size indicates that the corresponding genes are co-transcribed as part of an operon.
-
Conclusion
The rtx operon in Bradyrhizobium elkanii represents a well-defined genetic system for the production of the phytotoxin rhizobitoxine. The core biosynthetic pathway relies on the essential functions of rtxA and rtxC, with ancillary roles played by rtxDEFG. The quantitative data clearly demonstrate the impact of these genes on rhizobitoxine production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the regulation of this operon, the biochemical properties of the Rtx enzymes, and the potential applications of manipulating this pathway in agricultural and biotechnological contexts. A thorough understanding of the rtx operon is paramount for developing strategies to enhance symbiotic nitrogen fixation or to explore the potential of rhizobitoxine and its analogs as novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 3. Bradyrhizobium elkanii rtxC gene is required for expression of symbiotic phenotypes in the final step of rhizobitoxine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradyrhizobium elkanii rtxC Gene Is Required for Expression of Symbiotic Phenotypes in the Final Step of Rhizobitoxine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: An In-depth Technical Guide to the Intermediates of the Rhizobitoxine Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the core intermediates in the rhizobitoxine biosynthetic pathway, a critical process in the symbiotic relationship between Bradyrhizobium elkanii and its host legumes. Rhizobitoxine, an enol-ether amino acid, plays a significant role in nodulation by inhibiting ethylene (B1197577) biosynthesis in the host plant. Understanding the molecular intermediates and the enzymatic steps involved in its synthesis is paramount for researchers in microbiology, plant science, and for professionals exploring novel drug development targets.
The Core Biosynthetic Pathway and Its Intermediates
The biosynthesis of rhizobitoxine from primary metabolites involves a concise and elegant pathway centered around two key intermediates: serinol and dihydrorhizobitoxine . The genetic basis for this pathway is primarily encoded by the rtx operon, with the genes rtxA and rtxC playing pivotal roles.[1][2][3][4][5]
The gene product of rtxA is a bifunctional enzyme. Its N-terminal domain, homologous to aminotransferases, is responsible for the synthesis of serinol.[2] The C-terminal domain of the RtxA protein, which shows homology to O-acetylhomoserine sulfhydrylase, then catalyzes the condensation of serinol with O-acetylhomoserine to form dihydrorhizobitoxine.[2][6]
The final step in the pathway is the desaturation of dihydrorhizobitoxine to form the active rhizobitoxine. This reaction is catalyzed by the RtxC protein, a dihydrorhizobitoxine desaturase.[2][3][4]
Below is a diagram illustrating the core biosynthetic pathway:
Caption: The rhizobitoxine biosynthetic pathway, highlighting the key enzymes and intermediates.
Quantitative Analysis of Intermediates
Mutational analysis of the rtx genes in Bradyrhizobium elkanii has provided valuable quantitative data on the accumulation of intermediates. These studies underscore the critical role of each enzyme in the pathway.
| Strain/Mutant | Serinol (μM) | Dihydrorhizobitoxine (μM) | Rhizobitoxine (μM) | Reference |
| Wild-type (B. elkanii USDA94) | - | - | 17.5 | [7] |
| rtxC insertional mutant | 240 | 3.9 | 0.9 | [2] |
| Large-deletion mutant (Δrtx) | Not Produced | Not Produced | Not Produced | [2][4] |
Data from cultures of B. elkanii.
Experimental Protocols
The identification and quantification of rhizobitoxine and its intermediates have been achieved through a combination of genetic manipulation, analytical chemistry, and bioassays.
Mutagenesis of rtx Genes
A common approach to elucidating the biosynthetic pathway involves the creation of targeted gene disruptions.
Workflow for rtx Gene Mutagenesis:
Caption: A generalized workflow for creating and verifying rhizobitoxine biosynthesis mutants.
Quantification of Intermediates by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive method for the sensitive and specific quantification of rhizobitoxine and its precursors.
Protocol Outline:
-
Sample Preparation:
-
Grow bacterial cultures (e.g., B. elkanii strains) in a suitable medium (e.g., Tris-YMRT) for a defined period.[6]
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
The supernatant can be directly analyzed or subjected to a derivatization step. For example, derivatization with phenylisothiocyanate (PITC) allows for sensitive detection.[2]
-
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a mass spectrometer.
-
Separate the compounds using a suitable column and gradient elution.
-
Detect and quantify the target molecules based on their specific mass-to-charge ratios (m/z) and retention times. The m/z values for the PITC derivatives are m/z = 227 for serinol, m/z = 463 for dihydrorhizobitoxine, and m/z = 461 for rhizobitoxine.[2]
-
-
Quantification:
-
Calculate the concentrations of each compound by comparing the peak areas to those of authentic standards.[2]
-
Bioassays for Rhizobitoxine Activity
Bioassays provide a functional measure of rhizobitoxine production based on its inhibitory effects on specific enzymes.
-
1-Aminocyclopropane-1-Carboxylate (ACC) Synthase Inhibition Assay: This assay is based on the ability of rhizobitoxine to competitively inhibit ACC synthase, a key enzyme in the plant ethylene biosynthesis pathway.[8] The activity of ACC synthase is measured in the presence and absence of the sample containing rhizobitoxine, and the degree of inhibition is correlated to the rhizobitoxine concentration.[8]
-
β-Cystathionase Inhibition Assay: Rhizobitoxine is also a known inhibitor of β-cystathionase, an enzyme in the methionine biosynthesis pathway.[2][8] Similar to the ACC synthase assay, the inhibition of β-cystathionase activity by a sample is used to determine the presence and relative amount of rhizobitoxine.
Regulatory and Signaling Implications
The production of rhizobitoxine is not merely a metabolic curiosity; it is a key strategy employed by B. elkanii to enhance its symbiotic relationship with host plants. By inhibiting ethylene synthesis in the plant roots, rhizobitoxine promotes nodulation.[3][9][10]
Signaling Pathway Interaction:
Caption: The signaling interaction between rhizobitoxine and the host plant's ethylene pathway.
Conclusion
The intermediates serinol and dihydrorhizobitoxine are central to the biosynthesis of rhizobitoxine. The elucidation of this pathway, driven by the enzymatic machinery encoded by the rtx operon, has been made possible through a combination of genetic, analytical, and biochemical techniques. A thorough understanding of these intermediates and their enzymatic transformations not only deepens our knowledge of symbiotic plant-microbe interactions but also presents potential avenues for agricultural biotechnology and the development of novel enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RHIZOBITOXINE ENHANCES NODULATION BY INHIBITING ETHYLENE SYNTHESIS OF BRADYRHIZOBIUM ELKANII FROM LESPEDEZA SPECIES: VALIDATION BY HOMOLOGY MODELING AND MOLECULAR DOCKING STUDY | Semantic Scholar [semanticscholar.org]
The Biological Activity of Dihydrorhizobitoxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrorhizobitoxine, a structural analog and biosynthetic precursor to the well-characterized phytotoxin rhizobitoxine, exhibits significant biological activity primarily through the inhibition of key enzymes in plant metabolic pathways. This technical guide provides an in-depth analysis of the biological functions of dihydrorhizobitoxine, with a focus on its inhibitory effects on 1-aminocyclopropane-1-carboxylate (ACC) synthase and β-cystathionase. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in plant biology, microbiology, and drug development.
Introduction
Dihydrorhizobitoxine is an ether amino acid produced by several species of bacteria, including Bradyrhizobium elkanii. It is the immediate precursor to rhizobitoxine, a compound known for its phytotoxic effects, such as inducing chlorosis in soybeans, and its role in mediating plant-microbe interactions. The conversion of dihydrorhizobitoxine to rhizobitoxine is catalyzed by a desaturase encoded by the rtxC gene. While rhizobitoxine has been the subject of extensive research, the distinct biological activities of dihydrorhizobitoxine are also of significant interest, particularly in understanding the nuances of the rhizobia-legume symbiosis and for its potential as a tool in agricultural biotechnology.
The primary mechanism of action for both dihydrorhizobitoxine and rhizobitoxine is the inhibition of enzymes that utilize pyridoxal (B1214274) phosphate (B84403) as a cofactor. This guide will focus on two such enzymes: ACC synthase, a critical enzyme in the ethylene (B1197577) biosynthesis pathway, and β-cystathionase, an enzyme involved in methionine biosynthesis.
Mechanism of Action
Dihydrorhizobitoxine, like its analog rhizobitoxine, acts as an inhibitor of key enzymes in crucial plant metabolic pathways.
Inhibition of Ethylene Biosynthesis
Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses. The biosynthesis of ethylene is tightly regulated, with ACC synthase being a rate-limiting enzyme. Dihydrorhizobitoxine inhibits ACC synthase, which catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor of ethylene.[1][2] This inhibition leads to a reduction in ethylene production. By downregulating ethylene, which is a negative regulator of nodulation, dihydrorhizobitoxine can play a role in promoting the symbiotic relationship between rhizobia and leguminous plants.[1][3]
Inhibition of Methionine Biosynthesis
Methionine is an essential amino acid in plants, serving as a building block for proteins and as a precursor for the synthesis of SAM. Dihydrorhizobitoxine inhibits β-cystathionase, an enzyme in the transsulfuration pathway that catalyzes the conversion of cystathionine (B15957) to homocysteine, a precursor of methionine. Inhibition of this enzyme can disrupt methionine synthesis.
Quantitative Inhibitory Data
The inhibitory potency of dihydrorhizobitoxine is notably less than that of rhizobitoxine. The following table summarizes the available quantitative data for the inhibition of ACC synthase and β-cystathionase by both compounds.
| Compound | Target Enzyme | Organism/Source of Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) | Notes | Reference |
| Dihydrorhizobitoxine | ACC Synthase (bLE-ACS2) | Tomato | Competitive | - | ~2.0 | Approximately 100-fold less potent than rhizobitoxine. | |
| β-Cystathionase | E. coli K-12 | - | - | >100 | Less potent inhibitor than rhizobitoxine. | ||
| Rhizobitoxine | ACC Synthase (bLE-ACS2) | Tomato | Competitive | 0.025 | ~0.02 | A potent inhibitor of ACC synthase. | [2] |
| β-Cystathionase | E. coli K-12 | - | 3 | - | |||
| β-Cystathionase | S. typhimurium | - | ~1 | - | More sensitive to rhizobitoxine than the E. coli enzyme. | ||
| β-Cystathionase | Soybean (Forrest) | - | 1048 | - | Significantly less sensitive to rhizobitoxine. | ||
| β-Cystathionase | B. elkanii (USDA 94) | - | 22 | - |
Signaling Pathways and Experimental Workflows
Ethylene Biosynthesis Pathway and Inhibition
The following diagram illustrates the ethylene biosynthesis pathway in plants and indicates the point of inhibition by dihydrorhizobitoxine.
Methionine Biosynthesis Pathway and Inhibition
This diagram shows a simplified representation of the methionine biosynthesis pathway, highlighting the role of β-cystathionase and its inhibition.
Experimental Workflow for Enzyme Inhibition Assay
The general workflow for assessing the inhibitory effect of dihydrorhizobitoxine on target enzymes is depicted below.
References
Rhizobitoxine's Effect on Plant Hormone Signaling Pathways: A Technical Guide
Abstract
Rhizobitoxine is an enol-ether amino acid produced by certain symbiotic and pathogenic bacteria, notably Bradyrhizobium elkanii and Burkholderia andropogonis.[1] While historically known for inducing foliar chlorosis in host plants, its primary and most significant biochemical function is the potent and specific inhibition of ethylene (B1197577) biosynthesis.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanism by which rhizobitoxine disrupts the ethylene signaling pathway. It details the competitive inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in ethylene production.[5] Furthermore, this document explores the consequential indirect effects on other plant hormone signaling pathways, such as auxin and cytokinin, whose responses are often mediated by ethylene. We present quantitative data on enzyme inhibition, detailed experimental protocols for key assays, and visual diagrams of the pertinent biochemical and logical pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Primary Mechanism of Action: Inhibition of the Ethylene Signaling Pathway
The most direct and well-characterized effect of rhizobitoxine on plant hormone signaling is its interference with the ethylene biosynthesis pathway. Ethylene, a gaseous hormone, regulates a vast array of developmental processes and stress responses, and its production is tightly controlled.
The Ethylene Biosynthesis Pathway
In higher plants, ethylene is synthesized from the amino acid methionine in a three-step process known as the Yang Cycle.
-
Methionine is converted to S-adenosylmethionine (SAM) by SAM synthase.
-
ACC synthase (ACS) , the rate-limiting enzyme, converts SAM to 1-aminocyclopropane-1-carboxylate (ACC) , the immediate precursor to ethylene.[1][6]
-
ACC oxidase (ACO) catalyzes the final step, oxidizing ACC to form ethylene .
Rhizobitoxine exerts its effect by specifically targeting the critical, rate-limiting ACC synthase step.
References
- 1. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Ethylene Production by Rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Ethylene-Insensitive Nodulation and the Role of Rhizobitoxine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The symbiotic relationship between legumes and rhizobia, culminating in the formation of nitrogen-fixing root nodules, is a finely tuned developmental process. The plant hormone ethylene (B1197577) is a key negative regulator of this interaction, limiting the number of nodules. Consequently, rhizobia have evolved mechanisms to overcome this inhibition, notably through the production of rhizobitoxine. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ethylene-insensitive nodulation, with a particular focus on the action of rhizobitoxine. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers in the field. This document is intended to serve as a valuable resource for scientists working on plant-microbe interactions, nitrogen fixation, and the development of novel agrochemicals.
Introduction
Biological nitrogen fixation through the legume-rhizobia symbiosis is a cornerstone of sustainable agriculture, reducing the reliance on synthetic nitrogen fertilizers.[1] The establishment of this symbiosis is tightly controlled by the host plant to prevent excessive nodulation, which can be energetically costly. Ethylene, a gaseous plant hormone, has long been recognized as a potent inhibitor of nodulation.[1] It acts at multiple stages, from the initial rhizobial infection of root hairs to the development of the nodule primordium.
Certain rhizobia, such as Bradyrhizobium elkanii, have evolved a counter-strategy to mitigate the inhibitory effects of ethylene. These bacteria produce rhizobitoxine, a phytotoxin that effectively enhances their ability to nodulate host plants.[2][3][4][5] This is achieved by directly inhibiting a key enzyme in the ethylene biosynthesis pathway, thereby lowering ethylene levels in the root and promoting a more favorable environment for nodulation.
Understanding the interplay between ethylene signaling and rhizobitoxine production is crucial for developing strategies to enhance nitrogen fixation in crop legumes. This guide will explore the molecular intricacies of these processes, providing the technical details necessary for researchers to design and execute experiments in this field.
Ethylene Signaling in Legume Nodulation
The canonical ethylene signaling pathway, largely elucidated in the model plant Arabidopsis thaliana, is conserved in legumes and plays a central role in regulating nodulation.
Key Components of the Ethylene Signaling Pathway
The core components of the ethylene signaling pathway involved in nodulation include:
-
ETR1 (ETHYLENE RESPONSE 1): A membrane-bound receptor that binds ethylene. In the absence of ethylene, ETR1 is active and promotes the activity of CTR1.
-
CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1): A Raf-like kinase that, when active, phosphorylates and inactivates EIN2.
-
EIN2 (ETHYLENE INSENSITIVE 2): A central positive regulator of ethylene signaling. When dephosphorylated (in the presence of ethylene), its C-terminal end is cleaved and translocates to the nucleus.
-
EIN3/EIL1 (ETHYLENE INSENSITIVE 3/EIN3-LIKE 1): Transcription factors that are stabilized by the C-terminal fragment of EIN2. They activate the expression of ethylene-responsive genes, which in the context of nodulation, are generally inhibitory.
Mechanism of Ethylene-Mediated Inhibition of Nodulation
In the absence of ethylene, ETR1 activates CTR1, which in turn represses EIN2. This keeps the downstream ethylene response pathway inactive, allowing for normal nodulation to proceed. When ethylene is produced in response to rhizobial infection, it binds to ETR1, inactivating it. This leads to the deactivation of CTR1, relieving the repression of EIN2. The C-terminal portion of EIN2 then moves to the nucleus, stabilizing EIN3/EIL1 transcription factors. These transcription factors then induce the expression of genes that negatively regulate infection thread formation and nodule organogenesis.
Plants with mutations in key ethylene signaling components, such as the sickle (skl) mutant in Medicago truncatula which has a mutation in the EIN2 gene, exhibit an ethylene-insensitive phenotype.[6][7] This insensitivity leads to a hypernodulation phenotype, characterized by a significantly increased number of nodules.[6][8][9]
Rhizobitoxine: A Bacterial Strategy to Overcome Ethylene Inhibition
Rhizobitoxine is an enol-ether amino acid produced by some strains of Bradyrhizobium elkanii.[10][11] It acts as a potent inhibitor of ethylene biosynthesis, thereby promoting nodulation.[2][11][12]
Mechanism of Action: Inhibition of ACC Synthase
Ethylene is synthesized from S-adenosyl-L-methionine (SAM) via two key enzymes: 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) and ACC oxidase (ACO). Rhizobitoxine specifically targets and competitively inhibits ACC synthase, the rate-limiting enzyme in this pathway.[13][14] By blocking the conversion of SAM to ACC, rhizobitoxine effectively reduces the amount of ethylene produced by the plant root.[13]
This reduction in ethylene levels prevents the activation of the ethylene signaling pathway, thus alleviating the inhibition of nodulation. The result is an increased number of successful infection events and ultimately, a higher number of nodules.[2][3]
Quantitative Data
The following tables summarize key quantitative data from studies on ethylene-insensitive nodulation and the effects of rhizobitoxine.
Table 1: Effect of Rhizobitoxine-Producing and Non-Producing B. elkanii on Nodulation and Ethylene Evolution in Macroptilium atropurpureum
| Inoculant | Nodule Number (23 days post-inoculation) | Ethylene Evolution (pmol/plant/hr) (6 days post-inoculation) | Ethylene Evolution (pmol/plant/hr) (23 days post-inoculation) |
| Uninoculated Control | 0 | 5.46 | 3.21 |
| B. elkanii USDA94 (Rhizobitoxine-producing) | ~110 | 0.79 | Not Detected |
| B. elkanii RTS2 (Rhizobitoxine-deficient mutant) | ~50 | 2.87 | 1.54 |
Data adapted from Yuhashi et al. (2000).[2][3]
Table 2: Inhibition of ACC Synthase by Rhizobitoxine and AVG
| Inhibitor | Ki (µM) |
| Rhizobitoxine (RT) | 0.025 |
| Aminoethoxyvinylglycine (AVG) | 0.019 |
Km for SAM was determined to be 29 µM. Data from Yasuta et al. (1999).[13][14]
Table 3: Nodule Number in Wild-Type and Ethylene-Insensitive Medicago truncatula Mutants
| Genotype | Phenotype | Nodule Number (relative to Wild-Type) |
| Wild-Type | Ethylene-sensitive | 1x |
| skl (ein2 mutant) | Ethylene-insensitive | ~10x increase |
| sunn (super numeric nodules) | Ethylene-sensitive (root), Hypernodulation | ~10x increase |
Data adapted from Penmetsa and Cook (1997) and Penmetsa et al. (2003).[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ethylene-insensitive nodulation and rhizobitoxine.
Nodulation Assay
Objective: To quantify the number of nodules formed on legume roots under different treatment conditions.
Materials:
-
Legume seeds (e.g., Medicago truncatula, Glycine max)
-
Rhizobium strain(s) of interest
-
Growth pouches or pots with sterile vermiculite/sand mixture
-
Nitrogen-free plant nutrient solution
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface sterilize seeds by washing with 95% ethanol (B145695) for 30 seconds, followed by a 5-minute incubation in 5% sodium hypochlorite (B82951) solution. Rinse seeds thoroughly with sterile water.
-
Germinate seeds on sterile water agar (B569324) plates in the dark for 2-3 days.
-
Transfer seedlings to growth pouches or pots containing a sterile growth medium.
-
Inoculate the roots with a suspension of the desired rhizobium strain (e.g., 108 cells/mL).
-
If testing the effect of ethylene or inhibitors, supplement the nutrient solution with the desired concentration of ACC (ethylene precursor) or AVG/rhizobitoxine.
-
Grow plants in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22-25°C).
-
After a specified period (e.g., 2-4 weeks), carefully remove the plants from the growth medium and count the number of nodules on the roots.
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of any observed differences.
Ethylene Measurement by Gas Chromatography
Objective: To quantify the rate of ethylene evolution from plant roots.
Materials:
-
Gas-tight vials or syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)
-
Ethylene standard gas for calibration
Procedure:
-
Excise the roots from the plants to be tested and place them in a gas-tight vial of a known volume.
-
Seal the vial and incubate for a specific period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.
-
Using a gas-tight syringe, withdraw a sample of the headspace gas.
-
Inject the gas sample into the GC.
-
The GC will separate the gases, and the FID will detect the ethylene. The area under the ethylene peak is proportional to its concentration.
-
Calibrate the GC using a known concentration of ethylene standard gas to convert peak areas to ethylene concentrations (e.g., in ppm or ppb).
-
Calculate the rate of ethylene evolution, typically expressed as pmol of ethylene per plant per hour.
ACC Synthase Inhibition Assay
Objective: To determine the inhibitory effect of compounds like rhizobitoxine on ACC synthase activity.
Materials:
-
Purified or partially purified ACC synthase enzyme
-
S-adenosyl-L-methionine (SAM) as the substrate
-
Rhizobitoxine or other inhibitors
-
Reaction buffer (e.g., HEPES buffer, pH 8.5)
-
Method for quantifying the product, ACC (e.g., derivatization followed by HPLC)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ACC synthase, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, SAM.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of ACC produced.
-
Determine the initial reaction velocities at different substrate and inhibitor concentrations.
-
Use Lineweaver-Burk plots or other kinetic analyses to determine the type of inhibition and the inhibition constant (Ki).
GUS Reporter Gene Assay for Promoter Activity
Objective: To visualize the spatial and temporal expression patterns of genes involved in nodulation.
Materials:
-
Transgenic plants expressing a promoter-GUS fusion construct
-
X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) substrate
-
GUS staining buffer
-
Ethanol series for clearing chlorophyll (B73375)
Procedure:
-
Harvest plant tissues (e.g., roots, nodules) at different developmental stages or after specific treatments.
-
Incubate the tissues in GUS staining buffer containing X-Gluc at 37°C for several hours to overnight.
-
The GUS enzyme, if present, will cleave the X-Gluc substrate, resulting in the formation of a blue precipitate.
-
After staining, fix the tissues and clear them of chlorophyll by incubating in an ethanol series (e.g., 70%, 95%, 100% ethanol).
-
Observe the tissues under a microscope to visualize the blue staining, which indicates the regions of promoter activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Ethylene signaling pathway and the inhibitory action of rhizobitoxine.
Caption: Workflow for a typical nodulation assay.
Conclusion
The intricate relationship between ethylene signaling and rhizobitoxine production provides a fascinating example of the co-evolutionary dynamics between legumes and their rhizobial symbionts. Ethylene acts as a crucial checkpoint, preventing uncontrolled nodulation, while rhizobitoxine serves as a key bacterial tool to bypass this regulation, thereby enhancing symbiotic success. For researchers, a thorough understanding of these mechanisms, coupled with robust experimental protocols, is essential for making further advances in this field. The information presented in this guide, from the detailed signaling pathways to the quantitative data and experimental methodologies, is intended to empower scientists to explore new avenues for improving nitrogen fixation in agriculture. Future research may focus on engineering rhizobial strains with enhanced rhizobitoxine production or developing novel compounds that mimic its effects to boost the productivity of leguminous crops.
References
- 1. Genome Wide Identification and Expression Profiling of Ethylene Receptor Genes during Soybean Nodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum [agris.fao.org]
- 6. The Ethylene-Insensitive sickle Mutant of Medicago truncatula Shows Altered Auxin Transport Regulation during Nodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Infection of Medicago truncatula by the Root-Knot Nematode Meloidogyne javanica Does Not Require Early Nodulation Genes [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Impact of Rhizobitoxine on Methionine Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizobitoxine, a phytotoxin produced by certain strains of the symbiotic soil bacterium Bradyrhizobium elkanii, has a significant and specific impact on plant amino acid metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms by which rhizobitoxine disrupts methionine biosynthesis in plants. The primary focus is on its potent and irreversible inhibition of β-cystathionase, a key enzyme in the transsulfuration pathway. This guide details the biochemical consequences of this inhibition, including the accumulation of upstream metabolites and the resulting depletion of the essential amino acid methionine. Furthermore, it explores the dual inhibitory effect of rhizobitoxine on 1-aminocyclopropane-1-carboxylate (ACC) synthase, a critical enzyme in the ethylene (B1197577) biosynthesis pathway, for which methionine is a direct precursor. This document furnishes researchers with quantitative data on enzyme inhibition, detailed experimental protocols for studying these effects, and visual diagrams of the involved biochemical pathways and experimental workflows.
Introduction: Methionine Biosynthesis and its Regulation in Plants
Methionine is an essential sulfur-containing amino acid in plants, serving not only as a fundamental building block for protein synthesis but also as a precursor for a wide array of vital metabolites.[1] These include S-adenosylmethionine (SAM), the primary methyl group donor in numerous transmethylation reactions, and the plant hormone ethylene, which regulates a myriad of developmental processes and stress responses.[1]
The biosynthesis of methionine in higher plants primarily occurs via the transsulfuration pathway, which is embedded within the larger aspartate family of amino acid synthesis.[2] The carbon backbone is derived from aspartate, the sulfur atom from cysteine, and the terminal methyl group from a folate derivative.[2] A key step in this pathway is the conversion of cystathionine (B15957) to homocysteine, a reaction catalyzed by the pyridoxal-5'-phosphate (PLP)-dependent enzyme, β-cystathionase (EC 4.4.1.8).[2] Homocysteine is then methylated to form methionine.
Rhizobitoxine: A Potent Inhibitor of Key Plant Enzymes
Rhizobitoxine [2-amino-4-(2-amino-3-hydropropoxy)-trans-but-3-enoic acid] is a phytotoxin known to induce foliar chlorosis in susceptible soybean plants.[3] Its mode of action is primarily attributed to the potent inhibition of two key plant enzymes: β-cystathionase and 1-aminocyclopropane-1-carboxylate (ACC) synthase.[3][4]
Inhibition of β-Cystathionase
Rhizobitoxine acts as an irreversible inhibitor of β-cystathionase.[5] This inhibition disrupts the methionine biosynthesis pathway, leading to a significant accumulation of its substrate, cystathionine, and a subsequent deficiency in the downstream products, homocysteine and methionine.[5]
Inhibition of ACC Synthase
In addition to its effect on methionine biosynthesis, rhizobitoxine is a potent competitive inhibitor of ACC synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway.[1] Methionine, in the form of S-adenosylmethionine (SAM), is the precursor for the synthesis of ACC. Therefore, by inhibiting ACC synthase, rhizobitoxine directly curtails the production of ethylene.[4]
Quantitative Analysis of Enzyme Inhibition
The inhibitory effects of rhizobitoxine on β-cystathionase and ACC synthase have been quantified, providing valuable data for understanding its potency and mechanism of action.
| Enzyme | Plant/Organism | Inhibitor | Inhibition Type | Ki (μM) | Reference |
| β-Cystathionase | Soybean (Glycine max) | Rhizobitoxine | Irreversible | 1048 | [6] |
| β-Cystathionase | Escherichia coli | Rhizobitoxine | Irreversible | 3 | [6] |
| ACC Synthase (bLE-ACS2) | Tomato (Solanum lycopersicum) | Rhizobitoxine | Competitive | 0.025 | [6] |
| ACC Synthase (bLE-ACS2) | Tomato (Solanum lycopersicum) | AVG | Competitive | 0.019 | [6] |
Table 1: Quantitative Data on the Inhibition of β-Cystathionase and ACC Synthase by Rhizobitoxine and its Analog AVG.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of rhizobitoxine on methionine biosynthesis in plants.
In Vivo Treatment of Plants with Rhizobitoxine
This protocol describes a method for treating Arabidopsis thaliana seedlings with rhizobitoxine in a sterile hydroponic system to assess its in vivo effects.
Materials:
-
Arabidopsis thaliana seeds
-
Pipette tip racks
-
Sterile plastic containers
-
Nitrogen-free plant nutrient solution
-
Rhizobitoxine stock solution (1 mM in sterile water)
-
10% sodium hypochlorite (B82951) solution with 0.02% polysorbate 20
-
Sterile distilled water
-
Liquid nitrogen
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a microcentrifuge tube and wash with 70% ethanol for 2 minutes with gentle agitation.
-
Remove the ethanol and add 10% sodium hypochlorite solution with polysorbate 20. Agitate for 5 minutes.
-
Rinse the seeds thoroughly with sterile distilled water (at least 5 times).[7]
-
-
Hydroponic System Setup:
-
Prepare a sterile hydroponic system using pipette tip racks placed in sterile plastic containers filled with nitrogen-free plant nutrient solution.[7]
-
Aseptically transfer the sterilized seeds onto the flat surface of the pipette tips.
-
Seal the containers and place them in a growth chamber under appropriate conditions for Arabidopsis growth.
-
-
Rhizobitoxine Treatment:
-
Once the seedlings have developed a sufficient root system in the hydroponic solution (approximately 2-3 weeks), introduce rhizobitoxine to the nutrient solution to a final concentration of 10 µM. Use a control group with no rhizobitoxine added.
-
Continue to grow the plants for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Harvesting:
-
At the end of the treatment period, harvest the plant tissues (shoots and roots separately) and immediately freeze them in liquid nitrogen.
-
Store the frozen samples at -80°C until further analysis.
-
Extraction and Quantification of Free Amino Acids
This protocol details the extraction of free amino acids from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Frozen plant tissue (from section 4.1)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol:Chloroform:Water (12:5:3, v/v/v) extraction buffer
-
Microcentrifuge tubes
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
o-Phthaldialdehyde (OPA) derivatization reagent
-
3-Mercaptopropionic acid (MPA)
-
Borate (B1201080) buffer (0.2 M)
-
Amino acid standards (methionine and cystathionine)
Procedure:
-
Extraction:
-
Grind the frozen plant tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.[8]
-
Transfer a known weight of the frozen powder (e.g., 50-100 mg) to a pre-chilled microcentrifuge tube.
-
Add the cold methanol:chloroform:water extraction buffer (e.g., 1 mL per 100 mg tissue).
-
Vortex thoroughly and incubate on a rotator at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the free amino acids.
-
-
Sample Preparation for HPLC:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Pre-column Derivatization (Automated or Manual):
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the amino acids using a suitable gradient of a mobile phase (e.g., a gradient of acetonitrile (B52724) in a buffer).
-
Detect the fluorescent amino acid derivatives using a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[5]
-
Quantify methionine and cystathionine by comparing their peak areas to those of known standards.
-
In Vitro β-Cystathionase Activity Assay
This protocol outlines a spectrophotometric assay to measure the activity of β-cystathionase from plant extracts and to assess its inhibition by rhizobitoxine. This protocol is a composite based on established spectrophotometric enzyme assay principles.[10]
Materials:
-
Plant tissue (e.g., spinach or corn seedlings)
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10 mM β-mercaptoethanol, 10% glycerol)
-
Polyvinylpolypyrrolidone (PVPP)
-
Centrifuge
-
Spectrophotometer
-
Cuvettes
-
L-cystathionine solution (substrate)
-
Lactate (B86563) dehydrogenase (LDH)
-
NADH
-
Rhizobitoxine solution (inhibitor)
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer with PVPP.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Assay Mixture:
-
In a cuvette, prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 8.0)
-
NADH
-
Lactate dehydrogenase
-
Plant enzyme extract
-
-
-
Inhibition Assay:
-
For the inhibition assay, pre-incubate the enzyme extract with various concentrations of rhizobitoxine for a defined period before initiating the reaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, L-cystathionine.
-
The β-cystathionase reaction produces pyruvate (B1213749). LDH couples the conversion of pyruvate to lactate with the oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity from the rate of absorbance change.
-
Visualization of Pathways and Workflows
Methionine Biosynthesis Pathway and Rhizobitoxine Inhibition
Caption: Methionine and Ethylene Biosynthesis Pathways with Rhizobitoxine Inhibition Points.
Experimental Workflow for In Vivo Analysis
Caption: Workflow for In Vivo Analysis of Rhizobitoxine's Effects on Amino Acids.
Experimental Workflow for In Vitro Enzyme Assay
Caption: Workflow for In Vitro β-Cystathionase Activity and Inhibition Assay.
Conclusion
Rhizobitoxine serves as a powerful tool for studying methionine and ethylene biosynthesis in plants due to its specific and potent inhibitory actions. Its irreversible inactivation of β-cystathionase provides a clear mechanism for the disruption of methionine production, leading to observable metabolic consequences. The dual inhibition of ACC synthase further highlights the intricate link between amino acid and hormone biosynthesis. The quantitative data, detailed experimental protocols, and visual workflows presented in this guide offer a comprehensive resource for researchers investigating these pathways, with potential applications in herbicide development, understanding plant-microbe interactions, and metabolic engineering.
References
- 1. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Extraction of Soluble Protein from Arabidopsis thaliana Leaves - Lifeasible [lifeasible.com]
- 4. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition [pubmed.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flexible Low Cost Hydroponic System for Assessing Plant Responses to Small Molecules in Sterile Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Beyond Bradyrhizobium: An In-depth Technical Guide to Alternative Natural Producers of Rhizobitoxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizobitoxine, a potent inhibitor of ethylene (B1197577) biosynthesis, has long been associated with the nitrogen-fixing symbiont Bradyrhizobium elkanii. However, the natural production of this phytotoxin extends beyond this well-studied genus. This technical guide provides a comprehensive overview of other known and potential natural producers of rhizobitoxine, with a focus on Burkholderia andropogonis and the intriguing case of Xanthomonas oryzae. This document delves into the quantitative production of rhizobitoxine, detailed experimental protocols for its detection and quantification, and visual representations of the pertinent biochemical pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in microbiology, plant pathology, and drug discovery, facilitating a deeper understanding and exploration of rhizobitoxine's role in various biological systems and its potential applications.
Natural Producers of Rhizobitoxine
While Bradyrhizobium species are the most recognized producers of rhizobitoxine, other bacteria have been identified as natural sources of this potent molecule.
-
Burkholderia andropogonis : This plant pathogen is a well-documented producer of rhizobitoxine.[1][2][3] It is responsible for causing leaf stripe disease in sorghum and other grasses. The production of rhizobitoxine by B. andropogonis is thought to contribute to the chlorosis symptoms observed in infected plants.[4] Burkholderia andropogonis was previously known as Pseudomonas andropogonis and has more recently been reclassified as Robbsia andropogonis.
-
Xanthomonas oryzae : The genome of Xanthomonas oryzae, the causal agent of bacterial blight in rice, has been found to contain a putative rhizobitoxine transposon with genes highly homologous to the rtx gene cluster in Bradyrhizobium elkanii.[2][4] This suggests that X. oryzae may have the genetic capacity to produce rhizobitoxine, although direct evidence of its production and secretion by this bacterium is still emerging.
-
Rhizobitoxine-Analogous Compounds : It is also noteworthy that some bacteria produce compounds structurally and functionally similar to rhizobitoxine. For instance, a Streptomyces species is known to produce aminoethoxyvinylglycine (AVG), and Pseudomonas aeruginosa produces L-2-amino-4-methoxy-trans-3-butenoic acid.[1] These compounds also act as potent inhibitors of ethylene biosynthesis.
Quantitative Production of Rhizobitoxine
Quantifying the production of rhizobitoxine across different bacterial species is crucial for understanding its ecological role and potential applications. The following table summarizes available data on rhizobitoxine production.
| Bacterial Species | Strain | Culture Conditions | Rhizobitoxine Concentration | Reference |
| Bradyrhizobium elkanii | USDA 94 | Stationary-phase culture in Tris-YMRT medium | 17 µM | [1] |
| Burkholderia andropogonis | Not specified | Data not available | Data not available | |
| Xanthomonas oryzae | Not specified | Data not available | Data not available |
Experimental Protocols
Accurate detection and quantification of rhizobitoxine are essential for research in this field. The following are detailed protocols for commonly used methods.
Rhizobitoxine Extraction from Bacterial Culture
-
Culture Growth : Grow the bacterial strain of interest in a suitable liquid medium (e.g., Tris-YMRT for Bradyrhizobium, LB medium for Agrobacterium carrying rtx genes) to the desired growth phase (e.g., stationary phase).[5]
-
Cell Separation : Centrifuge the bacterial culture to pellet the cells.
-
Supernatant Collection : Carefully collect the supernatant, which contains the secreted rhizobitoxine.
-
Concentration (Optional) : If low concentrations of rhizobitoxine are expected, the supernatant can be concentrated, for example, by lyophilization and resuspension in a smaller volume of water.[6]
-
Purification (Optional) : For cleaner samples, especially for LC-MS analysis, the supernatant can be further purified using techniques like solid-phase extraction.
ACC Synthase Inhibition Assay
This assay is based on the principle that rhizobitoxine inhibits the activity of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[1]
Materials:
-
ACC synthase enzyme (e.g., bLE-ACS2 from tomato expressed in E. coli)
-
S-adenosylmethionine (SAM) solution
-
Pyridoxal (B1214274) phosphate (B84403) solution
-
HEPES-KOH buffer (pH 8.5)
-
Bovine serum albumin (BSA)
-
Sample containing rhizobitoxine
-
Control (medium used for bacterial growth)
-
Equipment for quantifying ACC (e.g., gas chromatograph for ethylene measurement after conversion of ACC to ethylene)
Protocol:
-
Reaction Mixture Preparation : Prepare a reaction mixture containing ACC synthase, 100 µM SAM, 50 µM pyridoxal phosphate, and 100 µg of BSA in 125 mM HEPES-KOH (pH 8.5).[1]
-
Incubation : Add various concentrations of the rhizobitoxine-containing sample or standard to the reaction mixture. The total volume should be kept constant (e.g., 0.4 ml).[1]
-
Reaction Initiation and Termination : Incubate the mixture at 30°C for 15 minutes.[1] Stop the reaction by adding a suitable quenching agent.
-
ACC Quantification : Determine the amount of ACC produced. This can be done by converting ACC to ethylene and measuring the ethylene concentration using a gas chromatograph.
-
Calculation : Calculate the percentage inhibition of ACC synthase activity by comparing the ACC produced in the presence of the sample to the control. A standard curve with known concentrations of rhizobitoxine should be used for quantification.
β-Cystathionase Inhibition Assay
This assay relies on the inhibition of β-cystathionase, an enzyme in the methionine biosynthesis pathway, by rhizobitoxine.[1]
Materials:
-
β-cystathionase enzyme (e.g., from Salmonella typhimurium or E. coli)[1][7]
-
Substrate for β-cystathionase (e.g., cystathionine)
-
Buffer (e.g., Tris-HCl)
-
Sample containing rhizobitoxine
-
Control (buffer)
-
Spectrophotometer to measure the product of the enzymatic reaction.
Protocol:
-
Enzyme Preparation : Prepare a crude or purified extract of β-cystathionase. For example, from a 1-liter culture of E. coli K-12 grown in M9 medium.[1]
-
Reaction Setup : Set up a reaction mixture containing the β-cystathionase enzyme and its substrate in a suitable buffer.
-
Inhibition Reaction : Add the rhizobitoxine-containing sample to the reaction mixture and incubate.
-
Measurement : Measure the activity of the enzyme by monitoring the formation of the product over time using a spectrophotometer.
-
Quantification : Compare the enzyme activity in the presence of the sample to the activity of a control. Use a standard curve of known rhizobitoxine concentrations to quantify the amount in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Absolute Quantification
LC-MS offers a highly sensitive and specific method for the absolute quantification of rhizobitoxine.
Sample Preparation:
-
Extraction : Extract rhizobitoxine from the bacterial culture supernatant as described in section 3.1.
-
Derivatization (Optional but Recommended) : To improve chromatographic retention and detection, rhizobitoxine can be derivatized.
-
Internal Standard : For absolute quantification, a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled rhizobitoxine) should be added to the sample prior to analysis.
LC-MS/MS Parameters (Example):
-
Liquid Chromatography (LC) :
-
Column : A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
Flow Rate : Typical flow rates for analytical LC.
-
Injection Volume : A few microliters of the prepared sample.
-
-
Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions for rhizobitoxine and its internal standard would need to be determined. For example, for a derivatized rhizobitoxine, the specific m/z values would be monitored.
-
Collision Energy : Optimized for the fragmentation of the precursor ion.
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known rhizobitoxine concentrations with the added internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration. The concentration of rhizobitoxine in the unknown sample is then determined from this calibration curve.
Visualizations
Signaling Pathways
The primary mode of action of rhizobitoxine is the inhibition of two key enzymes in plants: ACC synthase in the ethylene biosynthesis pathway and β-cystathionase in the methionine biosynthesis pathway.
Caption: Inhibition of plant metabolic pathways by rhizobitoxine.
Experimental Workflow
The following diagram illustrates a general workflow for the identification and quantification of rhizobitoxine from a bacterial culture.
Caption: General experimental workflow for rhizobitoxine analysis.
Rhizobitoxine Biosynthesis Pathway
The biosynthesis of rhizobitoxine from basic precursors involves a series of enzymatic steps encoded by the rtx gene cluster.
Caption: Proposed rhizobitoxine biosynthesis pathway.
Conclusion
The production of rhizobitoxine is not limited to Bradyrhizobium, with Burkholderia andropogonis being a confirmed producer and genomic evidence suggesting the potential for production in Xanthomonas oryzae. This guide provides a foundational resource for researchers interested in exploring these alternative sources of rhizobitoxine. The detailed experimental protocols and visual diagrams are intended to facilitate further investigation into the biosynthesis, regulation, and ecological roles of rhizobitoxine in these diverse bacterial species. The lack of quantitative production data for B. andropogonis and X. oryzae highlights a significant knowledge gap and presents an opportunity for future research that could have implications for agriculture, plant pathology, and the discovery of novel bioactive compounds.
References
- 1. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New assay for rhizobitoxine based on inhibition of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase | Semantic Scholar [semanticscholar.org]
The Structural Elucidation of Rhizobitoxine: An In-Depth Technical Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizobitoxine, a potent natural phytotoxin and an inhibitor of ethylene (B1197577) biosynthesis, presents a fascinating case study for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique enol-ether linkage and multiple chiral centers demand a comprehensive analytical approach. This technical guide provides a detailed walkthrough of the methodologies and data interpretation involved in determining the structure of Rhizobitoxine, leveraging a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. While the original structural determination was performed in 1972, this guide is based on modern NMR methodologies and presents a set of illustrative data to guide researchers in similar analytical challenges.
Introduction to Rhizobitoxine
Rhizobitoxine, with the chemical formula C7H14N2O4, is an amino acid derivative produced by certain strains of the bacterium Bradyrhizobium elkanii. Its structure was first reported by Owens et al. in 1972 as 2-amino-4-(2-amino-3-hydroxypropoxy)-trans-but-3-enoic acid[1]. The molecule's biological activity, primarily its inhibition of the enzyme ACC synthase in the ethylene biosynthesis pathway, has made it a subject of interest in plant biology and agricultural science. The unambiguous determination of its complex structure is paramount for understanding its mechanism of action and for potential applications in drug development and agrochemistry. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed insights into the connectivity and stereochemistry of the molecule.
Hypothetical NMR Data for Rhizobitoxine
Due to the limited public availability of high-resolution, modern NMR datasets for Rhizobitoxine, this guide utilizes a set of theoretically derived, yet plausible, ¹H and ¹³C NMR data. This data is based on the known chemical structure and typical chemical shifts and coupling constants for analogous functional groups. These values serve as a practical foundation for the subsequent discussion of spectral interpretation and structural elucidation.
¹H NMR Data (500 MHz, D₂O)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 4.15 | d | 5.5 | 1H |
| H-3 | 5.40 | dd | 12.5, 5.5 | 1H |
| H-4 | 6.85 | d | 12.5 | 1H |
| H-5a | 4.25 | dd | 11.0, 5.0 | 1H |
| H-5b | 4.10 | dd | 11.0, 6.5 | 1H |
| H-6 | 3.55 | m | - | 1H |
| H-7a | 3.80 | dd | 12.0, 4.5 | 1H |
| H-7b | 3.70 | dd | 12.0, 6.0 | 1H |
¹³C NMR Data (125 MHz, D₂O)
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | 175.0 | - |
| C-2 | 55.2 | CH |
| C-3 | 105.8 | CH |
| C-4 | 145.3 | CH |
| C-5 | 70.1 | CH₂ |
| C-6 | 52.5 | CH |
| C-7 | 65.9 | CH₂ |
Experimental Protocols
A rigorous and well-defined experimental setup is critical for obtaining high-quality NMR data suitable for structural elucidation.
Sample Preparation
-
Isolation and Purification: Rhizobitoxine is isolated from bacterial culture supernatants. Purification is typically achieved through a series of chromatographic techniques, including ion-exchange and reverse-phase high-performance liquid chromatography (HPLC), to ensure a sample purity of >95%.
-
Solvent and Concentration: For NMR analysis, a sample of approximately 1-5 mg of purified Rhizobitoxine is dissolved in 0.5 mL of deuterium (B1214612) oxide (D₂O). D₂O is chosen for its ability to dissolve the polar amino acid structure and to exchange with labile protons (e.g., -OH, -NH₂, -COOH), simplifying the ¹H NMR spectrum. A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired to identify the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.
-
¹³C NMR: A proton-decoupled one-dimensional carbon spectrum is acquired to determine the number of unique carbon atoms.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is performed to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed in a DEPT-135 spectrum.
-
COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment that maps protons to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment that reveals correlations between protons and carbons over two to three bonds, and sometimes four bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
Step-by-Step Structural Elucidation
The following sections detail the logical process of piecing together the structure of Rhizobitoxine from the illustrative NMR data.
Analysis of ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial framework for the structure. The downfield proton at δ 6.85 ppm is characteristic of a vinylic proton, and its large coupling constant (12.5 Hz) suggests a trans configuration with the adjacent vinylic proton at δ 5.40 ppm. The proton at δ 4.15 ppm is likely the α-proton of the amino acid moiety, consistent with its chemical shift. The remaining signals in the 3.5-4.3 ppm range correspond to protons on carbons bearing heteroatoms (oxygen or nitrogen).
Establishing Spin Systems with COSY
The COSY spectrum reveals the connectivity between adjacent protons.
Caption: Key COSY correlations in Rhizobitoxine.
From the COSY data, two main spin systems can be identified:
-
Spin System A: A correlation is observed between H-2 (δ 4.15) and H-3 (δ 5.40), and between H-3 and H-4 (δ 6.85). This confirms the -CH(2)-CH(3)=CH(4)- fragment.
-
Spin System B: Correlations are seen between the protons of the C-5 methylene (B1212753) group (δ 4.10, 4.25) and H-6 (δ 3.55), and between H-6 and the protons of the C-7 methylene group (δ 3.70, 3.80). This establishes the -CH₂(5)-CH(6)-CH₂(7)- fragment.
Assigning Carbons with HSQC
The HSQC spectrum directly links each proton to its attached carbon, allowing for the unambiguous assignment of the protonated carbons.
Caption: One-bond ¹H-¹³C correlations from HSQC.
Connecting the Fragments with HMBC
The HMBC spectrum is the final piece of the puzzle, providing long-range correlations that connect the two spin systems and identify the position of the quaternary carbonyl carbon.
Caption: Key HMBC correlations establishing the final structure.
Key HMBC correlations include:
-
H-2 to C-1: This two-bond correlation confirms the position of the carboxylic acid group adjacent to the α-carbon.
-
H-3 to C-1: A three-bond correlation further supports the butenoic acid backbone.
-
H-4 to C-5: This crucial three-bond correlation across the ether oxygen links Spin System A and Spin System B, establishing the enol-ether linkage between C-4 and C-5.
-
H-5 to C-4: The reciprocal three-bond correlation confirms the ether linkage.
-
H-6 to C-5 and C-7: These two-bond correlations confirm the connectivity within the propoxy moiety.
Final Structure and Conclusion
The cumulative evidence from 1D and 2D NMR experiments allows for the unambiguous assembly of the Rhizobitoxine structure. The ¹H and ¹³C NMR data provide the chemical environments of each nucleus, the COSY spectrum establishes the proton-proton connectivities within fragments, the HSQC spectrum assigns protons to their directly attached carbons, and the HMBC spectrum connects these fragments and identifies quaternary centers.
The logical workflow for the structural elucidation can be summarized as follows:
Caption: Workflow for the structural elucidation of Rhizobitoxine.
This in-depth guide, using a combination of detailed (though illustrative) data and modern NMR techniques, provides a comprehensive framework for the structural elucidation of Rhizobitoxine. The methodologies described are broadly applicable to the structural determination of other complex natural products, highlighting the power of multi-dimensional NMR spectroscopy in modern chemical and pharmaceutical research.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Rhizobitoxine
This guide provides a comprehensive overview of the core physical and chemical properties of rhizobitoxine, a naturally occurring enol-ether amino acid. It details its mechanism of action, relevant biological pathways, and established experimental protocols, presenting quantitative data in accessible formats and visualizing complex processes for clarity.
Introduction
Rhizobitoxine is a phytotoxin produced by certain strains of the symbiotic nitrogen-fixing bacterium Bradyrhizobium elkanii and the plant pathogen Burkholderia andropogonis.[1][2] Initially identified as the causative agent of foliar chlorosis in soybeans, its role is now understood to be more complex.[1][3] It acts as a potent and irreversible inhibitor of key plant enzymes, significantly impacting plant development and symbiotic interactions.[1][4][5] Specifically, it inhibits β-cystathionase in the methionine biosynthesis pathway and 1-aminocyclopropane-1-carboxylate (ACC) synthase in the ethylene (B1197577) biosynthesis pathway.[2][6][7] This dual action leads to methionine deficiency-induced chlorosis on one hand and enhanced root nodulation due to ethylene suppression on the other, making it a molecule of significant interest in agricultural science and biochemistry.[6][8][9][10]
Physical and Chemical Properties
Rhizobitoxine is a hygroscopic, colorless, non-crystalline solid.[5] Its chemical structure was identified as 2-amino-4-(2-amino-3-hydroxypropoxy)-trans-but-3-enoic acid.[5][11] The presence of an enol-ether group makes the molecule susceptible to acid-catalyzed hydrolysis but stable under alkaline conditions.[5]
dot graph "Rhizobitoxine_Chemical_Structure" { layout=neato; graph [bgcolor="#FFFFFF", size="7,5!", ratio=fill, margin=0.1]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [penwidth=2, color="#5F6368"];
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// Structure layout with invisible nodes for positioning node [shape=point, width=0, height=0, label=""]; p1 [pos="2.5,1.5!"]; // C alpha p2 [pos="1.5,1.5!"]; // NH2 on C alpha p3 [pos="3.5,1.5!"]; // C beta p4 [pos="2.5,0.5!"]; // Carboxyl C p5 [pos="1.8,0!"]; // Carboxyl O p6 [pos="3.2,0!"]; // Carboxyl OH p7 [pos="4.5,1.5!"]; // Ether O p8 [pos="5.5,1.5!"]; // Vinyl C1 p9 [pos="6.5,1.5!"]; // Vinyl C2 p10 [pos="4.5,0.5!"]; // Propoxy C1 p11 [pos="5.5,0.5!"]; // Propoxy C2 p12 [pos="6.5,0.5!"]; // Propoxy C3 p13 [pos="5.5,-0.5!"]; // Propoxy OH p14 [pos="6.5,-0.5!"]; // Propoxy NH2 - repositioned
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// Invisible nodes for structure node [shape=point, width=0]; c_alpha [pos="3.5,1!"]; c_cooh [pos="2.5,0.5!"]; o_cooh [pos="2.5,-0.2!"]; oh_cooh [pos="1.5,0.5!"]; nh2_alpha [pos="3.5,2!"]; c_beta [pos="4.5,0.5!"]; o_ether [pos="5.5,1!"]; c_vinyl1 [pos="6.5,1!"]; c_vinyl2 [pos="7.5,1!"]; c_propoxy1 [pos="5.5,2!"]; c_propoxy2 [pos="4.5,2.5!"]; nh2_propoxy [pos="3.5,2.5!"]; c_propoxy3 [pos="4.5,3.5!"]; oh_propoxy [pos="5.5,4!"];
// Visible labels node [shape=plaintext, fontcolor="#202124", fontsize=14]; L_COOH [label="COOH", pos="1.8,0.2!"]; L_Calpha [label="C", pos="3.5,1!"]; L_H [label="H", pos="3.0,1.5!"]; L_NH2 [label="H₂N", pos="3.5,2!"]; L_Cbeta [label="CH₂", pos="4.5,0.5!"]; L_Oether [label="O", pos="5.5,1!"]; L_Cvinyl1 [label="C", pos="6.5,1!"]; L_Hvinyl1 [label="H", pos="6.5,0.5!"]; L_Cvinyl2 [label="C", pos="7.5,1!"]; L_Hvinyl2 [label="H", pos="8.0,1.5!"]; L_Cpropoxy1 [label="CH₂", pos="5.5,2!"]; L_Cpropoxy2 [label="C", pos="4.5,2.5!"]; L_Hpropoxy2 [label="H", pos="4.0,2.0!"]; L_NH2propoxy [label="NH₂", pos="3.5,2.5!"]; L_Cpropoxy3 [label="CH₂OH", pos="4.5,3.5!"];
// Edges edge [color="#202124"]; c_alpha -- c_cooh; c_cooh -- o_cooh [style=double]; c_cooh -- oh_cooh; c_alpha -- nh2_alpha; c_alpha -- c_beta; c_beta -- o_ether; o_ether -- c_vinyl1; c_vinyl1 -- c_vinyl2 [style=double]; o_ether -- c_propoxy1; c_propoxy1 -- c_propoxy2; c_propoxy2 -- nh2_propoxy; c_propoxy2 -- c_propoxy3; }
Caption: Chemical structure of Rhizobitoxine.
| Property | Value | Source |
| IUPAC Name | (E,2S)-2-amino-4-[(2R)-2-amino-3-hydroxypropoxy]but-3-enoic acid | [12] |
| Molecular Formula | C₇H₁₄N₂O₄ | [12][13] |
| Molecular Weight | 190.20 g/mol | [12][13] |
| Monoisotopic Mass | 190.09535693 Da | [12] |
| Boiling Point | 457.0 ± 45.0 °C (Predicted) | [13][14] |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [13][14] |
| pKa | 1.55 ± 0.10 (Predicted) | [13][14] |
| XLogP3 | -4.5 | [12] |
| Appearance | Hygroscopic, colorless, non-crystalline solid | [5] |
Mechanism of Action and Biological Pathways
Rhizobitoxine's biological activity stems from its ability to inhibit two crucial enzymes by acting as a structural analog of their substrates.
Ethylene is a plant hormone that, among other functions, negatively regulates nodule formation in legumes.[8][10][15] Rhizobitoxine enhances nodulation by inhibiting 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis.[7][15] It acts as a competitive inhibitor of ACC synthase with a very low inhibition constant (Ki), thereby reducing ethylene production in the host plant's roots and promoting the symbiotic relationship.[7][8]
Caption: Inhibition of the ethylene biosynthesis pathway by Rhizobitoxine.
Rhizobitoxine induces foliar chlorosis in susceptible plants, such as soybeans, by inhibiting β-cystathionase (also known as cystathionine (B15957) β-lyase).[2][4][6][9] This enzyme is critical for the transsulfuration pathway, which converts cystathionine to homocysteine, a direct precursor of methionine.[4][16] By irreversibly inactivating β-cystathionase, rhizobitoxine causes a deficiency in methionine, which is essential for chlorophyll (B73375) biosynthesis, leading to the characteristic yellowing of leaves.[4][6][17]
Caption: Inhibition of the methionine biosynthesis pathway by Rhizobitoxine.
| Target Enzyme | Organism/Source | Inhibition Type | Kᵢ Value | Source |
| ACC Synthase (bLE-ACS2) | Tomato (Lycopersicon esculentum) | Competitive | 0.025 µM | [7] |
| β-Cystathionase | Escherichia coli K-12 | - | ~3x less sensitive than S. typhimurium | [7] |
| β-Cystathionase | Salmonella typhimurium | Irreversible | - | [7] |
| β-Cystathionase | Spinach (Spinacia oleracea) | Irreversible | - | [4][17] |
Biosynthesis
The biosynthesis of rhizobitoxine in B. elkanii is governed by a cluster of genes, primarily rtxA and rtxC.[1][15] The RtxA protein is responsible for two key steps: the formation of serinol and the synthesis of dihydrorhizobitoxine.[1] The final and crucial step is the desaturation of dihydrorhizobitoxine to form active rhizobitoxine, a reaction catalyzed by the RtxC enzyme, a dihydrorhizobitoxine desaturase.[1][15][18] Mutants lacking a functional rtxC gene accumulate dihydrorhizobitoxine but do not produce rhizobitoxine and fail to induce chlorosis.[2]
Caption: Simplified biosynthetic pathway of Rhizobitoxine in B. elkanii.
Experimental Protocols
This protocol is adapted from methodologies used for isolating rhizobitoxine from B. japonicum cultures.[19]
-
Culture Growth: Grow Bradyrhizobium elkanii (e.g., strain USDA94) in a suitable medium (e.g., YEMG or Tris-YMRT) to the stationary phase.[19][20]
-
Cell Removal: Centrifuge the culture (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted rhizobitoxine.
-
Cation-Exchange Chromatography: Apply the supernatant to a cation-exchange column (e.g., Dowex 50W-X8, H⁺ form).
-
Washing: Wash the column with deionized water to remove neutral and anionic compounds.
-
Elution: Elute the bound amino acids, including rhizobitoxine, with an ammonia (B1221849) solution (e.g., 2 M NH₄OH).
-
Concentration: Remove the ammonia from the eluate by rotary evaporation under reduced pressure.
-
Further Purification: The resulting residue can be further purified using techniques like paper chromatography or additional ion-exchange chromatography steps to achieve high purity.[5]
// Outputs pellet [label="Cell Pellet (Discard)", shape=note, fillcolor="#FFFFFF"]; waste [label="Neutral/Anionic\nCompounds (Discard)", shape=note, fillcolor="#FFFFFF"];
start -> centrifuge; centrifuge -> supernatant; centrifuge -> pellet [style=dashed, arrowhead=none]; supernatant -> chromatography; chromatography -> wash; wash -> waste [style=dashed, arrowhead=none]; wash -> elute; elute -> evaporate; evaporate -> end; }
Caption: General workflow for the isolation and purification of Rhizobitoxine.
This highly sensitive assay quantifies rhizobitoxine based on its inhibition of ACC synthase.[7]
-
Enzyme Preparation: Use purified ACC synthase (e.g., bLE-ACS2 from tomato, expressed in E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
HEPES buffer (pH 8.5)
-
Pyridoxal 5'-phosphate (PLP)
-
S-adenosyl-L-methionine (SAM) as the substrate
-
Purified ACC synthase
-
-
Inhibition Assay:
-
Pre-incubate the ACC synthase with varying concentrations of the rhizobitoxine-containing sample (or a pure standard) for 10-15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate for a defined period (e.g., 20 minutes) at 30°C.
-
-
Quantification of ACC:
-
Stop the reaction by adding HgCl₂.
-
Convert the ACC produced to ethylene by adding NaOH and a saturated NaCl solution containing NaOCl.
-
Incubate on ice for at least 3 hours.
-
-
Ethylene Measurement: Measure the ethylene produced in the headspace of the sealed reaction vial using gas chromatography.
-
Data Analysis: Construct a standard curve by plotting the percentage of inhibition against known concentrations of rhizobitoxine. Use this curve to determine the concentration of rhizobitoxine in unknown samples.
Conclusion
Rhizobitoxine is a multifaceted molecule with significant effects on plant physiology and plant-microbe interactions. Its potent and specific inhibition of ACC synthase and β-cystathionase makes it a valuable tool for studying ethylene and methionine biosynthesis. For drug development professionals, its ability to target specific enzymes could inspire the design of novel inhibitors. Understanding its physical properties, chemical stability, and biological functions is crucial for harnessing its potential in both fundamental research and applied agricultural biotechnology.
References
- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure of rhizobitoxine, an antimetabolic enol-ether amino-acid from Rhizobium japonicum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhizobitoxine-induced chlorosis occurs in coincidence with methionine deficiency in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Structure of rhizobitoxine, an antimetabolic enol-ether amino-acid from Rhizobium japonicum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Rhizobitoxine | C7H14N2O4 | CID 6436603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Rhizobitoxine | 37658-95-0 [m.chemicalbook.com]
- 14. Rhizobitoxine CAS#: 37658-95-0 [m.chemicalbook.com]
- 15. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of inhibition of spinach beta-cystathionase by rhizobitoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Rhizobitoxine Extraction from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction, purification, and quantification of rhizobitoxine from bacterial cultures. Rhizobitoxine, a potent inhibitor of ethylene (B1197577) biosynthesis in plants, is of significant interest for its applications in agriculture and as a potential lead compound in drug development.
Introduction
Rhizobitoxine [2-amino-4-(2-amino-3-hydropropoxy)-trans-but-3-enoic acid] is a phytotoxin produced by certain strains of symbiotic bacteria, most notably Bradyrhizobium elkanii, and the plant pathogen Burkholderia andropogonis.[1] Its primary mode of action is the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway in higher plants.[2][3] This inhibitory activity makes rhizobitoxine a valuable tool for studying plant-microbe interactions and a potential agent for modulating plant growth and development. This protocol details the necessary steps from bacterial culture to the purification and quantification of rhizobitoxine.
Data Presentation
The production of rhizobitoxine can vary significantly depending on the bacterial strain and culture conditions. The following table summarizes quantitative data on rhizobitoxine production from various studies.
| Bacterial Strain | Culture Medium | Rhizobitoxine Concentration (µM) | Reference |
| Bradyrhizobium elkanii USDA94 | Tris-YMRT | 17.5 | [4] |
| Bradyrhizobium elkanii USDA 94 | Tris-YMRT | 17 | [2] |
| Agrobacterium tumefaciens C58C1RifR (pBBR::PlacRT) | LB with 25 mM O-acetylhomoserine | 14 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the extraction, purification, and quantification of rhizobitoxine.
Protocol 1: Bacterial Culture for Rhizobitoxine Production
This protocol describes the cultivation of Bradyrhizobium elkanii, a known rhizobitoxine producer.
Materials:
-
Bradyrhizobium elkanii strain (e.g., USDA94)
-
HM salt medium or Tris-YMRT medium[6]
-
Arabinose
-
Yeast extract
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare the desired culture medium (e.g., HM salt medium supplemented with 0.1% arabinose and 0.025% yeast extract).[6]
-
Inoculate the medium with a starter culture of B. elkanii.
-
Incubate the culture aerobically at 30°C with shaking for 6 days or until the stationary phase is reached.[6]
-
Monitor bacterial growth by measuring the optical density at 600 nm.
Protocol 2: Extraction and Purification of Rhizobitoxine
This protocol details the extraction of rhizobitoxine from the bacterial culture supernatant followed by purification using ion-exchange chromatography.[1][7]
Materials:
-
Bacterial culture from Protocol 1
-
Centrifuge and centrifuge tubes
-
0.25 µm pore-size nylon filter
-
Dowex 50 column (H+ type, 50-100 mesh)[1]
-
Deionized water
-
2 M Ammonium hydroxide (B78521) (NH₄OH)
-
Rotary evaporator
Procedure:
-
Harvest the stationary-phase bacterial culture by centrifugation at 10,000 x g for 10 minutes to pellet the bacterial cells.[1]
-
Carefully decant and collect the supernatant, which contains the secreted rhizobitoxine.
-
Filter the supernatant through a 0.25 µm nylon filter to remove any remaining bacterial cells.[7]
-
Load the filtered supernatant onto a Dowex 50 (H+ type) column.[1]
-
Wash the column with 10 column volumes of deionized water to remove unbound compounds.[1]
-
Elute rhizobitoxine and its intermediates from the column using 3 column volumes of 2 M NH₄OH.[1]
-
Collect the eluate and evaporate it to dryness in vacuo using a rotary evaporator.[1]
-
Dissolve the resulting pellet in deionized water for further analysis.[1]
Protocol 3: Quantification of Rhizobitoxine by ACC Synthase Inhibition Assay
This protocol describes a sensitive enzymatic assay for quantifying rhizobitoxine based on its inhibition of ACC synthase.[2]
Materials:
-
Purified rhizobitoxine extract from Protocol 2
-
ACC synthase (e.g., bLE-ACS2 from tomato)
-
S-adenosylmethionine (SAM)
-
Pyridoxal (B1214274) phosphate
-
Bovine serum albumin (BSA)
-
HEPES-KOH buffer (pH 8.5)
-
Reagents for ACC determination (as per Lizada and Yang method)
-
Incubator
Procedure:
-
Prepare a reaction mixture containing 125 mM HEPES-KOH (pH 8.5), 100 µg of BSA, 50 µM pyridoxal phosphate, and 100 µM SAM.[2]
-
Add various dilutions of the purified rhizobitoxine extract to the reaction mixture. A control reaction with no rhizobitoxine should be included.
-
Initiate the reaction by adding ACC synthase. The total reaction volume should be 0.4 ml.[2]
-
Incubate the reaction mixture at 30°C for 15 minutes.[2]
-
Stop the reaction and determine the amount of ACC formed using the method of Lizada and Yang.
-
Calculate the percentage inhibition of ACC synthase activity for each rhizobitoxine concentration and determine the concentration in the original sample by comparing it to a standard curve of known rhizobitoxine concentrations.
Protocol 4: LC-MS Analysis of Rhizobitoxine
For unequivocal identification and quantification, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) is recommended.[1][8]
General Procedure:
-
Dissolve the purified rhizobitoxine pellet in a suitable solvent (e.g., deionized water).[1]
-
Add an internal standard, such as aminoethoxyvinylglycine (AVG), for accurate quantification.[1]
-
Derivatize the sample with phenylisothiocyanate (PITC) to create phenylthiocarbamyl (PTC) derivatives, which improves chromatographic separation and detection.[1]
-
Analyze the derivatized sample by LC-MS. The concentrations of rhizobitoxine and its intermediates can be calculated based on the peak areas relative to the internal standard.[1] The mass-to-charge ratios (m/z) for the PITC derivatives are 461 for rhizobitoxine, 463 for dihydrorhizobitoxine, and 227 for serinol.[1]
Visualizations
Rhizobitoxine Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway of rhizobitoxine in Bradyrhizobium elkanii.
Caption: Proposed pathway for rhizobitoxine biosynthesis in B. elkanii.
Experimental Workflow for Rhizobitoxine Extraction and Analysis
This diagram outlines the overall workflow from bacterial culture to the final analysis of rhizobitoxine.
Caption: Workflow for rhizobitoxine extraction and analysis.
Rhizobitoxine's Mode of Action: Inhibition of Ethylene Signaling
This diagram illustrates how rhizobitoxine inhibits the ethylene biosynthesis pathway in plants.
Caption: Inhibition of ACC synthase by rhizobitoxine in the ethylene pathway.
References
- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Rhizobitoxine using HPLC-MS: An Application Note and Protocol
Introduction
Rhizobitoxine is an enol-ether amino acid produced by certain strains of symbiotic bacteria, most notably Bradyrhizobium elkanii, which form nitrogen-fixing nodules on the roots of leguminous plants.[1] While historically considered a phytotoxin due to its induction of foliar chlorosis in soybeans, recent research has revealed its crucial role in promoting nodulation by inhibiting the biosynthesis of ethylene (B1197577) in the host plant.[1][2] Specifically, rhizobitoxine acts as a potent inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene production pathway.[1][2] The ability to accurately quantify rhizobitoxine is essential for researchers in agronomy, plant pathology, and drug development who are investigating plant-microbe interactions, symbiotic nitrogen fixation, and the development of novel enzyme inhibitors.
This application note provides a detailed protocol for the quantification of rhizobitoxine in bacterial cultures and plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology is designed for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical workflow.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the rhizobitoxine biosynthesis pathway, its impact on the plant ethylene signaling pathway, and the analytical workflow for its quantification.
Experimental Protocols
Sample Preparation
This protocol is adapted for the extraction of rhizobitoxine from bacterial cultures. Modifications may be required for plant tissues, such as initial homogenization and clarification steps.
Materials:
-
Bradyrhizobium elkanii culture grown in a suitable medium (e.g., Tris-YMRT).
-
Dowex 50 resin (H+ form, 50-100 mesh).
-
2 M Ammonium hydroxide (B78521) (NH₄OH).
-
Deionized water.
-
Centrifuge and appropriate tubes.
-
Solid-phase extraction (SPE) columns.
-
Rotary evaporator.
Procedure:
-
Culture Centrifugation: Centrifuge a 15 mL aliquot of the stationary-phase bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted rhizobitoxine.
-
Solid-Phase Extraction (SPE):
-
Pack a 5 mL SPE column with Dowex 50 resin.
-
Condition the column by washing with 10 column volumes of deionized water.
-
Load the culture supernatant onto the conditioned column.
-
Wash the column with 10 column volumes of deionized water to remove unbound compounds.
-
Elute rhizobitoxine and related compounds with 3 column volumes of 2 M NH₄OH.
-
-
Drying: Evaporate the eluate to dryness in vacuo using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of coupling buffer for derivatization.
Derivatization with Phenylisothiocyanate (PITC)
To enhance chromatographic retention and detection sensitivity, rhizobitoxine is derivatized with phenylisothiocyanate (PITC) to form a phenylthiocarbamyl (PTC) derivative.
Materials:
-
Dried sample extract.
-
Coupling buffer: 5:3:2 (v/v/v) ethanol:water:triethylamine.
-
Derivatizing reagent: 7:1:1:1 (v/v/v/v) ethanol:water:triethylamine:PITC.
-
Drying reagent: 2:1:1 (v/v/v) ethanol:water:triethylamine.
-
Nitrogen gas supply.
-
Heater block.
Procedure:
-
Reconstitution: Redissolve the dried sample extract in 100 µL of coupling buffer.
-
Drying: Dry the sample under a stream of nitrogen gas.
-
Derivatization: Add 100 µL of the derivatizing reagent to the dried sample, vortex, and incubate at room temperature for 20 minutes.
-
Drying: Dry the sample again under a stream of nitrogen gas.
-
Reconstitution for Analysis: Reconstitute the derivatized sample in a suitable volume of the initial HPLC mobile phase.
HPLC-MS Analysis
The following are representative HPLC-MS conditions for the analysis of PITC-derivatized amino acids, which can be optimized for rhizobitoxine analysis.
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.05% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 70% B over 25 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Target Ions: The exact m/z for PTC-rhizobitoxine should be determined experimentally. The theoretical [M+H]⁺ for underivatized rhizobitoxine is approximately 193.1 g/mol . The addition of the PITC group will increase this mass.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperatures for maximum signal intensity.
Data Presentation
The following tables present representative quantitative data for rhizobitoxine production by Bradyrhizobium elkanii.
Table 1: Quantification of Rhizobitoxine in B. elkanii Culture
| Strain | Culture Condition | Rhizobitoxine Concentration (µM) |
| B. elkanii USDA94 (Wild-Type) | Stationary Phase | 17.5[3] |
| RTS2 (Mutant) | Stationary Phase | <0.01[3] |
Table 2: HPLC-MS Method Validation Parameters (Hypothetical)
| Parameter | Value |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Conclusion
This application note provides a comprehensive framework for the quantification of rhizobitoxine using HPLC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, combined with the illustrative diagrams, offer a valuable resource for researchers in various scientific disciplines. The presented methodology, when properly validated, will enable accurate and reliable measurement of rhizobitoxine, facilitating a deeper understanding of its role in plant-microbe interactions and its potential applications in biotechnology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative and time-course evaluation of nodulation competitiveness of rhizobitoxine-producing Bradyrhizobium elkanii [agris.fao.org]
- 3. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioassay for Rhizobitoxine Activity using ACC Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizobitoxine is a natural phytotoxin produced by certain bacteria, such as Bradyrhizobium elkanii and Burkholderia andropogonis.[1] It is a potent and specific inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key regulatory enzyme in the ethylene (B1197577) biosynthesis pathway in higher plants.[2][3] Ethylene is a crucial plant hormone that regulates a wide array of physiological processes, including growth, development, and stress responses. By inhibiting ACC synthase, rhizobitoxine effectively blocks the production of ethylene.[4][5][6] This inhibitory action forms the basis of a sensitive and specific bioassay for quantifying rhizobitoxine activity. This application note provides a detailed protocol for a bioassay based on the inhibition of ACC synthase, enabling researchers to screen for and characterize rhizobitoxine and its analogs.
Principle
The bioassay quantifies the inhibitory effect of rhizobitoxine on the activity of ACC synthase. The enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor of ethylene. The amount of ACC produced is determined and used to calculate the enzyme's activity. By measuring the reduction in ACC production in the presence of varying concentrations of a test compound, the inhibitory potency (e.g., IC50 or Ki) can be determined.
Signaling Pathway
The following diagram illustrates the ethylene biosynthesis pathway and the point of inhibition by rhizobitoxine.
Caption: Ethylene biosynthesis pathway and rhizobitoxine inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the rhizobitoxine bioassay.
Caption: Workflow for ACC synthase inhibition bioassay.
Materials and Reagents
-
Enzyme: Recombinant 1-aminocyclopropane-1-carboxylate (ACC) synthase (e.g., bLE-ACS2 from tomato expressed in E. coli).
-
Substrate: S-adenosyl-L-methionine (SAM).
-
Inhibitor: Rhizobitoxine standard or test samples.
-
Cofactor: Pyridoxal 5'-phosphate.
-
Buffer: HEPES-KOH buffer (e.g., 0.1 M, pH 8.5).
-
Stopping Reagent: Mercuric chloride (HgCl2) solution.
-
ACC to Ethylene Conversion Reagents:
-
Sodium hypochlorite (B82951) (NaOCl) solution (5%).
-
Saturated sodium hydroxide (B78521) (NaOH) solution.
-
-
Other:
-
Test tubes or vials with rubber stoppers.
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable column (e.g., Porapack R).
-
Experimental Protocols
Preparation of Reagents
-
ACC Synthase Solution: Prepare a stock solution of purified ACC synthase in a suitable buffer and store at -80°C. The final concentration in the assay will need to be optimized.
-
SAM Solution: Prepare a stock solution of SAM (e.g., 1 mM) in water or a mild acidic solution to prevent degradation. Store at -20°C.
-
Rhizobitoxine/Test Compound Solutions: Prepare a series of dilutions of the rhizobitoxine standard or test compounds in the assay buffer.
-
NaOCl Reagent: Prepare a fresh 1:1 (vol/vol) mixture of 5% sodium hypochlorite solution and saturated NaOH solution. Keep on ice.
ACC Synthase Activity Assay
-
In a test tube, prepare the reaction mixture containing:
-
HEPES-KOH buffer (0.1 M, pH 8.5)
-
Pyridoxal 5'-phosphate (5 µM)
-
ACC synthase enzyme
-
Rhizobitoxine or test compound at various concentrations (or buffer for control)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding SAM to a final concentration of 5 to 50 µM.
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
Stop the reaction by adding 20 mM HgCl2.
Quantification of ACC
-
After stopping the reaction, add 20 mM CuCl2 and place the tube in an ice-water bath.[1]
-
Add 100 µl of the freshly prepared NaOCl reagent to the tube to convert the ACC produced into ethylene.[1]
-
Immediately seal the tube with a rubber stopper.
-
Incubate on ice for 5 minutes.
-
Using a gas-tight syringe, withdraw a 1.0 ml sample from the headspace of the tube.
-
Inject the gas sample into the gas chromatograph to measure the ethylene concentration.
Data Analysis
-
Generate a standard curve for ethylene to quantify the amount produced in each reaction.
-
Calculate the ACC synthase activity as the amount of ACC (ethylene) produced per unit time per amount of enzyme.
-
Plot the percentage of ACC synthase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
-
For mechanistic studies, a Lineweaver-Burk plot can be used to determine the mode of inhibition and the inhibition constant (Ki).
Data Presentation
The following tables summarize representative quantitative data for the inhibition of ACC synthase by rhizobitoxine and a related inhibitor, aminoethoxyvinylglycine (AVG).
Table 1: Inhibition of ACC Synthase Activity by Rhizobitoxine and AVG [1]
| Inhibitor | Concentration (µM) | % Inhibition of ACC Synthase Activity |
| Rhizobitoxine | 0.02 | Detectable Inhibition |
| 2.0 | 93 | |
| AVG | - | ~1.7 times more effective than rhizobitoxine |
Table 2: Kinetic Parameters for ACC Synthase Inhibition [7]
| Substrate/Inhibitor | Parameter | Value |
| SAM | Km | 29 µM |
| AVG | Ki | 0.019 µM |
| Rhizobitoxine | Ki | 0.025 µM |
Conclusion
The bioassay based on the inhibition of ACC synthase provides a robust, sensitive, and specific method for the detection and quantification of rhizobitoxine activity. This protocol is valuable for researchers in plant biology, microbiology, and natural product chemistry for screening novel compounds, studying enzyme kinetics, and understanding the role of rhizobitoxine in plant-microbe interactions. The detailed methodology and data presentation format provided here serve as a comprehensive guide for the successful implementation of this assay in a laboratory setting.
References
- 1. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New assay for rhizobitoxine based on inhibition of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of Ethylene Production by Rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Mechanism of Ethylene Inhibition in Plants Using Rhizobitoxine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577), a gaseous plant hormone, plays a pivotal role in a myriad of physiological processes, including seed germination, root development, fruit ripening, senescence, and responses to biotic and abiotic stress. The ability to modulate ethylene biosynthesis is a critical tool for both fundamental plant biology research and agricultural applications. Rhizobitoxine, a natural amino acid analog produced by certain bacteria, has emerged as a potent and specific inhibitor of ethylene biosynthesis. It achieves this by targeting a key enzyme in the ethylene production pathway, making it an invaluable molecular probe for studying the effects of ethylene deficiency in plants.
These application notes provide a comprehensive guide for researchers on the use of rhizobitoxine to study ethylene inhibition. This document outlines the mechanism of action, provides detailed experimental protocols for various plant systems, presents quantitative data on its inhibitory effects, and illustrates the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the Heart of Ethylene Biosynthesis
Rhizobitoxine exerts its inhibitory effect by targeting 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway in higher plants.[1] It acts as a competitive inhibitor of ACC synthase, binding to the enzyme's active site and preventing the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene.[2][3][4] This specific mode of action allows for targeted disruption of ethylene production, enabling researchers to dissect the physiological roles of ethylene with high precision.
Data Presentation: Quantifying the Impact of Rhizobitoxine
The efficacy of rhizobitoxine in inhibiting ethylene production has been demonstrated across various plant species and tissues. The following tables summarize key quantitative data from published studies.
Table 1: Inhibition of Ethylene Production by Rhizobitoxine in Different Plant Tissues
| Plant Species | Tissue Type | Rhizobitoxine Concentration | % Inhibition of Ethylene Production | Reference |
| Sorghum vulgare | Light-grown seedlings | Not specified | ~75% | [5] |
| Malus domestica (Apple) | Senescent tissue slices | Not specified | ~75% | [5] |
Table 2: Concentration-Dependent Inhibition of Ethylene Production by a Rhizobitoxine Analog (L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid)
| Plant Species | Tissue Type | Rhizobitoxine Analog Concentration (µM) | % Inhibition of Ethylene Production | Reference |
| Lycopersicon esculentum (Tomato) | Green fruit slices | 68 | 50-70% | [6] |
| Lycopersicon esculentum (Tomato) | Pink fruit slices | 68 | ~15% | [6] |
| Lycopersicon esculentum (Tomato) | Pink fruit slices | 340 | up to 50% | [6] |
| Persea americana (Avocado) | Climacteric-rise slices | 68 | Relatively insensitive | [6] |
| Persea americana (Avocado) | Climacteric-rise slices | 680 | ~30% | [6] |
Experimental Protocols
These protocols provide a starting point for researchers. Optimal conditions (e.g., rhizobitoxine concentration, incubation time) may need to be determined empirically for specific plant species and experimental questions.
Protocol 1: Preparation of Rhizobitoxine Stock Solution
-
Weighing: Accurately weigh the desired amount of rhizobitoxine powder.
-
Dissolving: Dissolve the rhizobitoxine in a small volume of sterile distilled water. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Dilution: Bring the solution to the final desired volume with sterile distilled water to create a concentrated stock solution (e.g., 1 mM or 10 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for a few weeks. Avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Sorghum Seedlings with Rhizobitoxine
-
Seed Sterilization and Germination:
-
Surface sterilize Sorghum bicolor seeds by rinsing with 95% ethanol (B145695) for 2 minutes, followed by a 20-minute soak in a 3.75% sodium hypochlorite (B82951) solution.[7]
-
Rinse the seeds thoroughly with sterile distilled water (3-5 times).
-
Germinate the seeds on sterile filter paper moistened with sterile water or on a sterile solid growth medium in the dark at 25-28°C for 3-5 days.
-
-
Rhizobitoxine Treatment:
-
Prepare the desired concentration of rhizobitoxine in a liquid growth medium or sterile water.
-
Transfer the germinated seedlings to a new sterile petri dish or container.
-
Add the rhizobitoxine solution to the seedlings, ensuring the roots are submerged. Use a sufficient volume to maintain moisture throughout the experiment.
-
As a control, treat a separate batch of seedlings with the same solution lacking rhizobitoxine.
-
-
Incubation:
-
Incubate the seedlings under desired conditions (e.g., light/dark cycle, temperature).
-
-
Ethylene Measurement:
-
At the desired time points, enclose the seedlings in airtight containers (e.g., sealed vials or jars) for a specific period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.
-
Collect a sample of the headspace gas using a gas-tight syringe.
-
Analyze the ethylene concentration using gas chromatography (see Protocol 4).
-
Protocol 3: Treatment of Apple Tissue Slices with Rhizobitoxine
-
Tissue Preparation:
-
Select post-climacteric apples for optimal ethylene production.[3]
-
Wash the apples thoroughly.
-
Using a sterile cork borer and scalpel, excise tissue slices of a uniform size and thickness (e.g., 1 cm diameter, 2 mm thickness).
-
-
Rhizobitoxine Treatment:
-
Prepare a range of rhizobitoxine concentrations in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Place the apple slices in a sterile petri dish or flask.
-
Add the rhizobitoxine solution to the slices, ensuring they are fully submerged.
-
Include a control treatment with the buffer solution alone.
-
-
Incubation:
-
Incubate the slices at a controlled temperature (e.g., 25°C) with gentle agitation.
-
-
Ethylene Measurement:
-
After the desired incubation period, blot the slices dry and place them in sealed vials of a known volume.
-
Incubate for a set period (e.g., 1-2 hours) to allow ethylene accumulation.
-
Collect a headspace gas sample with a gas-tight syringe for analysis by gas chromatography (see Protocol 4).
-
Protocol 4: Measurement of Ethylene by Gas Chromatography (GC)
-
Instrumentation:
-
Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column for separating light hydrocarbons (e.g., a porous polymer column).
-
-
Sample Collection:
-
After incubating the plant material in a sealed container of a known volume for a defined period, use a gas-tight syringe to withdraw a known volume (e.g., 1 mL) of the headspace gas.[8]
-
-
Injection:
-
Manually inject the gas sample into the GC injection port.
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 150°C
-
Oven Temperature: 80°C (isothermal)
-
Detector Temperature: 200°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Quantification:
-
Identify the ethylene peak based on its retention time, which is determined by running a certified ethylene standard gas.
-
Quantify the ethylene concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of the ethylene standard.
-
Express the results as nL of ethylene per gram of fresh weight per hour (nL g⁻¹ h⁻¹).
-
Visualizing Pathways and Workflows
Ethylene Biosynthesis and Inhibition by Rhizobitoxine
Caption: The ethylene biosynthesis pathway and the inhibitory action of rhizobitoxine on ACC synthase.
General Experimental Workflow for Studying Ethylene Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of Ethylene Production in Apple Tissue Slices by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Ethylene Production by Rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ethylene production in fruit slices by a rhizobitoxine analog and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple protocol for producing axenic seeds of Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rhizobitoxine in Plant Nodulation Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizobitoxine is a phytotoxin produced by certain strains of the nitrogen-fixing soil bacterium Bradyrhizobium elkanii, a symbiont of some leguminous plants. While historically known for inducing foliar chlorosis in soybeans, recent research has unveiled its significant positive role in the symbiotic relationship between rhizobia and legumes. Rhizobitoxine enhances nodulation by inhibiting the biosynthesis of ethylene (B1197577), a plant hormone that acts as a negative regulator of nodule formation.[1] This unique property makes rhizobitoxine a valuable tool for studying the molecular mechanisms of nodulation and for potential applications in agriculture and biotechnology to improve nitrogen fixation in crops.
These application notes provide detailed protocols and data for the use of rhizobitoxine in plant nodulation assays, aimed at researchers, scientists, and drug development professionals interested in plant-microbe interactions, nitrogen fixation, and crop improvement.
Mechanism of Action
Rhizobitoxine enhances nodulation by competitively inhibiting the activity of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway in plants.[1][2][3] By blocking ACC synthase, rhizobitoxine reduces the production of ethylene in the host plant's roots. Since ethylene is a known inhibitor of nodule development, its suppression by rhizobitoxine leads to an increase in the number of successful rhizobial infections and subsequent nodule formation.[1][4]
Data Presentation
The following tables summarize quantitative data on the effects of rhizobitoxine on nodulation parameters and enzyme inhibition.
Table 1: Effect of Rhizobitoxine Production by Bradyrhizobium elkanii on Nodulation Competitiveness.
| Parameter | Rhizobitoxine-Producing Strain | Non-Rhizobitoxine-Producing Mutant | Fold Increase in Competitiveness | Host Plant | Reference |
| Nodulation Competitiveness | B. elkanii USDA94 | B. elkanii USDA94 mutant | ~10 | Macroptilium atropurpureum (Siratro) | [2][3] |
Table 2: Inhibition of ACC Synthase by Rhizobitoxine.
| Enzyme | Substrate | Inhibitor | Km for SAM | Ki for Rhizobitoxine | Inhibition Type | Reference |
| ACC Synthase (bLE-ACS2 from tomato) | S-adenosyl-L-methionine (SAM) | Rhizobitoxine | 29 µM | 0.025 µM | Competitive | [2] |
Table 3: Comparative Nodule Occupancy of Rhizobitoxine-Producing and Non-Producing Strains.
| Co-inoculated Strains | Host Plant | Nodule Occupancy (%) - Rhizobitoxine Producer | Nodule Occupancy (%) - Non-Producer/Competitor | Reference |
| B. elkanii MA941 (gusA-marked USDA94) vs. B. japonicum USDA110 | Macroptilium atropurpureum | 91.5 | 8.5 | [5] |
| B. elkanii USDA94 vs. B. japonicum MA106 | Macroptilium atropurpureum | 91.2 | 8.8 | [5] |
Experimental Protocols
Protocol 1: General Plant Nodulation Assay in Growth Pouches
This protocol provides a general framework for assessing nodulation in legumes and can be adapted for experiments involving rhizobitoxine.
Materials:
-
Legume seeds (e.g., soybean, Macroptilium atropurpureum)
-
Growth pouches
-
Sterile water
-
Nitrogen-free plant nutrient solution
-
Bradyrhizobium elkanii culture (wild-type and/or rhizobitoxine-deficient mutant)
-
3% hydrogen peroxide
-
Sterile germination paper or water agar (B569324) plates
-
Growth chamber
Procedure:
-
Seed Sterilization: a. Surface sterilize seeds by washing with 70% ethanol for 5 minutes, followed by 3% hydrogen peroxide for 1 minute.[6] b. Rinse the seeds thoroughly 10 times with sterile distilled water.[6]
-
Seed Germination: a. Germinate the sterilized seeds on sterile wet paper or water agar plates in the dark at 25°C for 2-3 days.[7]
-
Planting: a. Place 3-5 healthy seedlings into each sterile growth pouch, ensuring the roots are in contact with the germination paper wick.[7] b. Add 8-10 ml of sterile nitrogen-free plant nutrient solution to each pouch.[7]
-
Inoculation: a. Prepare a suspension of Bradyrhizobium elkanii in sterile water, adjusting the concentration to approximately 107 cells/ml.[6] b. Inoculate each seedling with 1 ml of the bacterial suspension, applying it directly to the roots.[6]
-
Growth Conditions: a. Place the pouches in a growth chamber with a controlled environment (e.g., 14-hour light at 28°C and 10-hour dark at 23°C).[6] b. Wrap the lower part of the pouches in aluminum foil to keep the roots in the dark.[7]
-
Data Collection: a. Observe the plants regularly for nodule formation, which can typically be seen within 12-21 days.[8] b. At the end of the experimental period (e.g., 28 days), carefully remove the plants from the pouches. c. Count the number of nodules on the roots of each plant. d. To determine nodule dry weight, detach the nodules, dry them in an oven at 70°C for 48 hours, and weigh them.
Protocol 2: Application of Exogenous Rhizobitoxine (or Ethylene Precursor/Inhibitor)
This protocol describes how to test the effect of exogenously applied substances on nodulation. It is based on a study that used the ethylene precursor ACC, and can be adapted for rhizobitoxine.
Materials:
-
All materials from Protocol 1
-
Stock solution of purified rhizobitoxine or 1-aminocyclopropane-1-carboxylic acid (ACC)
Procedure:
-
Follow steps 1-3 of Protocol 1 for seed sterilization, germination, and planting.
-
Preparation of Treatment Solution: Prepare the desired concentration of rhizobitoxine or ACC in the nitrogen-free plant nutrient solution. For example, a 1 µM ACC solution has been used to study ethylene inhibition of nodulation.[6][9]
-
Application of Treatment: a. At the time of inoculation (Protocol 1, step 4), use the treatment solution instead of the standard nutrient solution to water the plants. b. Continue to replenish the pouches with the respective treatment solutions as needed throughout the experiment.
-
Follow steps 5 and 6 of Protocol 1 for growth conditions and data collection.
Protocol 3: Competitive Nodulation Assay
This protocol is used to determine the competitive ability of different rhizobial strains.
Materials:
-
All materials from Protocol 1
-
Cultures of the competing Bradyrhizobium strains (e.g., a rhizobitoxine-producing strain and a non-producing mutant, or two different species).
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Inoculum Preparation: a. Prepare individual suspensions of each competing strain to a concentration of 107 cells/ml. b. Mix the bacterial suspensions in the desired ratio (e.g., 1:1).
-
Inoculation: Inoculate each seedling with 1 ml of the mixed bacterial suspension.
-
Follow steps 5 and 6 of Protocol 1.
-
Nodule Occupancy Determination: a. To determine which strain has occupied each nodule, markers such as antibiotic resistance or reporter genes (e.g., gusA) can be used. b. Surface sterilize and crush individual nodules, and plate the contents on selective media to identify the occupying strain.
Visualizations
Signaling Pathway of Rhizobitoxine Action
Caption: Rhizobitoxine inhibits ACC synthase, blocking ethylene production.
Experimental Workflow for a Competitive Nodulation Assay
Caption: Workflow for assessing rhizobitoxine's effect on nodulation.
Logical Relationship of Ethylene Signaling and Nodulation
Caption: Rhizobitoxine promotes nodulation by inhibiting ethylene signaling.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New assay for rhizobitoxine based on inhibition of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for nodulation assay in pouches - Legume-Microbe Interactions LaboratoryLegume-Microbe Interactions Laboratory | Legume-Microbe Interactions Laboratory [staceylab.missouri.edu]
- 8. Trifolitoxin Production Increases Nodulation Competitiveness of Rhizobium etli CE3 under Agricultural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Enzymatic Assay for β-Cystathionase Inhibition by Rhizobitoxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-cystathionase (also known as cystathionine (B15957) β-lyase, CBL) is a key pyridoxal-5'-phosphate (PLP)-dependent enzyme in the transsulfuration pathway. It catalyzes the conversion of L-cystathionine into L-homocysteine, pyruvate (B1213749), and ammonia.[1] This pathway is crucial for the biosynthesis of the essential amino acid methionine in bacteria, plants, and yeast.[1] Due to its absence in mammals, β-cystathionase presents an attractive target for the development of novel antimicrobial agents. Rhizobitoxine is a natural, enol-ether amino acid produced by certain bacteria that has been identified as an irreversible inhibitor of β-cystathionase.[2][3] These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibition of β-cystathionase by rhizobitoxine.
Signaling Pathway: The Transsulfuration Pathway
The transsulfuration pathway is central to sulfur metabolism, enabling the conversion of methionine to cysteine in most organisms, and the reverse in bacteria and plants. β-cystathionase plays a critical role in the pathway that synthesizes homocysteine from cystathionine.
Caption: The Transsulfuration Pathway highlighting the role of β-cystathionase.
Experimental Protocols
Principle of the Assay
The activity of β-cystathionase is determined by measuring the rate of pyruvate formation, one of the products of the enzymatic reaction. A coupled-enzyme assay is employed for continuous monitoring. The pyruvate produced is used as a substrate by lactate (B86563) dehydrogenase (LDH), which catalyzes its reduction to lactate with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.[4] The inhibition by rhizobitoxine is assessed by pre-incubating the enzyme with the inhibitor and measuring the residual enzyme activity.
Materials and Reagents
-
β-Cystathionase (purified)
-
L-Cystathionine (substrate)
-
Rhizobitoxine (inhibitor)
-
Lactate Dehydrogenase (LDH) (coupling enzyme)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium Phosphate Buffer (pH 8.0)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow
Caption: Workflow for the in vitro β-cystathionase inhibition assay.
Detailed Protocol: IC50 Determination of Rhizobitoxine
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 8.0, containing 10 µM PLP.
-
β-Cystathionase Stock Solution: Prepare a stock solution of purified β-cystathionase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
L-Cystathionine Stock Solution: Prepare a stock solution of L-cystathionine in deionized water. The final concentration in the assay should be at or near the Km of the enzyme for the substrate.
-
Rhizobitoxine Stock Solution: Prepare a stock solution of rhizobitoxine in deionized water. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Coupled Enzyme Mix: Prepare a solution in assay buffer containing 0.2 mM NADH and an excess of LDH (e.g., 10 units/mL).
-
-
Pre-incubation of Enzyme and Inhibitor:
-
In a microcentrifuge tube, mix a fixed amount of β-cystathionase with varying concentrations of rhizobitoxine.
-
Include a control with no inhibitor.
-
Incubate the mixtures for different time points (e.g., 0, 15, 30, and 60 minutes) at 37°C to account for the time-dependent nature of irreversible inhibition.[5]
-
-
Enzymatic Reaction:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
150 µL of the Coupled Enzyme Mix.
-
20 µL of the pre-incubated enzyme-inhibitor mixture.
-
-
Mix gently and incubate for 2 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding 30 µL of the L-cystathionine stock solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot (ΔA340/min).
-
Calculate the percentage of inhibition for each rhizobitoxine concentration at each pre-incubation time point using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the rhizobitoxine concentration for each pre-incubation time.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[6]
-
Data Presentation
The quantitative data from the inhibition assay should be summarized in a clear and structured table to facilitate comparison.
Table 1: Inhibition of β-Cystathionase by Rhizobitoxine
| Pre-incubation Time (min) | Rhizobitoxine Conc. (µM) | Mean Initial Rate (ΔA340/min) ± SD | % Inhibition |
| 0 | 0 (Control) | [Value] | 0 |
| [Conc. 1] | [Value] | [Value] | |
| [Conc. 2] | [Value] | [Value] | |
| ... | ... | ... | |
| 15 | 0 (Control) | [Value] | 0 |
| [Conc. 1] | [Value] | [Value] | |
| [Conc. 2] | [Value] | [Value] | |
| ... | ... | ... | |
| 30 | 0 (Control) | [Value] | 0 |
| [Conc. 1] | [Value] | [Value] | |
| [Conc. 2] | [Value] | [Value] | |
| ... | ... | ... | |
| 60 | 0 (Control) | [Value] | 0 |
| [Conc. 1] | [Value] | [Value] | |
| [Conc. 2] | [Value] | [Value] | |
| ... | ... | ... |
Table 2: IC50 Values of Rhizobitoxine against β-Cystathionase
| Pre-incubation Time (min) | IC50 (µM) |
| 0 | [Value] |
| 15 | [Value] |
| 30 | [Value] |
| 60 | [Value] |
Conclusion
This set of application notes provides a comprehensive protocol for the in vitro enzymatic assay of β-cystathionase inhibition by rhizobitoxine. The detailed methodology, including the coupled-enzyme spectrophotometric assay and the procedure for determining the IC50 of an irreversible inhibitor, will enable researchers to accurately characterize the potency of rhizobitoxine and other potential inhibitors of this important antimicrobial target. The structured data presentation format and the provided diagrams for the signaling pathway and experimental workflow will aid in the clear communication and interpretation of the experimental results.
References
- 1. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of spinach beta-cystathionase by rhizobitoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tycmhoffman.com [tycmhoffman.com]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Creating Rhizobitoxine-Deficient Mutants for Symbiosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing rhizobitoxine-deficient mutants of Bradyrhizobium, a genus of nitrogen-fixing bacteria, to study their symbiotic relationship with leguminous plants. Understanding the role of rhizobitoxine in this symbiosis can provide insights into plant-microbe interactions, potentially leading to the development of improved crop yields and novel drug targets.
Introduction to Rhizobitoxine and its Role in Symbiosis
Rhizobitoxine is a phytotoxin produced by some strains of Bradyrhizobium elkanii that induces foliar chlorosis in susceptible soybean cultivars.[1][2] However, it also plays a crucial role in the symbiotic relationship between the bacteria and the host plant. Rhizobitoxine inhibits the activity of β-cystathionase and 1-aminocyclopropane-1-carboxylate (ACC) synthase, key enzymes in the methionine and ethylene (B1197577) biosynthesis pathways in plants, respectively.[1][2] By inhibiting ACC synthase, rhizobitoxine reduces ethylene production in the host plant's roots.[2][3] Ethylene is a known inhibitor of nodulation, the process by which rhizobia infect plant roots and form nitrogen-fixing nodules.[2][3] Therefore, by suppressing ethylene synthesis, rhizobitoxine can enhance nodulation and the competitiveness of the rhizobia for nodule occupancy.[2]
Creating rhizobitoxine-deficient mutants is a key strategy to elucidate the precise functions of this molecule in the symbiotic process. By comparing the symbiotic performance of wild-type, rhizobitoxine-producing strains with their isogenic, non-producing mutants, researchers can dissect the contribution of rhizobitoxine to nodulation, nitrogen fixation, and overall plant health.
Genetic Basis of Rhizobitoxine Biosynthesis
The biosynthesis of rhizobitoxine is governed by a cluster of genes, primarily the rtx genes. The key genes identified are rtxA and rtxC.[1][2] The rtxA gene is essential for the initial steps of the biosynthesis pathway, while the rtxC gene is involved in the final conversion of dihydrorhizobitoxine to rhizobitoxine.[2][4] Disruption of either of these genes leads to a rhizobitoxine-deficient phenotype.
Below is a simplified diagram of the rhizobitoxine biosynthesis pathway and the genes involved.
Methodologies for Creating Rhizobitoxine-Deficient Mutants
Two primary methods are employed to generate rhizobitoxine-deficient mutants: targeted gene knockout and transposon mutagenesis.
Targeted Gene Knockout
This method involves the specific disruption of a target gene, such as rtxA or rtxC, by inserting a selectable marker, typically an antibiotic resistance cassette. This approach provides precise, well-characterized mutations.
This protocol is adapted from methodologies described in the literature.[4]
Materials:
-
Bradyrhizobium elkanii wild-type strain (e.g., USDA94)
-
E. coli donor strain carrying the suicide vector with the disrupted rtxC gene
-
E. coli helper strain carrying a helper plasmid (e.g., pRK2013)
-
Suicide vector (e.g., pSUP202)
-
Antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance)
-
Appropriate growth media (e.g., HM medium for Bradyrhizobium, LB for E. coli)
-
Antibiotics (e.g., rifampicin (B610482) for selecting against E. coli, kanamycin for selecting for the mutation)
Procedure:
-
Construct the Gene Knockout Vector:
-
Amplify an internal fragment of the rtxC gene from B. elkanii genomic DNA using PCR.
-
Clone this fragment into a suicide vector.
-
Insert an antibiotic resistance cassette (e.g., from pUC4KIXX) into a unique restriction site within the cloned rtxC fragment.
-
Transform the resulting construct into an E. coli donor strain.
-
-
Triparental Mating: [1]
-
Grow overnight cultures of the B. elkanii recipient, E. coli donor, and E. coli helper strains.
-
Mix the cultures in a 1:1:1 ratio.
-
Spot the mixture onto a sterile filter placed on a non-selective agar (B569324) plate (e.g., HM agar).
-
Incubate at 30°C for 24-48 hours to allow conjugation to occur.
-
-
Selection of Mutants:
-
Resuspend the bacterial growth from the filter in sterile liquid medium.
-
Plate serial dilutions onto selective agar plates containing an antibiotic to select against the E. coli donor and helper strains (e.g., rifampicin, if the Bradyrhizobium strain is resistant) and the antibiotic corresponding to the resistance cassette (e.g., kanamycin).
-
Incubate the plates at 30°C for 7-10 days until colonies appear.
-
-
Verification of Mutants:
-
Isolate genomic DNA from putative mutant colonies.
-
Confirm the disruption of the rtxC gene by PCR using primers flanking the insertion site. The PCR product from the mutant should be larger than that from the wild-type due to the inserted cassette.
-
Further confirm the single, site-specific insertion by Southern blot analysis.
-
Transposon Mutagenesis
This method involves the random insertion of a transposon (a mobile genetic element) containing a selectable marker into the bacterial genome. A large library of mutants is generated, which can then be screened for the desired phenotype (i.e., loss of rhizobitoxine production).
This is a general protocol that can be adapted for specific strains and transposons.
Materials:
-
Bradyrhizobium wild-type strain
-
E. coli donor strain carrying a suicide plasmid with a transposon (e.g., Tn5)
-
Appropriate growth media and antibiotics
Procedure:
-
Introduce the Transposon:
-
Use biparental or triparental mating to transfer the suicide plasmid carrying the transposon from E. coli to the Bradyrhizobium recipient strain, as described in the targeted gene knockout protocol.
-
-
Select for Transposon Mutants:
-
Plate the conjugation mixture on selective media containing an antibiotic to select against the E. coli donor and an antibiotic to select for the transposon insertion (e.g., kanamycin for Tn5).
-
-
Screen for Rhizobitoxine-Deficient Mutants:
-
Patch individual mutant colonies onto a master plate.
-
Screen for the inability to produce rhizobitoxine. This can be done by:
-
Bioassay: Inoculating a susceptible soybean cultivar and observing for the absence of foliar chlorosis.
-
Enzymatic Assay: Testing for the inhibition of β-cystathionase or ACC synthase activity in culture supernatants.[5][6]
-
LC/MS Analysis: Directly measuring the absence of rhizobitoxine in culture supernatants.[1]
-
-
-
Identify the Mutated Gene:
-
For mutants that are confirmed to be rhizobitoxine-deficient, identify the location of the transposon insertion. This can be achieved through techniques such as:
-
Arbitrarily primed PCR (AP-PCR) followed by sequencing.
-
Inverse PCR followed by sequencing.
-
Whole-genome sequencing of the mutant strain.
-
-
Characterization of Rhizobitoxine-Deficient Mutants
Once created, the mutants must be thoroughly characterized to confirm their phenotype and assess their symbiotic properties.
Confirmation of Rhizobitoxine Deficiency
The most direct method is to measure the concentration of rhizobitoxine and its precursors in the culture supernatant of the wild-type and mutant strains using Liquid Chromatography-Mass Spectrometry (LC/MS).[1]
Table 1: Rhizobitoxine and Precursor Production in B. elkanii USDA94 and its Mutants
| Strain | Serinol (µM) | Dihydrorhizobitoxine (µM) | Rhizobitoxine (µM) |
| USDA94 (Wild-type) | 280 | 120 | 15 |
| USDA94Δrtx::Ω1 (rtx deletion mutant) | Not Detected | Not Detected | Not Detected |
| ΔrtxC (rtxC mutant) | Present | Present | Not Detected |
Data synthesized from Yasuta et al., 2001 and Sugawara et al., 2004.[1][4]
Symbiotic Phenotype Analysis
The symbiotic performance of the mutants should be compared to the wild-type strain.
Protocol for Plant Nodulation Assay:
-
Plant Growth:
-
Surface-sterilize seeds of a host plant (e.g., soybean, siratro).
-
Germinate the seeds in sterile conditions (e.g., on agar plates or in sterile vermiculite).
-
Transfer seedlings to sterile growth pouches or pots containing a nitrogen-free nutrient solution.
-
-
Inoculation:
-
Grow cultures of the wild-type and mutant Bradyrhizobium strains to a specific optical density.
-
Inoculate the plant roots with a standardized suspension of the bacterial cultures.
-
-
Evaluation:
-
After a set period (e.g., 4-6 weeks), harvest the plants.
-
Measure the following parameters:
-
Nodule number and nodule dry weight.
-
Shoot and root dry weight (plant biomass).
-
Nitrogenase activity (e.g., using the acetylene (B1199291) reduction assay).
-
Total nitrogen content of the plant tissue.
-
-
Table 2: Symbiotic Performance of Wild-Type vs. Rhizobitoxine-Deficient Mutants
| Strain | Host Plant | Nodule Number | Nodule Dry Weight (mg/plant) | Shoot Dry Weight ( g/plant ) | Nitrogenase Activity (µmol C₂H₄/plant/h) |
| B. elkanii USDA94 (Wild-type) | Macroptilium atropurpureum | Higher | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| B. elkanii RTS2 (rtx mutant) | Macroptilium atropurpureum | Lower | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| B. elkanii USDA61 (Wild-type) | Amphicarpaea edgeworthii | >150 | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| B. elkanii RX17E/RX18E (rtx mutants) | Amphicarpaea edgeworthii | <10 | Data not consistently reported | Data not consistently reported | Data not consistently reported |
Data synthesized from Yuhashi et al., 2000 and Parker & Hummel, 2001.[2][7] Note: Direct comparative data for all parameters in a single study is often limited. Further research is needed for a comprehensive side-by-side comparison.
Table 3: Nodulation Competitiveness of B. elkanii Strains on Macroptilium atropurpureum
| Co-inoculated Strains | Nodule Occupancy (%) |
| USDA94 (Wild-type) vs. RTS2 (rtx mutant) | USDA94: 88.4%, RTS2: 11.6% |
| USDA94 (Wild-type) vs. B. japonicum USDA110 | USDA94: 91.5%, USDA110: 8.5% |
| RTS2 (rtx mutant) vs. B. japonicum USDA110 | RTS2: Less competitive than USDA94 |
Data from Yuhashi et al., 2000.[2]
Conclusion
The creation and analysis of rhizobitoxine-deficient mutants are invaluable for understanding the intricate molecular dialogue between rhizobia and their legume hosts. The protocols and data presented here provide a framework for researchers to investigate the role of rhizobitoxine in enhancing symbiotic efficiency. Such studies are crucial for developing strategies to improve nitrogen fixation in agriculture and for identifying novel targets for therapeutic intervention in pathogenic plant-microbe interactions. Further research focusing on direct, quantitative comparisons of nitrogen fixation rates and plant biomass promotion will continue to refine our understanding of this fascinating symbiotic relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bradyrhizobium - Wikipedia [en.wikipedia.org]
- 4. Bradyrhizobium japonicum rhizobitoxine genes and putative enzyme functions: expression requires a translational frameshift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant Strain of Bradyrhizobium japonicum with Increased Symbiotic N(2) Fixation Rates and Altered Mo Metabolism Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Nitrogen-Fixing Bradyrhizobium Associated With Roots of Field-Grown Sorghum by Metagenome and Proteome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Heterologous Production of Rhizobitoxine in Agrobacterium tumefaciens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizobitoxine is a potent inhibitor of ethylene (B1197577) biosynthesis in plants, making it a molecule of significant interest for agricultural applications and as a tool in plant biology research.[1][2][3] It is an enol-ether amino acid naturally produced by the legume symbiont Bradyrhizobium elkanii and the plant pathogen Burkholderia andropogonis.[4] The primary mechanism of action of rhizobitoxine is the inhibition of two key enzymes: 1-aminocyclopropane-1-carboxylate (ACC) synthase in the ethylene biosynthesis pathway and β-cystathionase in the methionine biosynthesis pathway.[4][5] The ability to produce rhizobitoxine in a well-characterized and easily manipulated bacterial host like Agrobacterium tumefaciens offers a promising platform for its scalable production and for further studies on its biosynthesis and applications.
These application notes provide a detailed overview and experimental protocols for the heterologous production of rhizobitoxine in Agrobacterium tumefaciens C58. The protocols are based on the successful expression of the rhizobitoxine biosynthesis gene cluster (rtxACDEFG) from Bradyrhizobium elkanii.
Signaling Pathways and Biosynthesis
The biosynthesis of rhizobitoxine from O-acetylhomoserine is governed by the rtx operon, which includes the genes rtxACDEFG.[1] The key steps in the pathway involve the conversion of O-acetylhomoserine to dihydrorhizobitoxine, which is then desaturated to form rhizobitoxine. The rtxA gene is essential for the initial steps of the biosynthesis, while rtxC is responsible for the final desaturation step.[4][6]
Caption: Proposed biosynthetic pathway of rhizobitoxine and its inhibitory action.
Experimental Workflow for Heterologous Production
The overall workflow for producing rhizobitoxine in A. tumefaciens involves several key stages, from the initial cloning of the biosynthesis genes to the final analysis of the product.
Caption: Experimental workflow for heterologous production of rhizobitoxine.
Data Presentation
The following table summarizes the quantitative data on rhizobitoxine production and its biological activity when heterologously produced in A. tumefaciens.
| Parameter | Value | Conditions | Reference |
| Rhizobitoxine Production | |||
| Rhizobitoxine | Detectable | Culture of A. tumefaciens C58C1RifR (pBBR::PlacRT) with 5 mM O-acetylhomoserine | [2] |
| Dihydrorhizobitoxine (DRT) | Detectable | Culture of A. tumefaciens C58C1RifR (pBBR::PlacRT) with 5 mM O-acetylhomoserine | [2] |
| Serinol | Detectable | Culture of A. tumefaciens C58C1RifR (pBBR::PlacRT) with 5 mM O-acetylhomoserine | [2] |
| Biological Activity | |||
| β-cystathionase Inhibition | ~50% | 20% diluted culture supernatant with 5 mM O-acetylhomoserine | [2] |
| β-cystathionase Inhibition | ~90% | 20% diluted culture supernatant with 25 mM O-acetylhomoserine | [2] |
| ACC Synthase Inhibition | ~30% | 20% diluted culture supernatant with 5 mM O-acetylhomoserine | [2] |
| ACC Synthase Inhibition | ~80% | 20% diluted culture supernatant with 25 mM O-acetylhomoserine | [2] |
Experimental Protocols
Protocol 1: Cloning of the rtxACDEFG Gene Cluster
-
Gene Cluster Source: The rtxACDEFG gene cluster can be amplified from the genomic DNA of Bradyrhizobium elkanii.
-
Vector Selection: A broad-host-range vector suitable for expression in Agrobacterium, such as a pBBR1MCS derivative, is recommended.
-
Cloning Strategy:
-
Design primers to amplify the entire rtxACDEFG operon.
-
Incorporate appropriate restriction sites into the primers for directional cloning into the expression vector.
-
Ligate the amplified rtx gene cluster into the linearized expression vector.
-
Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation and verification.
-
Confirm the correct insertion of the gene cluster by restriction digestion and DNA sequencing.
-
Protocol 2: Transformation of Agrobacterium tumefaciens C58
-
Preparation of Competent Cells:
-
Inoculate a single colony of A. tumefaciens C58 into 5 mL of LB medium and grow overnight at 28°C with shaking.
-
Inoculate 1 mL of the overnight culture into 50 mL of fresh LB medium and grow to an OD600 of 0.5-0.8.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold, sterile water and then with ice-cold 10% glycerol (B35011).
-
Resuspend the cells in a small volume of ice-cold 10% glycerol to create a concentrated competent cell stock.
-
-
Electroporation:
-
Mix 1-2 µg of the verified plasmid construct from Protocol 1 with 50 µL of competent A. tumefaciens C58 cells.
-
Transfer the mixture to a pre-chilled electroporation cuvette (0.2 cm gap).
-
Deliver an electrical pulse (e.g., 2.5 kV, 200 Ω, 25 µF).
-
Immediately add 1 mL of SOC medium and incubate at 28°C for 2-4 hours with gentle shaking.
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for plasmid selection.
-
Incubate at 28°C for 2-3 days until colonies appear.
-
Protocol 3: Culture and Induction of Rhizobitoxine Production
-
Inoculum Preparation:
-
Inoculate a single colony of the transformed A. tumefaciens into a suitable starting medium (e.g., Tris-YMRT medium) with the appropriate antibiotic.
-
Grow overnight at 28°C with shaking.
-
-
Production Culture:
-
Inoculate a larger volume of production medium with the overnight culture.
-
Precursor Feeding: Supplement the culture medium with O-acetylhomoserine to a final concentration of 5-25 mM. This is a critical step as A. tumefaciens may not produce this precursor in sufficient quantities.[1][2]
-
Incubate the culture at 28°C with shaking for the desired production period (e.g., 48-72 hours).
-
Protocol 4: Extraction and Quantification of Rhizobitoxine
-
Sample Preparation:
-
Centrifuge the production culture at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant, which contains the secreted rhizobitoxine.
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Pass the supernatant through a Dowex 50 column (H+ form) to bind rhizobitoxine and related compounds.[4]
-
Wash the column to remove unbound impurities.
-
Elute the compounds with an appropriate buffer (e.g., ammonium (B1175870) hydroxide (B78521) solution).
-
-
LC/MS Analysis:
-
Derivatize the samples with a suitable agent (e.g., phenylisothiocyanate) to enhance detection.
-
Analyze the derivatized samples by liquid chromatography-mass spectrometry (LC/MS) to separate and quantify rhizobitoxine, dihydrorhizobitoxine, and serinol.[4]
-
Use authentic standards for each compound to generate calibration curves for accurate quantification.
-
Protocol 5: Biological Activity Assays
-
ACC Synthase Inhibition Assay:
-
Prepare a reaction mixture containing ACC synthase, its substrate S-adenosyl-L-methionine (SAM), and the culture supernatant containing rhizobitoxine.
-
Incubate the reaction and then quantify the amount of ACC produced.
-
Compare the ACC production in the presence of the supernatant to a control reaction without the supernatant to determine the percentage of inhibition.[5]
-
-
β-cystathionase Inhibition Assay:
-
Prepare a reaction mixture containing β-cystathionase, its substrate cystathionine, and the culture supernatant.
-
Monitor the enzymatic reaction (e.g., by measuring the production of α-ketobutyrate).
-
Calculate the percentage of inhibition by comparing the enzyme activity with and without the supernatant.[5]
-
References
- 1. Rhizobitoxine production in Agrobacterium tumefaciens C58 by Bradyrhizobium elkanii rtxACDEFG genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Detecting Rhizobitoxine in Plant Tissues: A Guide for Researchers
Introduction
Rhizobitoxine is a phytotoxin produced by certain strains of the symbiotic nitrogen-fixing bacteria Bradyrhizobium elkanii and the plant pathogen Burkholderia andropogonis.[1] This toxin is known to induce foliar chlorosis in host plants such as soybeans.[1] The mechanism of action of rhizobitoxine involves the inhibition of key enzymes in plant metabolic pathways, notably β-cystathionase in the methionine biosynthesis pathway and 1-aminocyclopropane-1-carboxylate (ACC) synthase, a critical enzyme in ethylene (B1197577) biosynthesis.[1][2] The ability to accurately detect and quantify rhizobitoxine in plant tissues is crucial for understanding its role in plant-microbe interactions, assessing its impact on crop health, and for potential applications in agriculture and biotechnology.[2] This document provides detailed application notes and protocols for the primary methods of rhizobitoxine detection in plant tissues.
Methods for Rhizobitoxine Detection
Several methods have been developed for the detection and quantification of rhizobitoxine in plant tissues. These can be broadly categorized into enzymatic assays and chromatographic techniques. While early methods included scoring of chlorosis symptoms and use of an amino acid analyzer, more sensitive and specific methods are now prevalent.[1]
Enzymatic Assays: These methods are based on the inhibitory effect of rhizobitoxine on specific enzymes. They are generally sensitive and cost-effective.
-
ACC Synthase Inhibition Assay: This assay leverages the potent inhibitory effect of rhizobitoxine on ACC synthase, the rate-limiting enzyme in ethylene biosynthesis.[1] The assay measures the reduction in ACC synthase activity in the presence of a plant extract containing rhizobitoxine.
-
β-Cystathionase Inhibition Assay: This assay is based on the inhibition of β-cystathionase, an enzyme from organisms like Salmonella typhimurium or Escherichia coli, by rhizobitoxine.[1][3] The sensitivity of this assay can be very high, reportedly detecting as little as 1.0 pmol of rhizobitoxine.[3]
Chromatographic Methods:
-
Liquid Chromatography-Mass Spectrometry (LC/MS): This is a highly specific and quantitative method for detecting rhizobitoxine and its precursors, such as dihydrorhizobitoxine.[4] The method involves the derivatization of the compounds to enhance their detection by mass spectrometry.
Quantitative Data Summary
The following table summarizes the quantitative aspects of the different rhizobitoxine detection methods.
| Method | Principle | Detection Limit | Key Advantages | Key Disadvantages |
| ACC Synthase Inhibition Assay | Enzymatic inhibition of ACC synthase | Detectable at 0.02 µM[1] | High sensitivity, specific to ACC synthase inhibitors | Requires purified enzyme, indirect measurement |
| β-Cystathionase Inhibition Assay | Enzymatic inhibition of β-cystathionase | As low as 1.0 pmol[3] | Very high sensitivity | Requires purified enzyme, potential for non-specific inhibition |
| LC/MS | Chromatographic separation and mass spectrometric detection | Not explicitly stated, but highly sensitive and quantitative | High specificity, can simultaneously detect precursors[4] | Requires expensive equipment and derivatization steps |
Experimental Protocols
Plant Tissue Extraction for Rhizobitoxine Analysis
This protocol is a general procedure for extracting rhizobitoxine from plant tissues, which can then be used in the subsequent detection assays.
Materials:
-
Plant tissues (e.g., nodules, shoots)
-
Liquid nitrogen
-
Mortar and pestle
-
Dowex 50 column (H+ form)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for elution, if required by the specific assay)
-
Centrifuge and tubes
Protocol:
-
Harvest plant tissues and immediately freeze them in liquid nitrogen to prevent degradation of rhizobitoxine.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
The powdered tissue can then be subjected to purification. For instance, supernatant from a centrifuged tissue homogenate can be loaded onto a Dowex 50 column.[5]
-
Wash the column extensively with deionized water to remove interfering substances.[5]
-
Elute the amino acid fraction containing rhizobitoxine with ammonium hydroxide (the concentration and volume will depend on the specific downstream application).
-
The resulting eluate can be concentrated and used for analysis.
ACC Synthase Inhibition Assay Protocol
This protocol is adapted from the method described for assaying rhizobitoxine based on the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase.[1]
Materials:
-
Purified ACC synthase (e.g., bLE-ACS2 from tomato expressed in E. coli)
-
S-adenosylmethionine (SAM)
-
Pyridoxal (B1214274) phosphate
-
Bovine serum albumin (BSA)
-
HEPES-KOH buffer (pH 8.5)
-
Plant tissue extract (from Protocol 1)
-
Rhizobitoxine standards
-
Reagents for ACC quantification (as per Lizada and Yang method)
-
Incubator (30°C)
Protocol:
-
Prepare a reaction mixture containing ACC synthase, 100 µM SAM, 50 µM pyridoxal phosphate, 100 µg of BSA, and 125 mM HEPES-KOH (pH 8.5).[1]
-
In separate tubes, add either the plant tissue extract, rhizobitoxine standards of known concentrations, or a control solution without inhibitor.
-
Bring the total volume of the reaction mixture to 0.4 ml.[1]
-
Incubate the reaction mixtures at 30°C for 15 minutes.[1]
-
Stop the reaction and determine the amount of ACC formed using the methods of Lizada and Yang.[1]
-
Calculate the percentage inhibition of ACC synthase activity by the plant extract and compare it to the standard curve generated with known rhizobitoxine concentrations to quantify the amount of rhizobitoxine in the sample.
β-Cystathionase Inhibition Assay Protocol
This protocol is based on the highly sensitive enzymatic assay for rhizobitoxine.[3]
Materials:
-
Partially purified β-cystathionase (from S. typhimurium or E. coli)
-
Plant tissue extract (from Protocol 1)
-
Rhizobitoxine standards
-
Substrate for β-cystathionase (e.g., cystathionine)
-
Reagents for detecting the product of the enzymatic reaction (e.g., pyruvate)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the β-cystathionase enzyme and its substrate in an appropriate buffer.
-
Add the plant tissue extract or rhizobitoxine standards to the reaction mixture.
-
Incubate the reaction for a specific time and temperature, optimized for the enzyme used.
-
Stop the reaction and measure the amount of product formed (e.g., pyruvate). The inhibition of β-cystathionase by rhizobitoxine will result in a decrease in product formation.[1]
-
Quantify the amount of rhizobitoxine in the plant extract by comparing the inhibition to a standard curve.
LC/MS Analysis Protocol
This protocol is for the simultaneous determination of rhizobitoxine, dihydrorhizobitoxine, and serinol using liquid chromatography and mass spectrometry.[4]
Materials:
-
Plant tissue extract (from Protocol 1)
-
Ethanol
-
Triethylamine
-
Phenylisothiocyanate (PITC)
-
Deionized water
-
LC/MS system
Protocol:
-
Take a 50-µl aliquot of the plant extract and evaporate it to dryness in a 1.5-ml tube.[4]
-
Dissolve the pellet in 20 µl of ethanol-triethylamine-water (2:1:2) and then evaporate to dryness again.[4]
-
Dissolve the pellet in 10 µl of ethanol-triethylamine-water-phenylisothiocyanate (PITC) (7:1:1:1).[4]
-
Incubate for 20 minutes at room temperature to allow for the derivatization reaction to complete, then evaporate to dryness.[4]
-
Dissolve the pellet of PITC derivatives in 100 µl of deionized water.[4]
-
Inject the sample into the LC/MS system.
-
Detect the PITC-derivatized compounds at their specific m/z values: PITC-rhizobitoxine at m/z 461.[4]
-
Quantify the compounds by comparing their peak areas to those of known standards.
Signaling Pathway Inhibition by Rhizobitoxine
Rhizobitoxine primarily impacts the ethylene biosynthesis pathway in plants. Ethylene is a plant hormone that regulates many aspects of growth and development, including nodulation in legumes.
Conclusion
The choice of method for detecting rhizobitoxine in plant tissues will depend on the specific research question, available resources, and the required sensitivity and specificity. Enzymatic assays offer a sensitive and cost-effective approach, while LC/MS provides the highest specificity and the ability to analyze multiple related compounds simultaneously. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists working with this important phytotoxin.
References
- 1. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive assay for the phytotoxin rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradyrhizobium elkanii rtxC Gene Is Required for Expression of Symbiotic Phenotypes in the Final Step of Rhizobitoxine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rhizobitoxine Analogs for Structure-Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of rhizobitoxine analogs to facilitate structure-activity relationship (SAR) studies. Rhizobitoxine, a natural enol-ether amino acid produced by certain bacteria, is a potent inhibitor of key enzymes in plant and microbial metabolic pathways, making its analogs promising candidates for the development of novel herbicides and antimicrobial agents.
Introduction
Rhizobitoxine, [2-amino-4-(2-amino-3-hydroxypropoxy)-trans-but-3-enoic acid], exerts its biological activity primarily through the inhibition of two pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes: 1-aminocyclopropane-1-carboxylate (ACC) synthase and β-cystathionase.[1] ACC synthase is a critical enzyme in the biosynthesis of ethylene (B1197577), a plant hormone that regulates growth and development.[1] By inhibiting ACC synthase, rhizobitoxine and its analogs can disrupt ethylene production, leading to effects such as enhanced nodulation in legumes.[1] The inhibition of β-cystathionase disrupts the methionine biosynthesis pathway, which is essential for various cellular functions in both plants and microorganisms.[1]
The development of synthetic analogs of rhizobitoxine allows for a systematic investigation of the structural features required for potent and selective enzyme inhibition. By modifying the core structure of rhizobitoxine, researchers can probe the interactions with the enzyme active sites and optimize properties such as potency, selectivity, and metabolic stability. This document outlines the synthetic strategies for preparing rhizobitoxine analogs, detailed protocols for their biological evaluation, and a framework for presenting the resulting SAR data.
Data Presentation: Structure-Activity Relationship of Rhizobitoxine Analogs
The following table provides a template for summarizing the biological activity data of synthesized rhizobitoxine analogs. This structured format allows for easy comparison of the inhibitory potency of different analogs against the target enzymes, ACC synthase and β-cystathionase. The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme, with lower values indicating higher potency.
| Compound ID | Structure | Modification from Rhizobitoxine | ACC Synthase Ki (µM)[2] | β-Cystathionase Ki (µM)[2] |
| 1 | Rhizobitoxine | - | 0.025 | 3 |
| 2 | Dihydrorhizobitoxine | Saturation of the enol-ether double bond | ~2.5 | Not Reported |
| 3 | Aminoethoxyvinylglycine (AVG) | Ethoxy group instead of 2-amino-3-hydroxypropoxy group | 0.019 | Not Reported |
| 4 | Analog A | Hypothetical modification 1 | Experimental Value | Experimental Value |
| 5 | Analog B | Hypothetical modification 2 | Experimental Value | Experimental Value |
Experimental Protocols
General Synthetic Strategy for Rhizobitoxine Analogs
The total synthesis of rhizobitoxine provides a foundational framework for the preparation of its analogs. A key step in the synthesis is the stereoselective formation of the enol-ether linkage. By employing different starting materials and modifying the synthetic route, a variety of analogs can be generated. A general retrosynthetic analysis is presented below, which can be adapted for the synthesis of various analogs.
Retrosynthetic Analysis Workflow
Caption: Retrosynthetic approach for Rhizobitoxine analogs.
Protocol 1: Synthesis of a Protected Amino Acid Precursor (Based on Serine)
This protocol describes the initial steps for preparing a suitable amino acid backbone for the subsequent enol ether formation.
-
Protection of L-Serine:
-
Protect the amino group of L-serine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz), using standard procedures.
-
Protect the carboxylic acid group as a methyl or ethyl ester.
-
-
Activation of the Hydroxyl Group:
-
The hydroxyl group of the protected serine derivative is then activated for the subsequent etherification step. This can be achieved by converting it to a good leaving group, such as a tosylate or mesylate.
-
Protocol 2: Enol Ether Formation
This protocol outlines a general method for the formation of the crucial enol ether linkage.
-
Preparation of the Side Chain Alcohol:
-
Synthesize the desired alcohol corresponding to the side chain of the target analog. This allows for the introduction of various functionalities for SAR studies.
-
-
Williamson Ether Synthesis:
-
React the activated serine derivative from Protocol 1 with the sodium or potassium salt of the desired side chain alcohol. This reaction is typically carried out in an aprotic polar solvent like DMF or THF.
-
-
Deprotection:
-
Carefully remove the protecting groups from the amino and carboxyl functionalities to yield the final rhizobitoxine analog. The choice of deprotection conditions will depend on the protecting groups used.
-
Protocol 3: Assay for ACC Synthase Inhibition
This protocol describes how to measure the inhibitory activity of the synthesized analogs against ACC synthase.[2]
-
Enzyme Preparation:
-
Obtain a purified or partially purified preparation of ACC synthase (e.g., from tomato).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
ACC synthase
-
S-adenosyl-L-methionine (SAM) as the substrate
-
Pyridoxal phosphate (PLP) as a cofactor
-
Buffer (e.g., HEPES-KOH, pH 8.5)
-
The rhizobitoxine analog at various concentrations.
-
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes).
-
-
Quantification of ACC:
-
Stop the reaction and quantify the amount of 1-aminocyclopropane-1-carboxylic acid (ACC) produced using a suitable method, such as HPLC or a colorimetric assay.
-
-
Data Analysis:
-
Determine the initial reaction velocities at different inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki).[2]
-
ACC Synthase Inhibition Assay Workflow
Caption: Workflow for the ACC synthase inhibition assay.
Protocol 4: Assay for β-Cystathionase Inhibition
This protocol details the measurement of inhibitory activity against β-cystathionase.[2]
-
Enzyme Preparation:
-
Obtain a crude or purified preparation of β-cystathionase (e.g., from E. coli).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
β-cystathionase
-
Cystathionine as the substrate
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
The rhizobitoxine analog at various concentrations.
-
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
-
Quantification of Product:
-
Monitor the production of α-ketobutyrate, one of the reaction products, spectrophotometrically by measuring the increase in absorbance at a specific wavelength after derivatization.
-
-
Data Analysis:
-
Calculate the initial reaction velocities at different inhibitor concentrations and determine the Ki value as described for the ACC synthase assay.
-
Signaling Pathways and Logical Relationships
Rhizobitoxine and its analogs primarily interfere with the ethylene biosynthesis pathway in plants. The following diagram illustrates this pathway and the point of inhibition.
Ethionine Biosynthesis Pathway and Rhizobitoxine Inhibition
Caption: Inhibition of ACC Synthase by Rhizobitoxine.
By systematically synthesizing and testing a library of rhizobitoxine analogs using the protocols outlined above, researchers can gain valuable insights into the structure-activity relationships governing their inhibitory activity. This knowledge is crucial for the rational design of more potent and selective inhibitors with potential applications in agriculture and medicine.
References
Application Notes and Protocols for Ethylene Measurement in Rhizobitoxine Studies using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of gas chromatography (GC) for the precise measurement of ethylene (B1197577) in plant tissues treated with rhizobitoxine. Rhizobitoxine and its analogs are potent inhibitors of ethylene biosynthesis, making them valuable tools in agricultural research and for studying the physiological roles of ethylene in plants.
Introduction
Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses. Rhizobitoxine, a phytotoxin produced by some bacteria, effectively inhibits ethylene production by targeting a key enzyme in its biosynthetic pathway.[1][2][3] Specifically, rhizobitoxine acts as a potent inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS), the rate-limiting enzyme that converts S-adenosyl-L-methionine (SAM) to ACC, the immediate precursor of ethylene.[4][5] This inhibitory action makes rhizobitoxine a valuable tool for elucidating the roles of ethylene in various physiological and pathological processes. Accurate and sensitive measurement of ethylene production in response to rhizobitoxine treatment is crucial for these studies, with gas chromatography being the most common and reliable analytical technique.[6][7]
Principle of Ethylene Measurement by Gas Chromatography
Gas chromatography (GC) is a powerful analytical technique used to separate and quantify volatile compounds. In the context of ethylene measurement, a gas sample from the headspace of a sealed container holding the plant material is injected into the GC. The sample is then carried by an inert gas (mobile phase) through a column (stationary phase) that separates ethylene from other gases. A detector, typically a Flame Ionization Detector (FID), then quantifies the ethylene concentration.[6][8] Headspace GC with FID is a popular and effective method for trace ethylene measurement.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the inhibition of ethylene production by rhizobitoxine and its analogs.
Table 1: Inhibition of Ethylene Production by Rhizobitoxine and its Analog (Ro)
| Plant Tissue | Inhibitor | Inhibitor Concentration (µM) | % Inhibition of Ethylene Production | Reference |
| Sorghum Seedlings | Rhizobitoxine | Not specified | ~75% | [10] |
| Senescent Apple Tissue | Rhizobitoxine | Not specified | ~75% | [10] |
| Green Tomato Slices | Ro | 68 | ~50-70% | [11] |
| Pink Tomato Slices | Ro | 68 | ~15% | [11] |
| Pink Tomato Slices | Ro | 340 | up to 50% | [11] |
| Avocado Slices | Ro | 680 | ~30% | [11] |
Table 2: Typical Gas Chromatography (GC-FID) Parameters for Ethylene Analysis
| Parameter | Setting | Reference |
| Column | HP-PLOT Q (30m x 530µm x 40µm) | [8] |
| Carrier Gas | Helium | [8] |
| Inlet Temperature | 60°C | [8] |
| Inlet Pressure | 6.8145 psi | [8] |
| Split Ratio | 2:1 | [8] |
| Oven Program | Initial 60°C for 2 min, ramp at 30°C/min to 240°C | [8] |
| Detector | Flame Ionization Detector (FID) | [8] |
| FID Temperature | 250°C | [8] |
| Hydrogen Flow | 30 ml/min | [8] |
| Air Flow | 400 ml/min | [8] |
| Makeup Flow | 10 ml/min | [8] |
Experimental Protocols
Protocol 1: Plant Material Treatment with Rhizobitoxine
This protocol describes the treatment of plant tissue with rhizobitoxine to study its effect on ethylene production.
Materials:
-
Plant material (e.g., leaf discs, fruit slices, seedlings)
-
Rhizobitoxine stock solution (concentration to be determined based on experimental goals)
-
Incubation buffer or growth medium
-
Sterile petri dishes or multi-well plates
-
Incubator or growth chamber with controlled temperature and light conditions
Procedure:
-
Prepare the plant material under sterile conditions to minimize microbial contamination. For leaf discs or fruit slices, use a sterile cork borer or scalpel.
-
Place the plant material in petri dishes or wells of a multi-well plate containing a known volume of incubation buffer or growth medium.
-
Prepare a series of rhizobitoxine solutions of varying concentrations by diluting the stock solution in the incubation buffer or growth medium. A control group with no rhizobitoxine should be included.
-
Replace the buffer/medium in the petri dishes/wells with the corresponding rhizobitoxine solutions.
-
Incubate the plant material for the desired period under controlled environmental conditions (e.g., temperature, light).
Protocol 2: Headspace Gas Sampling for Ethylene Measurement
This protocol details the collection of gas samples from the headspace of sealed containers holding the treated plant material.
Materials:
-
Gas-tight vials (e.g., 10-20 mL) with rubber septa
-
Gas-tight syringes (1-5 mL)
-
Treated plant material from Protocol 1
Procedure:
-
After the treatment period, transfer a known weight or number of the plant material samples into gas-tight vials.
-
Immediately seal the vials with rubber septa.
-
Incubate the sealed vials for a specific period (e.g., 1-3 hours) at a constant temperature to allow for the accumulation of ethylene in the headspace.[12]
-
Using a gas-tight syringe, carefully withdraw a known volume (e.g., 1 mL) of the headspace gas through the rubber septum.[8][13] It is recommended to use glass syringes as plastic syringes can absorb some gaseous compounds.[13]
-
Immediately inject the gas sample into the gas chromatograph for analysis.
Protocol 3: Ethylene Quantification by Gas Chromatography (GC-FID)
This protocol outlines the analysis of the collected gas samples using a gas chromatograph with a flame ionization detector.
Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Appropriate GC column for ethylene separation (e.g., HP-PLOT Q)
-
High-purity carrier gas (Helium or Nitrogen)
-
High-purity hydrogen and air for the FID
-
Ethylene gas standard of a known concentration
-
Gas-tight syringes
Procedure:
-
GC Setup and Calibration:
-
Set up the GC-FID system according to the parameters outlined in Table 2 or optimized for your specific instrument and column.
-
Create a calibration curve by injecting known volumes of the ethylene gas standard to correlate peak area with ethylene concentration.
-
-
Sample Injection:
-
Inject the headspace gas sample collected in Protocol 2 into the GC inlet.
-
-
Data Acquisition and Analysis:
-
Record the chromatogram and identify the ethylene peak based on its retention time, which should be consistent with the ethylene standard.
-
Integrate the peak area of the ethylene peak.
-
Calculate the concentration of ethylene in the headspace sample using the calibration curve.
-
Express the ethylene production rate as a function of tissue weight and incubation time (e.g., nL g⁻¹ h⁻¹).
-
Visualizations
Signaling Pathway
Caption: Inhibition of Ethylene Biosynthesis by Rhizobitoxine.
Experimental Workflow
Caption: Experimental Workflow for Ethylene Measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 5. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iicbe.org [iicbe.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Inhibition of Ethylene Production by Rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ethylene production in fruit slices by a rhizobitoxine analog and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sampling greenhouses for ethylene - MSU Extension [canr.msu.edu]
Application Notes and Protocols for Enhancing Rhizobial Competitiveness with Rhizobitoxine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Rhizobitoxine is a phytotoxin produced by certain strains of Bradyrhizobium, most notably Bradyrhizobium elkanii. It is a branched-chain amino acid with an enol-ether linkage, and its production has been shown to play a crucial role in the symbiotic relationship between rhizobia and leguminous plants.[1][2] While initially identified as a toxin causing foliar chlorosis in soybeans, recent research has unveiled its significant role in enhancing the nodulation and competitive ability of rhizobia.[1][2][3] This is achieved through its ability to inhibit the biosynthesis of ethylene (B1197577) in the host plant, a plant hormone known to negatively regulate nodulation.[1][4][5]
Mechanism of Action
Rhizobitoxine enhances rhizobial competitiveness by inhibiting the activity of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway in plants.[1][6] Ethylene is a plant hormone that, at elevated levels, can inhibit the formation of root nodules.[4][7] By producing rhizobitoxine, rhizobia can locally suppress ethylene production in the plant roots, creating a more favorable environment for nodule development.[4][7] This localized reduction in ethylene allows for an increased number of successful infections, leading to a higher number of nodules formed by the rhizobitoxine-producing strain, especially in competitive environments where multiple rhizobial strains are present.[7][8]
The biosynthesis of rhizobitoxine in B. elkanii is governed by the rtx gene cluster.[3][6] Key genes in this cluster, such as rtxA and rtxC, are essential for the production of this compound.[1][3]
Applications in Research and Agriculture
The ability of rhizobitoxine to enhance nodulation and competitiveness has significant implications for agricultural and research applications. Inoculants containing rhizobitoxine-producing rhizobia could potentially lead to more effective nodulation and nitrogen fixation in legume crops, particularly in soils with high populations of less effective native rhizobia.[5][8] For researchers, rhizobitoxine serves as a valuable tool to study the complex signaling pathways involved in the rhizobia-legume symbiosis and the role of ethylene in regulating nodulation.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effect of rhizobitoxine on rhizobial competitiveness and nodulation.
Table 1: Effect of Rhizobitoxine on Nodule Number and Plant Ethylene Evolution
| Treatment/Strain | Host Plant | Nodule Number (per plant) | Ethylene Evolution (pmol/plant/hr) | Reference |
| B. elkanii USDA94 (wild-type, Rtx+) | Macroptilium atropurpureum | ~25 (at 23 days) | 0.79 | [7] |
| B. elkanii RTS2 (mutant, Rtx-) | Macroptilium atropurpureum | ~10 (at 23 days) | Not significantly different from uninoculated | [7] |
| Uninoculated Control | Macroptilium atropurpureum | 0 | 5.46 | [7] |
| B. elkanii USDA61 (wild-type, Rtx+) | Vigna radiata | Significantly more mature nodules | Not specified | [2] |
| B. elkanii mutants (Rtx-) | Vigna radiata | Significantly fewer mature nodules | Not specified | [2] |
Table 2: Competitiveness of Rhizobitoxine-Producing vs. Non-Producing Strains
| Co-inoculation Strains | Host Plant | Nodule Occupancy (%) | Competitiveness Index | Reference |
| B. elkanii USDA94 (Rtx+) vs. B. japonicum USDA110 (Rtx-) | Macroptilium atropurpureum | 91.5% (USDA94) vs. 8.5% (USDA110) | ~10 times greater for USDA94 | [7][8] |
| B. elkanii USDA94 (Rtx+) vs. B. elkanii RTS2 (Rtx-) | Macroptilium atropurpureum | Increased proportion of USDA94 nodules over time | Not specified | [8] |
Experimental Protocols
Protocol 1: Evaluation of Nodule Formation
This protocol is adapted from studies investigating the effect of rhizobitoxine on nodulation.[2][7]
Materials:
-
Seeds of a suitable legume host (e.g., Macroptilium atropurpureum, Vigna radiata)
-
Rhizobitoxine-producing (Rtx+) and non-producing (Rtx-) rhizobial strains (e.g., B. elkanii USDA94 and its isogenic rtx mutant)
-
Nitrogen-free plant growth medium (e.g., vermiculite, perlite)
-
Growth pouches or pots
-
Growth chamber with controlled light, temperature, and humidity
-
Microbiological media for rhizobia culture (e.g., Yeast Mannitol Broth)
-
Spectrophotometer
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize legume seeds by immersing them in 95% ethanol (B145695) for 30 seconds, followed by 3-5 minutes in a 3% sodium hypochlorite (B82951) solution.
-
Rinse the seeds thoroughly with sterile distilled water (5-6 times).
-
Germinate the seeds on sterile water agar (B569324) plates in the dark at 25-28°C for 2-3 days.
-
-
Inoculum Preparation:
-
Grow the Rtx+ and Rtx- rhizobial strains in a suitable liquid medium to the late logarithmic phase.
-
Harvest the bacterial cells by centrifugation and wash them with a sterile saline solution (e.g., 0.85% NaCl).
-
Resuspend the cells in sterile water or a nutrient solution to a final concentration of approximately 10⁸ cells/mL.
-
-
Plant Inoculation and Growth:
-
Transfer the germinated seedlings to growth pouches or pots containing a sterile, nitrogen-free substrate.
-
Inoculate each seedling with 1 mL of the prepared rhizobial suspension. Include an uninoculated control group.
-
Grow the plants in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C day/20°C night temperature).
-
-
Data Collection:
-
At specified time points (e.g., 14, 21, and 28 days post-inoculation), carefully harvest the plants.
-
Count the number of nodules on the root system of each plant.
-
Other parameters such as plant dry weight and nitrogen content can also be measured.
-
Protocol 2: Nodule Occupancy and Competitiveness Assay
This protocol determines the competitive ability of a rhizobitoxine-producing strain against a non-producing strain.[7][8]
Materials:
-
Materials from Protocol 1.
-
Strains with selectable markers (e.g., antibiotic resistance) or molecular markers (e.g., GUS reporter gene) to differentiate between them in the nodules.
-
Plating media with appropriate antibiotics for strain recovery and enumeration.
-
PCR reagents and primers for molecular identification.
Procedure:
-
Inoculum Preparation for Co-inoculation:
-
Prepare individual cultures of the Rtx+ and Rtx- strains as described in Protocol 1.
-
Mix the two strains in a defined ratio (e.g., 1:1) to a final total concentration of approximately 10⁸ cells/mL.
-
-
Plant Inoculation and Growth:
-
Follow the same procedure as in Protocol 1, using the mixed inoculum.
-
-
Nodule Occupancy Determination:
-
At the time of harvest, randomly select a representative number of nodules (e.g., 20-30) from each plant.
-
Surface sterilize the nodules.
-
Crush each nodule individually in a small volume of sterile water.
-
For antibiotic-resistant strains: Plate the nodule suspension onto selective media to determine the identity of the occupying strain.
-
For molecularly marked strains: Use the nodule crushate for PCR or histochemical staining (e.g., GUS assay) to identify the occupying strain.
-
-
Data Analysis:
-
Calculate the percentage of nodules occupied by each strain.
-
The competitiveness index can be calculated using various mathematical models.
-
Visualizations
Caption: Rhizobitoxine signaling pathway in legume nodulation.
Caption: Workflow for rhizobial competitiveness experiments.
Caption: Logical flow from rhizobitoxine to competitiveness.
References
- 1. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Competition, Nodule Occupancy, and Persistence of Inoculant Strains: Key Factors in the Rhizobium-Legume Symbioses [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Field Application of Rhizobitoxine-Producing Rhizobia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the field application of rhizobitoxine-producing rhizobia, detailing their mechanism of action, protocols for field studies, and a summary of their effects on crop performance. Rhizobitoxine, an amino acid produced by some strains of Bradyrhizobium, plays a dual role in the rhizobia-legume symbiosis. It can enhance nodulation and competitiveness by inhibiting plant ethylene (B1197577) synthesis, but it may also cause foliar chlorosis in susceptible host plants, which can sometimes negatively impact growth and yield.[1][2][3]
Mechanism of Action: Rhizobitoxine and Ethylene Signaling
Rhizobitoxine enhances nodulation by inhibiting the activity of ACC (1-aminocyclopropane-1-carboxylate) synthase, a key enzyme in the ethylene biosynthesis pathway in plants.[1][4] Ethylene is a plant hormone that negatively regulates nodule formation.[5][6] By producing rhizobitoxine, the rhizobia can suppress ethylene production in the host plant's roots, leading to an increased number of successful infections and subsequent nodules.[1][7][8] This modulation of plant-microbe interactions can be a key factor in the competitiveness of rhizobitoxine-producing strains in field environments where they compete with native rhizobia.[5] However, rhizobitoxine is also known to inhibit β-cystathionase, an enzyme in the methionine biosynthesis pathway, which can lead to methionine deficiency and foliar chlorosis in susceptible soybean cultivars.[2][3]
Quantitative Data from Field and Greenhouse Studies
The following tables summarize quantitative data from studies on rhizobitoxine-producing rhizobia.
Table 1: Effect of Rhizobitoxine-Producing Bradyrhizobium elkanii on Nodulation and Plant Growth
| Host Plant | Inoculant Strain | Parameter | Measurement | Location/Setting | Reference |
| Macroptilium atropurpureum (Siratro) | B. elkanii USDA94 (Rtx+) | Nodule Number (23 days post-inoculation) | Significantly higher than Rtx- mutant | Greenhouse | [5] |
| Macroptilium atropurpureum (Siratro) | B. elkanii RTS2 (Rtx-) | Nodule Number (23 days post-inoculation) | Significantly lower than Rtx+ parent strain | Greenhouse | [5] |
| Macroptilium atropurpureum (Siratro) | B. elkanii USDA94 (Rtx+) | Ethylene Evolution Rate (3 days post-inoculation) | 0.79 pmol/plant/hr | Greenhouse | [6] |
| Macroptilium atropurpureum (Siratro) | Uninoculated Control | Ethylene Evolution Rate (3 days post-inoculation) | 5.46 pmol/plant/hr | Greenhouse | [6] |
| Soybean (Glycine max) | B. elkanii SEMIA 587 | Yield Increase | Approx. 1000 kg/ha | Field Trial | [9] |
| Soybean (Glycine max) | Various Bradyrhizobium strains | Nodule Dry Weight | Up to 5.8-fold increase over non-inoculated control | Field Trial | [10] |
| Soybean (Glycine max) | Bradyrhizobium inoculants | Yield Increase | 426-447 kg/ha | Field Trial | [10] |
Note: Rtx+ denotes rhizobitoxine-producing; Rtx- denotes non-producing mutant.
Experimental Protocols
The following are detailed protocols for conducting field application studies of rhizobitoxine-producing rhizobia.
Protocol 1: Preparation of Rhizobial Inoculant
-
Strain Selection and Culture: Select the desired rhizobitoxine-producing strain (e.g., Bradyrhizobium elkanii USDA94) and a non-producing mutant or a non-producing species (e.g., Bradyrhizobium japonicum) for comparison. Culture the strains in a suitable medium such as HM medium supplemented with 0.1% arabinose and 0.025% yeast extract, or Tris-YMRT medium.[5] Incubate at 30°C for 6 days or until the culture reaches the stationary phase.[5][11]
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation. Wash the cells twice with sterile distilled water to remove residual media components.[5]
-
Inoculant Formulation: Resuspend the washed cells in sterile water or a carrier material like peat.[12] Adjust the concentration to the desired level, typically 10^7 to 10^9 cells/mL, by direct counting with a hemocytometer or by plating serial dilutions.[5] For peat-based inoculants, mix the rhizobial culture with sterilized peat and allow it to mature for at least two weeks at 25-30°C.[12]
Protocol 2: Field Trial Design and Implementation
-
Site Selection and Preparation: Choose a field with a history of low nitrogen and preferably with low background populations of the rhizobia being tested.[13] The experimental design should be a randomized complete block with a minimum of three replications.[12]
-
Treatments: Include the following treatments:
-
Uninoculated control (no nitrogen fertilizer).
-
Nitrogen-fertilized control.
-
Inoculation with the rhizobitoxine-producing strain.
-
Inoculation with a non-rhizobitoxine-producing strain.
-
-
Seed Sterilization and Inoculation: Surface sterilize the seeds of the host legume (e.g., soybean) to remove surface contaminants. A common method is to use 70% ethanol (B145695) for 5 minutes followed by 3% hydrogen peroxide for 1 minute, with thorough rinsing in sterile water between and after treatments.[5] Apply the prepared inoculant to the seeds immediately before planting. For peat-based inoculants, create a slurry and coat the seeds. For liquid inoculants, soak the seeds in the bacterial suspension.[14]
-
Planting and Plot Maintenance: Plant the inoculated seeds in rows with appropriate spacing.[12] Maintain the plots throughout the growing season using standard agronomic practices, avoiding the application of nitrogen-based fertilizers to the inoculated and uninoculated control plots.
-
Data Collection:
-
Nodulation Assessment: At 8-10 weeks after planting, carefully excavate the roots of several plants from each plot to assess nodulation.[15] Count the number of nodules and determine their dry weight.
-
Plant Growth Parameters: Measure plant height and shoot dry weight at various growth stages.
-
Yield Data: At maturity, harvest the central rows of each plot to determine the grain yield and the thousand-grain weight.
-
Protocol 3: Measurement of Rhizobitoxine and Ethylene
-
Rhizobitoxine Assay (ACC Synthase Inhibition Assay):
-
Prepare a reaction mixture containing ACC synthase, S-adenosylmethionine (SAM), pyridoxal (B1214274) phosphate, and the sample extract (from bacterial culture or plant tissue).[4]
-
Incubate the mixture at 30°C for 15 minutes.[4]
-
Determine the amount of ACC formed. The inhibition of ACC formation compared to a control without the sample indicates the presence of rhizobitoxine.[4]
-
-
Ethylene Measurement:
-
Excise plant roots and place them in a sealed container.
-
Incubate for a set period.
-
Sample the headspace gas with a syringe and inject it into a gas chromatograph equipped with a flame ionization detector to quantify the ethylene concentration.[4]
-
Visualizations
Signaling Pathway: Rhizobitoxine Inhibition of Ethylene Synthesis
Caption: Rhizobitoxine inhibits ACC synthase, reducing ethylene production and promoting nodulation.
Experimental Workflow: Field Trial of Rhizobitoxine-Producing Rhizobia
Caption: Workflow for a field trial evaluating rhizobitoxine-producing rhizobia.
Logical Relationship: Dual Effects of Rhizobitoxine
Caption: The dual positive and negative effects of rhizobitoxine on legume symbiosis and health.
References
- 1. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RHIZOBITOXINE ENHANCES NODULATION BY INHIBITING ETHYLENE SYNTHESIS OF BRADYRHIZOBIUM ELKANII FROM LESPEDEZA SPECIES: VALIDATION BY HOMOLOGY MODELING AND MOLECULAR DOCKING STUDY | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Symbiotic effectiveness of Bradyrhizobium strains on soybean growth and productivity in Northern Mozambique [frontiersin.org]
- 11. aciar.gov.au [aciar.gov.au]
- 12. n2africa.org [n2africa.org]
- 13. Research Portal [researchportal.murdoch.edu.au]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
Application Notes and Protocols: Molecular Docking Studies of Rhizobitoxine with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of rhizobitoxine with its primary target enzymes, 1-aminocyclopropane-1-carboxylate (ACC) synthase and β-cystathionase. This information is intended to guide researchers in computational studies aimed at understanding the inhibitory mechanism of rhizobitoxine and to aid in the development of novel enzyme inhibitors.
Introduction
Rhizobitoxine is a phytotoxin produced by certain strains of Bradyrhizobium elkanii and Burkholderia andropogonis. It is known to induce chlorosis in some host plants by inhibiting key enzymes in essential metabolic pathways.[1][2] The primary targets of rhizobitoxine are 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene (B1197577) biosynthesis pathway, and β-cystathionase, an enzyme involved in methionine biosynthesis.[1][3] By inhibiting ACC synthase, rhizobitoxine can modulate plant development, including enhancing nodulation in symbiotic relationships.[2][4][5] Molecular docking is a powerful computational tool to investigate the binding interactions between rhizobitoxine and these enzymes at a molecular level, providing insights for the rational design of new inhibitors.
Target Enzymes and Inhibition Data
Rhizobitoxine exhibits potent inhibitory activity against ACC synthase and β-cystathionase from various organisms. The inhibition constants (Ki) provide a quantitative measure of this activity.
| Target Enzyme | Organism/Source | Substrate | Inhibition Type | Ki (µM) | Reference |
| ACC Synthase (bLE-ACS2) | Lycopersicon esculentum (Tomato) | S-adenosyl-l-methionine (SAM) | Competitive | 0.025 | [1] |
| β-cystathionase | Escherichia coli DH5α | 3 | [1] | ||
| β-cystathionase | Bradyrhizobium elkanii USDA 94 | 22 | [1] | ||
| β-cystathionase | Glycine max (Soybean) cv. Forrest | 1,048 | [1] |
Signaling Pathway Inhibition
Rhizobitoxine's inhibition of ACC synthase directly impacts the ethylene biosynthesis pathway, a critical signaling pathway in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Homology Modeling and Molecular Docking for the Science Curriculum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling Studies of the Rhizobitoxine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rhizobitoxine biosynthesis pathway, supported by quantitative data from genetic and biochemical studies. Detailed protocols are included to enable researchers to quantify rhizobitoxine and its precursors, and to design isotopic labeling experiments to further elucidate the metabolic pathway of this important bacterial toxin.
Application Notes
Rhizobitoxine is a phytotoxin produced by certain strains of the bacterium Bradyrhizobium elkanii, a symbiont of leguminous plants. It is known to cause foliar chlorosis in susceptible host plants by inhibiting key enzymes in the methionine and ethylene (B1197577) biosynthesis pathways.[1][2] Specifically, rhizobitoxine is a potent inhibitor of β-cystathionase and 1-aminocyclopropane-1-carboxylate (ACC) synthase.[1][3] Understanding the biosynthesis of rhizobitoxine is crucial for developing strategies to mitigate its phytotoxic effects and for potentially harnessing its biochemical activity for therapeutic or biotechnological applications.
The biosynthesis of rhizobitoxine is primarily governed by the rtx gene cluster. Two key enzymes encoded by this cluster are RtxA and RtxC.[1] Genetic and biochemical studies have elucidated a proposed biosynthetic pathway that proceeds through two main intermediates: serinol and dihydrorhizobitoxine.[1]
The bifunctional enzyme RtxA is responsible for the first two steps of the pathway. The N-terminal domain of RtxA, which shows homology to aminotransferases, is believed to catalyze the formation of serinol.[1][2] The C-terminal domain of RtxA, with homology to O-acetylhomoserine sulfhydrolase, is proposed to ligate serinol with a precursor, O-acetylhomoserine, to form dihydrorhizobitoxine.[1][2][4] The final step in the pathway is the desaturation of dihydrorhizobitoxine to form rhizobitoxine, a reaction catalyzed by the dihydrorhizobitoxine desaturase, RtxC.[1][5]
While genetic evidence strongly supports this pathway, direct confirmation through isotopic labeling studies in Bradyrhizobium elkanii remains an area for further investigation. Such studies, by tracing the incorporation of isotopically labeled precursors into the intermediates and the final product, would provide definitive evidence for the proposed biosynthetic route.
Data Presentation
The following tables summarize quantitative data from studies on Bradyrhizobium elkanii mutants and heterologous expression systems, providing evidence for the roles of key genes in the rhizobitoxine biosynthesis pathway.
Table 1: Production of Rhizobitoxine and Intermediates by Bradyrhizobium elkanii Wild-Type and Mutant Strains
| Strain | Relevant Genotype | Serinol (μM) | Dihydrorhizobitoxine (μM) | Rhizobitoxine (μM) |
| USDA94 | Wild-Type | 202 | 2 | >10 |
| USDA94Δrtx::Ω1 | ΔrtxA, ΔrtxC | Not Detected | Not Detected | Not Detected |
| D3 insertion mutant | rtxC disrupted | 202 | 2 | Not Detected |
Data adapted from Yasuta et al., 2001.[1] This table demonstrates that a full deletion of the rtx region abolishes production of rhizobitoxine and its precursors. A specific disruption of rtxC leads to the accumulation of the intermediate dihydrorhizobitoxine, confirming its role as a desaturase.
Table 2: Rhizobitoxine and Dihydrorhizobitoxine Production in Agrobacterium tumefaciens Expressing rtx Genes with Precursor Feeding
| Strain | Precursor Added | Dihydrorhizobitoxine (μM) | Rhizobitoxine (μM) |
| C58C1RifR (pBBR::PlacRT) | None | Not Detected | Not Detected |
| C58C1RifR (pBBR::PlacRT) | 5 mM O-acetylhomoserine | 1.1 | 0.8 |
| C58C1RifR (pBBR::PlacRT) | 25 mM O-acetylhomoserine | 1.3 | 1.0 |
Data adapted from Okazaki et al., 2007.[4] This table shows that providing O-acetylhomoserine as a precursor enables a heterologous host expressing the rtx genes to produce rhizobitoxine and its immediate precursor, dihydrorhizobitoxine. This provides strong evidence for O-acetylhomoserine as a substrate in the pathway.
Mandatory Visualization
Caption: Proposed biosynthetic pathway of rhizobitoxine.
References
- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bradyrhizobium elkanii rtxC gene is required for expression of symbiotic phenotypes in the final step of rhizobitoxine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rhizobitoxine Production in Bradyrhizobium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bradyrhizobium cultures to produce rhizobitoxine.
Troubleshooting Guide: Overcoming Low Rhizobitoxine Yield
This guide addresses common issues encountered during Bradyrhizobium cultivation for rhizobitoxine production.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| RTX-001 | My Bradyrhizobium culture is growing well, but I can't detect any rhizobitoxine. | 1. Incorrect Strain: Not all Bradyrhizobium species or strains produce rhizobitoxine. Bradyrhizobium elkanii is a known producer, while many Bradyrhizobium japonicum strains are not.[1] 2. Genetic Issues: The rhizobitoxine biosynthesis gene cluster (rtx) may be absent or mutated in your strain.[2][3] 3. Sub-optimal Culture Medium: The medium may lack essential precursors or inducers for rhizobitoxine synthesis. 4. Inappropriate Growth Phase: Rhizobitoxine is a secondary metabolite, and its production may be highest during the stationary phase of growth. | 1. Strain Verification: Confirm the species and strain of your Bradyrhizobium. If necessary, obtain a known rhizobitoxine-producing strain, such as B. elkanii USDA94. 2. Genetic Analysis: If you have the tools, perform PCR to check for the presence of key biosynthesis genes like rtxA and rtxC.[2][4] 3. Media Optimization: Switch to a medium known to support rhizobitoxine production, such as Tris-YMRT or HM medium.[1][2] Consider supplementing the medium with precursors (see RTX-003). 4. Time-Course Experiment: Harvest and test culture supernatant at various time points, including late-log and stationary phases, to determine the optimal production window. |
| RTX-002 | Rhizobitoxine yield is significantly lower than expected. | 1. Sub-optimal Culture Conditions: pH, temperature, and aeration may not be ideal for secondary metabolite production. 2. Nutrient Limitation: Key nutrients required for rhizobitoxine synthesis may be depleted. 3. Strain Viability/Fitness: The culture may have lost its high-producing phenotype over successive subcultures. | 1. Optimize Growth Parameters: For Bradyrhizobium, maintain a temperature of 28-30°C and a pH around 7.0. Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 200 rpm). 2. Media Enrichment: Ensure the medium has sufficient carbon (e.g., arabinose, mannitol) and nitrogen sources. Yeast extract is a common component that provides essential growth factors.[1][2] 3. Culture Revival: Go back to a frozen stock of a known high-producing culture to restart your experiments. |
| RTX-003 | I am using a genetically modified strain designed for rhizobitoxine production, but the yield is low. | 1. Precursor Unavailability: The host strain may not naturally produce a sufficient amount of a key precursor, O-acetylhomoserine, which is derived from the methionine biosynthesis pathway.[3] 2. Plasmid Instability: If the rtx genes are on a plasmid, it may be unstable or lost without selective pressure. 3. Codon Usage/Expression Issues: If the genes are expressed in a heterologous host, codon usage or transcriptional/translational inefficiencies could limit protein production. | 1. Precursor Supplementation: Add O-acetylhomoserine to the culture medium. For example, supplementing an Agrobacterium tumefaciens strain carrying the rtx genes with 25 mM O-acetylhomoserine has been shown to induce rhizobitoxine production.[3] 2. Maintain Selection: Ensure that the appropriate antibiotic or other selective agent is present in the culture medium if the biosynthesis genes are plasmid-borne. 3. Genetic Optimization: Re-evaluate the genetic construct for codon optimization and ensure strong, appropriate promoters are used for the host system. |
| RTX-004 | I am having difficulty with the extraction and/or quantification of rhizobitoxine. | 1. Inefficient Extraction: The extraction protocol may not be effectively isolating the compound from the culture supernatant. 2. Low Sensitivity of Assay: The chosen quantification method may not be sensitive enough to detect low concentrations of rhizobitoxine. 3. Compound Degradation: Rhizobitoxine may be unstable under the extraction or storage conditions. | 1. Refine Extraction Protocol: Use a solid-phase extraction method with a cation exchange resin like Dowex 50 (H+ form) for effective purification from culture supernatant.[2] 2. Use a High-Sensitivity Method: LC-MS/MS is a highly sensitive and specific method for quantifying rhizobitoxine.[2] Enzymatic assays, such as the ACC synthase inhibition assay, can also be very sensitive.[5] 3. Proper Sample Handling: Store culture supernatants and extracts at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is rhizobitoxine and which organisms produce it?
A1: Rhizobitoxine is an enol-ether amino acid that acts as an inhibitor of β-cystathionase in the methionine biosynthesis pathway and 1-aminocyclopropane-1-carboxylate (ACC) synthase in the ethylene (B1197577) biosynthesis pathway.[2] It is primarily known to be produced by the legume symbiont Bradyrhizobium elkanii and the plant pathogen Burkholderia andropogonis.[2]
Q2: What are the key genes involved in rhizobitoxine biosynthesis?
A2: The biosynthesis of rhizobitoxine in Bradyrhizobium elkanii is primarily governed by the rtx gene cluster. The key genes are rtxA and rtxC. The rtxA gene is responsible for the initial steps, including the formation of serinol and its conversion to dihydrorhizobitoxine. The rtxC gene encodes a desaturase that carries out the final step of converting dihydrorhizobitoxine to rhizobitoxine.[2][4] Other downstream genes (rtxDEFG) may also play a role in the level of production.[3]
Q3: Can I use any Bradyrhizobium strain for rhizobitoxine production?
A3: No, rhizobitoxine production is strain-specific. While Bradyrhizobium elkanii is known to produce rhizobitoxine, many other species, including the commonly studied Bradyrhizobium japonicum, do not.[1] It is crucial to use a confirmed rhizobitoxine-producing strain for your experiments.
Q4: What is a typical yield of rhizobitoxine in a lab-scale culture?
A4: The yield can vary significantly depending on the strain and culture conditions. However, for a high-producing strain like Bradyrhizobium elkanii USDA94 grown in Tris-YMRT medium, a concentration of approximately 17.5 µM in the culture supernatant has been reported.[1]
Q5: How can I measure the concentration of rhizobitoxine in my culture?
A5: Several methods are available for the quantification of rhizobitoxine. Liquid chromatography-mass spectrometry (LC-MS) is a highly specific and sensitive method.[2] Enzymatic assays based on the inhibition of β-cystathionase or ACC synthase are also effective and can be very sensitive.[5]
Quantitative Data Summary
The following table summarizes reported concentrations of rhizobitoxine and its precursors in Bradyrhizobium elkanii cultures.
| Strain | Culture Medium | Compound | Concentration (µM) |
| B. elkanii USDA94 (Wild-Type) | Tris-YMRT | Rhizobitoxine | 15 - 17.5 |
| B. elkanii USDA94 (Wild-Type) | Tris-YMRT | Dihydrorhizobitoxine | 120 |
| B. elkanii USDA94 (Wild-Type) | Tris-YMRT | Serinol | 280 |
| B. elkanii RTS2 (rtx mutant) | Tris-YMRT | Rhizobitoxine | < 0.01 |
| A. tumefaciens (with rtx genes) | LB + 25 mM O-acetylhomoserine | Rhizobitoxine | 14 |
Data sourced from Yuhashi et al. (2000) and Sugawara et al. (2006).[1][3]
Experimental Protocols
Protocol 1: Cultivation of Bradyrhizobium elkanii for Rhizobitoxine Production
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Prepare the Culture Medium: Use either HM medium or Tris-YMRT medium for optimal growth and production.
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Inoculation: Inoculate the prepared medium with a fresh culture of B. elkanii (e.g., strain USDA94).
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Incubation: Grow the culture aerobically at 30°C with shaking (e.g., 200 rpm) for 6-8 days to reach the stationary phase.[1][5]
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Harvesting: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.
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Supernatant Collection: Carefully collect the supernatant, which contains the secreted rhizobitoxine. The supernatant can be stored at -20°C or lower for subsequent extraction and analysis.
Protocol 2: Extraction of Rhizobitoxine from Culture Supernatant
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Prepare Cation Exchange Column: Use a Dowex 50 column (H+ type, 50-100 mesh) with a column volume of 5 ml.[2]
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Load Supernatant: Load the collected culture supernatant onto the prepared Dowex 50 column.
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Wash Column: Wash the column with deionized water to remove unbound components.
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Elute Rhizobitoxine: Elute the bound rhizobitoxine from the column using an appropriate buffer (e.g., ammonium (B1175870) hydroxide (B78521) solution).
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Dry and Reconstitute: Dry the eluted fraction (e.g., using a rotary evaporator or lyophilizer) and reconstitute the sample in a suitable solvent for analysis (e.g., water or mobile phase for LC-MS).
Protocol 3: Quantification of Rhizobitoxine by LC-MS/MS
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Sample Preparation: If not already done during extraction, derivatize the sample with phenylisothiocyanate (PITC) to create phenylthiocarbamyl (PTC) derivatives of rhizobitoxine and its precursors for better chromatographic retention and detection.[2]
-
Chromatographic Separation:
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Column: Use a reverse-phase C18 column.
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Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is typically used.
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Flow Rate: A flow rate of around 0.2-0.4 mL/min is common.
-
-
Mass Spectrometry Detection:
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Ionization Mode: Use positive ion electrospray ionization (ESI+).
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Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
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MRM Transitions: Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for PTC-rhizobitoxine and any internal standards.
-
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Quantification: Create a standard curve using purified rhizobitoxine standards of known concentrations. Calculate the concentration of rhizobitoxine in the samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of Rhizobitoxine in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Rhizobitoxine in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the stability and handling of Rhizobitoxine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rhizobitoxine?
A1: Rhizobitoxine is a potent inhibitor of ethylene (B1197577) biosynthesis in plants.[1][2] It specifically targets and inhibits the activity of two key enzymes:
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1-Aminocyclopropane-1-Carboxylate (ACC) Synthase: This is the rate-limiting enzyme in the ethylene biosynthesis pathway.[1][3] Rhizobitoxine competitively inhibits ACC synthase, thereby blocking the production of ethylene.[3]
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β-cystathionase: This enzyme is involved in the methionine biosynthesis pathway.[4] Inhibition of β-cystathionase can also impact ethylene production, as methionine is a precursor to S-adenosylmethionine (SAM), the substrate for ACC synthase.
Q2: What are the common applications of Rhizobitoxine in research?
A2: Rhizobitoxine is primarily used in plant biology and agricultural research to study the role of ethylene in various physiological processes. Common applications include:
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Investigating the regulation of nodulation in legumes.[2][5]
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Studying plant development, fruit ripening, and senescence.
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Elucidating plant-microbe interactions.[1]
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Screening for ethylene-insensitive plant mutants.
Q3: How should I prepare and store Rhizobitoxine solutions?
A3: For optimal performance and stability, it is recommended to prepare Rhizobitoxine solutions in a buffer appropriate for your experimental system (e.g., HEPES, MES). For short-term storage (up to one week), solutions should be kept at 4°C and protected from light. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I am not observing the expected inhibitory effect of Rhizobitoxine in my experiment. What could be the issue?
A4: Several factors could contribute to a lack of inhibitory effect:
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Degradation of Rhizobitoxine: Improper storage or handling of the Rhizobitoxine solution can lead to its degradation. Refer to the stability data and storage recommendations.
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Incorrect Concentration: Ensure that the final concentration of Rhizobitoxine in your assay is sufficient to inhibit the target enzyme. The Ki value for ACC synthase is approximately 0.025 µM.[3]
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pH of the Medium: The stability and activity of Rhizobitoxine can be pH-dependent. Check if the pH of your experimental system is within the optimal range.
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Presence of Competing Substrates: High concentrations of the natural substrate (e.g., SAM for ACC synthase) can compete with Rhizobitoxine, reducing its inhibitory effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of Rhizobitoxine stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Verify the stability of your solution using a bioassay. |
| Variability in experimental conditions. | Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. | |
| High background signal in enzymatic assays | Non-specific enzyme activity or contamination. | Use highly purified enzymes and reagents. Include appropriate controls (e.g., no-enzyme control, no-substrate control) in your experimental design. |
| Precipitation of Rhizobitoxine in solution | Low solubility in the chosen solvent or buffer. | Try dissolving Rhizobitoxine in a small amount of a polar solvent (e.g., DMSO) before diluting it in the aqueous buffer. Ensure the final concentration does not exceed its solubility limit. |
Stability of Rhizobitoxine in Solution
The stability of Rhizobitoxine in aqueous solution is influenced by pH, temperature, and exposure to light. The following tables provide a summary of its stability under various conditions based on hypothetical degradation studies.
Table 1: Effect of pH on Rhizobitoxine Stability
| pH | % Degradation (24h at 25°C) | % Degradation (7 days at 4°C) |
| 3.0 | 15% | 25% |
| 5.0 | 5% | 10% |
| 7.0 | <2% | 5% |
| 9.0 | 8% | 15% |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of Temperature on Rhizobitoxine Stability (at pH 7.0)
| Temperature | % Degradation (24h) | % Degradation (7 days) |
| 4°C | <1% | 5% |
| 25°C | <2% | 12% |
| 37°C | 5% | 28% |
Note: Data are hypothetical and for illustrative purposes.
Table 3: Effect of Light Exposure on Rhizobitoxine Stability (at pH 7.0 and 25°C)
| Condition | % Degradation (24h) |
| Dark | <2% |
| Ambient Light | 10% |
| UV Light (254 nm) | 45% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Rhizobitoxine Stability
This protocol outlines a method to assess the stability of a Rhizobitoxine solution under specific conditions.
Materials:
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Rhizobitoxine solution of known concentration
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Buffers of varying pH (e.g., citrate, phosphate, borate)
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Temperature-controlled incubators/water baths
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Light source (ambient and UV)
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ACC Synthase (purified)
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S-adenosylmethionine (SAM)
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HEPES buffer
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Assay for quantifying ACC (e.g., as described by Lizada and Yang)
Procedure:
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Sample Preparation: Aliquot the Rhizobitoxine solution into separate tubes for each condition to be tested (e.g., different pH, temperature, light exposure).
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Incubation: Incubate the samples under the desired conditions for a specified period (e.g., 0, 24, 48, 72 hours).
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Sample Collection: At each time point, remove an aliquot from each condition for analysis.
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Enzymatic Assay: Determine the remaining active Rhizobitoxine concentration using an ACC synthase inhibition assay.[3]
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Set up a reaction mixture containing HEPES buffer, ACC synthase, and SAM.
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Add a known volume of the incubated Rhizobitoxine sample.
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Incubate the reaction and then measure the amount of ACC produced.
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Data Analysis: Calculate the percentage of Rhizobitoxine degradation at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Inhibition of Ethylene Biosynthesis by Rhizobitoxine.
Caption: Workflow for a Rhizobitoxine Stability Study.
References
- 1. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Rhizobitoxine Concentration for Plant Bioassays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing rhizobitoxine in plant bioassays. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of rhizobitoxine in plants?
A1: Rhizobitoxine primarily acts as a potent inhibitor of ethylene (B1197577) biosynthesis.[1] It achieves this by irreversibly inhibiting two key enzymes:
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1-Aminocyclopropane-1-carboxylate (ACC) synthase: This is the rate-limiting enzyme in the ethylene biosynthesis pathway.[1] Rhizobitoxine competitively inhibits ACC synthase, preventing the conversion of S-adenosylmethionine (SAM) to ACC.[2]
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β-cystathionase: This enzyme is involved in the production of methionine, a precursor to SAM. Inhibition of β-cystathionase can lead to a deficiency in methionine, further limiting ethylene production and causing phytotoxicity symptoms like chlorosis in some plant species.
Q2: What are the typical visual symptoms of rhizobitoxine phytotoxicity?
A2: The most common symptom of rhizobitoxine phytotoxicity is foliar chlorosis (yellowing of leaves), particularly in new growth. This is often observed in susceptible soybean cultivars. The chlorosis is a direct result of methionine deficiency caused by the inhibition of β-cystathionase. In severe cases, necrosis (tissue death) in leaves, roots, and nodules can also occur.
Q3: How should I prepare and store a rhizobitoxine stock solution?
A3: For optimal results and longevity, prepare and store rhizobitoxine stock solutions as follows:
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Solvent: Dissolve rhizobitoxine in a high-purity aqueous solvent (e.g., sterile, nuclease-free water).
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Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental medium.
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Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month. For long-term storage, -80°C is recommended.
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Usage: When ready to use, allow an aliquot to thaw completely and equilibrate to room temperature before diluting it to the final working concentration in your bioassay medium.
Q4: What is a good starting concentration range for a new rhizobitoxine bioassay?
A4: A good starting point for a new bioassay is to perform a dose-response experiment with a wide range of concentrations. Based on available data, a range of 0.01 µM to 100 µM is recommended. For sensitive assays like ACC synthase inhibition, effects can be detected at concentrations as low as 0.02 µM.[2] For whole-plant assays, such as root growth inhibition or nodulation studies, a range of 1 µM to 100 µM is a practical starting point.
Data Presentation: Effective Concentrations of Rhizobitoxine
The following table summarizes reported effective concentrations of rhizobitoxine in various plant bioassays. These values should serve as a guide for experimental design.
| Plant Species/System | Bioassay Type | Effective Concentration | Observed Effect |
| Tomato (Lycopersicon esculentum) | ACC Synthase Inhibition | 0.02 µM - 2 µM | Detectable to 93% inhibition of enzyme activity.[2] |
| Tomato (Lycopersicon esculentum) | Ethylene Production Inhibition (Green Fruit Slices) | ~68 µM | 50-70% inhibition.[3] |
| Apple (Malus domestica) | Ethylene Production Inhibition | ~68 µM | ~75% inhibition.[4] |
| Sorghum (Sorghum vulgare) | Ethylene Production Inhibition | Not specified, but effective | ~75% inhibition.[4] |
| Macroptilium atropurpureum | Nodulation Enhancement | Not specified, but effective | Enhanced nodulation and competitiveness.[5] |
| Vigna radiata (Mung Bean) | Nodulation Enhancement | Not specified, but effective | Overcomes ethylene-induced inhibition of nodulation.[5] |
Experimental Protocols
Protocol: Arabidopsis thaliana Root Growth Inhibition Bioassay
This protocol details a common method for assessing the phytotoxicity or growth-regulating effects of rhizobitoxine on Arabidopsis thaliana seedlings.
1. Materials and Reagents:
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Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
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Rhizobitoxine
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Murashige and Skoog (MS) medium powder, including vitamins
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Sucrose
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MES buffer
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Bacteriological agar (B569324)
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Sterile water
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Ethanol (B145695) (70%)
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Bleach solution (e.g., 1% sodium hypochlorite)
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Square Petri plates (120 x 120 mm)
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Micropore tape
2. Preparation of Growth Medium:
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Prepare 1/2 strength MS medium: In 1 L of sterile water, dissolve 2.2 g of MS powder, 5 g of sucrose, and 1 g of MES.
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Adjust the pH to 5.7 using KOH.
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Add 10 g of agar and autoclave the medium.
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Allow the medium to cool to approximately 45-50°C in a water bath.
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Prepare a series of rhizobitoxine dilutions in sterile water to achieve the desired final concentrations in the agar plates.
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In a laminar flow hood, add the appropriate volume of rhizobitoxine stock solution to the molten agar to reach the final desired concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure thorough mixing.
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Pour approximately 45 mL of the medium into each sterile square Petri plate and allow it to solidify.
3. Seed Sterilization and Plating:
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Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 1% bleach solution for 10 minutes.
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Rinse the seeds 4-5 times with sterile water.
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Resuspend the seeds in sterile water.
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In a laminar flow hood, carefully pipette individual seeds onto the surface of the solidified agar plates, arranging them in a row approximately 2 cm from the top edge of the plate.
4. Seedling Growth and Data Collection:
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Seal the plates with micropore tape and place them at 4°C in the dark for 48 hours to stratify the seeds.
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Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Use a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature of 22°C.
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After a set period of growth (e.g., 7-10 days), photograph the plates.
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Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
5. Data Analysis:
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Calculate the average primary root length for each rhizobitoxine concentration.
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Normalize the data, with the average root length of the control (0 µM rhizobitoxine) set to 100%.
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Plot the percent inhibition of root growth against the log of the rhizobitoxine concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of root growth).
Visualizations
Troubleshooting Guide
Q1: I am not observing any effect of rhizobitoxine on my plants, even at high concentrations. What could be the problem?
A1: A lack of response can be due to several factors. Consider the following:
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Compound Inactivity: Rhizobitoxine solutions can degrade over time, especially if not stored properly. Prepare a fresh stock solution from a reliable source and store it correctly at -20°C or -80°C in single-use aliquots.
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Insufficient Concentration: The effective concentration of rhizobitoxine can vary significantly between plant species and bioassay systems. If you are working with a new system, you may need to test a higher concentration range.
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Plant Insensitivity: Not all plant species or even genotypes within a species are equally sensitive to rhizobitoxine. For example, nodulation in some legumes is not sensitive to ethylene inhibition and therefore will not be enhanced by rhizobitoxine.[5] It is advisable to include a known sensitive species or genotype as a positive control in your experimental setup.
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Suboptimal Bioassay Conditions: Ensure that the pH of your growth medium is within the optimal range for both plant growth and rhizobitoxine activity. Also, verify that other environmental conditions like temperature and light are appropriate for your chosen bioassay.
Q2: My experimental replicates show high variability. How can I improve consistency?
A2: High variability can obscure real biological effects. To improve consistency:
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Uniform Application: Ensure that rhizobitoxine is evenly distributed in your growth medium. If using agar, make sure the stock solution is thoroughly mixed into the molten agar before pouring plates. For hydroponic systems, ensure adequate circulation.
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Consistent Plant Material: Use seeds from the same lot and plants that are at a similar developmental stage. Synchronizing the life stage of your test subjects is crucial.
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Standardized Environmental Conditions: Maintain consistent temperature, light intensity, and humidity across all replicates and experiments. Even minor variations can impact plant growth and response to treatments.
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Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques, especially when preparing serial dilutions and adding small volumes of stock solutions.
Q3: I am observing severe chlorosis and necrosis in my plants, even at what should be a low, non-toxic concentration. What should I do?
A3: Unexpectedly high phytotoxicity can be due to:
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Concentration Error: Double-check your stock solution concentration and all dilution calculations. A simple decimal error can lead to a much higher final concentration than intended.
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Plant Hypersensitivity: The plant species or cultivar you are using may be particularly sensitive to the methionine biosynthesis-inhibiting effects of rhizobitoxine. In this case, you will need to use a lower concentration range in your experiments.
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Interaction with Medium Components: While unlikely, there could be an interaction between rhizobitoxine and a component of your growth medium that enhances its phytotoxicity. Review your medium composition for any unusual additives.
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Contamination: Ensure that your rhizobitoxine stock is pure and not contaminated with other phytotoxic substances.
Q4: I am conducting a nodulation assay with a legume species that is reported to be responsive to ethylene inhibition, but I am not seeing an increase in nodule number with rhizobitoxine treatment. Why might this be?
A4: A lack of a positive nodulation response in a supposedly sensitive legume can be complex:
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Ineffective Rhizobia Strain: The Rhizobium or Bradyrhizobium strain you are using as an inoculant may not be an effective symbiont for your chosen legume cultivar, leading to poor nodulation overall.
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Suboptimal Inoculation: Ensure that the inoculum is viable and applied at the correct density. Poor coverage of the roots with the inoculant can result in inconsistent nodulation.
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Nutrient Levels: High levels of nitrogen (especially nitrate) in the growth medium can inhibit nodulation, masking any potential enhancement by rhizobitoxine. Ensure you are using a nitrogen-free medium for your nodulation assays.
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Environmental Stress: Factors such as suboptimal pH, temperature, or water availability can stress the plant and inhibit the energetically demanding process of nodulation.
References
- 1. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Ethylene Production in Fruit Slices by a Rhizobitoxine Analog and Free Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Ethylene Production by Rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Rhizobitoxine in plant studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Rhizobitoxine in their plant studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rhizobitoxine?
A1: Rhizobitoxine has two primary, well-documented targets in plants. Its main mode of action is the inhibition of ethylene (B1197577) biosynthesis by targeting 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the pathway.[1][2] It is a structural analogue of aminoethoxyvinylglycine (AVG), another known inhibitor of ACC synthase.[1] Additionally, Rhizobitoxine inhibits β-cystathionase, an enzyme essential for the biosynthesis of the amino acid methionine.[3][4]
Q2: I've applied Rhizobitoxine to my plants and observe significant yellowing of the new leaves (chlorosis). Is this an expected off-target effect?
A2: Yes, foliar chlorosis is a well-documented phytotoxic effect of Rhizobitoxine, particularly in susceptible soybean cultivars.[1][3][5] This is not an off-target effect in the traditional sense but rather a direct consequence of one of its primary mechanisms of action. Rhizobitoxine inhibits β-cystathionase, leading to a deficiency in methionine.[3][4] Methionine is a crucial precursor for chlorophyll (B73375) biosynthesis, and its deficiency results in the observed yellowing of newly developing leaves.[5] The chlorosis can be alleviated by the application of methionine.[3][5]
Q3: My goal is to study ethylene inhibition, but the Rhizobitoxine treatment is causing severe stunting and growth reduction in my plants. How can I mitigate this?
A3: Stunting and growth reduction are common symptoms of Rhizobitoxine's phytotoxicity, linked to its inhibition of methionine biosynthesis.[5][6] To mitigate these effects while still achieving ethylene inhibition, consider the following:
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Dose-Response Experiment: You may be using a concentration that is too high for your specific plant species. Conduct a dose-response experiment to find the minimum concentration of Rhizobitoxine that effectively inhibits ethylene production without causing excessive phytotoxicity.
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Methionine Supplementation: Co-application of methionine can sometimes rescue the chlorosis and growth inhibition phenotypes.[3][5] However, be aware that methionine is also a precursor to ethylene, so this approach requires careful titration to avoid counteracting the desired ethylene-inhibiting effect.[7]
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Plant Species Sensitivity: Phytotoxicity of Rhizobitoxine varies markedly among plant species.[8] If your experimental design allows, consider using a more tolerant species.
Q4: I am studying legume nodulation. Will Rhizobitoxine affect this process?
A4: Yes, Rhizobitoxine can significantly impact nodulation, often in a positive way. Ethylene is a known negative regulator of nodule formation in many legumes.[1][2] By inhibiting ethylene synthesis, Rhizobitoxine can enhance nodulation and the competitiveness of Rhizobium strains that produce it.[9][10] However, this effect is dependent on the ethylene sensitivity of the host legume's nodulation process.[10] In some cases, such as with certain soybean cultivars, the effect on nodulation may not be significant.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected severe chlorosis and necrosis | 1. High Rhizobitoxine Concentration: The concentration used is too high for the plant species, leading to acute methionine deficiency.[5] 2. Plant Susceptibility: The plant species or cultivar is highly sensitive to Rhizobitoxine.[5] | 1. Optimize Concentration: Perform a dilution series to determine the optimal concentration. 2. Methionine Rescue: Attempt to rescue the phenotype by supplying exogenous methionine.[3][5] 3. Switch Cultivar/Species: If possible, use a known resistant or tolerant plant line. |
| No effect on ethylene production | 1. Insufficient Concentration: The applied dose is too low to effectively inhibit ACC synthase. 2. Ineffective Delivery: The compound is not being efficiently taken up by the plant tissues. 3. Plant Resistance: The plant's ACC synthase isoform may be less sensitive to Rhizobitoxine. | 1. Increase Concentration: Gradually increase the concentration and monitor ethylene levels. 2. Verify Application Method: Ensure the application method (e.g., root drench, foliar spray with surfactant) is appropriate for your plant and experimental setup. 3. Use a Positive Control: Include a known ethylene inhibitor like AVG to confirm the responsiveness of your system. |
| Altered nodulation (increase or decrease) | 1. Ethylene Pathway Inhibition (Expected): Rhizobitoxine is inhibiting ethylene synthesis, which is known to regulate nodulation.[1][10] An increase in nodulation is expected in ethylene-sensitive legumes.[9] 2. Phytotoxicity (Off-Target): At high concentrations, the general negative impact on plant health and growth due to methionine deficiency can indirectly impair nodulation. | 1. Correlate with Ethylene Levels: Measure ethylene evolution from the roots to confirm that the effect on nodulation is correlated with ethylene inhibition. 2. Assess Plant Health: Visually inspect plants for signs of chlorosis or stunting. If phytotoxicity is present, reduce the Rhizobitoxine concentration. 3. Review Literature: Check the known ethylene sensitivity of nodulation for your specific legume species. |
Quantitative Data Summary
Table 1: Inhibition of Ethylene Production by Rhizobitoxine in Various Plant Tissues
| Plant Tissue | Rhizobitoxine Concentration | % Inhibition of Ethylene Production | Reference |
| Light-grown sorghum seedlings | 10 µM | ~75% | [7] |
| Senescent apple tissue | Not specified, but effective | ~75% | [7] |
| Green tomato fruit slices | ~68 µM | ~50-70% | |
| Pink/Ripe tomato fruit slices | ~68 µM | ~15% | |
| Pink tomato fruit slices | 340 µM | up to 50% | |
| Avocado slices | 680 µM | ~30% |
Table 2: Inhibition Constants (Ki) of Rhizobitoxine for Target Enzymes
| Enzyme | Source | Ki (µM) | Reference |
| ACC Synthase (bLE-ACS2) | Tomato | 0.025 | [11] |
| β-cystathionase | E. coli DH52 | 3 | [11] |
| β-cystathionase | B. elkanii strain USDA 94 | 22 | [11] |
| β-cystathionase | S. typhimurium | Not specified, but highly sensitive | [11] |
Experimental Protocols
Protocol 1: Assessing the Effect of Rhizobitoxine on Ethylene Production in Leaf Discs
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Plant Material: Use fully expanded leaves from healthy, well-watered plants (e.g., sorghum, tomato) grown under controlled conditions.
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Preparation of Leaf Discs: Use a cork borer (e.g., 1 cm diameter) to cut uniform discs from the leaves, avoiding major veins.
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Incubation Medium: Prepare a basal incubation buffer (e.g., 10 mM MES buffer, pH 6.0). Prepare treatment solutions by dissolving Rhizobitoxine in this buffer to desired final concentrations (e.g., 0, 1, 10, 100 µM).
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Incubation: Place a set number of leaf discs (e.g., 5-10) in a small, airtight glass vial (e.g., 10 mL gas chromatography vial) containing a small volume of the corresponding treatment solution (e.g., 200 µL). Ensure the discs are floating and not submerged.
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Sealing and Incubation: Seal the vials with a gas-tight septum. Incubate under light at a constant temperature for a defined period (e.g., 2-4 hours).
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Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each vial.
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Ethylene Measurement: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate column (e.g., alumina) to quantify ethylene concentration.
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Data Analysis: Calculate the rate of ethylene production per unit of fresh weight per hour. Compare the rates of the Rhizobitoxine-treated samples to the control to determine the percentage of inhibition.
Protocol 2: Evaluating Rhizobitoxine-Induced Chlorosis and Methionine Rescue
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Plant Growth: Grow susceptible plants (e.g., soybean 'Lee') in a nutrient-sufficient medium (soil or hydroponics) under controlled environmental conditions.
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Treatment Application: At a specific developmental stage (e.g., V2 stage), begin applying treatments.
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Control: Water or nutrient solution only.
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Rhizobitoxine: Solution of Rhizobitoxine at a concentration known to induce chlorosis (e.g., 10-50 µM), applied as a root drench.
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Rhizobitoxine + Methionine: The same Rhizobitoxine solution supplemented with L-methionine (e.g., 500 µM).
-
-
Treatment Schedule: Apply treatments regularly (e.g., every 2-3 days) for a period of 1-2 weeks.
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Phenotypic Assessment:
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Visual Scoring: At regular intervals, visually score the chlorosis on newly developing leaves using a 1-5 scale (1 = no chlorosis, 5 = severe chlorosis/necrosis).
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Chlorophyll Quantification: Extract chlorophyll from the youngest fully expanded leaves using a solvent like 80% acetone (B3395972) or ethanol. Measure absorbance at 645 nm and 663 nm with a spectrophotometer and calculate the total chlorophyll content.
-
-
Data Analysis: Compare the chlorosis scores and chlorophyll content across the different treatment groups. A significant reduction in chlorosis in the "Rhizobitoxine + Methionine" group compared to the "Rhizobitoxine" group indicates a successful rescue.[3][5]
Visualizations
Caption: Inhibition of the Ethylene Biosynthesis Pathway by Rhizobitoxine.
Caption: Inhibition of the Methionine Biosynthesis Pathway by Rhizobitoxine.
Caption: Troubleshooting Workflow for Unexpected Results with Rhizobitoxine.
References
- 1. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 3. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhizobitoxine-induced chlorosis occurs in coincidence with methionine deficiency in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 6. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 7. Inhibition of Ethylene Production by Rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Rhizobitoxine-induced chlorosis
This technical support center provides troubleshooting guidance for researchers encountering variability in rhizobitoxine-induced chlorosis experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of rhizobitoxine-induced chlorosis?
A1: Rhizobitoxine-induced chlorosis is a result of methionine deficiency in the plant.[1] Rhizobitoxine, an enol-ether amino acid produced by bacteria like Bradyrhizobium elkanii, inhibits cystathionine-β-lyase, a key enzyme in the methionine biosynthesis pathway.[2][3] This inhibition disrupts chlorophyll (B73375) biosynthesis, leading to the characteristic yellowing (chlorosis) of new leaves.[2] Although rhizobitoxine also inhibits ACC synthase in the ethylene (B1197577) biosynthesis pathway to enhance nodulation, this action is not the cause of chlorosis.[2][4][5]
Q2: Why does chlorosis only appear on the newly developing leaves?
A2: Chlorosis manifests in new growth because these tissues have a high demand for methionine for the synthesis of chlorophyll and proteins. Older, mature leaves are typically not affected.[6] The toxin and its immediate precursor are found in the chlorotic leaves of susceptible plants but not in the older, non-chlorotic leaves.[6]
Q3: Is it possible for a plant to be resistant to rhizobitoxine?
A3: Yes, resistance to rhizobitoxine-induced chlorosis is a known phenomenon, particularly in soybean cultivars.[2][3] This resistance is genetically determined, with studies indicating that at least two recessive genes are responsible for the resistance trait.[6][7] However, even genetically resistant varieties may exhibit chlorosis if exposed to sufficiently high concentrations of the toxin.[6]
Q4: Can the chlorotic symptoms be reversed or alleviated?
A4: Yes, the foliar chlorosis can be alleviated by the external application of methionine.[1][2] This directly compensates for the deficiency caused by the inhibition of cystathionine-β-lyase. In contrast, the application of 1-aminocyclopropane-1-carboxylate (ACC), the precursor for ethylene, does not alleviate chlorosis.[8]
Troubleshooting Guide
Problem 1: No chlorosis is observed in susceptible plant lines after inoculation with a rhizobitoxine-producing bacterial strain.
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Possible Cause 1: Bacterial Strain Inactivity. The specific strain of Bradyrhizobium elkanii may have lost its ability to produce rhizobitoxine. The rtxA and rtxC genes are essential for its production.[4]
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Troubleshooting Step: Confirm rhizobitoxine production by the bacterial culture using an enzymatic assay (See Protocol 2) or by liquid chromatography-mass spectrometry.[9] Re-culture the strain from a verified stock.
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Possible Cause 2: Insufficient Toxin Concentration. The amount of rhizobitoxine produced and translocated to the shoots may be insufficient to induce symptoms.
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Troubleshooting Step: Increase the inoculum density or ensure optimal growth conditions for the bacteria. Verify that the experimental duration is sufficient for toxin accumulation in the upper shoots (e.g., 30 days post-inoculation).[1]
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Possible Cause 3: Incorrect Plant Genotype. The plant line, thought to be susceptible, may actually be resistant.
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Troubleshooting Step: Verify the genotype of the plant line used. Include a known susceptible control cultivar (e.g., soybean cultivar 'Lee') in your experimental setup for comparison.[1]
Problem 2: The severity of chlorosis is highly variable between experimental replicates.
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Possible Cause 1: Inconsistent Inoculation. Uneven application of the bacterial inoculum can lead to varied levels of nodulation and subsequent rhizobitoxine production.
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Troubleshooting Step: Standardize the inoculation protocol. Ensure each plant receives a consistent volume and concentration of the bacterial suspension.
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Possible Cause 2: Environmental Factors. Variations in light intensity, temperature, or nutrient solution can affect plant growth and its response to the toxin.
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Troubleshooting Step: Maintain consistent environmental conditions (light, temperature, humidity) for all replicates. Ensure the composition and pH of the nutrient solution are uniform.
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Possible Cause 3: Genetic Segregation. If using progeny from a cross, genetic segregation for resistance and susceptibility genes will cause phenotypic variation.
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Troubleshooting Step: Use genetically homozygous plant lines. If studying segregation, categorize plants into distinct phenotypic classes (e.g., susceptible vs. resistant) rather than relying solely on a continuous scale of severity.
Data Presentation
Table 1: Effect of Methionine and ACC on Rhizobitoxine-Induced Chlorosis in Soybean
| Treatment Group | Inoculated with | Chemical Applied (500 µM) | Observed Outcome | Reference |
| Control 1 | B. elkanii ΔrtxC (non-producer) | None | No chlorosis | [8] |
| Experimental | B. elkanii Wild-Type (producer) | None | Severe foliar chlorosis | [8] |
| Rescue 1 | B. elkanii Wild-Type (producer) | Methionine | Alleviation of chlorosis | [8] |
| Rescue 2 | B. elkanii Wild-Type (producer) | ACC | No effect on chlorosis; slight inhibition of shoot growth | [8] |
Table 2: Amino Acid Content in Upper Shoots of Soybean (30 Days Post-Inoculation)
| Amino Acid | Inoculated with B. elkanii Wild-Type (Chlorotic) | Inoculated with B. elkanii ΔrtxC (Non-Chlorotic) | Key Observation | Reference |
| Methionine | Lower content | Higher content | Confirms methionine deficiency in chlorotic tissue. | [1][2] |
| Methionine Precursors (e.g., Aspartate, Homoserine) | Higher accumulation | Lower content | Indicates a blockage in the methionine biosynthetic pathway. | [2] |
Signaling Pathways and Workflows
Caption: Rhizobitoxine's dual inhibitory mechanism of action.
Caption: Troubleshooting decision tree for chlorosis experiments.
Experimental Protocols
Protocol 1: Induction of Rhizobitoxine Chlorosis in Soybean
This protocol is adapted from methodologies described in studies on rhizobitoxine-induced chlorosis.[1]
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1. Bacterial Culture Preparation:
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1.1. Culture a rhizobitoxine-producing strain of Bradyrhizobium elkanii (e.g., USDA94) and a non-producing mutant (e.g., ΔrtxC) in HM medium supplemented with 0.1% arabinose and 0.025% yeast extract.
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1.2. Incubate aerobically at 30°C for 7 days until the culture reaches a stationary phase.
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1.3. Harvest bacterial cells by centrifugation, wash twice with sterile water, and resuspend in sterile water to a final concentration of 10⁷ cells/mL.
-
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2. Plant Growth and Inoculation:
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2.1. Surface-sterilize seeds of a susceptible soybean cultivar (e.g., Glycine max 'Lee').
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2.2. Germinate seeds and grow seedlings in a sterile substrate such as vermiculite (B1170534) or perlite, supplied with a nitrogen-free nutrient solution.
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2.3. At 3-5 days after sowing, inoculate each seedling with 1 mL of the prepared bacterial suspension. Include uninoculated and mutant-inoculated controls.
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2.4. Grow plants in a controlled environment (e.g., 25°C, 14-hour photoperiod).
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-
3. Observation and Sampling:
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3.1. Visually score the development of chlorosis on the upper, newly formed leaves every 3-4 days, starting from 14 days post-inoculation.
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3.2. At 30 days post-inoculation, harvest upper shoot tissues for amino acid analysis, chlorophyll quantification, or other downstream applications.
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Protocol 2: Enzymatic Assay for Rhizobitoxine Activity
This protocol is based on the principle that rhizobitoxine inhibits ACC synthase or β-cystathionase.[10][11]
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1. Preparation of Cell-Free Extract (Sample):
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1.1. Culture the bacterial strain of interest as described in Protocol 1.1.
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1.2. Pellet the cells by centrifugation. The supernatant contains the secreted rhizobitoxine.
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1.3. Use the culture supernatant directly or after appropriate dilution for the assay.
-
-
2. Enzyme Source Preparation:
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3. Inhibition Assay:
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3.1. Prepare a reaction mixture containing the enzyme, its substrate (S-adenosylmethionine for ACC synthase; cystathionine for β-cystathionase), and the cofactor (pyridoxal-5'-phosphate).
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3.2. Add varying dilutions of the bacterial culture supernatant (or a purified rhizobitoxine standard) to the reaction mixture.
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3.3. Incubate at the optimal temperature for the enzyme (e.g., 30°C).
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3.4. Measure the product of the enzymatic reaction. For ACC synthase, this is ACC, which can be quantified. For β-cystathionase, the product can be measured spectrophotometrically.
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3.5. Calculate the percentage of inhibition relative to a control reaction containing no rhizobitoxine. A standard curve using known concentrations of rhizobitoxine should be generated to quantify the amount in the sample. Inhibition can be detected at concentrations as low as 0.02 µM for ACC synthase and 0.1 µM for β-cystathionase.[11]
-
References
- 1. Rhizobitoxine-induced chlorosis occurs in coincidence with methionine deficiency in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 4. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 7. Inheritance of rhizobitoxine‐induced chlorosis in soybean [agris.fao.org]
- 8. academic.oup.com [academic.oup.com]
- 9. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive assay for the phytotoxin rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Sensitivity of Rhizobitoxine Detection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of rhizobitoxine detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting rhizobitoxine?
A1: The main techniques for rhizobitoxine detection are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and enzymatic assays based on the inhibition of β-cystathionase or 1-aminocyclopropane-1-carboxylate (ACC) synthase. While immunoassays (like ELISA) are suitable for other small molecules, a specific and commercially available ELISA for rhizobitoxine has not been widely reported.
Q2: Which detection method is the most sensitive?
A2: HPLC-MS/MS generally offers the highest sensitivity and specificity for rhizobitoxine detection, capable of reaching low picomolar to femtomolar limits of detection. Enzymatic assays are also highly sensitive, with the ACC synthase inhibition assay reportedly detecting rhizobitoxine concentrations as low as 0.02 µM.[1]
Q3: What are the common sources of interference in rhizobitoxine analysis?
A3: Common interferences include matrix effects from complex sample types like plant tissues, soil, or bacterial cultures. For enzymatic assays, other compounds that can inhibit β-cystathionase or ACC synthase may lead to false-positive results. In HPLC-MS/MS, co-eluting compounds can cause ion suppression or enhancement, affecting quantification.[2][3][4]
Q4: How can I improve the extraction of rhizobitoxine from my samples?
A4: For plant and nodule samples, homogenization in a suitable buffer followed by solid-phase extraction (SPE) can effectively clean up the sample and concentrate the analyte. For bacterial cultures, direct analysis of the supernatant after centrifugation and filtration is often possible, though SPE can be used to remove interfering media components. The choice of extraction solvent and SPE sorbent should be optimized for your specific sample matrix.
Q5: Is it possible to develop an immunoassay for rhizobitoxine?
A5: Theoretically, yes. As a small molecule (hapten), rhizobitoxine would need to be conjugated to a carrier protein to elicit an immune response for antibody production.[5][6] A competitive ELISA format would then be the most appropriate method for detection.[7][8][9][10] However, to date, there are no widely available antibodies or commercial ELISA kits specifically for rhizobitoxine.
Troubleshooting Guides
HPLC-MS/MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Signal/Peak Intensity | 1. Inefficient Ionization: Rhizobitoxine may not be ionizing efficiently in the MS source. 2. Sample Degradation: The analyte may be unstable under the analytical conditions. 3. Poor Extraction Recovery: The extraction procedure is not efficiently recovering rhizobitoxine from the sample matrix. 4. Matrix Effects: Co-eluting compounds are suppressing the rhizobitoxine signal.[2][4] | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization (e.g., with PITC) to improve ionization. 2. Ensure samples are kept cold and analyzed promptly. Check the pH of the mobile phase. 3. Re-evaluate the extraction protocol. Test different solvents and SPE cartridges. Use a stable isotope-labeled internal standard to monitor recovery. 4. Improve sample cleanup. Dilute the sample if sensitivity allows. Modify the chromatographic gradient to separate rhizobitoxine from interfering compounds. |
| Peak Tailing or Broadening | 1. Secondary Interactions: The analyte is interacting with active sites on the column or in the system. 2. Column Overload: The amount of sample injected is too high. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal. | 1. Use a high-quality, end-capped column. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to ensure rhizobitoxine is in a single ionic state. Optimize the organic solvent percentage. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction and cleanup steps. 2. Instrument Instability: Fluctuations in LC pressure or MS source conditions. 3. Carryover: Residual analyte from previous injections. | 1. Standardize all sample preparation steps. Use an automated liquid handler if possible. 2. Equilibrate the system thoroughly before analysis. Monitor system suitability throughout the run. 3. Implement a robust needle wash protocol with a strong solvent. Inject blanks between samples to check for carryover. |
Enzymatic Inhibition Assays (β-cystathionase and ACC Synthase)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background Inhibition (Low Signal in Controls) | 1. Contaminated Reagents: Buffers or enzyme preparations contain inhibitors. 2. Enzyme Instability: The enzyme has lost activity during storage or the assay. 3. Substrate Degradation: The substrate has degraded. | 1. Prepare fresh buffers and reagents. Test each component individually for inhibitory effects. 2. Aliquot the enzyme and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Run a positive control with a known amount of active enzyme. 3. Use fresh, high-quality substrate for each assay. |
| No or Low Inhibition with Rhizobitoxine Standards | 1. Inactive Rhizobitoxine Standard: The standard has degraded. 2. Incorrect Assay Conditions: The pH, temperature, or incubation time is not optimal for inhibition. 3. Insufficient Enzyme Concentration: The enzyme concentration is too high, requiring more inhibitor to see an effect. | 1. Prepare fresh standards. Verify the concentration of the stock solution. 2. Re-verify the optimal pH and temperature for the specific enzyme being used. Ensure incubation times are sufficient for the inhibitor to act. 3. Optimize the enzyme concentration to be in the linear range of the assay. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of reagents or samples. 2. Inconsistent Incubation Times: Variation in the timing of reagent additions. 3. Temperature Fluctuations: Uneven temperature across the assay plate. | 1. Use calibrated pipettes and proper pipetting technique. 2. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 3. Ensure the entire plate is at a uniform temperature during incubation. Use a plate incubator if available. |
Hypothetical Competitive ELISA
As there are no commercially available ELISA kits for rhizobitoxine, this guide is based on general principles for small molecule immunoassays.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Weak Signal | 1. Ineffective Antibody-Antigen Binding: The antibody has low affinity for the rhizobitoxine-conjugate coated on the plate. 2. Inactive Enzyme Conjugate: The enzyme-linked secondary antibody is no longer active. 3. Incorrect Buffers: The pH or composition of the buffers is interfering with the assay. | 1. Optimize the coating concentration of the rhizobitoxine-protein conjugate. Screen different antibodies for better binding. 2. Use a fresh vial of the enzyme conjugate. Test its activity with a known positive control. 3. Prepare fresh buffers and ensure the pH is correct. Avoid using azide (B81097) in buffers with HRP-conjugated antibodies. |
| High Background | 1. Insufficient Blocking: The blocking buffer is not effectively preventing non-specific binding. 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody is excessive. 3. Inadequate Washing: Unbound reagents are not being completely removed. | 1. Try different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers). Increase the blocking incubation time or temperature. 2. Titrate the primary and secondary antibodies to determine the optimal concentrations. 3. Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of the wells after each wash. |
| Poor Standard Curve | 1. Inaccurate Standard Dilutions: Errors in preparing the rhizobitoxine standard curve. 2. Matrix Effects: Components in the sample diluent are interfering with the assay. 3. Assay Drift: Inconsistent incubation times or temperatures across the plate. | 1. Carefully prepare fresh serial dilutions of the rhizobitoxine standard. 2. Use a matrix-matched diluent for the standards that mimics the sample matrix as closely as possible. 3. Ensure consistent timing for all steps and use a temperature-controlled incubator. |
Data Presentation
Table 1: Comparison of Rhizobitoxine Detection Methods
| Parameter | HPLC-MS/MS | ACC Synthase Inhibition Assay | β-cystathionase Inhibition Assay | Hypothetical Competitive ELISA |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Measurement of the inhibition of ACC synthase activity. | Measurement of the inhibition of β-cystathionase activity. | Competitive binding of rhizobitoxine and a labeled rhizobitoxine conjugate to a specific antibody. |
| Limit of Detection (LOD) | Low pM to fM range | ~0.02 µM[1] | ~1.0 pmol | Expected in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low pM to fM range | Not widely reported | Not widely reported | Expected in the low ng/mL to pg/mL range |
| Specificity | Very High | Moderate to High (potential for other inhibitors) | Moderate (potential for other inhibitors) | High (dependent on antibody specificity) |
| Throughput | Moderate | High | High | Very High |
| Equipment Cost | High | Low to Moderate | Low to Moderate | Low to Moderate |
Experimental Protocols
Protocol 1: Rhizobitoxine Detection by ACC Synthase Inhibition Assay
This protocol is adapted from Yasuta et al. (1999).[1]
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Enzyme Preparation: A crude preparation of ACC synthase (e.g., from tomato tissue or a recombinant source) is required.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a total reaction volume of 400 µL containing:
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125 mM HEPES-KOH buffer (pH 8.5)
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100 µM S-adenosylmethionine (SAM)
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50 µM pyridoxal (B1214274) phosphate
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100 µg bovine serum albumin (BSA)
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ACC synthase preparation
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Rhizobitoxine standard or sample
-
-
Incubation: Incubate the reaction mixture at 30°C for 15 minutes.
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Reaction Termination: Stop the reaction by adding 100 µL of 20 mM CuCl₂ and placing the tube on ice.
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ACC to Ethylene (B1197577) Conversion: Add 100 µL of NaOCl reagent (1:1 mixture of 5% sodium hypochlorite (B82951) and saturated NaOH) and immediately seal the tube.
-
Ethylene Measurement: After 5 minutes on ice, sample the headspace gas (1 mL) and inject it into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.
-
Quantification: The amount of rhizobitoxine is determined by comparing the inhibition of ethylene production in the sample to a standard curve generated with known concentrations of rhizobitoxine.
Protocol 2: Rhizobitoxine Detection by β-cystathionase Inhibition Assay
This protocol is based on the method described by Ruan and Peters (1991).
-
Enzyme Preparation: A crude extract of β-cystathionase from Salmonella typhimurium or Escherichia coli is prepared.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains:
-
Phosphate buffer (pH 7.5)
-
Pyridoxal phosphate
-
Cystathionine (substrate)
-
β-cystathionase preparation
-
Rhizobitoxine standard or sample
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: The reaction produces pyruvate (B1213749), which can be quantified colorimetrically by adding 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone is measured spectrophotometrically.
-
Quantification: The concentration of rhizobitoxine is determined by the degree of inhibition of pyruvate formation compared to a standard curve.
Protocol 3: Quantitative Analysis of Rhizobitoxine by HPLC-MS/MS
This is a general protocol that requires optimization for specific instrumentation and matrices.
-
Sample Extraction:
-
Plant/Nodule Tissue: Homogenize the tissue in an appropriate solvent (e.g., methanol/water). Centrifuge to pellet debris.
-
Bacterial Culture: Centrifuge the culture to pellet cells. The supernatant can be used directly or after a cleanup step.
-
-
Sample Cleanup (Optional but Recommended):
-
Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18 or mixed-mode cation exchange) to remove interfering compounds. Elute the rhizobitoxine with an appropriate solvent.
-
-
Derivatization (Optional):
-
To improve chromatographic retention and ionization efficiency, rhizobitoxine can be derivatized with phenylisothiocyanate (PITC).
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for rhizobitoxine (and any internal standard) need to be determined by direct infusion of a standard.
-
-
Quantification: Generate a standard curve using a series of rhizobitoxine standards. The concentration in samples is determined by comparing the peak area to the standard curve.
Visualizations
Caption: Ethylene biosynthesis pathway and the inhibitory action of rhizobitoxine.
Caption: Methionine biosynthesis pathway showing inhibition by rhizobitoxine.
Caption: General experimental workflow for rhizobitoxine analysis by HPLC-MS/MS.
References
- 1. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. Matrix Interference : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 4. arborassays.com [arborassays.com]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. mybiosource.com [mybiosource.com]
Technical Support Center: Expression of rtx Genes in Rhizobia
Welcome to the technical support center for researchers studying the expression of Repeats-in-Toxin (rtx) genes in rhizobia. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are rtx genes in rhizobia and what is their function?
A1: In rhizobia, rtx genes encode for proteins that are similar to RTX toxins found in many Gram-negative bacteria. One well-characterized example in Rhizobium leguminosarum is a bacteriocin (B1578144) with RTX-like features.[1][2][3] This bacteriocin is a secreted protein that can inhibit the growth of other closely related rhizobial strains.[1] The presence of these RTX-like proteins can enhance the competitiveness of the producing strain for nodule occupancy on legume roots.[2] The activity of this bacteriocin has been shown to be dependent on the presence of calcium.[1][2][3]
Q2: My rtx gene of interest is not being expressed under standard laboratory conditions. What are the potential factors I should investigate?
A2: The expression of rtx genes in rhizobia is likely tightly regulated and may not be active under optimal growth conditions. Based on the regulation of other rhizobial genes and rtx genes in other bacteria, consider the following factors:
-
Quorum Sensing: The expression of many adaptive traits in rhizobia is regulated by quorum sensing, a mechanism of cell-density dependent gene regulation.[4][5][6][7] It is plausible that rtx gene expression is induced at high cell densities.
-
Calcium Availability: The activity of at least one RTX-like bacteriocin in Rhizobium leguminosarum is calcium-dependent.[1][2][3] Calcium signaling is also crucial for the expression of nodulation genes in response to plant flavonoids.[8][9][10] Therefore, calcium concentration in the growth medium could be a critical factor.
-
Iron Limitation: In many pathogenic bacteria, the expression of toxins is regulated by iron availability, often mediated by the Ferric Uptake Regulator (Fur) protein.[11] While the Fur regulon in rhizobia is complex and may differ from the classical model, iron limitation is a potential trigger for rtx gene expression.[12][13][14]
-
Environmental Stress: Various environmental stressors such as acidic pH, nutrient limitation, and osmotic stress are known to induce global changes in gene expression in rhizobia, often involving specific stress response regulators.[15][16][17][18][19] It is possible that rtx genes are part of a stress response regulon.
Q3: How can I experimentally verify the factors influencing the expression of my rtx gene?
A3: To investigate the regulatory factors, you can employ several molecular biology techniques:
-
Quantitative Real-Time PCR (qRT-PCR): This is the gold standard for quantifying gene expression levels. You can grow your rhizobial strain under various conditions (e.g., different cell densities, calcium concentrations, iron levels, pH) and measure the transcript levels of your rtx gene.
-
Promoter-Reporter Fusions: You can clone the promoter region of your rtx gene upstream of a reporter gene (e.g., lacZ, gusA, gfp) in a suitable vector and introduce it into your rhizobial strain. By measuring the reporter activity under different conditions, you can assess the activity of the rtx promoter.[20][21][22]
-
Electrophoretic Mobility Shift Assay (EMSA): This technique can be used to identify proteins that bind to the promoter region of your rtx gene. You can use this to test for the binding of purified regulatory proteins (e.g., a quorum-sensing regulator or a Fur homolog) to the rtx promoter.
Troubleshooting Guides
Problem 1: Inconsistent or no detectable rtx gene expression in qRT-PCR experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal induction conditions. | Systematically vary one environmental parameter at a time (e.g., cell density for quorum sensing, calcium concentration, iron chelation for iron limitation, pH for acid stress) while keeping others constant. Include positive controls for other regulated genes to ensure the conditions are effective. |
| RNA degradation. | Use an RNA stabilization solution immediately after harvesting cells. Work quickly and in an RNase-free environment. Check RNA integrity on a gel or using a bioanalyzer before proceeding to cDNA synthesis. |
| Inefficient primers. | Design and validate new primers for your rtx gene and reference genes. Ensure they have similar amplification efficiencies (ideally between 90-110%). |
| Inappropriate reference genes. | The expression of your chosen reference gene(s) might be affected by your experimental conditions. Validate the stability of your reference genes under the tested conditions using tools like geNorm or NormFinder.[23] |
Problem 2: Low or no activity from my rtx promoter-reporter fusion.
| Possible Cause | Troubleshooting Step |
| Incorrect promoter region cloned. | Verify the sequence of your cloned promoter fragment. Ensure it includes all potential regulatory elements, which can sometimes be located several hundred base pairs upstream of the start codon. |
| Missing essential regulatory factors. | The expression of your rtx gene might require a specific transcriptional activator that is not expressed under your experimental conditions. Consider co-expressing candidate regulatory proteins in your reporter strain. |
| Vector incompatibility or instability. | Ensure the reporter plasmid is stable in your rhizobial strain and that the reporter gene is functional. Include a positive control with a constitutively active promoter. |
Quantitative Data Summary
The following table provides hypothetical quantitative data to illustrate the potential effects of different factors on rtx gene expression, as might be observed in a qRT-PCR experiment.
| Condition | Relative rtx Gene Expression (Fold Change) |
| Low Cell Density (OD600 = 0.2) | 1.0 (Baseline) |
| High Cell Density (OD600 = 2.0) | 15.2 |
| Low Calcium (10 µM) | 0.8 |
| High Calcium (10 mM) | 8.5 |
| Iron-Replete (100 µM FeCl3) | 1.0 (Baseline) |
| Iron-Limited (100 µM 2,2'-dipyridyl) | 12.3 |
| Neutral pH (7.0) | 1.0 (Baseline) |
| Acidic pH (5.5) | 6.7 |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for rtx Gene Expression Analysis
-
Culture and Treatment: Grow your Rhizobium strain to the desired cell density in a suitable medium (e.g., TY or minimal medium). For testing specific conditions, amend the medium with varying concentrations of CaCl2, an iron chelator like 2,2'-dipyridyl, or adjust the pH with appropriate buffers.
-
RNA Extraction: Harvest bacterial cells by centrifugation. Immediately resuspend the pellet in an RNA stabilization solution or proceed with a high-quality RNA extraction kit according to the manufacturer's instructions. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix. Set up reactions in triplicate for your target rtx gene and at least two validated reference genes. The thermal cycling conditions will typically be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative expression of your rtx gene using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.
Protocol 2: Construction of an rtx Promoter-lacZ Reporter Fusion
-
Promoter Amplification: Amplify the promoter region of your rtx gene (typically 300-500 bp upstream of the start codon) from rhizobial genomic DNA using PCR with primers containing appropriate restriction sites.
-
Cloning: Digest the PCR product and a suitable promoter-less reporter vector (e.g., a broad-host-range plasmid containing a lacZ gene) with the corresponding restriction enzymes. Ligate the promoter fragment into the vector.
-
Transformation and Conjugation: Transform the ligation mixture into E. coli and select for transformants. Verify the correct insert by sequencing. Transfer the resulting reporter plasmid into your Rhizobium strain via conjugation.
-
Reporter Assay: Grow the rhizobial reporter strain under different experimental conditions. Measure β-galactosidase activity using a standard assay, such as the Miller assay.
Visualizations
Caption: A simplified diagram of a typical rtx gene operon structure.
Caption: A hypothetical signaling pathway for the regulation of rtx genes in rhizobia.
References
- 1. Cloning and Characterization of a Rhizobium leguminosarum Gene Encoding a Bacteriocin with Similarities to RTX Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of a Rhizobium leguminosarum gene encoding a bacteriocin with similarities to RTX toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quorum Sensing in Nitrogen-Fixing Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory locus cinRI in Rhizobium leguminosarum controls a network of quorum-sensing loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Flavonoid-induced calcium signalling in Rhizobium leguminosarum bv. viciae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 12. Fur is not the global regulator of iron uptake genes in Rhizobium leguminosarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beyond the Fur paradigm: iron-controlled gene expression in rhizobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Stress response regulators identified through genome-wide transcriptome analysis of the (p)ppGpp-dependent response in Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Can stress response genes be used to improve the symbiotic performance of rhizobia? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Rhizobium-Legume Symbiosis: Co-opting Successful Stress Management [frontiersin.org]
- 18. Can stress response genes be used to improve the symbiotic performance of rhizobia? [aimspress.com]
- 19. researchgate.net [researchgate.net]
- 20. Promoters in the nodulation region of the Rhizobium leguminosarum Sym plasmid pRL1JI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mutation of a Broadly Conserved Operon (RL3499-RL3502) from Rhizobium leguminosarum Biovar viciae Causes Defects in Cell Morphology and Envelope Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Chemical Synthesis of Rhizobitoxine
Disclaimer: The chemical synthesis of complex natural products like Rhizobitoxine is a challenging endeavor that should only be undertaken by trained professional chemists in a well-equipped laboratory with appropriate safety protocols in place. The information provided here is for informational and educational purposes only and is based on publicly available scientific literature.
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Rhizobitoxine. The synthesis of this unique enol-ether amino acid presents several challenges, from stereochemical control to the management of sensitive functional groups. This guide aims to address common issues that may be encountered during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Rhizobitoxine?
A1: The primary challenges in the total synthesis of Rhizobitoxine revolve around three key areas:
-
Stereochemical Control: The molecule contains multiple stereocenters, and achieving the correct absolute and relative stereochemistry is crucial for its biological activity. This often requires the use of stereoselective reactions or chiral starting materials.
-
Protecting Group Strategy: Rhizobitoxine possesses several reactive functional groups, including two amino groups, a carboxylic acid, and a hydroxyl group. A robust and orthogonal protecting group strategy is essential to avoid unwanted side reactions during the synthesis.
-
Enol-Ether Formation and Stability: The enol-ether linkage is a key structural feature but can be sensitive to acidic conditions. Its formation and preservation throughout the synthetic sequence require careful selection of reagents and reaction conditions.
Q2: What are common starting materials for the synthesis of the butenoic acid backbone?
A2: A common strategy involves starting from a readily available chiral amino acid to establish the stereochemistry at the α-carbon. Aspartic acid has been utilized as a precursor for the synthesis of β,γ-unsaturated α-amino acids, which are structurally related to the backbone of Rhizobitoxine.
Q3: How can the trans configuration of the double bond be selectively formed?
A3: The stereoselective formation of the trans double bond is a critical step. This can often be achieved through Wittig-type reactions or other olefination methods that favor the formation of the (E)-isomer. The choice of reagents and reaction conditions, such as the nature of the solvent and the base used, can significantly influence the stereochemical outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity in Key Reactions | - Non-optimal reaction temperature.- Inappropriate solvent or reagent choice.- Steric hindrance from protecting groups. | - Screen a range of temperatures to find the optimal condition.- Experiment with different solvents of varying polarity.- Re-evaluate the protecting group strategy to minimize steric clash. |
| Cleavage of the Enol-Ether Moiety | - Exposure to acidic conditions during deprotection or workup. | - Utilize neutral or basic conditions for subsequent steps.- Employ acid-free workup procedures.- Choose protecting groups that can be removed under non-acidic conditions (e.g., hydrogenolysis for benzyl (B1604629) groups, fluoride (B91410) for silyl (B83357) ethers). |
| Side Reactions at the Amino or Carboxyl Groups | - Incomplete protection of the functional groups.- Use of non-orthogonal protecting groups that are cleaved simultaneously. | - Ensure complete protection by using a slight excess of the protecting group reagent and monitoring the reaction by TLC or LC-MS.- Design a protecting group strategy where each group can be removed selectively without affecting the others (e.g., Boc for one amine, Cbz for another, and an ester for the carboxylic acid). |
| Difficulty in Purification of the Final Product | - Presence of closely related stereoisomers.- Contamination with deprotected or partially protected intermediates.- The polar and zwitterionic nature of the final compound. | - Utilize high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase to separate stereoisomers.- Employ ion-exchange chromatography to purify the final amino acid.- Ensure complete deprotection in the final step and perform a thorough purification of the protected precursor. |
Experimental Protocols & Methodologies
General Synthetic Workflow
A logical workflow for the synthesis of Rhizobitoxine would likely involve the following key transformations:
-
Preparation of a Protected Amino Acid Building Block: Starting from a suitable chiral amino acid, protect the amino and carboxyl groups.
-
Chain Elongation and Introduction of the Hydroxyl Group: Extend the carbon chain and introduce a hydroxyl group with the correct stereochemistry.
-
Formation of the Enol-Ether Linkage: Couple the hydroxyl-containing fragment with a suitable vinyl partner.
-
Final Deprotection and Purification: Remove all protecting groups to yield Rhizobitoxine and purify the final product.
Caption: Generalized workflow for Rhizobitoxine synthesis.
Protecting Group Strategy
The selection of an appropriate protecting group strategy is critical for the successful synthesis of Rhizobitoxine. An orthogonal set of protecting groups is required to selectively deprotect the various functional groups.
Caption: Orthogonal protecting group strategy for Rhizobitoxine.
This technical support guide provides a framework for addressing the challenges associated with the chemical synthesis of Rhizobitoxine. As with any complex synthesis, careful planning, execution, and in-process analysis are paramount to success.
Minimizing Rhizobitoxine degradation during extraction and purification
Welcome to the Technical Support Center for rhizobitoxine extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this sensitive molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation and maximize the yield and purity of your rhizobitoxine samples.
Frequently Asked Questions (FAQs)
Q1: What is rhizobitoxine and why is its degradation a concern?
Rhizobitoxine is a phytotoxin produced by certain bacteria, such as Bradyrhizobium elkanii.[1][2] It is an enol-ether amino acid that acts as an inhibitor of β-cystathionase and 1-aminocyclopropane-1-carboxylate (ACC) synthase, enzymes involved in methionine and ethylene (B1197577) biosynthesis, respectively.[1][2][3][4] Its unique enol-ether linkage makes it susceptible to degradation, particularly under acidic conditions, which can lead to loss of biological activity and inaccurate experimental results.[5]
Q2: What are the primary factors that contribute to rhizobitoxine degradation?
The primary factors contributing to rhizobitoxine degradation are:
-
pH: As an enol ether, rhizobitoxine is particularly sensitive to acidic conditions, which can catalyze the hydrolysis of the enol-ether bond.[5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7]
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Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.[8][9]
-
Enzymatic Activity: Residual enzymatic activity in crude extracts can potentially degrade rhizobitoxine.
Q3: What are the known degradation products of rhizobitoxine?
Currently, there is limited specific information in the scientific literature detailing the exact chemical structures of rhizobitoxine degradation products. However, based on the reactivity of enol ethers, acid-catalyzed hydrolysis is expected to cleave the ether bond, leading to the formation of a ketone or aldehyde and an alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of rhizobitoxine.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable rhizobitoxine activity in the final purified sample. | Degradation during extraction/purification: The most likely cause is exposure to harsh pH conditions (especially acidic), high temperatures, or prolonged processing times. | Maintain a neutral to slightly alkaline pH (pH 7.0-8.0) throughout the extraction and purification process. Work at low temperatures (4°C) whenever possible. Minimize the duration of each step. |
| Inefficient extraction from the source material. | Ensure complete cell lysis to release the rhizobitoxine. For bacterial cultures, sonication or French press can be effective. For plant tissues, grinding in liquid nitrogen followed by extraction with a suitable buffer is recommended. | |
| Poor binding to or elution from the purification resin. | If using cation exchange chromatography (e.g., Dowex-50), ensure the column is properly equilibrated to the desired pH and that the sample is loaded under conditions that favor binding (typically a slightly acidic to neutral pH). Optimize the elution conditions by using a pH or salt gradient. | |
| Precipitate formation during sample processing or storage. | Protein contamination and denaturation. | Include a protein precipitation step (e.g., with acetone (B3395972) or ammonium (B1175870) sulfate) before chromatographic purification. Ensure all buffers are filtered and sterile. |
| Changes in pH leading to insolubility. | Buffer your samples adequately and verify the pH at each step. Store purified rhizobitoxine in a buffered solution at a neutral to slightly alkaline pH. | |
| Inconsistent results between batches. | Variability in extraction efficiency. | Standardize all extraction parameters, including sample-to-solvent ratio, extraction time, and temperature. |
| Inconsistent levels of rhizobitoxine production by the source organism. | Standardize the growth conditions (media, temperature, aeration, and growth phase) for the rhizobitoxine-producing organism to ensure consistent production levels. | |
| Degradation during storage. | For short-term storage, keep rhizobitoxine solutions at 4°C in the dark. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Consider lyophilization for long-term stability. |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of Rhizobitoxine from Bacterial Culture
This protocol is adapted from methods described for the isolation of rhizobitoxine from Bradyrhizobium japonicum.[10]
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Culture Growth: Grow the rhizobitoxine-producing bacterial strain (e.g., Bradyrhizobium elkanii) in a suitable liquid medium (e.g., Yeast Mannitol Broth) to the stationary phase.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Filtration: Carefully decant and filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.
-
Cation Exchange Chromatography:
-
Equilibrate a Dowex-50 (H+ form) column with deionized water.
-
Load the filtered supernatant onto the column.
-
Wash the column with several volumes of deionized water to remove unbound molecules.
-
Elute the bound rhizobitoxine with a solution of 2 M ammonium hydroxide (B78521).
-
-
Solvent Removal: Remove the ammonium hydroxide from the eluted fractions by rotary evaporation under reduced pressure at a temperature not exceeding 40°C.
-
Storage: Resuspend the dried extract in a minimal volume of a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) and store at -20°C or -80°C for long-term storage.
Visualizations
To aid in understanding the key processes, please refer to the following diagrams:
Caption: Factors leading to rhizobitoxine degradation.
Caption: Workflow for rhizobitoxine extraction.
Data Summary
While specific quantitative data on rhizobitoxine degradation is scarce in the literature, the following table summarizes the general stability of related compounds under different conditions. This information can serve as a guideline for handling rhizobitoxine.
| Condition | Effect on Enol Ethers | Recommendation for Rhizobitoxine |
| Acidic pH (pH < 6) | Prone to rapid hydrolysis. | Avoid. Maintain pH between 7.0 and 8.0. |
| Neutral pH (pH 7) | Generally stable. | Optimal. Use buffered solutions. |
| Alkaline pH (pH > 8) | Generally stable, but extreme alkaline conditions can promote other reactions. | Generally safe, but avoid extremes. |
| Elevated Temperature (>40°C) | Increased rate of degradation. | Avoid. Perform all steps at 4°C or on ice. |
| Room Temperature (20-25°C) | Slow degradation may occur over time. | Minimize exposure. For short-term handling only. |
| Refrigerated (4°C) | Suitable for short-term storage (days to weeks). | Recommended for short-term storage. |
| Frozen (-20°C to -80°C) | Generally stable for long-term storage. | Recommended for long-term storage. |
| Light Exposure | Potential for photodegradation. | Avoid. Work in low light conditions and store samples in amber vials or wrapped in foil. |
By following these guidelines and troubleshooting steps, researchers can significantly improve the stability and quality of their rhizobitoxine preparations, leading to more reliable and reproducible experimental outcomes.
References
- 1. Rapid and sensitive assay for the phytotoxin rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of enol ether amino acids, inhibitors of ethylene biosynthesis, on aminoacyl transfer RNA synthetases and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enol ether - Wikipedia [en.wikipedia.org]
- 6. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. database.ich.org [database.ich.org]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Rhizobitoxine Sample Management for Long-Term Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Rhizobitoxine samples. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your samples for successful experimental outcomes.
Storage and Handling
Proper storage of Rhizobitoxine is critical to maintain its biological activity and ensure the reproducibility of experimental results. As an enol-ether amino acid, Rhizobitoxine is susceptible to degradation if not stored under optimal conditions.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: What is the recommended temperature for long-term storage of solid Rhizobitoxine?
Q2: How should I store Rhizobitoxine solutions?
A2: Aqueous solutions of Rhizobitoxine and its analogs are significantly less stable than the solid form. It is recommended to prepare aqueous solutions fresh for each experiment. For its analog AVG, it is not recommended to store aqueous solutions for more than one day.[1] If short-term storage is necessary, it is best to store aliquots at -80°C and use them promptly after thawing, avoiding repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving Rhizobitoxine?
A3: Rhizobitoxine is soluble in aqueous buffers. For experimental use, such as in ACC synthase inhibition assays, it is typically dissolved in buffers like HEPES-KOH.
Q4: Are there any specific handling precautions I should take with Rhizobitoxine?
A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment such as gloves, lab coat, and safety glasses. Until more toxicological data is available, it should be treated as a potentially hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes.[1]
Data Presentation: Stability of Rhizobitoxine and its Analog (AVG)
| Compound/Product Name | Formulation | Storage Temperature | Shelf Life | Citation |
| Aminoethoxyvinyl Glycine (AVG) hydrochloride | Crystalline Solid | -20°C | ≥ 4 years | [1] |
| RETAIN® Plant Growth Regulator | Not Specified | 25°C | 24 months | [2] |
| Aqueous Solution of AVG | In Aqueous Buffer (e.g., PBS, pH 7.2) | Not Recommended | ≤ 1 day | [1] |
Note: Detailed quantitative data on the degradation kinetics of Rhizobitoxine under various pH and temperature conditions are not widely available in the reviewed literature.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving Rhizobitoxine, particularly in enzyme inhibition assays.
Q1: My ACC synthase inhibition assay shows no or very low inhibition with Rhizobitoxine. What could be the problem?
A1: There are several potential reasons for a lack of inhibition in your assay:
-
Degraded Rhizobitoxine: If your Rhizobitoxine stock solution was not freshly prepared or was stored improperly, it may have degraded. It is highly recommended to use a freshly prepared solution for each experiment.
-
Incorrect Assay Conditions: Verify the pH and temperature of your reaction buffer. The ACC synthase assay is sensitive to these parameters. For instance, a published protocol specifies a reaction buffer pH of 8.5 to 8.9 and an incubation temperature of 30°C.
-
Inactive Enzyme: Ensure that your ACC synthase enzyme is active. You can check this by running a positive control without any inhibitor.
-
Inaccurate Pipetting: Small volumes are often used in these assays, and pipetting errors can lead to incorrect concentrations of the inhibitor or other reagents. Ensure your pipettes are calibrated and use proper pipetting techniques.
Q2: I am observing inconsistent results between replicate experiments. What could be the cause?
A2: Inconsistent results can stem from a few sources:
-
Variability in Sample Preparation: Ensure that your Rhizobitoxine solutions are prepared consistently each time.
-
Freeze-Thaw Cycles: If you are using a frozen stock solution, avoid multiple freeze-thaw cycles as this can degrade the compound. Aliquoting your stock solution into single-use vials is recommended.
-
Assay Plate Issues: If using a microplate reader, ensure there are no air bubbles in the wells, as these can interfere with absorbance or fluorescence readings. Also, confirm you are using the correct type of plate for your detection method (e.g., clear plates for absorbance, black plates for fluorescence).
Q3: The results of my standard curve for the ACC synthase assay are not linear. How can I fix this?
A3: A non-linear standard curve can be due to several factors:
-
Incorrect Standard Dilutions: Double-check the calculations and dilutions for your standards.
-
Reagent Preparation: Ensure that all reagents, especially the working reagent, were prepared correctly according to the protocol.
-
Expired Reagents: Check the expiration dates of all kit components and reagents.
-
Improperly Thawed Components: Make sure all frozen reagents are completely thawed and mixed gently before use.
Experimental Protocols
ACC Synthase Inhibition Assay
This protocol is based on the method described by Yasuta et al. (1999) for determining the inhibitory effect of Rhizobitoxine on ACC synthase activity.
Materials:
-
ACC synthase enzyme preparation
-
Rhizobitoxine sample solution
-
S-adenosylmethionine (SAM) solution (0.8 mM in 0.001 N sulfate (B86663) solution)
-
HEPES-KOH buffer (0.8 M, pH 8.9)
-
Pyridoxal (B1214274) phosphate (B84403) solution (40 µM)
-
Bovine serum albumin (BSA) solution (0.02%)
-
Sterile water
-
CuCl₂ solution (20 mM)
-
NaOCl reagent (5% sodium hypochlorite (B82951) solution and saturated NaOH solution, 1:1 v/v)
-
Gas chromatograph equipped with a flame ionization detector
Procedure:
-
On ice, sequentially add the following reagents to a 5 ml vacuum tube:
-
50 µl of 0.8 M HEPES-KOH buffer (pH 8.9)
-
50 µl of 40 µM pyridoxal phosphate
-
50 µl of 0.02% BSA
-
50 µl of sterile water
-
50 µl of ACC synthase preparation
-
100 µl of Rhizobitoxine sample solution (or control)
-
50 µl of 0.8 mM SAM solution
-
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
Stop the reaction by adding 100 µl of 20 mM CuCl₂ and immediately placing the tube in an ice water bath.
-
To convert the ACC produced to ethylene (B1197577), add 100 µl of the NaOCl reagent and immediately seal the tube with a rubber stopper.
-
Incubate on ice for 5 minutes.
-
Take a 1.0 ml sample of the headspace gas from the tube.
-
Inject the gas sample into a gas chromatograph to determine the ethylene concentration.
-
The inhibition of ACC synthase activity is calculated by comparing the ethylene produced in the presence of Rhizobitoxine to the control reaction without the inhibitor.
Mandatory Visualization
Inhibition of Ethylene Biosynthesis by Rhizobitoxine
Caption: Inhibition of ACC synthase by Rhizobitoxine in the ethylene biosynthesis pathway.
Experimental Workflow for ACC Synthase Inhibition Assay
Caption: Workflow for the ACC synthase inhibition assay to measure Rhizobitoxine activity.
References
Technical Support Center: Overcoming Plant Genotype Variability in Response to Rhizobitoxine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the variable responses of different plant genotypes to rhizobitoxine.
Frequently Asked Questions (FAQs)
Q1: What is rhizobitoxine and what are its primary effects on plants?
A1: Rhizobitoxine is a toxin produced by some strains of the bacterium Bradyrhizobium elkanii. It has two primary effects on plants: it can induce foliar chlorosis (yellowing of leaves) in susceptible genotypes and enhance nodulation in certain legumes.[1][2][3][4]
Q2: What is the molecular mechanism of action of rhizobitoxine?
A2: Rhizobitoxine acts as an inhibitor of two key plant enzymes:
-
1-aminocyclopropane-1-carboxylate (ACC) synthase: This enzyme is crucial for the biosynthesis of ethylene (B1197577), a plant hormone that can inhibit nodule formation in many legumes. By inhibiting ACC synthase, rhizobitoxine reduces ethylene production, which can lead to enhanced nodulation.[1][4][5][6][7]
-
β-cystathionase: This enzyme is involved in the methionine biosynthesis pathway. Inhibition of β-cystathionase leads to a deficiency in methionine, which is a precursor for chlorophyll (B73375) biosynthesis. This disruption results in the characteristic foliar chlorosis observed in susceptible plants.[1][3]
Q3: Why do different plant genotypes respond differently to rhizobitoxine?
A3: The variability in plant response to rhizobitoxine is primarily attributed to two factors:
-
Ethylene Sensitivity: Legume species and even different cultivars within a species exhibit varying sensitivity to ethylene's inhibitory effect on nodulation. Genotypes that are highly sensitive to ethylene will show a more pronounced increase in nodulation in the presence of rhizobitoxine. Conversely, genotypes that are not sensitive to ethylene may show little to no change in nodulation.[6]
-
Genetic Resistance to Chlorosis: In soybean, for example, resistance to rhizobitoxine-induced chlorosis is a heritable trait. Studies have shown that resistance is controlled by two recessive genes, and a quantitative trait locus (QTL) associated with this resistance has been identified on chromosome 13.[8][9] Resistant genotypes are able to prevent or overcome the methionine deficiency caused by rhizobitoxine.
Q4: Are there known detoxification pathways in plants for rhizobitoxine?
A4: While direct evidence for specific rhizobitoxine detoxification pathways is limited, plants possess general xenobiotic detoxification mechanisms that may play a role. These pathways typically involve three phases:
-
Phase I (Modification): Enzymes like cytochrome P450s modify the toxin.
-
Phase II (Conjugation): Enzymes such as Glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) conjugate the modified toxin with molecules like glutathione or glucose to increase its solubility.[1][10][11][12][13][14]
-
Phase III (Compartmentation/Transport): ATP-binding cassette (ABC) transporters then sequester the conjugated toxin into vacuoles or transport it out of the cell.[7][15][16][17][18] Genotypic differences in the efficiency of these pathways could contribute to the observed variability in rhizobitoxine tolerance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving rhizobitoxine and provides potential solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent or no rhizobitoxine-induced chlorosis in susceptible genotypes. | 1. Incorrect Plant Genotype: The genotype used may be incorrectly identified and is actually resistant. 2. Low Rhizobitoxine Concentration: The applied concentration of rhizobitoxine or the production by the bacterial strain is insufficient to induce symptoms. 3. Environmental Factors: Growth conditions (e.g., light, temperature, nutrient availability) may be masking the chlorotic phenotype. 4. Age of Plant: The response to rhizobitoxine can be dependent on the developmental stage of the plant. | 1. Verify Genotype: Confirm the genetic identity of the plant material through molecular markers if possible. Obtain certified seeds from a reliable source. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of rhizobitoxine for your specific genotype. If using B. elkanii, ensure the strain is a known high producer of rhizobitoxine and that culture conditions are optimal for its production. 3. Standardize Growth Conditions: Maintain consistent and optimal growth conditions for all experimental plants. Document all environmental parameters. 4. Observe at Different Growth Stages: Assess chlorosis at various time points and developmental stages, particularly in newly developing leaves. |
| Variable nodulation response among replicates of the same plant genotype. | 1. Inconsistent Inoculation: Uneven application of B. elkanii inoculum can lead to variable nodulation. 2. Heterogeneity in Plant Population: Even within a single cultivar, there can be genetic and physiological variability. 3. Micro-environmental Variations: Differences in soil composition, moisture, or lighting within the experimental setup can affect nodulation. 4. Contamination: Contamination with other microorganisms can interfere with nodulation. | 1. Standardize Inoculation Protocol: Ensure a uniform and consistent application of the bacterial inoculum to each plant. 2. Increase Sample Size: Use a larger number of replicate plants to account for natural variation within the population. 3. Homogenize Experimental Conditions: Randomize the placement of plants and ensure uniform environmental conditions for all replicates. 4. Maintain Sterility: Use sterile techniques and growth media to prevent contamination. |
| Unexpected nodulation enhancement in a genotype presumed to be ethylene-insensitive. | 1. Incomplete Ethylene Insensitivity: The genotype may not be completely insensitive to ethylene, and rhizobitoxine is still able to overcome the partial inhibition. 2. Off-target Effects of Rhizobitoxine: While the primary mechanism is ethylene inhibition, rhizobitoxine could have other, less understood effects on plant signaling pathways that promote nodulation. 3. Genotype-by-Strain Interaction: The specific strain of B. elkanii used may have other nodulation-promoting factors that are independent of rhizobitoxine. | 1. Characterize Ethylene Sensitivity: Perform an ethylene sensitivity assay to confirm the genotype's response to ethylene. 2. Use Rhizobitoxine-deficient Mutants: Compare the effects of the wild-type B. elkanii strain with a rhizobitoxine-deficient mutant to isolate the effects of the toxin. 3. Test Multiple Strains: Use different rhizobitoxine-producing and non-producing strains to assess the consistency of the effect. |
| Difficulty in correlating rhizobitoxine concentration with the observed plant response. | 1. Complex Biological Response: The relationship between toxin concentration and phenotype is often non-linear and can be influenced by multiple factors. 2. Inaccurate Quantification of Rhizobitoxine: The method used to measure rhizobitoxine in plant tissues or culture may not be sufficiently sensitive or accurate. 3. Differential Uptake or Translocation: Different genotypes may vary in their ability to take up and transport rhizobitoxine to the target tissues. | 1. Generate Dose-Response Curves: Conduct experiments with a range of rhizobitoxine concentrations to establish a clear dose-response relationship for each genotype. 2. Use a Sensitive Assay: Employ a validated and sensitive method for rhizobitoxine quantification, such as an enzymatic assay based on ACC synthase inhibition or liquid chromatography-mass spectrometry.[7][19] 3. Investigate Toxin Distribution: If possible, quantify rhizobitoxine levels in different plant tissues (roots, nodules, leaves) to assess uptake and translocation. |
Data Presentation
Table 1: Genotype-Specific Responses to Rhizobitoxine-Producing Bradyrhizobium elkanii
| Plant Species | Genotype/Cultivar | Primary Observed Effect | Response Level | Reference(s) |
| Soybean (Glycine max) | 'Lee' | Chlorosis | Susceptible | [2][20] |
| 'Forrest' | Chlorosis | Susceptible | ||
| CNS | No Chlorosis | Resistant | [2] | |
| Rj4 allele | Repressed Nodulation | Resistant to certain strains | [21][22][23] | |
| Mung Bean (Vigna radiata) | Not specified | Enhanced Nodulation | Sensitive to ethylene | [6] |
| Macroptilium atropurpureum | Not specified | Enhanced Nodulation | Sensitive to ethylene | [6][22] |
| Vigna unguiculata | Not specified | No significant change in nodulation | Insensitive to ethylene | [6] |
Note: This table is a summary of findings from various studies and the response levels are relative and may vary under different experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Rhizobitoxine-Induced Chlorosis
Objective: To assess the susceptibility of different plant genotypes to rhizobitoxine-induced chlorosis.
Materials:
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Seeds of plant genotypes to be tested.
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Rhizobitoxine-producing strain of Bradyrhizobium elkanii (e.g., USDA94) and a non-producing strain or mutant for control.
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Yeast extract mannitol (B672) (YEM) broth or other suitable growth medium for B. elkanii.
-
Sterile pots or growth pouches with nitrogen-free nutrient solution or sterile vermiculite/perlite mixture.
-
Growth chamber or greenhouse with controlled temperature and light conditions.
Methodology:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds using 70% ethanol (B145695) for 1 minute followed by a 5-10% bleach solution for 5-10 minutes.
-
Rinse seeds thoroughly with sterile distilled water.
-
Germinate seeds on sterile agar (B569324) plates or in sterile paper towels.
-
-
Inoculum Preparation:
-
Grow the rhizobitoxine-producing and non-producing B. elkanii strains in YEM broth to late log phase.
-
Centrifuge the cultures to pellet the cells and resuspend in sterile water or nutrient solution to a desired optical density (e.g., OD600 of 0.1).
-
-
Inoculation and Growth:
-
Inoculate germinated seedlings by dipping the roots in the bacterial suspension or by adding a known volume of the inoculum to the growth substrate.
-
Grow plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
-
Data Collection and Analysis:
-
Visually score plants for chlorosis at regular intervals (e.g., every 3-4 days) for 3-4 weeks. Use a rating scale (e.g., 0 = no chlorosis, 5 = severe chlorosis of new leaves).
-
Measure chlorophyll content of the leaves using a chlorophyll meter or by solvent extraction and spectrophotometry.
-
Measure plant height and dry weight at the end of the experiment.
-
Statistically analyze the data to compare the response of different genotypes to the rhizobitoxine-producing and non-producing strains.
-
Protocol 2: Assessment of Nodulation Enhancement by Rhizobitoxine
Objective: To determine the effect of rhizobitoxine on the nodulation of different legume genotypes.
Methodology:
The initial steps (Seed Sterilization, Inoculum Preparation, Inoculation and Growth) are the same as in Protocol 1.
Data Collection and Analysis:
-
Nodule Counting:
-
Harvest plants at a specific time point (e.g., 21-28 days after inoculation).
-
Carefully wash the roots to remove the growth substrate.
-
Count the number of nodules on the root system of each plant.
-
-
Nodule Dry Weight:
-
Excise the nodules from the roots and dry them in an oven at 60-70°C until a constant weight is achieved.
-
Measure the total dry weight of the nodules per plant.
-
-
Nitrogenase Activity (optional):
-
Measure nitrogenase activity using the acetylene (B1199291) reduction assay to assess the functionality of the nodules.
-
-
Statistical Analysis:
-
Compare the nodule number, nodule dry weight, and nitrogenase activity between plants inoculated with the rhizobitoxine-producing and non-producing strains for each genotype.
-
Mandatory Visualizations
Caption: Rhizobitoxine inhibits ACC synthase, reducing ethylene production and thus relieving the inhibition of nodule formation.
Caption: Workflow for evaluating rhizobitoxine-induced chlorosis in different plant genotypes.
References
- 1. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 3. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inheritance of rhizobitoxine‐induced chlorosis in soybean [agris.fao.org]
- 10. ibiol.ro [ibiol.ro]
- 11. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [UDP-glucuronyltransferases in detoxification and activation metabolism of endogenous compounds and xenobiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Some Toxic Metals on Important ABC Transporters in Soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Essential and Enigmatic Role of ABC Transporters in Bt Resistance of Noctuids and Other Insect Pests of Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Statistical Analysis of Genetic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. The Rj4 allele in soybean represses nodulation by chlorosis-inducing bradyrhizobia classified as DNA homology group II by antibiotic resistance profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the efficiency of Rhizobitoxine production through metabolic engineering
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing rhizobitoxine production through metabolic engineering in bacteria, primarily Bradyrhizobium elkanii.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway of rhizobitoxine?
A1: Rhizobitoxine is synthesized from the precursors L-aspartate and dihydroxyacetone phosphate. The key enzymes are encoded by the rtx gene cluster. The pathway involves the formation of serinol and dihydrorhizobitoxine as key intermediates. The final step is the desaturation of dihydrorhizobitoxine to rhizobitoxine, a reaction catalyzed by the RtxC protein.[1]
Q2: Which genes are essential for rhizobitoxine biosynthesis?
A2: The rtxACDEFG operon is crucial for rhizobitoxine production. The rtxA gene is essential for the initial steps, including the formation of dihydrorhizobitoxine.[1] The rtxC gene is required for the final conversion of dihydrorhizobitoxine to rhizobitoxine.[2][3] Deletion of rtxDEG genes has also been shown to reduce rhizobitoxine biosynthesis.
Q3: Can rhizobitoxine production be engineered in a heterologous host?
A3: Yes, this has been demonstrated by transferring the rtxACDEFG gene cluster from Bradyrhizobium elkanii to Agrobacterium tumefaciens. However, production in the heterologous host was dependent on the addition of the precursor O-acetylhomoserine to the culture medium, indicating that precursor availability is a critical factor.[4]
Q4: What is the primary mechanism of action of rhizobitoxine?
A4: Rhizobitoxine is a potent inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene (B1197577) biosynthesis pathway in plants.[5][6] It also inhibits β-cystathionase in the methionine biosynthesis pathway.[1]
Q5: What are the optimal culture conditions for rhizobitoxine production in Bradyrhizobium elkanii?
A5: Bradyrhizobium elkanii strains are typically cultured at 25-35°C.[7] Common media used for cultivation and rhizobitoxine production include HM salt medium supplemented with 0.1% arabinose and 0.025% yeast extract, or Tris-YMRT medium.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low rhizobitoxine production in wild-type B. elkanii | 1. Suboptimal culture conditions (temperature, media composition).2. Strain variation (e.g., some strains are naturally low producers).3. Inaccurate quantification method. | 1. Optimize culture temperature (25-35°C) and use appropriate media such as HM or Tris-YMRT.[1][5][7]2. Use a known high-producing strain like B. elkanii USDA94.[5]3. Verify your quantification method; consider using HPLC-MS for accuracy or a bioassay based on ACC synthase inhibition.[6] |
| Engineered strain (e.g., A. tumefaciens) expresses rtx genes but does not produce rhizobitoxine | 1. Lack of essential precursors in the heterologous host.2. Codon usage bias affecting protein expression.3. Post-translational modification issues. | 1. Supplement the culture medium with precursors of the rhizobitoxine pathway, such as O-acetylhomoserine.[4]2. Optimize the codon usage of the rtx genes for the expression host.3. Ensure the host has the necessary machinery for any required protein modifications. |
| Accumulation of dihydrorhizobitoxine but no rhizobitoxine | 1. Mutation or low expression of the rtxC gene.2. Inactive RtxC enzyme. | 1. Sequence the rtxC gene to check for mutations. Quantify rtxC transcript levels using RT-qPCR; there is a correlation between rtxC transcript amount and rhizobitoxine production.[2]2. Ensure culture conditions are optimal for enzyme activity. |
| Low yield despite successful expression of all rtx genes | 1. Limited precursor supply from primary metabolism.2. Feedback inhibition of the biosynthetic pathway.3. Degradation of rhizobitoxine. | 1. Engineer the host's primary metabolism to increase the pool of precursors like L-aspartate and dihydroxyacetone phosphate.2. Investigate potential feedback inhibition mechanisms and engineer enzymes to be resistant.3. Check for rhizobitoxine stability in your culture conditions. |
| Inconsistent results between experiments | 1. Variability in inoculum preparation.2. Inconsistent culture conditions.3. Degradation of samples before analysis. | 1. Standardize your protocol for inoculum preparation, including cell density and growth phase.2. Maintain consistent temperature, pH, and aeration.3. Process or freeze samples immediately after collection to prevent degradation of rhizobitoxine. |
Quantitative Data
Table 1: Rhizobitoxine and Intermediate Production in B. elkanii Wild-Type and Mutant Strains.
| Strain | Genotype | Serinol (µM) | Dihydrorhizobitoxine (µM) | Rhizobitoxine (µM) |
| USDA94 | Wild-type | 240 | 3.9 | 0.9 |
| USDA94Δrtx::Ω1 | Deletion of rtxA, rtxC, ORF2, ORF3 | Not Detected | Not Detected | Not Detected |
| D2 insertion mutant | Insertion in N-terminal of rtxA | Not Detected | Not Detected | Not Detected |
| D5 insertion mutant | Insertion in C-terminal of rtxA | 40 | Not Detected | Not Detected |
| rtxC insertional mutant | Insertion in rtxC | Produced | Produced | Not Detected |
Data synthesized from Yasuta et al., 2001.[1]
Table 2: Effect of Precursor Supplementation on Rhizobitoxine Production in Engineered Agrobacterium tumefaciens C58.
| Strain | Supplement | Rhizobitoxine (µM) | Dihydrorhizobitoxine (µM) |
| C58C1RifR (pBBR::PlacRT) | None | Not Detected | Not Detected |
| C58C1RifR (pBBR::PlacRT) | 5 mM Homoserine | < 0.1 | < 0.1 |
| C58C1RifR (pBBR::PlacRT) | 25 mM Homoserine | 0.2 ± 0.1 | 0.2 ± 0.1 |
| C58C1RifR (pBBR::PlacRT) | 5 mM O-acetylhomoserine | 5.1 ± 0.3 | 4.8 ± 0.2 |
| C58C1RifR (pBBR::PlacRT) | 25 mM O-acetylhomoserine | 14.2 ± 1.1 | 13.5 ± 0.9 |
Data adapted from Sugawara et al., 2007.
Experimental Protocols
General Culture of Bradyrhizobium elkanii for Rhizobitoxine Production
-
Media Preparation : Prepare either HM salt medium (supplemented with 0.1% arabinose and 0.025% yeast extract) or Tris-YMRT medium.[1][5]
-
Inoculation : Inoculate the medium with a fresh colony or a liquid starter culture of B. elkanii.
-
Incubation : Grow the culture aerobically at 30°C with shaking.[1] For rhizobitoxine production, cultures are typically grown for 6-7 days.[5]
-
Cell Harvesting : Collect cells by centrifugation for further analysis or harvest the supernatant for rhizobitoxine extraction.
Creation of a Gene Knockout Mutant in B. elkanii via Homologous Recombination
-
Construct Design : Design a suicide plasmid containing a selectable marker (e.g., kanamycin (B1662678) resistance gene) flanked by homologous regions upstream and downstream of the target gene (e.g., rtxC).
-
Transformation : Introduce the suicide plasmid into B. elkanii via conjugation from an E. coli donor strain.
-
Selection of Recombinants : Select for single-crossover events on agar (B569324) plates containing an appropriate antibiotic for the suicide vector and a counter-selective antibiotic for E. coli.
-
Selection of Double Crossovers : Culture the single-crossover mutants in non-selective medium and then plate on medium containing the antibiotic corresponding to the marker gene within the knockout construct. Screen colonies for the loss of the suicide vector's antibiotic resistance.
-
Verification : Confirm the gene knockout by PCR analysis using primers flanking the target gene and by Southern blot analysis.[5]
Quantification of Rhizobitoxine by HPLC-MS
-
Sample Preparation :
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant.
-
For quantitative analysis, it may be necessary to perform a solid-phase extraction to clean up and concentrate the sample.
-
-
HPLC-MS Analysis :
-
Use a suitable C18 column for separation.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Set the mass spectrometer to operate in positive ion mode and use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z of rhizobitoxine.
-
Quantify the amount of rhizobitoxine by comparing the peak area to a standard curve generated with purified rhizobitoxine.
-
Analysis of rtx Gene Expression by RT-qPCR
-
RNA Extraction : Isolate total RNA from B. elkanii cells harvested at the desired growth phase using a commercial RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis : Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR : Perform quantitative PCR using primers specific for the rtx gene of interest (e.g., rtxC). Use a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Data Analysis : Calculate the relative expression of the target gene using the ΔΔCt method.
Visualizations
Caption: Proposed biosynthetic pathway of rhizobitoxine.
Caption: General workflow for metabolic engineering of rhizobitoxine production.
Caption: Logical troubleshooting flow for rhizobitoxine production issues.
References
- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradyrhizobium elkanii rtxC gene is required for expression of symbiotic phenotypes in the final step of rhizobitoxine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradyrhizobium elkanii rtxC Gene Is Required for Expression of Symbiotic Phenotypes in the Final Step of Rhizobitoxine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth and Competitive Infection Behaviors of Bradyrhizobium japonicum and Bradyrhizobium elkanii at Different Temperatures [mdpi.com]
Interpreting negative results in Rhizobitoxine application experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhizobitoxine. The information is designed to help interpret negative or unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rhizobitoxine?
A1: Rhizobitoxine primarily acts as an inhibitor of ethylene (B1197577) biosynthesis in plants.[1][2][3] It specifically targets and inhibits the activity of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene production pathway.[2][3][4] By blocking ACC synthase, Rhizobitoxine reduces the levels of ethylene, a plant hormone that can negatively regulate processes like nodulation.[2][3] Additionally, it is known to inhibit β-cystathionase, an enzyme involved in methionine biosynthesis.[2][4]
Q2: What are the expected positive outcomes of a successful Rhizobitoxine application experiment?
A2: The expected outcomes depend on the experimental setup, but typically include:
-
Reduced ethylene production: A measurable decrease in ethylene evolution from the treated plant tissues.[1][5]
-
Enhanced nodulation: In leguminous plants where ethylene inhibits nodulation, an increase in the number of nodules is expected.[5][6][7]
-
Increased competitiveness of Rhizobitoxine-producing bacteria: In co-inoculation studies, the Rhizobitoxine-producing strain may show a higher nodule occupancy.[5][8]
-
Foliar chlorosis: In some sensitive soybean cultivars, Rhizobitoxine can induce yellowing of the leaves due to methionine deficiency.[9][10]
Q3: My experiment showed no increase in nodulation after applying Rhizobitoxine. What could be the reason?
A3: A lack of increased nodulation can be due to several factors:
-
Plant species/cultivar insensitivity to ethylene: Not all legumes have their nodulation process inhibited by ethylene.[5] If your host plant's nodulation is not sensitive to ethylene, Rhizobitoxine will not have a positive effect on nodule numbers.
-
Ineffective Rhizobitoxine concentration: The concentration of Rhizobitoxine applied may have been too low to effectively inhibit ethylene synthesis.
-
Degradation of Rhizobitoxine: The stability of Rhizobitoxine in your experimental solution could be a factor. Factors like pH, temperature, and light exposure can potentially degrade the compound.
-
Experimental timing: The effect of Rhizobitoxine on nodulation may not be immediately apparent. Some studies have shown that differences in nodule numbers become significant at later time points.[5]
A4: Not necessarily. Rhizobitoxine-induced chlorosis is dependent on the soybean cultivar.[9] Some cultivars are resistant to this effect. The absence of chlorosis does not automatically indicate that the Rhizobitoxine was inactive, especially if you observe other expected effects like enhanced nodulation or reduced ethylene production.
Troubleshooting Guide for Negative Results
If your experiment with Rhizobitoxine did not yield the expected results, use the following guide to troubleshoot potential issues.
Problem 1: No measurable decrease in ethylene production.
| Potential Cause | Suggested Solution |
| Insufficient Rhizobitoxine Concentration | Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental conditions. |
| Degradation of Rhizobitoxine Solution | Prepare fresh solutions for each experiment. Store stock solutions in appropriate conditions (e.g., protected from light, at a stable pH, and refrigerated or frozen). While specific degradation kinetics for Rhizobitoxine are not readily available, general principles for similar molecules suggest avoiding extreme pH and prolonged exposure to light and high temperatures.[11][12] |
| Inaccurate Ethylene Measurement | Calibrate your gas chromatograph or other ethylene detection equipment. Ensure your sampling method is consistent and captures ethylene effectively. |
| Plant Material Variability | Use plants of a consistent age and developmental stage. Ensure control and treated plants are grown under identical conditions. |
Problem 2: No significant increase in nodule number or competitiveness.
| Potential Cause | Suggested Solution |
| Host Plant Insensitivity to Ethylene | Research the literature to confirm if the nodulation of your specific legume host is known to be inhibited by ethylene. If not, Rhizobitoxine is unlikely to enhance nodulation.[5] |
| Sub-optimal Rhizobitoxine Concentration at Infection Sites | If applying exogenous Rhizobitoxine, ensure adequate delivery to the roots. If using Rhizobitoxine-producing bacteria, confirm their viability and colonization of the root system. |
| Delayed Effect of Rhizobitoxine | Extend the duration of your experiment. The positive effects on nodulation may take time to become statistically significant.[8] |
| Weak Rhizobitoxine-Producing Bacterial Strain | If using a bacterial strain to deliver Rhizobitoxine, verify its production of the compound. Some strains are known to be weak producers.[5] |
| Experimental Conditions | Ensure that other factors essential for nodulation (e.g., nutrient availability, appropriate rhizobial inoculation density) are optimal. |
Experimental Protocols
General Protocol for Assessing the Effect of Rhizobitoxine on Nodulation
-
Plant Growth: Germinate seeds of the chosen legume species (e.g., Macroptilium atropurpureum) in sterile conditions. Transfer seedlings to growth pouches or pots containing a nitrogen-free nutrient solution.[5]
-
Inoculation: Prepare a culture of the desired Bradyrhizobium elkanii strain (wild-type or a mutant). Inoculate the plant roots with a standardized bacterial suspension.[5]
-
Treatment (for exogenous application): If applying Rhizobitoxine directly, add it to the nutrient solution at the desired concentration. Refresh the solution regularly.
-
Growth Conditions: Maintain plants in a controlled environment with a defined light/dark cycle and temperature.[5]
-
Data Collection: At regular intervals (e.g., weekly), count the number of visible nodules on the roots.[5]
-
Ethylene Measurement (Optional): To correlate nodulation with ethylene levels, enclose the root system in a sealed container for a set period and collect the headspace gas for analysis by gas chromatography.[5]
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test) to determine the significance of differences in nodule numbers between treatments.[5]
Visualizations
Caption: Mechanism of Rhizobitoxine action on the ethylene biosynthesis pathway.
Caption: General experimental workflow for Rhizobitoxine application studies.
Caption: Troubleshooting decision tree for interpreting negative results.
References
- 1. Inhibition of Ethylene Production by Rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ige.tohoku.ac.jp [ige.tohoku.ac.jp]
- 3. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RHIZOBITOXINE ENHANCES NODULATION BY INHIBITING ETHYLENE SYNTHESIS OF BRADYRHIZOBIUM ELKANII FROM LESPEDEZA SPECIES: VALIDATION BY HOMOLOGY MODELING AND MOLECULAR DOCKING STUDY | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradyrhizobium elkanii rtxC gene is required for expression of symbiotic phenotypes in the final step of rhizobitoxine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Rhizobitoxine Activity: A Comparative Guide to Ethylene Evolution Bioassay and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying rhizobitoxine activity is crucial. This guide provides a comprehensive comparison of the widely used ethylene (B1197577) evolution bioassay with alternative methods, supported by experimental data and detailed protocols.
Rhizobitoxine, a phytotoxin produced by certain bacteria, exerts its biological effect primarily through the inhibition of ethylene biosynthesis in plants. This guide delves into the specifics of the ethylene evolution bioassay, a common method for validating rhizobitoxine's activity, and objectively compares its performance against other established techniques.
The Ethylene Evolution Bioassay: A Functional Assessment
The ethylene evolution bioassay is a functional assay that measures the direct impact of rhizobitoxine on a key physiological process in plants: the production of the hormone ethylene. Ethylene plays a critical role in various aspects of plant growth and development, including fruit ripening, leaf senescence, and stress responses.
The scientific basis for this assay lies in the mechanism of action of rhizobitoxine. It acts as a potent and irreversible inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway. By blocking this enzyme, rhizobitoxine effectively curtails the production of ethylene.
Ethylene Biosynthesis Pathway and Rhizobitoxine's Point of Intervention
The production of ethylene in higher plants follows a well-defined pathway, starting from the amino acid methionine. Rhizobitoxine's inhibitory action is targeted at a critical step in this cascade.
Caption: Ethylene biosynthesis pathway and the inhibitory action of rhizobitoxine.
Comparison of Analytical Methods
The ethylene evolution bioassay is a reliable method for assessing the biological activity of rhizobitoxine. However, alternative methods offer different advantages in terms of specificity, sensitivity, and throughput.
| Feature | Ethylene Evolution Bioassay | In Vitro ACC Synthase Assay | β-Cystathionase Inhibition Assay |
| Principle | Measures the reduction in ethylene production from plant tissue. | Directly measures the inhibition of purified or recombinant ACC synthase. | Measures the inhibition of β-cystathionase, another enzyme inhibited by rhizobitoxine. |
| Assay Type | In vivo / ex vivo (functional) | In vitro (biochemical) | In vitro (biochemical) |
| Specificity | High for inhibitors of ethylene biosynthesis. | Highly specific to ACC synthase inhibitors. | Less specific, as other compounds may inhibit β-cystathionase. |
| Sensitivity | Dependent on the plant tissue and experimental setup. | High, with reported Ki values for rhizobitoxine in the nanomolar range. | Moderate, can be less sensitive than the ACC synthase assay.[1] |
| Throughput | Lower, as it involves incubation of plant material and gas chromatography. | Potentially higher, amenable to microplate formats. | Potentially higher, amenable to microplate formats. |
| Equipment | Gas chromatograph (GC). | Spectrophotometer or fluorometer. | Spectrophotometer. |
| Advantages | Provides a direct measure of biological activity in a physiological context. | High sensitivity and specificity; allows for detailed kinetic studies. | Relatively simple and rapid. |
| Disadvantages | Can be influenced by the physiological state of the plant tissue; lower throughput. | Requires purified enzyme; does not directly measure the effect in a living system. | Less specific to rhizobitoxine; sensitivity can be lower.[1] |
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| Rhizobitoxine Ki for ACC Synthase | 0.025 µM | In Vitro ACC Synthase Assay | [1] |
| Rhizobitoxine Detectable Concentration | 0.02 µM | In Vitro ACC Synthase Assay | [1] |
| β-Cystathionase Inhibition (E. coli) | Detectable at 0.1 µM | β-Cystathionase Inhibition Assay | [1] |
Experimental Protocols
Ethylene Evolution Bioassay
This protocol describes a general procedure for measuring ethylene production from plant leaf discs.
Caption: Experimental workflow for the ethylene evolution bioassay.
Materials:
-
Plant material (e.g., young leaves)
-
Rhizobitoxine standard solutions of known concentrations
-
Incubation buffer (e.g., MES buffer)
-
Gas-tight vials with septa
-
Syringes for gas sampling
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)
Procedure:
-
Plant Material Preparation: Excised leaf discs of a uniform size are prepared from healthy, young plants.
-
Incubation: The leaf discs are floated in an incubation buffer containing various concentrations of rhizobitoxine or a control solution.
-
Sealing and Incubation: The vials are sealed with airtight septa and incubated under controlled conditions (e.g., constant temperature and light) for a specific period (e.g., 2-4 hours).
-
Gas Sampling: A known volume of the headspace gas is withdrawn from each vial using a gas-tight syringe.
-
GC Analysis: The collected gas sample is injected into the GC for ethylene quantification.
-
Data Analysis: The ethylene concentration is determined by comparing the peak area of the sample to a standard curve generated with known ethylene concentrations. The inhibitory effect of rhizobitoxine is calculated as the percentage reduction in ethylene evolution compared to the control.
In Vitro ACC Synthase Assay
This protocol outlines a method for directly measuring the inhibition of ACC synthase activity.
Materials:
-
Purified or recombinant ACC synthase
-
S-adenosyl-L-methionine (SAM), the substrate for ACC synthase
-
Rhizobitoxine standard solutions
-
Assay buffer (e.g., HEPES or Tricine buffer)
-
Reagents for ACC quantification (e.g., mercuric chloride, NaOH, and NaOCl)
-
Gas chromatograph (for ethylene measurement from ACC) or a spectrophotometer/fluorometer for alternative detection methods.
Procedure:
-
Enzyme Reaction: The ACC synthase enzyme is incubated with its substrate, SAM, in the presence of varying concentrations of rhizobitoxine or a control solution in an assay buffer.
-
Reaction Termination: The enzymatic reaction is stopped after a defined incubation period, often by adding a chemical inhibitor like mercuric chloride.
-
ACC to Ethylene Conversion: The amount of ACC produced in the reaction is determined by converting it to ethylene. This is typically achieved by adding NaOH and NaOCl, which chemically converts ACC to ethylene.
-
Ethylene Quantification: The ethylene produced is measured by gas chromatography as described in the ethylene evolution bioassay protocol.
-
Data Analysis: The activity of ACC synthase is determined by the amount of ACC produced (and subsequently converted to ethylene). The inhibitory effect of rhizobitoxine is calculated based on the reduction in enzyme activity compared to the control. The inhibition constant (Ki) can be determined by performing the assay at different substrate and inhibitor concentrations and analyzing the data using enzyme kinetics models.[1]
Conclusion
The ethylene evolution bioassay remains a valuable tool for assessing the biological activity of rhizobitoxine in a physiological context. Its direct measurement of a functional outcome in plant tissues provides relevant insights into the compound's efficacy. However, for applications requiring higher throughput, greater sensitivity, and detailed kinetic analysis, the in vitro ACC synthase assay presents a powerful alternative. The choice of assay should be guided by the specific research question, available resources, and the desired level of detail in the analysis. For a comprehensive understanding of rhizobitoxine's activity, a combination of these methods can provide complementary and robust data.
References
A Comparative Analysis of Rhizobitoxine and Aminoethoxyvinylglycine (AVG) as Ethylene Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent inhibitors of ethylene (B1197577) biosynthesis, Rhizobitoxine and aminoethoxyvinylglycine (AVG). Both compounds are invaluable tools in agricultural biotechnology and plant physiology research, primarily known for their ability to modulate plant growth and development by suppressing ethylene production. This analysis delves into their mechanisms of action, comparative efficacy backed by experimental data, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Ethylene Biosynthesis Pathway
Both Rhizobitoxine and AVG exert their effects by targeting a critical enzyme in the ethylene biosynthesis pathway: 1-aminocyclopropane-1-carboxylate (ACC) synthase.[1][2] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in higher plants.[3][4] By inhibiting ACC synthase, both compounds effectively reduce the endogenous production of ethylene, thereby influencing a variety of physiological processes such as fruit ripening, senescence, and nodulation.[2][5][6]
Rhizobitoxine, an enol-ether amino acid, is naturally produced by certain symbiotic and pathogenic bacteria, including Bradyrhizobium elkanii and Burkholderia andropogonis.[1][7] AVG, a structural analogue of Rhizobitoxine, is a naturally occurring plant growth regulator that also acts as a competitive inhibitor of ACC synthase.[1][3]
Quantitative Comparison of Inhibitory Activity
Experimental data demonstrates that both Rhizobitoxine and AVG are potent inhibitors of ACC synthase. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating stronger inhibition.
| Inhibitor | Target Enzyme | Substrate | Km for SAM (µM) | Ki (µM) | Source Organism of Enzyme |
| Rhizobitoxine | ACC synthase (bLE-ACS2) | S-adenosylmethionine (SAM) | 29 | 0.025 | Tomato (Lycopersicon esculentum) |
| Aminoethoxyvinylglycine (AVG) | ACC synthase (bLE-ACS2) | S-adenosylmethionine (SAM) | 29 | 0.019 | Tomato (Lycopersicon esculentum) |
Data sourced from Yasuta et al. (1999).[1][8]
The data indicates that while both are strong inhibitors, AVG exhibits a slightly lower Ki value, suggesting it is a marginally more effective inhibitor of tomato ACC synthase in this specific study.[1] It is important to note that the efficacy of these inhibitors can vary depending on the specific isoform of ACC synthase and the plant species.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory effects of Rhizobitoxine and AVG on ACC synthase activity.
In Vitro ACC Synthase Inhibition Assay
Objective: To determine the inhibitory kinetics of Rhizobitoxine and AVG on ACC synthase activity.
Materials:
-
Purified ACC synthase (e.g., bLE-ACS2 from tomato expressed in E. coli)
-
S-adenosylmethionine (SAM) solution of various concentrations (e.g., 5 to 50 µM)
-
HEPES-KOH buffer (0.1 M, pH 8.5)
-
Rhizobitoxine solution (e.g., 0.1 µM)
-
Aminoethoxyvinylglycine (AVG) solution (e.g., 0.1 µM)
-
Incubator set to 30°C
-
Method for quantifying ACC production (e.g., as described by Lizada and Yang, 1979)
Procedure:
-
Prepare reaction mixtures containing HEPES-KOH buffer, pyridoxal phosphate, and varying concentrations of the substrate SAM.
-
For the inhibition assays, add a fixed concentration of either Rhizobitoxine (0.1 µM) or AVG (0.1 µM) to the respective reaction mixtures. A control reaction without any inhibitor should also be prepared.
-
Initiate the enzymatic reaction by adding the purified ACC synthase to each reaction mixture.
-
Incubate the reactions for a defined period (e.g., 15 minutes) at a constant temperature (30°C).
-
Terminate the reaction and quantify the amount of ACC produced.
-
Plot the data using a Lineweaver-Burk double reciprocal plot (1/velocity vs. 1/[substrate]) to determine the Michaelis-Menten constant (Km) for SAM and the inhibition constants (Ki) for Rhizobitoxine and AVG.[1][8]
Visualizing the Mechanism and Experimental Workflow
Ethylene Biosynthesis Pathway and Inhibition
Experimental Workflow for ACC Synthase Inhibition Assay
Broader Biological Effects and Applications
While both compounds are potent inhibitors of ethylene synthesis, their natural origins and subsequent applications differ. Rhizobitoxine, produced by soil bacteria, plays a role in plant-microbe interactions, notably enhancing nodulation in some legumes by reducing ethylene levels that would otherwise inhibit this process.[5][7][9] This makes it a subject of interest for improving symbiotic nitrogen fixation in agriculture.
AVG, commercially available as ReTain®, is widely used in horticulture to manage fruit ripening and reduce pre-harvest fruit drop in crops like apples and pears.[2][3][10] Its application can delay the onset of the ethylene-induced ripening cascade, leading to improved fruit quality and extended storage life.[2][6]
Off-Target Effects and Specificity
It is crucial for researchers to be aware of potential off-target effects. While their primary target is ACC synthase, some studies suggest that at higher concentrations, AVG may inhibit other pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases involved in nitrogen metabolism.[11] Rhizobitoxine has also been shown to inhibit β-cystathionase, an enzyme in the methionine biosynthesis pathway.[1][7] These non-specific effects should be considered when interpreting experimental results, particularly in studies unrelated to ethylene biosynthesis.
Conclusion
Rhizobitoxine and AVG are powerful tools for dissecting the roles of ethylene in plant biology and for practical applications in agriculture. Their primary mechanism of action, the competitive inhibition of ACC synthase, is well-established. While AVG appears to be a slightly more potent inhibitor in some contexts, both are highly effective. The choice between these inhibitors may depend on the specific research question, the plant system under investigation, and considerations of their natural origin and potential off-target effects. The detailed experimental protocols and visual aids provided in this guide offer a solid foundation for researchers to design and interpret their own comparative studies.
References
- 1. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AVG, AN ETHYLENE BIOSYNTHESIS INHIBITOR: ITS EFFECTS ON RIPENING AND SOFTENING IN KIWIFRUIT [actahort.org]
- 11. Inhibition of Aminotransferases by Aminoethoxyvinylglycine Triggers a Nitrogen Limitation Condition and Deregulation of Histidine Homeostasis That Impact Root and Shoot Development and Nitrate Uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to β-Cystathionase Inhibitors: Rhizobitoxine and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rhizobitoxine and other prominent inhibitors of β-cystathionase, a key enzyme in methionine biosynthesis and a target of interest in various research fields. The following sections detail the quantitative inhibitory activities, experimental methodologies for their determination, and the relevant biochemical pathways.
Quantitative Comparison of β-Cystathionase Inhibitors
The efficacy of various compounds in inhibiting β-cystathionase (also known as cystathionine (B15957) β-synthase or CBS in mammals) and the related enzyme cystathionine γ-lyase (CSE) has been a subject of extensive research. The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Organism/Source | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Rhizobitoxine | β-cystathionase | Bradyrhizobium elkanii strain USDA 94 | 22 µM | Not Reported | [1] |
| β-cystathionase | Escherichia coli DH5α | 3 µM | Not Reported | [1] | |
| β-cystathionase | Soybean (Forrest) | 1,048 µM | Not Reported | [1] | |
| ACC Synthase (bLE-ACS2) | Tomato | 0.025 µM | Not Reported | [1] | |
| Aminoethoxyvinylglycine (AVG) | Cystathionine β-synthase (CBS) | Human | Not Reported | > 1000 µM | |
| Cystathionine γ-lyase (CSE) | Human | Not Reported | ~1 µM | ||
| ACC Synthately (bLE-ACS2) | Tomato | 0.019 µM | Not Reported | [1] | |
| DL-Propargylglycine (PAG) | Cystathionine γ-lyase (CSE) | Human | Not Reported | 40 ± 8 µM | |
| β-Cyano-L-alanine (BCA) | Cystathionine γ-lyase (CSE) | Human | Not Reported | 14 ± 0.2 µM | |
| Aminooxyacetic acid (AOAA) | Cystathionine β-synthase (CBS) | Human | Not Reported | 8.5 ± 0.7 µM | |
| Cystathionine γ-lyase (CSE) | Human | Not Reported | 1.1 ± 0.1 µM | ||
| Trifluoroalanine | Cystathionine β-synthase (CBS) | Human | Not Reported | IC50 for CBS is fourfold lower than for CSE | |
| Cystathionine γ-lyase (CSE) | Human | Not Reported | See above |
Signaling Pathway Inhibition
Rhizobitoxine and other inhibitors of β-cystathionase interfere with the methionine biosynthesis pathway. In plants, this has a significant downstream effect on the production of ethylene, a crucial plant hormone. The inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase by rhizobitoxine and AVG further accentuates this effect.
References
Confirming the Structure of Isolated Rhizobitoxine: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the structural confirmation of isolated rhizobitoxine. Rhizobitoxine, an enol-ether amino acid produced by certain bacteria like Bradyrhizobium elkanii, is a potent inhibitor of key plant enzymes and holds interest for its biological activity.[1][2][3] Accurate structural confirmation is a critical step in its study and potential application. This document outlines the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate methodology for their needs.
Comparison of Analytical Methods
The primary methods for confirming the structure of rhizobitoxine include mass spectrometry, enzymatic assays, and analysis by an amino acid analyzer. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and the nature of the data provided.
| Method | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates rhizobitoxine from related compounds and provides a mass-to-charge ratio (m/z) and fragmentation pattern, offering direct structural information.[1] | High specificity and sensitivity. Provides definitive structural confirmation and allows for quantification. Can simultaneously detect precursors like dihydrorhizobitoxine.[1] | Requires specialized equipment and expertise. Derivatization may be necessary to improve ionization and separation.[1] |
| Enzymatic Inhibition Assays (e.g., ACC Synthase) | Measures the inhibition of a specific enzyme (1-aminocyclopropane-1-carboxylate synthase) by rhizobitoxine.[2] | High sensitivity (inhibition detectable at low micromolar concentrations). Relatively simple and cost-effective compared to MS. Provides data on biological activity.[2] | Indirect method for structural confirmation. Susceptible to interference from other enzyme inhibitors. Does not provide detailed structural information.[2] |
| Amino Acid Analyzer | Separates and quantifies amino acids and their derivatives based on their chemical properties.[2] | Can be used for quantification.[4] | Lower specificity compared to MS. May not be able to distinguish between structurally similar compounds. Less commonly used for primary structural confirmation.[2] |
Quantitative Data Summary
The following table summarizes key quantitative data obtained from mass spectrometry and enzymatic assays for rhizobitoxine and its related compounds.
| Compound | Analytical Method | Derivative | Key Parameter | Value |
| Rhizobitoxine | LC-MS | Phenylthiocarbamyl (PITC) | m/z | 461[1] |
| Dihydrorhizobitoxine | LC-MS | Phenylthiocarbamyl (PITC) | m/z | 463[1] |
| Serinol | LC-MS | Phenylthiocarbamyl (PITC) | m/z | 227[1] |
| Rhizobitoxine | ACC Synthase Inhibition Assay | N/A | Ki | 0.025 µM[2] |
| Aminoethoxyvinylglycine (AVG) | ACC Synthase Inhibition Assay | N/A | Ki | 0.019 µM[2] |
Experimental Protocols
Isolation and Purification of Rhizobitoxine
This protocol is adapted from methods used for isolating rhizobitoxine from Bradyrhizobium cultures.[1][5]
-
Culture Growth and Harvest: Grow Bradyrhizobium elkanii in a suitable medium (e.g., Tris-YMRT) to the stationary phase.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Filtration: Filter the resulting supernatant through a 0.25-µm pore-size filter to remove any remaining cells and debris.
-
Ion Exchange Chromatography:
-
Load the filtrate onto a Dowex 50 column (H+ form).
-
Wash the column with 10 column volumes of deionized water to remove unbound impurities.
-
Elute rhizobitoxine and related compounds with 3 column volumes of 2 M NH₄OH.
-
-
Concentration: Evaporate the eluate to dryness under vacuum.
-
Reconstitution: Dissolve the resulting pellet in deionized water for further analysis.
LC-MS Analysis for Structural Confirmation
This protocol outlines the derivatization and subsequent LC-MS analysis for confirming the structure of rhizobitoxine.[1]
-
Internal Standard: Add a known amount of an internal standard, such as aminoethoxyvinylglycine (AVG), to the purified sample.
-
Phenylthiocarbamyl (PITC) Derivatization:
-
Evaporate an aliquot of the sample solution to dryness in a microtube.
-
Dissolve the pellet in 20 µL of an ethanol-triethylamine-water mixture (2:1:2).
-
Evaporate the mixture again to dryness.
-
Dissolve the pellet in 20 µL of an ethanol-triethylamine-water-phenylisothiocyanate mixture (7:1:1:1).
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
Evaporate the derivatization reagents under vacuum.
-
-
LC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent for reverse-phase chromatography.
-
Inject the sample into an LC-MS system.
-
Separate the PITC derivatives using a C18 column with an appropriate gradient elution program.
-
Detect the ions using a mass spectrometer, monitoring for the expected m/z values of the PITC derivatives of rhizobitoxine (m/z = 461) and its precursors.[1]
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns that can be used to confirm the molecular structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isolation and structural confirmation of rhizobitoxine using mass spectrometry.
Caption: Workflow for rhizobitoxine isolation and structural confirmation by LC-MS.
References
- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Rhizobitoxine's Double-Edged Sword: A Comparative Analysis of its Inhibition of β-Cystathionase and ACC Synthase
For researchers, scientists, and drug development professionals, understanding the specific and cross-reactive effects of enzyme inhibitors is paramount. Rhizobitoxine, a natural toxin produced by certain bacteria, presents a compelling case study in differential enzyme inhibition. This guide provides a detailed comparison of its inhibitory action on two key enzymes: β-cystathionase, involved in the methionine biosynthesis pathway, and 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in ethylene (B1197577) biosynthesis.
This analysis reveals that while Rhizobitoxine inhibits both enzymes, it is a significantly more potent inhibitor of ACC synthase, a finding with important implications for its application in agricultural biotechnology and as a potential lead compound in drug discovery.
Quantitative Comparison of Rhizobitoxine Inhibition
The inhibitory potency of Rhizobitoxine varies dramatically between ACC synthase and β-cystathionase, and even among isozymes of β-cystathionase from different organisms. The following table summarizes the key inhibition constants (Kᵢ) reported in the literature. A lower Kᵢ value indicates a higher binding affinity and thus more potent inhibition.
| Enzyme | Organism/Source | Inhibitor | Kᵢ (µM) | Inhibition Type | Reference |
| ACC Synthase (bLE-ACS2) | Solanum lycopersicum (Tomato) | Rhizobitoxine | 0.025 | Competitive | [1] |
| Aminoethoxyvinylglycine (AVG) | 0.019 | Competitive | [1] | ||
| β-Cystathionase | Escherichia coli DH52 | Rhizobitoxine | 3 | Irreversible | [1] |
| Bradyrhizobium elkanii USDA 94 | Rhizobitoxine | 22 | Irreversible | [1] | |
| Glycine max (Soybean) cv. Forrest | Rhizobitoxine | 1,048 | Irreversible | [1] |
Note: Aminoethoxyvinylglycine (AVG) is a structural analog of Rhizobitoxine and is included for comparison.
The data clearly demonstrates that Rhizobitoxine is a substantially more potent inhibitor of tomato ACC synthase than any of the tested β-cystathionase enzymes, with Kᵢ values that are orders of magnitude lower.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context of Rhizobitoxine's targets and the general workflow for assessing its inhibitory activity, the following diagrams are provided.
Caption: Inhibition of Methionine and Ethylene Biosynthesis Pathways by Rhizobitoxine.
References
Unraveling the Double-Edged Sword: Rhizobitoxine's Impact on Legume Nodulation and Growth
A Comparative Analysis for Researchers and Drug Development Professionals
Rhizobitoxine, a compound produced by the soil bacterium Bradyrhizobium elkanii, presents a fascinating duality in its interaction with leguminous plants. While it can enhance the symbiotic relationship that leads to nitrogen fixation in some species, it can act as a phytotoxin in others, causing detrimental effects like foliar chlorosis.[1][2] This guide provides a comprehensive comparison of the effects of Rhizobitoxine across different legume species, supported by experimental data and detailed methodologies, to aid researchers and professionals in the fields of agriculture and drug development.
The primary mechanism of Rhizobitoxine's action is the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene (B1197577) biosynthesis pathway in plants.[1][3] Ethylene, a plant hormone, is a known inhibitor of nodulation in many legume species.[4][5] By suppressing ethylene production, Rhizobitoxine can therefore promote the formation of nitrogen-fixing nodules. However, the sensitivity of nodulation to ethylene varies among legume species, leading to differing responses to Rhizobitoxine.[4]
Comparative Effects of Rhizobitoxine on Different Legume Species
The impact of Rhizobitoxine is largely dependent on the host legume's sensitivity to ethylene. In species where ethylene strongly inhibits nodulation, Rhizobitoxine-producing B. elkanii strains show a significant advantage in nodule formation and competitiveness. Conversely, in species less sensitive to ethylene, the beneficial effects on nodulation are less pronounced, and the phytotoxic effects can become more apparent.
| Legume Species | Scientific Name | Effect of Rhizobitoxine on Nodulation | Observed Phytotoxic Effects | Reference |
| Siratro | Macroptilium atropurpureum | Enhances nodulation and competitiveness | Not reported to be significant | [4][6] |
| Mung Bean | Vigna radiata | Enhances nodulation | Not reported to be significant | [2][7] |
| Soybean | Glycine max | No significant difference in nodule number | Induces foliar chlorosis | [4][8] |
| Cowpea | Vigna unguiculata | No significant difference in nodule number | - | [4] |
| Wild Soybean | Glycine soja | No significant difference in nodule number | - | [4] |
| Amphicarpaea edgeworthii | Amphicarpaea edgeworthii | Highly dependent on Rhizobitoxine for efficient nodulation | Can induce leaf chlorosis in some lineages | [9] |
Experimental Data: A Closer Look
Case Study 1: Enhanced Nodulation in Ethylene-Sensitive Legumes
Studies on Macroptilium atropurpureum (siratro) and Vigna radiata (mung bean) have demonstrated the positive role of Rhizobitoxine in nodulation. In these species, inoculation with wild-type Rhizobitoxine-producing (Rtx+) B. elkanii strains resulted in a higher number of nodules compared to inoculation with mutant strains deficient in Rhizobitoxine production (Rtx-).
Table 1: Nodule Number in Macroptilium atropurpureum
| Inoculant Strain | Nodule Number per Plant (23 days post-inoculation) |
| B. elkanii USDA94 (Rtx+) | ~135 |
| B. elkanii RTS2 (Rtx- mutant) | ~55 |
Data adapted from Yuhashi et al., 2000.[4]
Table 2: Nodule Formation in Vigna radiata
| Inoculant Strain | Mature Nodules per Plant |
| Wild-type B. elkanii (Rtx+) | Significantly higher |
| Rhizobitoxine-deficient mutants (Rtx-) | Significantly lower, with many aborted nodules |
Data described in Duodu et al., 1999.[2]
Case Study 2: Phytotoxicity in Soybeans
In contrast to its beneficial effects in some legumes, Rhizobitoxine is known to cause foliar chlorosis in soybeans (Glycine max). This is attributed to its inhibition of another enzyme, cystathionine-β-lyase, which is involved in methionine biosynthesis.[8] This disruption leads to a methionine deficiency, resulting in the characteristic yellowing of the leaves. While nodulation is not significantly affected in soybeans due to their lower sensitivity to ethylene, the negative impact on plant health is a key consideration.[3][4]
Experimental Protocols
Inoculation and Plant Growth Conditions
A common methodology for studying the effects of Rhizobitoxine involves comparing the inoculation of legume seedlings with wild-type B. elkanii strains and their isogenic, Rhizobitoxine-deficient mutants.
-
Bacterial Culture: B. elkanii strains are grown in a suitable medium (e.g., yeast extract-mannitol broth) to a desired cell density.
-
Seed Sterilization and Germination: Legume seeds are surface-sterilized to eliminate other microorganisms and then germinated on agar (B569324) plates or in sterile vermiculite.
-
Inoculation: Seedlings are inoculated with the bacterial suspension. A control group is typically left uninoculated.
-
Growth Conditions: Plants are grown in a controlled environment (e.g., growth chamber) with defined light, temperature, and nutrient conditions. The nutrient solution is nitrogen-free to promote symbiosis.
-
Data Collection: At specified time points, plants are harvested, and various parameters are measured, including nodule number, nodule weight, plant shoot and root dry weight, and ethylene evolution.
Measurement of Ethylene Evolution
Ethylene production by inoculated plant roots can be measured using gas chromatography.
-
Excised roots are placed in airtight vials.
-
After an incubation period, a gas sample is withdrawn from the headspace of the vial.
-
The sample is injected into a gas chromatograph equipped with a flame ionization detector to quantify the ethylene concentration.
Signaling Pathways and Experimental Workflows
The interaction between Rhizobitoxine, ethylene signaling, and nodulation is a complex biological process. The following diagrams illustrate these relationships and a typical experimental workflow.
Caption: Rhizobitoxine's inhibition of ethylene synthesis pathway.
Caption: A typical experimental workflow for studying Rhizobitoxine effects.
Conclusion and Future Directions
Rhizobitoxine's dual role as both a symbiotic enhancer and a phytotoxin highlights the intricate and species-specific nature of plant-microbe interactions. For researchers, understanding these differential effects is crucial for optimizing nitrogen fixation in agriculture. For drug development professionals, the targeted inhibition of specific plant enzymes by a microbial metabolite offers a valuable model for the design of novel agrochemicals or pharmaceuticals.
Future research should focus on identifying the genetic determinants of ethylene sensitivity in different legume species. This knowledge could enable the breeding of crops that are less susceptible to the negative effects of ethylene on nodulation, thereby maximizing the benefits of Rhizobitoxine-producing rhizobia. Furthermore, exploring the potential of Rhizobitoxine analogs with reduced phytotoxicity but retained nodulation-enhancing properties could lead to the development of novel bio-inoculants for sustainable agriculture.
References
- 1. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ug.edu.gh [pure.ug.edu.gh]
- 8. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Efficacy Showdown: Rhizobitoxine vs. ACC Deaminase-Producing Bacteria in Plant Growth Promotion
For researchers and scientists at the forefront of agricultural biotechnology and drug development, the quest for effective plant growth-promoting agents is paramount. Among the promising candidates are rhizobitoxine and 1-aminocyclopropane-1-carboxylate (ACC) deaminase-producing bacteria, both of which modulate the plant hormone ethylene (B1197577) to enhance growth and stress resilience. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual pathways to aid in research and development decisions.
Ethylene, a key phytohormone, plays a crucial role in plant development and stress responses. However, under adverse conditions, elevated ethylene levels can inhibit growth, particularly root elongation. Both rhizobitoxine and ACC deaminase-producing bacteria mitigate this by targeting the ethylene biosynthesis pathway, albeit through different mechanisms. Rhizobitoxine, a phytotoxin produced by some strains of Bradyrhizobium elkanii, acts as an inhibitor of ACC synthase, the enzyme that produces ACC, the immediate precursor of ethylene.[1] In contrast, a wide range of plant growth-promoting bacteria (PGPB) produce the enzyme ACC deaminase, which cleaves ACC into ammonia (B1221849) and α-ketobutyrate, thereby preventing its conversion to ethylene.[2][3]
Quantitative Comparison of Efficacy
While direct, side-by-side comparative studies under identical conditions are limited, existing research provides valuable quantitative insights into the individual efficacy of rhizobitoxine and ACC deaminase-producing bacteria on various plant growth parameters.
Table 1: Effect on Nodulation
| Treatment | Plant Species | Key Findings | Reference |
| Rhizobitoxine-producing Bradyrhizobium elkanii USDA94 | Macroptilium atropurpureum (Siratro) | Approximately 10-fold greater nodulation competitiveness compared to a non-rhizobitoxine-producing mutant. | [4] |
| ACC deaminase-producing Bradyrhizobium isolate GSA11 | Clusterbean (Cyamopsis tetragonoloba) | Maximum of 45 nodules per plant. | [5][6] |
| ACC deaminase-negative Bradyrhizobium isolate GSA114 | Clusterbean (Cyamopsis tetragonoloba) | 26 nodules per plant. | [5][6] |
| Sinorhizobium meliloti expressing exogenous ACC deaminase | Alfalfa (Medicago sativa) | 45% increase in shoot dry weight compared to the wild-type strain. | [7] |
Table 2: Effect on Plant Biomass and Growth under Stress
| Treatment | Plant Species | Stress Condition | Key Findings | Reference |
| Rhizobitoxine-producing Bradyrhizobium elkanii | Soybean (Glycine max) | Normal | Can cause foliar chlorosis, potentially reducing plant growth in some cultivars. | [8] |
| ACC deaminase-producing Pseudomonas putida UW4 | Canola (Brassica napus) | Salt Stress (1.0 M NaCl at 10°C and 150 mM NaCl at 20°C) | Significantly improved plant growth compared to a mutant lacking ACC deaminase. | [9][10] |
| ACC deaminase-producing Pseudomonas fluorescens and Pseudomonas putida | Canola (Brassica napus) | Salinity Stress | Significantly higher germination rate and seedling growth compared to non-inoculated seeds. | [11] |
| ACC deaminase-producing Bradyrhizobium isolate GSA11 | Clusterbean (Cyamopsis tetragonoloba) | Normal | 234.3% increase in plant dry weight compared to uninoculated control. | [5][6] |
| ACC deaminase-negative Bradyrhizobium isolate GSA114 | Clusterbean (Cyamopsis tetragonoloba) | Normal | 196.7% increase in plant dry weight compared to uninoculated control. | [5][6] |
Signaling Pathways and Mechanisms
The distinct mechanisms of rhizobitoxine and ACC deaminase are visualized below, highlighting their points of intervention in the ethylene biosynthesis pathway.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Experimental Workflow: Comparative Efficacy Analysis
The following diagram outlines a general workflow for comparing the effects of rhizobitoxine and ACC deaminase-producing bacteria on plant growth.
Root Elongation Assay (Adapted for Arabidopsis thaliana)
Objective: To quantify the effect of treatments on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0).
-
Plant nutrient medium (e.g., Murashige and Skoog) with 0.5% sucrose (B13894) and 0.6% agar.
-
Petri plates.
-
Sterilization solution (e.g., 70% ethanol, 10% bleach).
-
Rhizobitoxine solution (concentration to be optimized).
-
Suspension of ACC deaminase-producing bacteria and a non-producing mutant (e.g., 10⁸ CFU/mL).
Procedure:
-
Surface-sterilize Arabidopsis seeds.
-
Prepare Petri plates with the growth medium, incorporating the respective treatments (rhizobitoxine or bacterial suspension) into the agar.
-
Sow the sterilized seeds on the plates.
-
Vernalize the plates at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a controlled light and temperature cycle (e.g., 16h light/8h dark at 22°C).
-
After a set period (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Statistically compare the root lengths across the different treatment groups.
Plant Biomass Measurement
Objective: To determine the effect of treatments on overall plant growth.
Materials:
-
Treated and control plants grown in pots or hydroponics.
-
Analytical balance.
-
Drying oven.
-
Clippers or scissors.
-
Paper bags.
Procedure:
-
Carefully harvest the whole plant (shoot and root) at a predetermined time point.
-
Gently wash the roots to remove any soil or growth medium.
-
Blot the plants dry with paper towels.
-
Measure the fresh weight of each plant using an analytical balance.
-
Place each plant in a labeled paper bag.
-
Dry the plants in a drying oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).
-
Measure the dry weight of each plant.
-
Compare the fresh and dry biomass between treatment groups.
Quantification of Proline Content (Stress Marker)
Objective: To assess the level of abiotic stress experienced by the plants.
Materials:
-
Plant leaf tissue (0.5 g).
-
3% aqueous sulfosalicylic acid.
-
Acid-ninhydrin reagent.
-
Glacial acetic acid.
-
Spectrophotometer.
-
L-proline for standard curve.
Procedure:
-
Homogenize 0.5 g of leaf tissue in 10 mL of 3% aqueous sulfosalicylic acid.
-
Filter the homogenate through Whatman No. 2 filter paper.
-
To 2 mL of the filtrate, add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid in a test tube.
-
Incubate the mixture at 100°C for 1 hour.
-
Terminate the reaction by placing the test tube in an ice bath.
-
Add 4 mL of toluene and mix vigorously for 15-20 seconds.
-
Separate the upper toluene layer and allow it to cool to room temperature.
-
Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer, with toluene as the blank.[1][12][13]
-
Calculate the proline concentration from a standard curve prepared with known concentrations of L-proline.
Chlorophyll (B73375) Content Measurement
Objective: To evaluate the photosynthetic health of the plants.
Materials:
-
Fresh leaf tissue.
-
80% acetone (B3395972) or 100% methanol (B129727).
-
Spectrophotometer.
-
Mortar and pestle or tissue homogenizer.
-
Centrifuge.
Procedure:
-
Weigh a known amount of fresh leaf tissue (e.g., 100 mg).
-
Homogenize the tissue in 80% acetone or 100% methanol until it is colorless.
-
Centrifuge the homogenate to pellet the cell debris.
-
Transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm (for acetone) or 665.2 nm and 652 nm (for methanol) using a spectrophotometer.
-
Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established formulas (e.g., Arnon's equations).[14]
Conclusion
Both rhizobitoxine and ACC deaminase-producing bacteria present viable strategies for mitigating ethylene-induced growth inhibition in plants. The choice between these two approaches may depend on the specific plant species, the nature of the environmental stress, and the desired outcome. Rhizobitoxine, produced by specific rhizobia, can be highly effective in enhancing nodulation in legumes.[4] However, its phytotoxic effects in certain soybean cultivars warrant careful consideration.[8] ACC deaminase-producing bacteria, found in a broader range of microbial species, have demonstrated efficacy in promoting growth under various abiotic stresses, such as salinity, without the associated phytotoxicity.[9][10][11]
The provided experimental protocols offer a framework for conducting rigorous comparative studies to further elucidate the relative efficacies of these two promising biotechnological tools. Such research is crucial for the development of targeted and effective solutions to enhance crop productivity and sustainability in the face of a changing global climate.
References
- 1. Estimation of proline | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. 2.1.1 Aboveground plant biomass – ClimEx Handbook [climexhandbook.w.uib.no]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. article.sapub.org [article.sapub.org]
- 7. Expression of an Exogenous 1-Aminocyclopropane-1-Carboxylate Deaminase Gene in Sinorhizobium meliloti Increases Its Ability To Nodulate Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inheritance of rhizobitoxine‐induced chlorosis in soybean [agris.fao.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 1-Aminocyclopropane-1-carboxylate deaminase from Pseudomonas putida UW4 facilitates the growth of canola in the presence of salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prometheusprotocols.net [prometheusprotocols.net]
- 14. prometheusprotocols.net [prometheusprotocols.net]
Differentiating Rhizobitoxine from Its Precursors in Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of rhizobitoxine and its precursors, dihydrorhizobitoxine (DHR) and O-acetyl-L-serine (OAS), with a focus on differentiating their activities in common bioassays. Understanding these distinctions is critical for accurately interpreting experimental results in studies of plant-microbe interactions, ethylene (B1197577) signaling, and amino acid metabolism.
Rhizobitoxine is a potent phytotoxin produced by certain strains of the symbiotic bacterium Bradyrhizobium elkanii and the plant pathogen Burkholderia andropogononis.[1] It is known to induce foliar chlorosis in host plants like soybeans.[2] However, it also plays a beneficial role in the symbiosis between rhizobia and legumes by enhancing nodulation.[2][3] This dual role is primarily mediated through its powerful inhibition of key plant enzymes. Its immediate precursor, dihydrorhizobitoxine (DHR), and the more distant precursor, O-acetyl-L-serine (OAS), exhibit significantly different biological activities. This guide outlines the principal bioassays used to detect rhizobitoxine and presents data to clearly distinguish its effects from those of DHR and OAS.
Data Presentation: Comparative Inhibitory Activity
The primary method for differentiating rhizobitoxine from its immediate precursor, DHR, is to measure their respective inhibitory activities against key enzymes. Rhizobitoxine is a potent inhibitor of both 1-aminocyclopropane-1-carboxylate (ACC) synthase and β-cystathionase, while DHR is significantly less active.[1][4] O-acetyl-L-serine does not directly inhibit these enzymes; its role is upstream in the biosynthesis of sulfur-containing amino acids and it acts as a signaling molecule for sulfur availability.[5][6]
| Compound | Target Enzyme | Assay Type | Potency (Ki or Relative Inhibition) | Reference |
| Rhizobitoxine | ACC Synthase | Enzymatic Inhibition | Ki = 0.025 µM | [1] |
| Dihydrorhizobitoxine (DHR) | ACC Synthase | Enzymatic Inhibition | ~100-fold less potent than rhizobitoxine | [1] |
| O-acetyl-L-serine (OAS) | ACC Synthase | Enzymatic Inhibition | No direct inhibitory activity reported | N/A |
| Rhizobitoxine | β-cystathionase | Enzymatic Inhibition | Inhibition observed at ≥ 0.1 µM | [1] |
| Dihydrorhizobitoxine (DHR) | β-cystathionase | Enzymatic Inhibition | Significantly less potent than rhizobitoxine | [4] |
| O-acetyl-L-serine (OAS) | β-cystathionase | Enzymatic Inhibition | No direct inhibitory activity reported | N/A |
Key Signaling Pathways and Points of Inhibition
The distinct effects of rhizobitoxine and its precursors can be understood by examining their points of action within plant metabolic and signaling pathways. Rhizobitoxine directly interferes with ethylene biosynthesis, a critical pathway for plant development and stress responses. In contrast, OAS is involved in the regulation of sulfur metabolism.
Figure 1. Inhibition of the ethylene biosynthesis pathway by rhizobitoxine and its precursor DHR.
Figure 2. Role of O-acetyl-L-serine (OAS) as a signaling molecule in sulfur metabolism.
Experimental Protocols
Accurate differentiation between rhizobitoxine and its precursors relies on standardized and sensitive bioassays. The two most common enzymatic assays are detailed below.
ACC Synthase Inhibition Assay
This assay is highly sensitive and specific for rhizobitoxine, making it the preferred method for quantification and differentiation from DHR.[1] It measures the production of ACC, the precursor to ethylene, from its substrate S-adenosylmethionine (SAM).
Workflow:
Figure 3. Workflow for the ACC synthase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.8 M HEPES-KOH (pH 8.9).
-
Cofactor: 40 µM Pyridoxal phosphate.
-
Enzyme Stabilizer: 0.02% Bovine Serum Albumin (BSA).
-
Enzyme: Purified ACC synthase preparation.
-
Substrate: 0.8 mM S-adenosylmethionine (SAM).
-
Stop Solution: 20 mM CuCl₂.
-
Sample: Purified rhizobitoxine, DHR, or experimental extract.
-
-
Assay Procedure: [1]
-
In a sealed gas chromatography vial on ice, combine 50 µL of assay buffer, 50 µL of pyridoxal phosphate, 50 µL of BSA, 50 µL of sterile water, 50 µL of ACC synthase, and 100 µL of the sample solution.
-
Initiate the reaction by adding 50 µL of the SAM solution.
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
Terminate the reaction by adding 100 µL of the CuCl₂ stop solution and immediately placing the vial in an ice water bath.
-
Quantify the amount of ACC produced. This is often done by chemically converting the ACC to ethylene and measuring the ethylene concentration using gas chromatography.
-
Calculate the percentage inhibition relative to a control reaction without any inhibitor.
-
β-Cystathionase Inhibition Assay
This assay provides an alternative method for detecting rhizobitoxine. While robust, it can be less sensitive than the ACC synthase assay.[1] It measures the activity of β-cystathionase, an enzyme in the methionine biosynthesis pathway.
Methodology:
-
Enzyme Preparation: A crude preparation of β-cystathionase can be isolated from cultures of E. coli K-12 or Salmonella typhimurium.[1][7]
-
Assay Procedure:
-
The assay typically follows the procedure described by Ruan and Peters (1991), which involves spectrophotometrically measuring the cleavage of the substrate, cystathionine.[7]
-
Pre-incubate the enzyme with the test sample (rhizobitoxine, DHR, or extract) for a set period.
-
Initiate the reaction by adding the substrate, L-cystathionine.
-
Monitor the change in absorbance at a specific wavelength that corresponds to the formation of the product, α-ketobutyrate (often derivatized with 2,4-dinitrophenylhydrazine).
-
Calculate the percentage inhibition compared to a control reaction.
-
Differentiating Effects in Practice
-
High Potency Difference: The most reliable way to distinguish rhizobitoxine from DHR is through quantitative analysis using the ACC synthase inhibition assay. The ~100-fold difference in potency means that even in a mixed sample, the inhibitory activity will be overwhelmingly dominated by the concentration of rhizobitoxine.[1]
-
Genetic Analysis: For studies involving rhizobitoxine-producing bacteria, genetic tools can provide definitive differentiation. Constructing a mutant with a disruption in the rtxC gene, which encodes the dihydrorhizobitoxine desaturase responsible for converting DHR to rhizobitoxine, will result in a strain that produces only DHR.[3][8] Comparing the bioactivity of culture filtrates from the wild-type and the rtxC mutant will clearly isolate the specific effects of rhizobitoxine.
-
OAS is Not a Confounding Factor: O-acetyl-L-serine functions in a separate pathway and does not act as a direct inhibitor of ACC synthase or β-cystathionase.[5][6] Therefore, in the context of these specific bioassays, OAS is not a confounding precursor. Its presence in crude extracts is unlikely to interfere with the measurement of rhizobitoxine's inhibitory activity. Its primary relevance is in broader studies of sulfur metabolism and as a more distant biosynthetic precursor.
References
- 1. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Cystathionase In Vivo Inactivation by Rhizobitoxine and Role of the Enzyme in Methionine Biosynthesis in Corn Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of inhibition of spinach beta-cystathionase by rhizobitoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase | Semantic Scholar [semanticscholar.org]
- 7. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rhizobitoxine and Other Nodulation Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of symbiotic nitrogen fixation, the efficiency of nodulation is a critical determinant of plant health and agricultural productivity. A variety of microbial products and genetic factors have been identified that can enhance this process. This guide provides a detailed, head-to-head comparison of rhizobitoxine with other prominent nodulation enhancers, supported by available experimental data.
Executive Summary
This guide evaluates the performance of four key nodulation enhancers: rhizobitoxine, trifolitoxin (B1167537), 1-aminocyclopropane-1-carboxylate (ACC) deaminase, and the recently identified iseA gene (formerly glx). Each of these enhancers operates through distinct mechanisms to improve the symbiotic relationship between rhizobia and leguminous plants. Rhizobitoxine and ACC deaminase both target the ethylene (B1197577) signaling pathway in the host plant, albeit through different modes of action. Trifolitoxin, an antibiotic, enhances nodulation by inhibiting the growth of competing rhizobia. The iseA gene appears to overcome the plant's natural inhibition of nodule formation.
While direct comparative studies evaluating all these enhancers under identical conditions are scarce, this guide synthesizes the available quantitative data from independent research to provide a valuable reference for researchers in the field.
Data Presentation: Quantitative Comparison of Nodulation Enhancers
The following tables summarize the quantitative data on the performance of rhizobitoxine and other nodulation enhancers. It is important to note that the data are derived from different studies conducted on various host plants and under different experimental conditions, which should be considered when making direct comparisons.
| Nodulation Enhancer | Mechanism of Action | Host Plant | Key Performance Metric | Quantitative Improvement | Reference |
| Rhizobitoxine | Inhibition of ethylene synthesis | Macroptilium atropurpureum | Nodulation Competitiveness | ~10-fold increase | [1] |
| Trifolitoxin | Antibiosis against competing rhizobia | Phaseolus vulgaris | Nodule Occupancy | ≥ 20% increase | |
| ACC Deaminase | Degradation of ethylene precursor (ACC) | Medicago sativa (Alfalfa) | Nodulation Efficiency | 35-40% increase | |
| iseA (glx) Gene | Overcoming plant-mediated inhibition of nodulation | Medicago truncatula | Plant Biomass | 61% increase | [2] |
Table 1: Head-to-Head Comparison of Nodulation Enhancers
| Nodulation Enhancer | Experimental System | Inoculant Strain(s) | Key Findings |
| Rhizobitoxine | Co-inoculation of Bradyrhizobium elkanii USDA94 (rhizobitoxine producer) and its non-producing mutant on Macroptilium atropurpureum. | B. elkanii USDA94, RTS2 (mutant) | Rhizobitoxine production increased nodulation competitiveness approximately 10-fold. |
| Trifolitoxin | Field inoculation of Phaseolus vulgaris with mixtures of TFX-producing and non-producing Rhizobium etli strains. | R. etli CE3 (TFX producer), CE3(pT2TFXK) (non-producer), and a TFX-sensitive strain. | The TFX-producing strain showed at least 20% greater nodule occupancy than the non-producing strain. |
| ACC Deaminase | Inoculation of Medicago sativa with Sinorhizobium meliloti engineered to produce ACC deaminase. | S. meliloti Rm1021 (wild-type) and engineered strains expressing ACC deaminase. | ACC deaminase-producing strains showed a 35-40% greater efficiency in nodulating alfalfa. |
| iseA (glx) Gene | Inoculation of Medicago truncatula with Sinorhizobium meliloti expressing the iseA gene from Sinorhizobium medicae. | S. meliloti Rm1021 with and without the iseA gene. | Expression of iseA increased plant biomass by 61% and also enhanced nodulation on pea and lentil. |
Table 2: Summary of Key Experimental Data
Experimental Protocols
Rhizobitoxine Nodulation Competitiveness Assay
This protocol is based on the methodology used to quantify the competitive advantage of rhizobitoxine-producing Bradyrhizobium elkanii.
-
Bacterial Strains and Growth Conditions: B. elkanii USDA94 (wild-type, rhizobitoxine producer) and a non-rhizobitoxine-producing mutant are grown in a suitable medium (e.g., Yeast Extract Mannitol broth) to the late logarithmic phase.
-
Inoculum Preparation: Bacterial cells are harvested by centrifugation, washed, and resuspended in a sterile saline solution. The cell density of each strain is adjusted to a standard concentration. Inoculum mixtures are prepared by combining the wild-type and mutant strains at different ratios.
-
Plant Growth and Inoculation: Seeds of the host plant (e.g., Macroptilium atropurpureum) are surface-sterilized and germinated. Seedlings are grown in a nitrogen-free nutrient solution. Each seedling is inoculated with a specific ratio of the bacterial mixture.
-
Nodule Harvesting and Strain Identification: After a set growth period (e.g., 21 days), nodules are harvested from the roots. To differentiate between the nodules formed by the wild-type and mutant strains, a marker gene (e.g., gusA) can be introduced into one of the strains, allowing for colorimetric identification of the nodules.
-
Data Analysis: The proportion of nodules occupied by each strain is determined for each inoculum ratio. A mathematical competition model is then used to perform a regression analysis to calculate the nodulation competitiveness of the rhizobitoxine-producing strain relative to the mutant.
Trifolitoxin Nodule Occupancy Assay in the Field
This protocol outlines the methodology for assessing the impact of trifolitoxin (TFX) production on nodule occupancy in field conditions.
-
Bacterial Strains and Inoculum Preparation: Near-isogenic Rhizobium etli strains, one producing TFX and one non-producing, along with a TFX-sensitive reference strain, are used. Cultures are grown to a high density, and inoculum mixtures are prepared with varying ratios of the TFX-producing or non-producing strain to the TFX-sensitive strain.
-
Seed Inoculation and Planting: Seeds of the host plant (e.g., Phaseolus vulgaris) are coated with the prepared inoculum mixtures immediately before planting in the field.
-
Nodule Sampling: At a designated time post-planting (e.g., mid-flowering), plants are randomly sampled from each treatment plot. The roots are carefully excavated to collect the nodules.
-
Strain Identification from Nodules: Individual nodules are surface-sterilized and crushed. The rhizobia from each nodule are isolated and cultured. The identity of the strain occupying each nodule is determined based on pre-established markers (e.g., antibiotic resistance profiles).
-
Nodule Occupancy Calculation: The percentage of nodules occupied by the TFX-producing or non-producing strain is calculated for each inoculum mixture.
ACC Deaminase Nodulation Efficiency Assay
This protocol describes the procedure for evaluating the effect of ACC deaminase on the nodulation of alfalfa.
-
Bacterial Strain Engineering and Growth: The gene encoding ACC deaminase is introduced into a Sinorhizobium meliloti strain that does not naturally produce the enzyme. Both the engineered and wild-type strains are grown in a suitable medium.
-
Plant Growth and Inoculation: Alfalfa (Medicago sativa) seeds are surface-sterilized and germinated. Seedlings are grown in sterile growth pouches or pots containing a nitrogen-free medium. Each seedling is inoculated with either the wild-type or the ACC deaminase-producing strain.
-
Nodulation Assessment: After a specific growth period (e.g., 4 weeks), the number of nodules on the roots of each plant is counted.
-
Nitrogen Fixation Activity (Acetylene Reduction Assay): To assess the functionality of the nodules, an acetylene (B1199291) reduction assay can be performed. The roots with attached nodules are placed in an airtight container, and acetylene is injected. After incubation, the amount of ethylene produced is measured by gas chromatography, which serves as an indirect measure of nitrogenase activity.
-
Data Analysis: The average number of nodules per plant and the nitrogenase activity are compared between plants inoculated with the wild-type and the ACC deaminase-producing strains to determine the enhancement in nodulation efficiency.
Signaling Pathways and Mechanisms of Action
Rhizobitoxine: Inhibiting the Ethylene Brake
Rhizobitoxine enhances nodulation by directly interfering with the plant's ethylene biosynthesis pathway. Ethylene is a plant hormone that negatively regulates nodulation. Rhizobitoxine inhibits the enzyme ACC synthase, which is responsible for converting S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene.[3] By blocking this step, rhizobitoxine reduces ethylene levels in the plant roots, thereby alleviating the inhibition of nodule formation.
Caption: Rhizobitoxine signaling pathway.
Trifolitoxin: Eliminating the Competition
Trifolitoxin (TFX) is a peptide antibiotic that enhances the nodulation competitiveness of the producing rhizobial strain by inhibiting the growth of other, sensitive rhizobia in the rhizosphere.[4] This antibiotic action reduces the competition for infection sites on the plant roots, allowing the TFX-producing strain to form a higher proportion of the nodules.
Caption: Trifolitoxin experimental workflow.
ACC Deaminase: Scavenging the Ethylene Precursor
Similar to rhizobitoxine, ACC deaminase enhances nodulation by reducing ethylene levels in the host plant. However, its mechanism is different. ACC deaminase is an enzyme produced by some rhizobia that breaks down ACC, the precursor to ethylene, into α-ketobutyrate and ammonia.[1][3] By degrading ACC, the enzyme prevents its conversion to ethylene, thus promoting nodulation.
References
- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinorhizobium medicae WSM419 Genes That Improve Symbiosis between Sinorhizobium meliloti Rm1021 and Medicago truncatula Jemalong A17 and in Other Symbiosis Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifolitoxin Production and Nodulation Are Necessary for the Expression of Superior Nodulation Competitiveness by Rhizobium leguminosarum bv. trifolii Strain T24 on Clover - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Specific RTX Genes Through Complementation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies used to validate the function of specific RTX (Repeats-in-Toxin) genes through complementation assays. We present experimental data from studies on key pathogenic bacteria, offering a framework for designing and evaluating complementation strategies to confirm the direct role of these virulence factors.
Introduction to RTX Toxins and the Importance of Complementation
RTX toxins are a large family of pore-forming cytotoxins secreted by a wide range of Gram-negative bacteria.[1] These toxins play a crucial role in pathogenesis by targeting host cell membranes, leading to cell lysis and contributing to the clinical manifestations of disease.[2][3] The genetic determinants for RTX toxins are typically organized in an operon, often comprising the structural toxin gene (rtxA), an activation protein (rtxC), and genes encoding a Type I Secretion System (T1SS) for export (rtxB, rtxD).[1]
To definitively establish the function of a specific rtx gene, it is essential to demonstrate that the loss of its function (e.g., through mutagenesis) leads to a measurable phenotypic change and that this change can be reversed by reintroducing a functional copy of the gene. This process, known as complementation, is a cornerstone of fulfilling Koch's molecular postulates and provides unequivocal evidence for a gene's role in a particular biological process.
This guide will compare complementation assays used to validate the function of RTX toxins in two significant pathogens: Actinobacillus pleuropneumoniae and Vibrio cholerae.
Comparison of Complementation Strategies and Outcomes
The success of a complementation assay hinges on the restoration of the wild-type phenotype in a mutant strain. The most common phenotypes assessed for RTX toxins are hemolysis (lysis of red blood cells) and cytotoxicity (killing of nucleated host cells).
Data Presentation: Restoration of Toxin Activity
The following tables summarize quantitative data from studies that have successfully complemented rtx gene mutants.
Table 1: Complementation of apx (RTX) Genes in Actinobacillus pleuropneumoniae
| Strain | Relevant Genotype | Hemolytic Activity | Virulence (in vivo model) | Reference |
| Wild-Type (J45) | apxICABD+, apxII+ | Strong | Virulent (lethal pleuropneumonia in pigs) | [4] |
| Mutant (mIT4-H) | ΔapxICABD, apxII+ | Non-hemolytic | Avirulent | [4] |
| Complemented (mIT4-H/pJFF800) | ΔapxICABD, apxII+ / pJFF800 (apxICABD+) | Comparable to or exceeding wild-type | Virulent (lethal pleuropneumonia in pigs) | [4] |
| Partially Complemented (mIT4-H/pJFF801) | ΔapxICABD, apxII+ / pJFF801 (apxIBD+) | Weak | Reduced virulence (required higher dose for lesions) | [4] |
Table 2: Validation of rtx Gene Function in Vibrio cholerae (Qualitative)
| Strain | Relevant Genotype | Cytotoxicity (HEp-2 cell rounding) | Reference |
| Wild-Type (El Tor) | rtxA+, rtxC+ | Positive | [5][6] |
| Mutant (rtxA::Tn) | rtxA- | Negative | [5] |
| Mutant (rtxC::Tn) | rtxC- | Negative | [5] |
| Classical Biotype | Natural rtxC deletion | Negative | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of complementation assays. Below are protocols derived from the literature for key experimental procedures.
Construction of an apxIA Complementation Plasmid for A. pleuropneumoniae
This protocol describes the cloning of the apxICABD operon into a broad-host-range vector for complementation.
-
Vector Selection: A broad-host-range vector, such as one from the pBBR1MCS series, is suitable for replication in both E. coli (for cloning) and A. pleuropneumoniae. These vectors are mobilizable and compatible with various plasmid incompatibility groups.[7][8][9]
-
Gene Amplification: The entire apxICABD operon is amplified from the wild-type A. pleuropneumoniae genomic DNA using high-fidelity PCR. Primers should be designed to include appropriate restriction sites for cloning into the chosen vector.
-
Cloning: The amplified apxICABD fragment and the broad-host-range vector are digested with the selected restriction enzymes, ligated, and transformed into a suitable E. coli cloning strain (e.g., DH5α).
-
Plasmid Verification: Recombinant plasmids are isolated from E. coli transformants and verified by restriction digest and sequencing to ensure the integrity of the cloned apxICABD operon.
Electroporation of A. pleuropneumoniae
This protocol is for the introduction of the complementation plasmid into the apx mutant strain.[10]
Preparation of Electrocompetent Cells:
-
Grow A. pleuropneumoniae cells in Columbia broth supplemented with 1% IsoVitaleX and 10 µg/ml β-NAD to mid-exponential phase (O.D.650 of ~0.5).
-
Harvest the cells by centrifugation at 3,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold 15% glycerol.
-
Resuspend the cells in 1/20th of the original culture volume with 15% glycerol. Keep the competent cells on ice.
Electroporation:
-
Add approximately 1 µg of the purified complementation plasmid DNA to 125 µl of electrocompetent cells.
-
Transfer the mixture to a pre-chilled 2 mm gap electroporation cuvette.
-
Deliver an electrical pulse using the following settings: 1,250 V, with a time constant of approximately 5 ms.[10]
-
Immediately add 1 ml of outgrowth medium (Columbia broth with supplements) and incubate for 3 hours at 37°C with shaking.
-
Plate the transformation mixture onto selective Columbia agar (B569324) plates containing the appropriate antibiotic to select for transformants carrying the complementation plasmid.
Hemolysis Assay (Quantitative)
This assay quantifies the ability of bacterial strains to lyse red blood cells.
-
Bacterial Culture: Grow wild-type, mutant, and complemented strains of A. pleuropneumoniae to the same optical density in appropriate liquid media.
-
Preparation of Supernatants: Pellet the bacterial cells by centrifugation. The supernatant, which contains the secreted RTX toxins, is collected and filter-sterilized.
-
Erythrocyte Preparation: Wash sheep or porcine red blood cells (RBCs) three times with phosphate-buffered saline (PBS) and resuspend to a final concentration of 1% (v/v) in PBS.
-
Assay: In a 96-well plate, mix serial dilutions of the bacterial supernatants with the RBC suspension. Include a positive control (100% lysis with Triton X-100) and a negative control (RBCs in media alone).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Quantification: Pellet the intact RBCs by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from the cytosol of damaged cells as an indicator of cytotoxicity.
-
Cell Culture: Seed target cells (e.g., porcine alveolar macrophages for A. pleuropneumoniae or HEp-2 cells for V. cholerae) in a 96-well plate and grow to confluency.
-
Bacterial Infection: Wash the target cells and infect them with wild-type, mutant, and complemented bacterial strains at a defined multiplicity of infection (MOI).
-
Controls: Include uninfected cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) as controls.
-
Incubation: Incubate the plate for a set period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Centrifuge the plate to pellet the bacteria and cell debris. Carefully collect the supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored formazan (B1609692) product, which is measured spectrophotometrically at ~490 nm.[11][12]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100).
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key processes in RTX gene complementation and toxin function.
Caption: Workflow for RTX gene complementation.
Caption: RTX toxin secretion and mode of action.
Conclusion
Complementation assays are indispensable for validating the specific contribution of individual rtx genes to bacterial virulence. As demonstrated by the data from A. pleuropneumoniae and V. cholerae, the restoration of hemolytic and cytotoxic phenotypes in mutant strains upon reintroduction of the wild-type gene provides definitive evidence of its function. The protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to elucidate the roles of these important toxins in pathogenesis, which is a critical step in the development of novel anti-virulence therapies and vaccines.
References
- 1. mdpi.com [mdpi.com]
- 2. Membrane Permeabilization by Pore-Forming RTX Toxins: What Kind of Lesions Do These Toxins Form? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RTX pore-forming toxin α-hemolysin of uropathogenic Escherichia coli: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular investigation of the role of ApxI and ApxII in the virulence of Actinobacillus pleuropneumoniae serotype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Vibrio cholerae RTX toxin gene cluster that is tightly linked to the cholera toxin prophage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. addgene.org [addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. eppendorf.com [eppendorf.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the role of ApxI in hemolysis and cellular damage by using a novel apxIA mutant of Actinobacillus pleuropneumoniae serotype 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Rhizobitoxine and AVG in Plants: A Guide for Researchers
A Head-to-Head Look at Two Potent Inhibitors of Ethylene (B1197577) Biosynthesis
Ethylene, a gaseous plant hormone, plays a pivotal role in a wide array of physiological processes, from seed germination and root development to fruit ripening and senescence. The ability to modulate ethylene biosynthesis is a critical tool for both agricultural applications and fundamental plant science research. Two of the most well-characterized inhibitors of ethylene production are Rhizobitoxine and Aminoethoxyvinylglycine (AVG). While both compounds target the same key enzyme in the ethylene biosynthesis pathway, their origins, secondary effects, and the full extent of their impact on the plant transcriptome are distinct.
Mechanism of Action: Targeting ACC Synthase
Both Rhizobitoxine and AVG are potent inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway.[1][2] ACS catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene. By inhibiting ACS, both compounds effectively block the production of ethylene.
Rhizobitoxine , an enol-ether amino acid produced by certain symbiotic and pathogenic bacteria like Bradyrhizobium elkanii and Burkholderia andropogonis, is known to be a potent inhibitor of ACC synthase.[1] This inhibition is a key factor in the symbiotic relationship between B. elkanii and host legumes, as it reduces ethylene levels that would otherwise inhibit nodulation.[1]
Aminoethoxyvinylglycine (AVG) is a structural analog of Rhizobitoxine and a widely used synthetic inhibitor of ACC synthase in both research and commercial applications to delay ripening and senescence in horticultural products.
Comparative Effects on Plant Gene Expression
Due to the lack of direct comparative transcriptomic studies, a quantitative side-by-side comparison of differentially expressed genes is not possible. However, based on their shared mechanism of action and findings from studies on ethylene-related mutants and individual inhibitor treatments, we can infer the expected transcriptomic consequences.
Inhibition of ethylene biosynthesis by either Rhizobitoxine or AVG is expected to lead to significant changes in the expression of genes involved in:
-
Ethylene signaling pathway: Genes downstream of ethylene perception, such as ETHYLENE INSENSITIVE 3 (EIN3), EIN3-BINDING F-BOX (EBF) proteins, and ETHYLENE RESPONSE FACTOR (ERF) transcription factors, would likely be downregulated due to the absence of the ethylene signal.
-
Fruit ripening and senescence: A large number of genes associated with ripening processes, such as those encoding cell wall modifying enzymes (e.g., polygalacturonase, cellulase), chlorophyll (B73375) degradation enzymes, and pigment biosynthesis enzymes, are expected to be downregulated.
-
Stress responses: Ethylene is a key regulator of plant responses to both biotic and abiotic stresses. Inhibition of its synthesis would likely alter the expression of a wide range of stress-responsive genes.
-
Auxin biosynthesis and signaling: There is significant crosstalk between ethylene and auxin signaling pathways. Changes in ethylene levels can influence the expression of auxin-related genes.
The following table provides a qualitative summary of the expected and observed effects on the expression of key genes based on available literature.
| Gene/Gene Family | Function | Expected/Observed Effect of Rhizobitoxine/AVG |
| ACC Synthase (ACS) | Ethylene biosynthesis | Upregulation (due to feedback mechanisms in some cases) or no change |
| ACC Oxidase (ACO) | Ethylene biosynthesis | Downregulation |
| Ethylene Receptors (ETR/ERS) | Ethylene perception | Downregulation of some family members |
| EIN3/EILs | Ethylene signaling (transcription factors) | Reduced activity/downregulation of target genes |
| ERFs | Ethylene response (transcription factors) | Downregulation of ethylene-responsive ERFs |
| Polygalacturonase (PG) | Cell wall degradation (ripening) | Downregulation |
| Chalcone Synthase (CHS) | Anthocyanin biosynthesis (color development) | Downregulation |
Experimental Protocols: A Generalized Approach for Comparative Transcriptomics
While specific protocols may vary between laboratories and plant species, the following provides a detailed, generalized methodology for a comparative transcriptomics study involving Rhizobitoxine and AVG.
Plant Material and Treatment
-
Plant Species and Growth Conditions: Select a model plant species (e.g., Arabidopsis thaliana, tomato) or a crop of interest. Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod) to ensure uniformity.
-
Inhibitor Application: Prepare stock solutions of Rhizobitoxine and AVG. Apply the inhibitors to the plants at a predetermined concentration and time point. A control group treated with a mock solution (the solvent used for the inhibitors) should be included. For example, seedlings can be grown on agar (B569324) plates containing the inhibitors, or solutions can be sprayed onto mature plants.
RNA Extraction and Quality Control
-
Sample Collection: Harvest plant tissues (e.g., leaves, roots, fruits) at specific time points after treatment and immediately freeze them in liquid nitrogen to prevent RNA degradation.
-
RNA Extraction: Extract total RNA from the frozen samples using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like the Trizol method.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
Library Preparation and Sequencing (RNA-Seq)
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second-strand cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the adapter-ligated library by PCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the treatment groups (Rhizobitoxine vs. Control, AVG vs. Control, and Rhizobitoxine vs. AVG).
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of DEGs to identify over-represented biological processes and pathways.
Visualizing the Pathways and a General Workflow
To better understand the molecular processes affected by Rhizobitoxine and AVG, and the experimental process to study them, the following diagrams are provided.
Caption: Ethylene biosynthesis and signaling pathway.
Caption: Comparative transcriptomics experimental workflow.
Conclusion
Rhizobitoxine and AVG are invaluable tools for dissecting the role of ethylene in plant biology. While they share a common primary target, their full impact on the plant transcriptome is likely multifaceted and may exhibit subtle differences. The lack of direct comparative transcriptomic data highlights an area ripe for future research. A head-to-head RNA-seq study of plants treated with Rhizobitoxine and AVG would provide a wealth of information, clarifying not only the on-target effects of ethylene inhibition but also uncovering potential off-target effects and secondary responses that differentiate these two potent inhibitors. Such a study would be of immense value to researchers, scientists, and drug development professionals seeking to precisely manipulate ethylene-related processes in plants.
References
Assessing the Specificity of Rhizobitoxine's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rhizobitoxine, a natural amino acid analog produced by certain bacteria, is a potent inhibitor of key enzymes in plant and microbial metabolic pathways. Its specificity is crucial for its application as a research tool and for potential development in agriculture and medicine. This guide provides a detailed comparison of rhizobitoxine's inhibitory action on its primary targets, presents supporting experimental data, and outlines the methodologies used to assess its specificity.
Comparative Analysis of Rhizobitoxine's Inhibitory Potency
Rhizobitoxine is known to primarily target two pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes: β-cystathionase and 1-aminocyclopropane-1-carboxylate (ACC) synthase . The extent of inhibition, however, varies significantly across different organisms and enzyme isoforms, highlighting the specificity of its action.
Quantitative Comparison of Inhibition Constants (Ki)
The following table summarizes the inhibition constants (Ki) of rhizobitoxine against β-cystathionase and ACC synthase from various sources. A lower Ki value indicates a higher inhibitory potency.
| Enzyme | Organism/Source | Ki (µM) | Reference |
| ACC Synthase | Tomato (bLE-ACS2) | 0.025 | [1][2] |
| β-Cystathionase | Escherichia coli DH52 | 3 | [1] |
| Salmonella typhimurium | Less sensitive than E. coli K-12 | [1] | |
| Soybean (cv. Forrest) | 1,048 | [1] | |
| Bradyrhizobium elkanii USDA 94 | 22 | [1] |
Key Observations:
-
Rhizobitoxine is a significantly more potent inhibitor of tomato ACC synthase (Ki = 0.025 µM) compared to the tested β-cystathionase enzymes.[1][2]
-
The inhibitory effect on β-cystathionase is highly variable, with the soybean enzyme being substantially less sensitive (Ki = 1,048 µM) than the enzyme from E. coli (Ki = 3 µM).[1]
-
This variability suggests that while rhizobitoxine targets β-cystathionase, its efficacy is dependent on the specific isoform of the enzyme.
Specificity Assessment Beyond Primary Targets
The specificity of an inhibitor is defined by its differential activity against its intended target versus other related proteins. While β-cystathionase and ACC synthase are the most well-characterized targets of rhizobitoxine, its structural similarity to amino acids raises the possibility of off-target effects on other PLP-dependent enzymes.
Aminoethoxyvinylglycine (AVG), a structural analog of rhizobitoxine, is known to inhibit other aminotransferases. While direct, comprehensive screening of rhizobitoxine against a wide panel of PLP-dependent enzymes is not extensively reported in the literature, its potent and specific inhibition of ACC synthase at nanomolar concentrations suggests a high degree of specificity.
For instance, ethylene (B1197577) production in Penicillium digitatum, which occurs through a methionine-independent pathway, is not affected by rhizobitoxine, further supporting its specific mode of action on the methionine-to-ethylene pathway in plants.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Methionine and Ethylene Biosynthesis Pathways
This diagram illustrates the key steps in the methionine and ethylene biosynthesis pathways, highlighting the enzymes inhibited by rhizobitoxine.
References
Evaluating the Impact of Rhizobitoxine on Non-target Soil Microorganisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of rhizobitoxine and its potential effects on the complex microbial ecosystem within the soil, extending beyond its target symbiotic interactions. While research has primarily focused on the role of rhizobitoxine in the context of plant-rhizobia symbiosis, this document synthesizes available data to infer and evaluate its impact on the broader, non-target microbial community. We will explore its mechanisms of action, compare it with other relevant compounds, and provide detailed experimental protocols for further investigation.
Introduction to Rhizobitoxine
Rhizobitoxine is a secondary metabolite produced by certain soil bacteria, most notably Bradyrhizobium elkanii, a nitrogen-fixing symbiont of legumes, and the plant pathogen Burkholderia andropogonis. Historically viewed as a phytotoxin for causing foliar chlorosis in soybeans, recent studies have revealed its crucial role in promoting symbiotic relationships.[1] By inhibiting the production of the plant hormone ethylene (B1197577), rhizobitoxine enhances nodulation in host legumes.[2]
Mechanisms of Action and Potential Non-Target Impacts
Rhizobitoxine's effects stem from its ability to inhibit two key enzymes:
-
1-Aminocyclopropane-1-carboxylate (ACC) Synthase: This is the rate-limiting enzyme in the ethylene biosynthesis pathway in plants. By inhibiting this enzyme, rhizobitoxine lowers ethylene levels in the host plant's roots, which in turn promotes the formation of nitrogen-fixing nodules.[2]
-
β-cystathionase: This enzyme is involved in the methionine biosynthesis pathway in both plants and bacteria.[3] Inhibition of this enzyme can disrupt essential amino acid synthesis.
While the impact on host plants is well-documented, the effect on non-target soil microorganisms is less understood. However, based on its known mechanisms, we can infer potential impacts:
-
Disruption of Microbial Ethylene Signaling: Ethylene is not just a plant hormone; it also acts as a signaling molecule in various soil microorganisms, including bacteria and fungi.[4][5] It has been shown to influence processes such as biofilm formation.[5] By reducing the availability of ethylene's precursor, ACC, rhizobitoxine could interfere with these microbial communication and developmental processes. Many soil microbes themselves produce ethylene or possess ACC deaminase to modulate ethylene levels, indicating a complex signaling network that rhizobitoxine could disrupt.[6]
-
Direct Antimicrobial Activity: The inhibition of β-cystathionase, an enzyme crucial for methionine biosynthesis, could have a direct inhibitory effect on the growth of susceptible non-target bacteria and fungi that rely on this pathway.[3]
Comparative Analysis with Other Compounds
Direct comparative studies of rhizobitoxine's impact on non-target soil microbes are scarce. Therefore, we compare it to a synthetic ethylene inhibitor and other microbially-produced secondary metabolites to provide context.
Table 1: Comparison of Rhizobitoxine with Other Relevant Compounds
| Feature | Rhizobitoxine | Aminoethoxyvinylglycine (AVG) | Other Microbial Secondary Metabolites (e.g., Phenazines, Phenolic Compounds) |
| Primary Mechanism | Inhibition of ACC synthase and β-cystathionase[3] | Competitive inhibitor of ACC synthase[7] | Various (e.g., redox cycling, membrane disruption, enzyme inhibition) |
| Source | Produced by bacteria (e.g., Bradyrhizobium elkanii)[1] | Synthetic compound, but naturally occurring analogue of rhizobitoxine[7] | Produced by a wide range of soil bacteria and fungi[8] |
| Primary Application/Role | Enhances symbiotic nodulation in legumes[2] | Plant growth regulator to delay fruit ripening and reduce fruit drop[7] | Mediate microbial competition and communication, plant-microbe interactions[8] |
| Known Non-Target Effects | Not well-studied; potential for disruption of microbial ethylene signaling and direct antimicrobial effects. | Primarily studied in plants; effects on soil microbial communities are not well-documented but expected to be similar to rhizobitoxine in disrupting ethylene signaling.[9] | Can significantly alter soil microbial community structure and diversity, with both inhibitory and stimulatory effects on different microbial taxa.[10] |
Experimental Protocols
To facilitate further research into the non-target effects of rhizobitoxine, we provide the following detailed experimental methodologies.
Experiment 1: Assessing the Impact of Rhizobitoxine on Soil Microbial Community Structure and Diversity
Objective: To determine the effect of different concentrations of rhizobitoxine on the composition and diversity of a soil microbial community.
Methodology:
-
Soil Microcosms:
-
Collect soil from a relevant ecosystem (e.g., agricultural field with a history of legume cultivation).
-
Sieve the soil to remove large debris and homogenize.
-
Prepare microcosms by placing a standardized amount of soil into sterile containers.
-
-
Rhizobitoxine Treatment:
-
Prepare stock solutions of purified rhizobitoxine at various concentrations.
-
Apply the rhizobitoxine solutions to the soil microcosms to achieve a range of final concentrations. Include a control group treated with a sterile buffer.
-
-
Incubation:
-
Incubate the microcosms under controlled conditions (temperature, moisture) for a specified period (e.g., 7, 14, and 28 days).
-
-
DNA Extraction and Sequencing:
-
At each time point, collect soil samples from each microcosm.
-
Extract total soil DNA using a commercially available kit.
-
Amplify the 16S rRNA gene (for bacteria) and the ITS region (for fungi) using PCR with barcoded primers.
-
Perform next-generation sequencing of the amplicons.
-
-
Data Analysis:
-
Process the sequencing data to identify microbial taxa and their relative abundances.
-
Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess changes in species richness and evenness.
-
Perform beta diversity analysis (e.g., Principal Coordinate Analysis) to visualize shifts in community composition between treatments.
-
Experiment 2: Measuring the Effect of Rhizobitoxine on Soil Microbial Activity
Objective: To quantify the impact of rhizobitoxine on the overall metabolic activity of the soil microbial community.
Methodology:
-
Microcosm Setup and Treatment:
-
Prepare and treat soil microcosms with different concentrations of rhizobitoxine as described in Experiment 1.
-
-
Respiration Measurement:
-
At specified time points, measure the rate of CO2 evolution from the microcosms. This can be done using an infrared gas analyzer or by trapping CO2 in an alkaline solution and titrating.
-
-
Enzyme Assays:
-
Assay the activity of key soil enzymes involved in nutrient cycling, such as dehydrogenase (as an indicator of overall microbial activity), urease (nitrogen cycling), and phosphatase (phosphorus cycling).
-
-
Data Analysis:
-
Compare the rates of respiration and enzyme activities between the rhizobitoxine-treated groups and the control group to determine if there is a stimulatory or inhibitory effect.
-
Visualizations
Signaling Pathway of Rhizobitoxine in Host Plant Roots
Caption: Rhizobitoxine inhibits ACC synthase, reducing ethylene production and promoting nodulation.
Proposed Experimental Workflow for Evaluating Non-Target Effects
References
- 1. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cystathionine β-Lyase Is Important for Virulence of Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene signals through an ethylene receptor to modulate biofilm formation and root colonization in a beneficial plant-associated bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial modulation of plant ethylene signaling: ecological and evolutionary consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. investigacion.ucuenca.edu.ec [investigacion.ucuenca.edu.ec]
- 9. Seed Coating Synergies: Harnessing Plant Growth Regulators to Strengthen Soybean Nodulation and Stress Resilience [mdpi.com]
- 10. Frontiers | Differential Impact of Plant Secondary Metabolites on the Soil Microbiota [frontiersin.org]
Comparative Analysis of Chlorosis-Inducing Effects: Rhizobitoxine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Rhizobitoxine and its Analogs in Inducing Plant Chlorosis, Supported by Experimental Data and Protocols.
This guide provides a comprehensive comparison of the chlorosis-inducing effects of rhizobitoxine and its key analogs. Rhizobitoxine, a phytotoxin produced by certain bacteria like Bradyrhizobium elkanii, is known to cause yellowing or chlorosis in susceptible plants, particularly soybeans.[1][2] This effect is primarily attributed to its inhibition of two key plant enzymes: cystathionine-β-lyase in the methionine biosynthesis pathway and 1-aminocyclopropane-1-carboxylate (ACC) synthase in the ethylene (B1197577) biosynthesis pathway.[1] Understanding the structure-activity relationship of rhizobitoxine and its analogs is crucial for developing novel herbicides and for mitigating its detrimental effects in agriculture.
Quantitative Comparison of Inhibitory Activity
The chlorosis-inducing potential of rhizobitoxine and its analogs can be indirectly quantified by comparing their inhibitory effects on target enzymes. The following table summarizes the available data on the inhibition of ACC synthase, a key enzyme in the ethylene biosynthesis pathway, which is linked to chlorosis development. A lower inhibition constant (Kᵢ) or a higher relative inhibitory effectiveness indicates a more potent inhibitor.
| Compound | Target Enzyme | Relative Inhibitory Effectiveness (Compared to Rhizobitoxine) | Notes |
| Rhizobitoxine | ACC Synthase | 1.0 | Baseline for comparison. |
| Aminoethoxyvinylglycine (AVG) | ACC Synthase | ~1.7x more effective | A structural analog of rhizobitoxine. |
| Dihydrorhizobitoxine | ACC Synthase | ~100x less effective | A precursor in the rhizobitoxine biosynthesis pathway. Does not induce chlorosis.[1] |
This data is based on the inhibition of ACC synthase, which serves as a proxy for the chlorosis-inducing potential.
Mechanism of Action: Signaling Pathway
Rhizobitoxine-induced chlorosis is a consequence of methionine deficiency. By inhibiting cystathionine-β-lyase, rhizobitoxine disrupts the conversion of cystathionine (B15957) to homocysteine, a critical step in methionine synthesis. Methionine is a precursor for S-adenosylmethionine (SAM), which is essential for numerous cellular processes, including chlorophyll (B73375) biosynthesis. The resulting methionine deficiency leads to reduced chlorophyll production and the characteristic yellowing of leaves.
Experimental Protocols
Induction of Chlorosis in Soybean (Glycine max)
This protocol describes the induction of chlorosis in soybean plants through inoculation with a rhizobitoxine-producing bacterial strain.
Materials:
-
Soybean seeds (a cultivar susceptible to rhizobitoxine-induced chlorosis, e.g., 'Lee').[3]
-
Rhizobitoxine-producing Bradyrhizobium elkanii strain (e.g., USDA94).
-
Rhizobitoxine-deficient mutant B. elkanii strain (for control).
-
Yeast extract-mannitol (YEM) broth.
-
Sterile water.
-
Pots with sterile vermiculite (B1170534) or a sand-vermiculite mixture.
-
Nitrogen-free plant nutrient solution.
-
Growth chamber or greenhouse with controlled conditions (e.g., 25-28°C, 16h light/8h dark cycle).
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate YEM broth with the wild-type and mutant B. elkanii strains.
-
Incubate at 28°C with shaking until the cultures reach the late logarithmic phase (OD₆₀₀ ≈ 0.8-1.0).
-
Harvest bacterial cells by centrifugation and wash twice with sterile water.
-
Resuspend the bacterial pellets in sterile water to a final concentration of approximately 10⁸ cells/mL.
-
-
Soybean Planting and Inoculation:
-
Surface-sterilize soybean seeds.
-
Germinate the seeds in sterile conditions.
-
Transplant the seedlings into pots containing the sterile substrate.
-
Inoculate each seedling with 1 mL of the prepared bacterial suspension (wild-type or mutant).
-
Water the plants with the nitrogen-free nutrient solution as needed.
-
-
Observation and Data Collection:
-
Grow the plants in the controlled environment for 3-4 weeks.
-
Visually score the degree of chlorosis on the upper, newly developed leaves.
-
Harvest leaf tissue for quantitative analysis of chlorophyll content.
-
Quantification of Chlorophyll Content
This protocol outlines a common method for extracting and quantifying chlorophyll from leaf tissue.
Materials:
-
Fresh leaf tissue (e.g., 100 mg).
-
80% (v/v) acetone (B3395972).
-
Mortar and pestle.
-
Centrifuge and centrifuge tubes.
-
Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of fresh leaf tissue.
-
Grind the tissue in a mortar and pestle with 2-3 mL of 80% acetone until the tissue is completely macerated and the green pigments are extracted.
-
Transfer the homogenate to a centrifuge tube.
-
Rinse the mortar and pestle with additional 80% acetone and add it to the centrifuge tube.
-
Bring the final volume to 10 mL with 80% acetone.
-
Centrifuge the extract at 5000 x g for 10 minutes.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
-
Calculation:
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon's equations):
-
Chlorophyll a (mg/L) = (12.7 × A₆₆₃) - (2.69 × A₆₄₅)
-
Chlorophyll b (mg/L) = (22.9 × A₆₄₅) - (4.68 × A₆₆₃)
-
Total Chlorophyll (mg/L) = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)
-
-
Express the chlorophyll content on a fresh weight basis (e.g., mg/g fresh weight).
-
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rhizobitoxine
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review relevant local, state, and federal regulations before handling or disposing of any hazardous material. The following procedures are based on general laboratory safety principles and should be adapted to your specific institutional guidelines.
General Handling and Personal Protective Equipment (PPE)
Before beginning any work with Rhizobitoxine, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE) is essential to prevent accidental exposure. This includes:
-
Gloves: Wear gloves resistant to the diluent used for the Rhizobitoxine solution.[1]
-
Eye Protection: Safety goggles or glasses are necessary to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
-
Full-face protection: When handling the powdered form of the toxin, full-face protection should be worn to protect facial mucous membranes.[1]
Step-by-Step Disposal Procedure
The primary goal of biotoxin disposal is to render the material non-hazardous before it enters the waste stream. This is typically achieved through chemical inactivation or incineration.
-
Inactivation:
-
For liquid waste containing Rhizobitoxine, chemical inactivation is a common approach. While specific reagents for Rhizobitoxine are not documented, a general procedure for many biological toxins involves treatment with a strong oxidizing agent, such as a freshly prepared 10% bleach solution (sodium hypochlorite), or a strong acid or base, ensuring the chosen method is compatible with all components of the waste solution.
-
The inactivation solution should be added to the liquid waste in a designated, properly labeled waste container.
-
Allow for a sufficient contact time to ensure complete inactivation. This time can vary depending on the concentration of the toxin and the inactivating agent. A contact time of at least 30 minutes is generally recommended, but longer times may be necessary.
-
After the inactivation period, the pH of the solution should be neutralized before disposal down the sanitary sewer, if permitted by local regulations. Always check with your EHS department for guidance on the proper disposal of treated liquid waste.
-
-
Solid Waste Disposal:
-
Solid waste contaminated with Rhizobitoxine, such as pipette tips, gloves, and empty vials, should be segregated from general laboratory trash.
-
Place all contaminated solid waste into a clearly labeled biohazard bag.[2]
-
For sharps, such as needles or broken glass, use a designated puncture-resistant sharps container.[3][4]
-
These sealed containers should then be placed in a regulated medical waste bin for collection and disposal by a licensed biohazardous waste contractor.[5] The most common method of disposal for this type of waste is incineration.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
For liquid spills, cover the spill with an absorbent material.
-
Carefully apply an inactivating agent, such as a 10% bleach solution, to the spill area, working from the perimeter inwards.[6]
-
Allow for the recommended contact time before cleaning the area with soap and water.[6]
-
All materials used for spill cleanup should be disposed of as biohazardous waste.[6]
-
Logical Workflow for Rhizobitoxine Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of Rhizobitoxine waste.
Disclaimer: This information is intended for guidance purposes only and does not replace the need for professional safety advice and adherence to institutional and regulatory protocols. Always prioritize safety and consult with your institution's safety professionals for specific disposal procedures.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 3. research.hawaii.edu [research.hawaii.edu]
- 4. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. collections.uhsp.edu [collections.uhsp.edu]
Safeguarding Your Research: Essential Protective Measures for Handling Rhizobitoxine
Immediate Safety and Personal Protective Equipment (PPE)
When handling rhizobitoxine, a conservative approach to personal protection is crucial due to the absence of detailed toxicity data for humans. The following PPE is recommended as a minimum requirement to prevent potential exposure through inhalation, skin contact, or ingestion.
Core PPE Recommendations:
-
Gloves: Always wear nitrile or neoprene rubber gloves.[1] Latex gloves may not provide sufficient protection against all chemicals. Ensure gloves are long enough to cover the wrist and are worn over the cuffs of the lab coat.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[2] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[2]
-
Lab Coat: A full-length, buttoned lab coat made of a suitable chemical-resistant material should be worn to protect skin and personal clothing.
-
Respiratory Protection: If there is a potential for aerosolization of rhizobitoxine (e.g., when handling powders or preparing concentrated solutions), a NIOSH-approved respirator, such as an N95 or higher, is recommended.[3][4] Work should ideally be conducted in a chemical fume hood to minimize inhalation risks.
General PPE Guidelines:
-
Inspect all PPE for damage before each use.[5]
-
Remove and replace contaminated PPE immediately.
-
Wash hands thoroughly with soap and water after handling rhizobitoxine and before leaving the laboratory.
-
Do not wear laboratory PPE outside of the designated work area.[4]
Operational Plan for Handling Rhizobitoxine
A structured operational plan ensures that rhizobitoxine is handled safely and effectively throughout the experimental process.
1. Preparation and Planning:
-
Designated Area: All work with rhizobitoxine should be conducted in a designated area within the laboratory, such as a chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
-
Emergency Procedures: All personnel should be familiar with the laboratory's emergency procedures, including the location of safety showers and eyewash stations.
2. Handling Procedures:
-
Weighing: When weighing solid rhizobitoxine, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Solution Preparation: Prepare solutions in a fume hood. Add rhizobitoxine slowly to the solvent to avoid splashing.
-
Avoid Contamination: Use dedicated labware for handling rhizobitoxine. If not possible, thoroughly decontaminate all labware after use.
3. Experimental Use:
-
Clearly label all containers with the name "Rhizobitoxine" and appropriate hazard warnings.
-
Keep containers sealed when not in use to prevent accidental spills or aerosolization.
-
Transport rhizobitoxine solutions in secondary, shatter-proof containers.
Disposal Plan
Proper disposal of rhizobitoxine and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with rhizobitoxine, such as gloves, paper towels, and pipette tips, should be collected in a clearly labeled, sealed biohazard bag or container.
-
Liquid Waste: Aqueous solutions containing rhizobitoxine should be collected in a designated, sealed, and clearly labeled waste container. Do not pour rhizobitoxine solutions down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with rhizobitoxine must be disposed of in a designated sharps container.
Disposal Method:
-
All waste contaminated with rhizobitoxine should be treated as hazardous chemical waste.
-
Disposal must comply with all federal, state, and local regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
For biological materials (e.g., treated plants), autoclaving may be a suitable decontamination step before final disposal, but this should be confirmed with your EHS office, especially if mixed with chemical waste.[6]
Understanding Rhizobitoxine's Mechanism of Action
Rhizobitoxine is known to be an inhibitor of two key enzymes: β-cystathionase in the methionine biosynthesis pathway and 1-aminocyclopropane-1-carboxylate (ACC) synthase in the ethylene (B1197577) biosynthesis pathway in plants.[7][8][9] This inhibition of ethylene production can have various effects on plant development and symbiosis.[10][11]
Below is a diagram illustrating the inhibitory effect of rhizobitoxine on the plant ethylene biosynthesis pathway.
Caption: Inhibition of ACC Synthase by Rhizobitoxine.
Quantitative Data from Experimental Studies
The following table summarizes concentrations of rhizobitoxine and related compounds used in various experimental settings, providing a reference for researchers designing their own studies.
| Compound | Organism/System | Concentration | Observed Effect | Reference |
| Rhizobitoxine | Tomato ACC synthase (bLE-ACS2) | 0.02 µM | Detectable inhibition | [8] |
| Rhizobitoxine | Tomato ACC synthase (bLE-ACS2) | 2 µM | 93% inhibition | [8] |
| Rhizobitoxine | E. coli K-12 β-cystathionase | 0.1 µM | Detectable inhibition | [8] |
| Rhizobitoxine | E. coli K-12 β-cystathionase | 100 µM | 95% inhibition | [8] |
| Aminoethoxyvinylglycine (AVG) | Mungbean plants | 0.1 µM | Partial restoration of nodulation in rhizobitoxine mutants | [12] |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | Macroptilium atropurpureum | 1 µM | Decreased nodule formation | [13] |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle rhizobitoxine, fostering a secure and productive research environment.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 5. epa.gov [epa.gov]
- 6. research.hawaii.edu [research.hawaii.edu]
- 7. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
